molecular formula O5Pb2S B080611 Lead oxide sulfate CAS No. 12036-76-9

Lead oxide sulfate

Cat. No.: B080611
CAS No.: 12036-76-9
M. Wt: 5.3e+02 g/mol
InChI Key: JGQKBAYTJGQPST-UHFFFAOYSA-L
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Description

Lead oxide sulfate, with the common name tribasic lead sulfate and the chemical formula often represented as Pb4O3(SO4) or 3PbO·PbSO4, is an inorganic compound with the CAS Number 12202-17-4 . It is characterized as a white or off-white powder with a high density of 6.9 g/cm³ and a melting point of 820°C . This compound is a stable, though potentially light-sensitive, material . A primary application of tribasic lead sulfate is in the formulation of heat stabilizers for polyvinylchloride (PVC), particularly in wire and cable insulation, where it protects the polymer from degradation during processing and extends the material's service life . Furthermore, it serves as a key component in the manufacturing of the active paste for lead-acid batteries, a critical industry for automotive and backup power systems . Its use also extends to the paint industry as a durable, anti-corrosive pigment for protective coatings, especially in industrial and marine environments . The compound is known to be toxic by inhalation, ingestion, and skin contact . It is a cumulative poison, and exposure can lead to damage to the central nervous system, kidneys, and blood . Appropriate engineering controls and personal protective equipment (PPE) are essential when handling this material. This product is intended for research and industrial use by qualified professionals only. It is not for personal, household, or medicinal use.

Properties

IUPAC Name

lead(2+);oxolead;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O4S.O.2Pb/c1-5(2,3)4;;;/h(H2,1,2,3,4);;;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQKBAYTJGQPST-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].O=[Pb].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O5Pb2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5.3e+02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Determining the Crystal Structure of Lead Oxide Sulfates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of crystal structures of various lead oxide sulfate (B86663) compounds. It covers the synthesis of these crystals, the primary analytical techniques employed for structure elucidation, and detailed crystallographic data for key compounds. This information is crucial for understanding the material properties and for applications ranging from industrial processes, such as in lead-acid batteries, to advanced materials research.

Introduction to Lead Oxide Sulfates

Lead oxide sulfates are a class of inorganic compounds containing lead, oxygen, and sulfate groups. They are significant as naturally occurring minerals and as important phases in industrial applications, most notably as precursors to the active materials in lead-acid batteries. The precise crystal structure of these compounds dictates their physical and chemical properties, including their stability, reactivity, and electrochemical behavior. The primary methods for determining these intricate atomic arrangements are single-crystal and powder X-ray diffraction (XRD), often complemented by neutron diffraction.

This guide focuses on three prominent lead oxide sulfates:

  • Lanarkite (Pb₂(SO₄)O)

  • Tribasic Lead Sulfate (3PbO·PbSO₄·H₂O)

  • Tetrabasic Lead Sulfate (4PbO·PbSO₄)

Crystallographic Data of Key Lead Oxide Sulfates

The crystallographic data for these compounds, determined through diffraction methods, are summarized below for easy comparison.

Compound Formula Crystal System Space Group Lattice Parameters (Å, °)
Lanarkite Pb₂(SO₄)OMonoclinicC2/ma = 13.769, b = 5.698, c = 7.079β = 115.79
Tribasic Lead Sulfate 3PbO·PbSO₄·H₂OTriclinicP1a = 6.378, b = 7.454, c = 10.308α = 75.26, β = 79.37, γ = 88.16[1]
Tetrabasic Lead Sulfate 4PbO·PbSO₄MonoclinicP2₁/ca = 7.297, b = 11.698, c = 11.498β = 90.93[1]

Experimental Protocols: Synthesis of Lead Oxide Sulfate Crystals

The ability to determine the crystal structure of a compound is predicated on the successful synthesis of high-quality single crystals or pure polycrystalline powders. Below are detailed methodologies for the synthesis of the discussed lead oxide sulfates.

Synthesis of Lanarkite (Pb₂(SO₄)O)

Lanarkite is a rare secondary mineral that can be synthesized in the laboratory. A method recently highlighted in materials science research involves the solid-state reaction of lead(II) oxide and lead(II) sulfate.[2]

Protocol: Solid-State Reaction

  • Mixing: Mix lead(II) oxide (PbO) and lead(II) sulfate (PbSO₄) powders in a 1:1 molar ratio. Ensure homogenous mixing by grinding the powders together in an agate mortar.

  • Sealing: Transfer the mixed powder into a quartz tube. Evacuate the tube to a pressure of approximately 10⁻³ Torr to prevent oxidation and side reactions at high temperatures.

  • Heating: Seal the quartz tube and place it in a furnace. Heat the sample to 725 °C for 24 hours.

  • Cooling: After the heating period, allow the furnace to cool down slowly to room temperature.

  • Product: The resulting product is a white, crystalline solid of Lanarkite.

Synthesis of Tribasic Lead Sulfate (3PbO·PbSO₄·H₂O)

Tribasic lead sulfate is a key component in the curing process of lead-acid battery plates. It can be synthesized via a precipitation reaction in an aqueous slurry.[3][4]

Protocol: Aqueous Precipitation

  • Slurry Preparation: Prepare an aqueous slurry of lead(II) oxide (PbO). For example, charge a 2-liter beaker with approximately 1175 ml of a lead monoxide slurry.[3]

  • Additive Introduction: Add a small amount of tartaric acid (e.g., 0.7 g) to the slurry under agitation.[3]

  • Heating: Heat the mixture to a temperature between 65-70 °C.[3]

  • Acid Addition: Promptly add a calculated volume of sulfuric acid (e.g., 26.22 ml of 3.86 M H₂SO₄) to the heated slurry over a short period (e.g., 10 seconds).[3]

  • Aging: Maintain the temperature at 65-70 °C while continuously stirring. Allow the reaction to age for 60 minutes.[3]

  • Product Recovery: The resulting white precipitate is tribasic lead sulfate. It can be recovered by filtration, washed with deionized water, and dried at a moderate temperature (e.g., 105-110 °C).[5]

Synthesis of Tetrabasic Lead Sulfate (4PbO·PbSO₄)

Tetrabasic lead sulfate is favored in modern lead-acid batteries for its ability to form a stable, robust positive plate structure. It can be synthesized via a hydrothermal method or by high-temperature solid-state reaction.[6][7]

Protocol 1: Hydrothermal Synthesis [6]

  • Suspension Preparation: Create a stirred suspension of orthorhombic lead(II) oxide (PbO) in water. The water should be preheated to 80 °C and acidified to a pH of 2 with a small amount of sulfuric acid.[6]

  • Reaction: Add the remaining stoichiometric amount of sulfuric acid (maintaining a 5:1 molar ratio of PbO to H₂SO₄) to the stirred suspension. The addition should be done slowly over a period of 4 hours.[6]

  • Digestion: After the acid addition is complete, continue to stir the suspension at 80 °C for a digestion period of 12 hours.[6]

  • Product Recovery: Filter the hot suspension to recover the crystalline product. Wash the product with hot, deionized water and dry it in an oven. The resulting material consists of discrete, elongated crystals of tetrabasic lead sulfate.[6]

Protocol 2: Solid-State Sintering [1]

  • Precursor Preparation: Mix scrap lead paste (containing lead sulfate, lead oxide, and metallic lead) with sulfuric acid to achieve the correct stoichiometry for 4PbO·PbSO₄.[1]

  • Pulp Formation: Dilute the mixture with deionized water to form a pulp and stir at 80 °C for 3 hours.[1]

  • Drying and Pre-burning: Dry the resulting precipitate at 80 °C for 2 hours, followed by a pre-burning step at 120 °C for 1 hour.[1]

  • Sintering: Transfer the material to a furnace and heat at 450 °C for 7 hours to synthesize crystalline tetrabasic lead sulfate.[1]

Crystal Structure Determination Methodology

The definitive method for determining the crystal structure of these compounds is Single-Crystal X-ray Diffraction (SC-XRD). This technique provides precise information on unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[8][9]

General Principles of Single-Crystal X-ray Diffraction

SC-XRD operates on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the ordered planes of atoms within a single crystal. The resulting diffraction pattern of spots is unique to the crystal's internal structure. By rotating the crystal and collecting thousands of these reflections, a complete three-dimensional map of the electron density can be constructed, from which the atomic positions are determined.[9]

Experimental Workflow

The process of determining a crystal structure from a synthesized sample follows a well-defined workflow.

G cluster_synthesis Crystal Synthesis cluster_characterization Crystal Selection & Mounting cluster_xrd X-ray Diffraction Analysis cluster_structure Structure Solution & Refinement synthesis Synthesize Lead Oxide Sulfate Compound (e.g., Hydrothermal, Solid-State) purification Purify and Isolate Crystalline Product (Filtration, Washing, Drying) synthesis->purification selection Select High-Quality Single Crystal (Microscopic Examination) purification->selection mounting Mount Crystal on Goniometer Head selection->mounting data_collection Collect Diffraction Data (Single-Crystal Diffractometer) mounting->data_collection data_processing Process Raw Data (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Solve Crystal Structure (Direct Methods, Patterson Function) data_processing->structure_solution structure_refinement Refine Structural Model (Least-Squares Fitting) structure_solution->structure_refinement validation Validate Final Structure (CIF File Generation) structure_refinement->validation

Workflow for Crystal Structure Determination.
Key Instrumentation

A single-crystal X-ray diffractometer consists of several core components:

  • X-ray Source: Typically a sealed X-ray tube (with a copper or molybdenum target) or a more brilliant microfocus source.[8]

  • Goniometer: A multi-axis device that holds and rotates the crystal with high precision to orient it correctly with respect to the X-ray beam.[9]

  • Detector: A sensitive detector (e.g., CCD, CMOS, or Pixel Array Detector) that records the positions and intensities of the diffracted X-rays.[8]

  • Control System: Computer hardware and software to control the experiment, collect data, and perform the initial data processing.[8]

The collected diffraction data is then processed, and the crystal structure is solved and refined using specialized crystallographic software to yield the final atomic model and crystallographic parameters as presented in the tables above.

References

An In-depth Technical Guide to the Synthesis of Lead Oxide Sulfate Powders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for producing lead oxide sulfate (B86663) powders, materials of significant interest in various industrial applications, including lead-acid batteries and pigments. The following sections detail the experimental protocols for solid-state reaction, precipitation, and hydrothermal synthesis methods, supported by quantitative data and reaction pathway diagrams to facilitate understanding and replication.

Solid-State Reaction Synthesis

The solid-state reaction method is a conventional approach for synthesizing thermally stable basic lead sulfates, such as tetrabasic lead sulfate (4PbO·PbSO₄). This method involves the high-temperature reaction of lead(II) oxide (PbO) with a suitable sulfating agent.

Experimental Protocol

A common procedure for the solid-state synthesis of tetrabasic lead sulfate involves the following steps:

  • Precursor Mixing: Stoichiometric amounts of lead(II) oxide (PbO) and a sulfating agent are intimately mixed. The sulfating agent can be lead sulfate (PbSO₄), sulfuric acid (H₂SO₄), or ammonium (B1175870) sulfate ((NH₄)₂SO₄)[1][2][3]. For instance, a stoichiometric mixture of 4 moles of PbO and 1 mole of PbSO₄ is prepared[2].

  • Heating: The mixture is heated in a furnace to a temperature ranging from 500°C to 700°C[1][2]. The reaction time is typically maintained for 3 to 8 hours to ensure complete conversion[1][2]. One specific example involves heating a mixture of one mole of tribasic lead sulfate with one mole of lead oxide at 600°C for 5 hours, which resulted in an 83.4% transformation to tetrabasic lead sulfate[3]. Another protocol suggests sintering pre-treated scrap lead paste at 450°C for 7 hours[4].

  • Post-treatment: After the heating process, the resulting product is deagglomerated and sieved to obtain a fine powder with a particle size of less than 10 µm[2].

Quantitative Data
PrecursorsMolar RatioTemperature (°C)Time (h)ProductTransformation Efficiency (%)Reference
3PbO·PbSO₄·H₂O + PbO1:160054PbO·PbSO₄83.4[3]
4PbO + PbSO₄4:160044PbO·PbSO₄95[3]
Scrap Lead Paste-45074PbO·PbSO₄>98 (purity)[4]
5PbO + (NH₄)₂SO₄5:1500-7003-84PbO·PbSO₄-[2]
5PbO + H₂SO₄5:1500-7003-84PbO·PbSO₄-[2]
Reaction Pathway

The solid-state reaction proceeds through the direct chemical interaction of the solid precursors at elevated temperatures. The general reaction can be represented as:

4PbO + PbSO₄ → 4PbO·PbSO₄

The reaction mechanism involves the diffusion of ions between the crystal lattices of the reactants.

solid_state_reaction PbO Lead(II) Oxide (PbO) Mixture Stoichiometric Mixture PbO->Mixture Sulfating_Agent Sulfating Agent (e.g., PbSO₄, H₂SO₄) Sulfating_Agent->Mixture Heat Heating (500-700°C, 3-8h) Mixture->Heat Reaction Product Tetrabasic Lead Sulfate (4PbO·PbSO₄) Heat->Product Formation

Solid-State Synthesis Workflow

Precipitation Synthesis

The precipitation method offers a versatile route to produce various lead oxide sulfate compounds, including lead sulfate (PbSO₄) and basic lead sulfates, by reacting soluble lead salts with a source of sulfate ions in an aqueous solution.

Experimental Protocols

2.1.1. Synthesis of Lead(II) Sulfate (PbSO₄)

A common laboratory-scale synthesis of lead(II) sulfate involves a two-step process:

  • Dissolution of Lead Oxide: Lead(II) oxide (PbO) is dissolved in a minimum amount of warm, dilute nitric acid (HNO₃) to form a clear solution of lead(II) nitrate (B79036) (Pb(NO₃)₂)[5][6]. The reaction is: PbO + 2HNO₃ → Pb(NO₃)₂ + H₂O

  • Precipitation: A solution of a sulfate source, such as sodium sulfate (Na₂SO₄) or sulfuric acid (H₂SO₄), is added to the lead(II) nitrate solution[5][6]. This results in the immediate formation of a white precipitate of lead(II) sulfate[7]. Pb(NO₃)₂ + Na₂SO₄ → PbSO₄(s) + 2NaNO₃

  • Work-up: The precipitate is separated by filtration, washed thoroughly with distilled water to remove any soluble impurities, and then dried in an oven[5][7].

2.1.2. Synthesis of Basic Lead Sulfates

Basic lead sulfates, such as monobasic lead sulfate (PbO·PbSO₄), tribasic lead sulfate (3PbO·PbSO₄), and tetrabasic lead sulfate (4PbO·PbSO₄), can be prepared by adjusting the molar ratios of the reactants and the reaction conditions.

A general procedure involves mixing PbO with sulfuric acid or ammonium sulfate in water at specific molar ratios and temperatures[8].

  • Monobasic Lead Sulfate (PbO·PbSO₄): A molar ratio of 2:1 (PbO:sulfate source) at room temperature[8].

  • Tribasic Lead Sulfate (3PbO·PbSO₄): A molar ratio of 4:1 at room temperature to 60°C[8].

  • Tetrabasic Lead Sulfate (4PbO·PbSO₄): A molar ratio of 5:1 at 90-110°C[8].

The reaction time for these syntheses can range from 1 to 24 hours[8].

Quantitative Data
Target ProductPrecursorsMolar Ratio (PbO:Sulfate)Temperature (°C)Time (h)Reference
PbSO₄Pb(NO₃)₂ + Na₂SO₄-Room Temperature-[5][6]
PbO·PbSO₄PbO + H₂SO₄/ (NH₄)₂SO₄2:1Room Temperature1-24[8]
3PbO·PbSO₄PbO + H₂SO₄/ (NH₄)₂SO₄4:1Room Temperature - 601-24[8]
4PbO·PbSO₄PbO + H₂SO₄/ (NH₄)₂SO₄5:190-1101-24[8]
Reaction Pathway

The precipitation process is driven by the formation of an insoluble product from the reaction of soluble precursors in a solution.

precipitation_synthesis cluster_step1 Step 1: Lead Salt Solution Preparation cluster_step2 Step 2: Precipitation cluster_step3 Step 3: Work-up PbO Lead(II) Oxide (PbO) PbNO32 Lead(II) Nitrate Solution Pb(NO₃)₂ PbO->PbNO32 Dissolution HNO3 Nitric Acid (HNO₃) HNO3->PbNO32 Precipitate This compound Precipitate PbNO32->Precipitate Reaction Sulfate_Source Sulfate Source (e.g., Na₂SO₄) Sulfate_Source->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Pure Lead Oxide Sulfate Powder Drying->Final_Product

Precipitation Synthesis Workflow

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes water at elevated temperatures and pressures to facilitate the crystallization of materials that are poorly soluble under ambient conditions. This technique allows for good control over particle size and morphology.

Experimental Protocol

An atmospheric hydrothermal method for the synthesis of tetrabasic lead sulfate (4BS) has been described as follows:

  • Reactant Preparation: 9.91 g of lead(II) oxide (PbO) and an appropriate amount of deionized water are added to a three-mouth flask[1].

  • Reaction: While stirring, 0.5 ml of concentrated sulfuric acid (95-98%) is added to the flask, achieving a PbO:H₂SO₄ molar ratio of 5:1[1].

  • Hydrothermal Treatment: The mixture is heated in a water bath at 95°C for 4 hours[1].

  • Product Recovery: The resulting solid is extracted by filtration and dried at 100°C for 10 hours to obtain the final product[1].

This method has been shown to produce 4BS with a purity of over 99% and a particle size of approximately 10 µm[1].

Quantitative Data
Target ProductPrecursorsMolar RatioTemperature (°C)Time (h)Purity (%)Particle Size (µm)Reference
4PbO·PbSO₄PbO + H₂SO₄5:1954>99~10[1]
Reaction Pathway

In hydrothermal synthesis, the increased temperature and pressure enhance the solubility of the reactants and accelerate the reaction kinetics, leading to the formation of a crystalline product.

hydrothermal_synthesis PbO Lead(II) Oxide (PbO) Slurry Aqueous Slurry PbO->Slurry H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Slurry Water Deionized Water Water->Slurry Autoclave Hydrothermal Reactor (95°C, 4h) Slurry->Autoclave Crystallization Product Tetrabasic Lead Sulfate (4PbO·PbSO₄) Autoclave->Product Formation

Hydrothermal Synthesis Workflow

Conclusion

This guide has detailed three primary synthesis routes for this compound powders: solid-state reaction, precipitation, and hydrothermal synthesis. The solid-state method is suitable for producing thermally stable basic lead sulfates at high temperatures. The precipitation method offers a versatile, solution-based approach for various this compound compounds. The hydrothermal method provides excellent control over crystallinity and particle morphology at relatively lower temperatures. The choice of synthesis route will depend on the desired phase, purity, particle characteristics, and scalability requirements of the specific application. Researchers are encouraged to use the provided protocols and data as a foundation for further optimization and development.

References

In-Depth Technical Guide: The Thermal Decomposition Behavior of Lead Oxide Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of lead oxide sulfate (B86663) compounds. The information presented is curated for researchers, scientists, and professionals in drug development who may encounter these materials in various applications, including as precursors or impurities in active pharmaceutical ingredients or excipients. This document details the decomposition pathways, quantitative thermal analysis data, and the experimental protocols used to characterize these materials.

Introduction

Lead oxide sulfates are a group of basic lead sulfates with the general formula xPbO·PbSO₄. These compounds are of significant interest in various industrial fields, including battery manufacturing and pigments. Their thermal stability and decomposition characteristics are critical parameters for process control and safety. Understanding the thermal decomposition of these compounds is essential for predicting their behavior at elevated temperatures, ensuring the desired final product composition, and preventing the release of hazardous volatile species such as sulfur oxides. This guide focuses on the thermal decomposition of the most common lead oxide sulfates: monobasic lead sulfate (PbO·PbSO₄), dibasic lead sulfate (2PbO·PbSO₄), tribasic lead sulfate (3PbO·PbSO₄), and tetrabasic lead sulfate (4PbO·PbSO₄).

Thermal Decomposition Pathways

The thermal decomposition of lead oxide sulfates generally proceeds through a series of steps, ultimately leading to the formation of lead(II) oxide (PbO) and the release of sulfur trioxide (SO₃) or sulfur dioxide (SO₂) and oxygen (O₂). The exact decomposition temperature and intermediate products depend on the stoichiometry of the lead oxide sulfate and the atmospheric conditions.

In an inert atmosphere, the primary decomposition reaction involves the evolution of SO₃. In an air or oxygen-containing atmosphere, the decomposition can be more complex, potentially involving the formation of different lead oxide species. The general decomposition can be represented as:

xPbO·PbSO₄(s) → (x+1)PbO(s) + SO₃(g)

And at higher temperatures, SO₃ can further decompose:

2SO₃(g) ⇌ 2SO₂(g) + O₂(g)

The following diagram illustrates the generalized thermal decomposition pathway of lead oxide sulfates.

Start This compound (xPbO·PbSO₄) Heat1 Heat (Inert or Oxidative Atmosphere) Start->Heat1 Intermediate Intermediate Lead Oxide Sulfates (Lower x value - in some cases) Heat1->Intermediate Decomposition Start Heat2 Further Heating Intermediate->Heat2 Final_Solid Lead(II) Oxide (PbO) Heat2->Final_Solid Final_Gas Sulfur Oxides (SO₃, SO₂ + O₂) Heat2->Final_Gas

Caption: Generalized thermal decomposition pathway of lead oxide sulfates.

Quantitative Thermal Analysis Data

The thermal decomposition of lead oxide sulfates can be quantitatively analyzed using thermogravimetric analysis (TGA). The following tables summarize the key thermal decomposition data for various lead oxide sulfates based on available literature.

Table 1: Thermal Decomposition Data for Lead Sulfate and Lead Oxide Sulfates

CompoundFormulaDecomposition Temperature Range (°C)Theoretical Weight Loss (%)Final Solid Product
Lead SulfatePbSO₄886 - 1142[1]26.4PbO[1]
Monobasic Lead SulfatePbO·PbSO₄886 - 1142[1]15.2PbO[1]
Dibasic Lead Sulfate2PbO·PbSO₄Not explicitly found in searches10.6PbO (presumed)
Tribasic Lead Sulfate (anhydrous)3PbO·PbSO₄>820 (Melting point)[2]8.2PbO (presumed)
Tetrabasic Lead Sulfate4PbO·PbSO₄~850[2]6.7PbO (presumed)

Note: The decomposition of 2PbO·PbSO₄ and the final decomposition stage of 3PbO·PbSO₄ are not well-documented in the searched literature. The final product is presumed to be PbO based on the decomposition pattern of other lead sulfates.

Experimental Protocols

The following sections detail the methodologies for the synthesis of lead oxide sulfates and their characterization by thermogravimetric analysis.

Synthesis of Lead Oxide Sulfates

4.1.1. Synthesis of Monobasic Lead Sulfate (PbO·PbSO₄)

A common method for the synthesis of monobasic lead sulfate involves the reaction of a lead(II) salt with a sulfate source under controlled pH and temperature conditions. One documented method involves heating a sealed aqueous solution of alkaline lead(II) acetate (B1210297) and amidosulfonic acid.[1]

4.1.2. Synthesis of Tribasic Lead Sulfate Hydrate (B1144303) (3PbO·PbSO₄·H₂O)

Tribasic lead sulfate hydrate can be synthesized by reacting a slurry of lead(II) oxide in water with sulfuric acid at an elevated temperature (e.g., 80-95 °C). The molar ratio of PbO to H₂SO₄ is crucial for obtaining the desired product.[2]

4.1.3. Synthesis of Tetrabasic Lead Sulfate (4PbO·PbSO₄)

Tetrabasic lead sulfate can be prepared by the thermal treatment of a stoichiometric mixture of tribasic lead sulfate hydrate and lead(II) oxide. The mixture is heated in air at temperatures between 500 and 700°C for several hours.[2] Another route involves the direct reaction of a stoichiometric mixture of PbO and PbSO₄ at elevated temperatures.[2]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the primary technique for studying the thermal decomposition of lead oxide sulfates. A typical experimental workflow is outlined below.

Start Sample Preparation (Grinding to fine powder) TGA_Setup TGA Instrument Setup Start->TGA_Setup Load Sample (5-15 mg) in Alumina Crucible Heating Heating Program (e.g., 5-20°C/min) TGA_Setup->Heating Atmosphere Controlled Atmosphere (e.g., Air or N₂ at 20-100 mL/min) TGA_Setup->Atmosphere Data_Acquisition Data Acquisition (Weight vs. Temperature) Heating->Data_Acquisition Atmosphere->Data_Acquisition Analysis Data Analysis (TGA/DTG curves, weight loss calculation) Data_Acquisition->Analysis Characterization Product Characterization (e.g., XRD, SEM) Analysis->Characterization

References

An In-depth Technical Guide to the Solubility of Lead Oxide Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of lead oxide sulfate (B86663), with a particular focus on the naturally occurring mineral lanarkite (Pb₂(SO₄)O). Due to the limited availability of quantitative solubility data for lanarkite, this guide also incorporates detailed information on the solubility of the closely related and more extensively studied compound, lead(II) sulfate (PbSO₄), to provide a thorough understanding of the solubility behavior of lead sulfate compounds.

Introduction to Lead Oxide Sulfate

This compound, specifically lanarkite, is a secondary mineral formed from the oxidation of galena. It is considered to have low solubility in water. Understanding the solubility of this and other lead compounds is crucial for various fields, including environmental science, materials science, and toxicology.

Qualitative Solubility of this compound (Lanarkite)

This compound is generally described as being slightly soluble in hot water and acids.[1] It is also soluble in alkaline solutions such as potassium hydroxide (B78521) (KOH).

Quantitative Solubility of Lead(II) Sulfate (PbSO₄)

As a reference point for understanding the solubility of lead sulfate compounds, the following table summarizes the quantitative solubility of lead(II) sulfate (PbSO₄) in various solvents.

Solvent SystemTemperature (°C)Solubility
Water150.0032 g / 100 mL
Water250.00425 g / 100 mL[2]
Ammonium Acetate (≥ 6 mol/L)-Soluble
Ammonium Tartrate (in presence of NH₄Cl and NH₃)-Soluble
Concentrated Nitric Acid-Soluble
Concentrated Hydrochloric Acid-Soluble
Concentrated Sulfuric Acid-Soluble
Sodium Hydroxide-Soluble (forms [Pb(OH)₄]²⁻)[3]
Alcohol-Insoluble

Experimental Protocols for Solubility Determination

A precise determination of the solubility of sparingly soluble lead compounds like this compound requires robust experimental design. The following is a generalized protocol based on the "shake-flask" method, a reliable technique for determining thermodynamic solubility.[4]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (finely powdered)

  • Solvent of interest (e.g., deionized water, buffered solution)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • Analytical instrumentation for lead quantification (e.g., AAS, ICP-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of finely powdered this compound to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is established. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of dissolved lead remains constant.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the solid phase from the liquid phase, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the lead concentration within the working range of the analytical instrument.

  • Quantification: Analyze the concentration of lead in the diluted solution using a validated analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).

Analytical Methods for Lead Quantification

Accurate quantification of dissolved lead is paramount for solubility studies. The choice of analytical method depends on the expected concentration of lead and the complexity of the sample matrix.

  • Atomic Absorption Spectroscopy (AAS): A widely used technique for determining the concentration of specific metal elements in a sample. Flame AAS is suitable for higher concentrations, while Graphite Furnace AAS (GFAAS) offers excellent sensitivity for trace and ultra-trace amounts.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method capable of detecting metals at very low concentrations (parts per billion or even parts per trillion). It is particularly useful for analyzing complex matrices.

  • Spectrophotometry: This method often involves the use of a chelating agent that forms a colored complex with lead, which can then be quantified by measuring its absorbance at a specific wavelength.[5] Dithizone is a common reagent used for the spectrophotometric determination of lead.

Visualizing Dissolution and Experimental Workflow

Dissolution Mechanism of Lead Sulfate in Aqueous Media

The dissolution of lead sulfate compounds in aqueous solutions is often described as a dissolution-precipitation mechanism. This involves the dissociation of the solid into its constituent ions, which then may participate in further reactions in the solution.

DissolutionMechanism Solid Pb₂(SO₄)O (solid) Ions 2Pb²⁺(aq) + SO₄²⁻(aq) + O²⁻(aq) Solid->Ions Dissolution Complexation Complexation with Ligands (e.g., Acetate, Hydroxide) Ions->Complexation Precipitation Precipitation of other Lead Compounds Ions->Precipitation

Caption: Dissolution of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

ExperimentalWorkflow A 1. Add excess Pb₂(SO₄)O to solvent B 2. Equilibrate in shaker bath A->B C 3. Centrifuge to separate solid B->C D 4. Filter supernatant C->D E 5. Dilute sample D->E F 6. Analyze by AAS/ICP-MS E->F G 7. Calculate solubility F->G

Caption: Solubility Determination Workflow.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data for lanarkite is not widely available, the information on the closely related lead(II) sulfate, combined with detailed experimental and analytical protocols, offers a solid foundation for researchers and scientists working with these compounds. The provided workflows and diagrams serve to clarify the processes involved in solubility determination. For any application, it is recommended to experimentally determine the solubility of the specific this compound compound under the precise conditions of interest.

References

Unveiling the Electronic Landscape: A Technical Guide to the Electronic Band Structure of Lead Oxide Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Lead oxide sulfates, a class of inorganic compounds, are of significant interest in diverse scientific fields, from materials science to environmental chemistry. Understanding their fundamental electronic properties is crucial for predicting their behavior and exploring potential applications. This technical guide provides an in-depth analysis of the electronic band structure of lead oxide sulfate (B86663), with a particular focus on lanarkite (Pb₂O(SO₄)), a naturally occurring basic lead sulfate. The document summarizes key quantitative data, details experimental and computational methodologies, and provides visual workflows to facilitate a comprehensive understanding of the subject.

I. Quantitative Electronic Structure Data

The electronic band structure of a material dictates its electrical and optical properties. Key parameters include the band gap (E_g), which is the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM), and the effective mass of charge carriers (m*), which influences their mobility. The following tables summarize the available theoretical and experimental data for lead sulfate (PbSO₄) and the lead oxide sulfate, lanarkite (Pb₂O(SO₄)).

MaterialMethodBand Gap (E_g) [eV]Band Gap TypeReference
Lead Sulfate (PbSO₄) DFT (PBE)3.881Indirect[1]
DFT (PBE)3.93-[2]
DFT (GW)4.13-[2]
Experimental4.2-[2]
Lanarkite (Pb₂O(SO₄)) DFT (PBE0)4.83Indirect[2][3]
DFT (GGA-PBE)3.13Indirect[2]

Table 1: Summary of Band Gap Data for Lead Sulfate and Lanarkite.

MaterialMethodHole Effective Mass (m_h)Electron Effective Mass (m_e)Effective Mass Ratio (m_h/m_e)Reference
Lanarkite (Pb₂O(SO₄)) DFT (PBE0)--0.192[2][3]

Table 2: Summary of Effective Mass Data for Lanarkite.

II. Experimental Determination of Electronic Band Structure

The experimental characterization of the electronic band structure of lead oxide sulfates, which are often available as polycrystalline powders, relies on a combination of spectroscopic techniques.

A. Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy for Band Gap Determination

UV-Vis diffuse reflectance spectroscopy is a primary technique for determining the optical band gap of powder samples.[4][5][6]

Methodology:

  • Sample Preparation: The powdered this compound sample is typically mixed with a non-absorbing, highly reflective reference material like barium sulfate (BaSO₄) to ensure a uniform, opaque surface.[3] The mixture is then packed into a sample holder.

  • Data Acquisition: The diffuse reflectance spectrum of the sample is recorded using a UV-Vis spectrophotometer equipped with an integrating sphere accessory.[7][8] The integrating sphere collects the diffusely reflected light from the sample over a range of wavelengths. A baseline spectrum of the reference material (e.g., BaSO₄) is also collected for correction.

  • Data Analysis (Tauc Plot): The band gap is determined from the diffuse reflectance data using the Tauc plot method, which is based on the relationship between the absorption coefficient (α) and the incident photon energy (hν).[3][9][10]

    • The Kubelka-Munk function, F(R), is used to convert the measured reflectance (R) into a quantity proportional to the absorption coefficient.[9][11]

    • The Tauc equation is then applied: (αhν)^(1/n) = A(hν - E_g)

      • α is the absorption coefficient (proportional to F(R)).

      • is the photon energy.

      • A is a constant.

      • E_g is the band gap energy.

      • The exponent n depends on the nature of the electronic transition (n = 2 for an indirect allowed transition, as is predicted for lanarkite[2][3]).

    • A plot of (F(R)hν)^(1/2) versus hν is generated. The band gap (E_g) is determined by extrapolating the linear portion of the curve to the x-axis (where (F(R)hν)^(1/2) = 0).[3][10]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis PbSO4_powder Lead Oxide Sulfate Powder Mix Mix PbSO4_powder->Mix BaSO4 BaSO₄ Reference BaSO4->Mix Holder Pack into Sample Holder Mix->Holder Spectrometer UV-Vis Spectrometer with Integrating Sphere Holder->Spectrometer Ref_Spectrum Acquire Reference Spectrum (BaSO₄) Spectrometer->Ref_Spectrum Sample_Spectrum Acquire Sample Spectrum Spectrometer->Sample_Spectrum KM_Transform Kubelka-Munk Transformation Sample_Spectrum->KM_Transform Tauc_Plot Generate Tauc Plot ((F(R)hν)¹/² vs. hν) KM_Transform->Tauc_Plot Extrapolate Extrapolate Linear Region to X-axis Tauc_Plot->Extrapolate Band_Gap Determine Band Gap (E_g) Extrapolate->Band_Gap

UV-Vis Diffuse Reflectance Spectroscopy Workflow
B. X-ray Photoelectron Spectroscopy (XPS) for Valence Band Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition, chemical states, and the electronic structure of the valence band.[12][13]

Methodology:

  • Sample Preparation: A small amount of the this compound powder is mounted on a sample holder, typically using double-sided conductive tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα). The kinetic energy of the photoemitted electrons is measured by an electron energy analyzer. A survey scan is first performed to identify the elements present. High-resolution spectra are then acquired for the core levels (e.g., Pb 4f, S 2p, O 1s) and the valence band region.

  • Data Analysis:

    • Core Level Analysis: The binding energies of the core level peaks are used to determine the oxidation states of the constituent elements.[14][15]

    • Valence Band Analysis: The XPS spectrum in the low binding energy region (typically 0-15 eV) corresponds to the density of states of the valence band.[12] By analyzing the shape and features of the valence band spectrum, the contributions of different atomic orbitals (e.g., Pb 6s, O 2p, S 3p) to the valence band can be inferred, often with the aid of theoretical calculations. The valence band maximum (VBM) can be estimated by extrapolating the leading edge of the valence band spectrum to the baseline.[13]

III. Computational Determination of Electronic Band Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials.[16]

A. DFT Calculation Workflow

The following diagram illustrates a typical workflow for calculating the electronic band structure of a crystalline solid like lanarkite using a plane-wave DFT code such as Quantum ESPRESSO or VASP.[17][18][19][20]

DFT_Workflow cluster_input Input Preparation cluster_calc DFT Calculations cluster_output Output Analysis Crystal_Structure Define Crystal Structure (Lattice Parameters, Atomic Positions) SCF Self-Consistent Field (SCF) Calculation to find Ground State Electron Density Crystal_Structure->SCF Pseudopotentials Select Pseudopotentials for each element Pseudopotentials->SCF Parameters Set Calculation Parameters (Cutoff Energy, k-point mesh, Functional) Parameters->SCF NSCF Non-Self-Consistent Field (NSCF) Calculation along high-symmetry k-point path SCF->NSCF DOS_Calc Density of States (DOS) Calculation SCF->DOS_Calc Band_Structure Plot Band Structure NSCF->Band_Structure DOS_Plot Plot Density of States DOS_Calc->DOS_Plot Analysis Analyze Band Gap, Effective Mass, etc. Band_Structure->Analysis DOS_Plot->Analysis

DFT Calculation Workflow for Electronic Band Structure
B. Methodological Details for Lanarkite (Pb₂O(SO₄))

A recent theoretical study on lanarkite provides specific details for the DFT calculations:[2][3]

  • Software: CRYSTAL17 package.[17]

  • Functionals: A variety of density functionals were tested, with the hybrid functional PBE0 showing the best agreement with available data for similar materials.[2][3] Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, generally provide more accurate band gaps for insulators and semiconductors compared to standard GGA functionals.[16]

  • Basis Set: A triple-zeta valence plus polarization (TZVP) basis set was used to describe the Pb, S, and O atomic centers.[3]

  • Brillouin Zone Integration: The calculations involved sampling the Brillouin zone with a sufficiently dense k-point mesh to ensure convergence of the total energy and electronic properties.

  • Band Structure and DOS: The electronic band structure was calculated along high-symmetry paths in the Brillouin zone, and the total and projected density of states (DOS) were computed to analyze the orbital contributions to the electronic bands.[2]

  • Effective Mass Calculation: The effective mass of the charge carriers was determined from the curvature of the valence and conduction bands near the band edges.[3]

IV. Discussion of Electronic Structure

Lead Sulfate (PbSO₄)

Lead sulfate is a wide band gap insulator. Theoretical calculations place its band gap in the range of 3.88-4.13 eV, which is consistent with the experimental value of 4.2 eV.[1][2] The valence band is primarily composed of O 2p states with some contribution from S 3p and Pb 6s states, while the conduction band is mainly formed by Pb 6p states.

Lanarkite (Pb₂O(SO₄))

The theoretical investigation of lanarkite reveals it to be an indirect band gap semiconductor with a calculated band gap of 4.83 eV using the PBE0 functional.[2][3] This wider band gap compared to PbSO₄ can be attributed to the presence of the oxide ions, which alters the electronic structure. The calculated effective mass ratio of 0.192 suggests a relatively low degree of electron-hole recombination, a property that can be relevant in optoelectronic applications.[2][3] The density of states indicates that the valence band is dominated by O 2p and S 3p orbitals, while the conduction band is primarily composed of Pb 6p orbitals.

V. Conclusion

This technical guide has provided a comprehensive overview of the electronic band structure of this compound, with a detailed examination of lanarkite. The combination of theoretical calculations and experimental methodologies offers a robust framework for characterizing these materials. The presented quantitative data, experimental protocols, and computational workflows serve as a valuable resource for researchers and professionals engaged in the study and application of lead-based compounds. Further experimental investigations are warranted to validate the theoretical predictions for lanarkite and to explore the electronic properties of other this compound phases.

References

An In-depth Technical Guide to the Phase Transformation of Lead Oxide Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transformation of lead oxide sulfate (B86663), with a primary focus on the thermal decomposition of lead(II) sulfate (PbSO₄). The information presented herein is curated from scientific literature and is intended to support research and development activities where the manipulation and understanding of lead compounds are critical. This document details the transformation pathways, key quantitative data, and the experimental protocols used to characterize these materials.

Introduction to Lead Oxide Sulfate Phase Transformations

The transformation of lead sulfate to various lead oxides is a process of significant interest in several industrial applications, most notably in the recycling of lead-acid batteries. Understanding the mechanisms, kinetics, and thermodynamics of these transformations is crucial for optimizing processes and controlling the final product's properties. The primary transformation pathway discussed is the thermal decomposition of lead sulfate into lead(II) oxide (PbO). However, the reaction is not a simple one-step process and often involves the formation of intermediate basic lead sulfates. The composition of the surrounding atmosphere (e.g., air, inert, or reducing) plays a critical role in the reaction pathway and the nature of the final products.

Thermal Decomposition of Lead(II) Sulfate in Air

The most studied transformation is the thermal decomposition of lead sulfate in an oxidizing atmosphere (air). This process typically involves the endothermic decomposition of PbSO₄ into PbO and sulfur trioxide (SO₃) gas.

Quantitative Data

The thermal decomposition of lead sulfate in air has been characterized by thermogravimetric analysis (TGA), revealing a primary decomposition window and the formation of stable lead oxide phases.

ParameterValueAtmosphereAnalytical Method
Decomposition Temperature Range 886°C - 1142°C[1][2]Air[1][2]Thermogravimetric Analysis (TGA)[1][2]
Final Products α-PbO and β-PbO[1][2]Air[1][2]X-ray Diffraction (XRD)[1]
Intermediate Phases Basic lead sulfates (e.g., xPbO·PbSO₄)[3]Air[3]Not Specified
Signaling Pathway and Logical Relationships

The thermal decomposition of lead sulfate in air is not a direct conversion. It proceeds through the formation of various intermediate basic lead sulfates before yielding the final lead(II) oxide product. The exact nature and stability of these intermediates can be influenced by factors such as heating rate and particle size.

Thermal_Decomposition_in_Air PbSO4 PbSO₄ Intermediates Basic Lead Sulfates (xPbO·PbSO₄) PbSO4->Intermediates Heat (Air) (Starts ~886°C) PbO α-PbO + β-PbO Intermediates->PbO Further Heat (Air) (up to 1142°C)

Figure 1: Thermal decomposition pathway of PbSO₄ in air.

Reductive Transformation of Lead(II) Sulfate

In the presence of a reducing agent, such as carbon monoxide (CO), the transformation of lead sulfate follows a different pathway, potentially leading to the formation of lead(II) sulfide (B99878) (PbS) or metallic lead. This is particularly relevant in pyrometallurgical recycling processes.

Quantitative Data

The kinetics of the reductive transformation of lead sulfate have been investigated, providing insights into the reaction mechanism under non-oxidizing conditions.

ParameterValueConditionAnalytical Method
Activation Energy (PbSO₄ → PbS) 47.88 kJ/mol[4][5]In the presence of CO[4]Not Specified
Primary Gaseous Reductant Carbon Monoxide (CO)[4][5]Reductive AtmosphereNot Specified
Potential Solid Product Lead(II) Sulfide (PbS)[4][5]Reductive AtmosphereNot Specified
Signaling Pathway and Logical Relationships

Under reducing conditions, lead sulfate can be converted to lead sulfide. This process is influenced by the temperature and the concentration of the reducing agent.

Reductive_Transformation PbSO4 PbSO₄ PbS PbS PbSO4->PbS Heat + CO

Figure 2: Reductive transformation pathway of PbSO₄.

Experimental Protocols

The characterization of this compound phase transformations relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of lead sulfate.

Methodology:

  • A sample of lead sulfate (approximately 8-10 mg) is placed in an alumina (B75360) crucible.[1]

  • The crucible is placed in a thermogravimetric analyzer.

  • The sample is heated from room temperature (e.g., 25°C) to a final temperature (e.g., 1200°C) at a constant heating rate of 5°C/min.[1]

  • A constant flow of air (15 ml/min) is maintained throughout the experiment.[1]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify temperature ranges of mass loss, which correspond to decomposition events.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the starting material, intermediates, and final products of the transformation.

Methodology:

  • A powdered sample is prepared and mounted on a sample holder.

  • The sample is analyzed using a powder X-ray diffractometer.

  • For the analysis of lead oxide and sulfate compounds, Cu-Kα1 radiation (λ = 1.54060 Å) is typically used.[6]

  • The X-ray generator is operated at 40 kV and 30 mA.[6]

  • The diffraction pattern is recorded over a 2θ range of 20° to 70°.[6]

  • A step size of 0.02° and a counting time of 30 seconds per step are employed.[6]

  • The resulting diffractogram is compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present.[7]

Scanning Electron Microscopy (SEM)

Objective: To observe the morphology, particle size, and surface texture of the lead sulfate and its transformation products.

Methodology:

  • The powder sample is mounted on an aluminum stub using conductive carbon tape.

  • To prevent charging effects from the electron beam, the sample is coated with a thin layer of a conductive material, such as gold, using a sputter coater.[1][8]

  • The coated sample is then placed in the SEM chamber.

  • The sample is imaged at various magnifications using an appropriate acceleration voltage and detector (e.g., secondary electron detector for topography).

Experimental Workflow

The following diagram illustrates the typical workflow for studying this compound phase transformations.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Treatment cluster_2 Characterization cluster_3 Data Analysis & Interpretation Start Lead Sulfate (PbSO₄) Powder TGA Thermogravimetric Analysis (TGA) (Heating in controlled atmosphere) Start->TGA XRD X-ray Diffraction (XRD) (Phase Identification) TGA->XRD SEM Scanning Electron Microscopy (SEM) (Morphology Analysis) TGA->SEM Analysis Data Analysis: - Decomposition Temperatures - Phase Composition - Microstructure XRD->Analysis SEM->Analysis

Figure 3: General experimental workflow for studying this compound phase transformations.

Phase Equilibria in the Pb-S-O System

Conclusion

The phase transformation of this compound is a complex process involving multiple steps and the formation of intermediate compounds. The thermal decomposition in air proceeds through basic lead sulfates to form α- and β-PbO at temperatures between 886°C and 1142°C. In a reducing atmosphere, the pathway can shift to form lead sulfide. The characterization of these transformations requires a combination of thermal analysis and structural and morphological investigation techniques. Further research, particularly in developing a comprehensive Pb-S-O phase diagram and detailed kinetic models for various atmospheric conditions, would greatly benefit the scientific and industrial communities working with these materials.

References

An In-depth Technical Guide to the Health and Safety Considerations of Lead Oxide Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for lead oxide sulfate (B86663), a compound with significant toxicological implications. This document is intended for an audience of researchers, scientists, and drug development professionals who may handle or be exposed to this substance. Adherence to strict safety protocols is imperative when working with lead oxide sulfate due to its potential for severe health effects.

Physicochemical Properties

This compound exists in various forms, including this compound (Pb2O(SO4)), tetralead trioxide sulfate (Pb4O3(SO4)), and lead hydroxide (B78521) oxide sulfate. These are solid inorganic substances with poor water solubility.[1] Upon dissolution, they can dissociate into divalent lead cations and inorganic anions.[1] Due to their solid nature and high melting points (above 600°C for basic lead sulfate), their volatility is considered negligible.[2]

PropertyValueReference
Molecular Formula O5Pb2S (for Pb2O(SO4))[3]
O7Pb4S (for Pb4O3(SO4))[4]
Molecular Weight 527.9 g/mol (for Pb2O(SO4))[3]
Appearance White crystalline solid/powder[5][6]
Odor Odorless[5][6]
Melting Point 820°C (for Pb4O3(SO4))[7]
1170°C[6]
Solubility Insoluble in water[1][8]
Vapor Pressure < 10^-5 Pa (negligible)[2]

Toxicokinetics and Metabolism

Lead and its compounds, including this compound, can be absorbed by the body through inhalation and ingestion.[9] Once absorbed, lead is distributed throughout the body, with a significant portion accumulating in the bones.[10] It can also be found in soft tissues and blood.[10] Lead is known to interfere with the function of various enzymes and proteins by binding to sulfhydryl and carboxyl groups.[10] It can also mimic and interfere with the action of calcium in the body.[10] Excretion of lead is a slow process, primarily occurring through the kidneys into the urine, with a smaller amount excreted in feces.[10]

Toxicological Profile

This compound is classified as a hazardous substance with multiple toxic effects on human health.[11][12]

Acute Toxicity

This compound is harmful if swallowed or inhaled.[12][13] Acute exposure can lead to symptoms such as abdominal pain, nausea, vomiting, headache, and muscular weakness.[6]

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to this compound can cause significant damage to organs, including the central nervous system, blood, and kidneys.[12] It is suspected of causing cancer.[12] The International Agency for Research on Cancer (IARC) has classified inorganic lead compounds as probably carcinogenic to humans (Group 2A).

Reproductive and Developmental Toxicity

This compound is classified as a substance that may damage fertility or the unborn child.[11][12] Exposure to lead during pregnancy can have severe consequences for the developing fetus. It may also cause harm to breast-fed children.[12][13]

Specific Target Organ Toxicity

The primary target organs for lead toxicity are the nervous system, hematopoietic (blood-forming) system, and the kidneys.[12] Neurological effects can include peripheral neuropathy and encephalopathy.[6] Hematological effects involve the inhibition of heme synthesis, leading to anemia. Kidney damage can also occur with chronic exposure.[5]

Hazard Classification and Labeling

According to the harmonized classification and labeling (CLP) approved by the European Union, this compound is classified as follows:

Hazard ClassHazard Statement
Acute Toxicity (Oral), Category 4H302: Harmful if swallowed
Acute Toxicity (Inhalation), Category 4H332: Harmful if inhaled
Carcinogenicity, Category 2H351: Suspected of causing cancer
Germ Cell Mutagenicity, Category 2H341: Suspected of causing genetic defects
Reproductive Toxicity, Category 1AH360Df: May damage the unborn child. Suspected of damaging fertility.
Specific Target Organ Toxicity (Repeated Exposure), Category 1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Acute), Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic), Category 1H410: Very toxic to aquatic life with long lasting effects

Source: ECHA, 2015[12]

The substance is labeled with the "Danger" signal word and the following GHS pictograms: Health Hazard, Exclamation Mark, and Environment.[12]

Occupational Health and Safety

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and mitigate health risks.

Exposure Limits

Occupational exposure limits for inorganic lead compounds have been established by various regulatory bodies.

OrganizationLimit
OSHA (PEL) 0.05 mg/m³ (as an 8-hour time-weighted average)
NIOSH (REL) 0.05 mg/m³ (as a 10-hour time-weighted average)
ACGIH (TLV) 0.05 mg/m³ (as an 8-hour time-weighted average)

Source: NJ Department of Health[14]

If employee lead exposure exceeds the OSHA action level of 30 µg/m³ over an 8-hour time-weighted average, employers are required to implement specific compliance activities, including air monitoring and blood lead testing.[15]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[13][16] Local exhaust ventilation should be used to control airborne dust at the source.

Personal Protective Equipment (PPE)
  • Respiratory Protection: A NIOSH-approved respirator with a HEPA filter is recommended, especially when engineering controls are not sufficient to maintain exposure below the occupational exposure limits.[5][13]

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles.[13][17]

  • Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing should be worn to prevent skin contact.[13][18]

Handling and Storage
  • Avoid creating dust when handling this compound.[13]

  • Use non-sparking tools.[16]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[18]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[13]

Emergency Procedures

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5][13]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][13]

Spill and Leak Procedures

In the event of a spill, evacuate the area and prevent the spread of dust.[13] Use a HEPA-filter vacuum for cleanup and place the spilled material into a sealed container for disposal.[5] Do not use compressed air for cleaning. The disposal of this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[5]

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological assessment of lead compounds are extensive and can be found in various standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Key experimental considerations include:

  • Acute Oral Toxicity (OECD Guideline 420, 423, or 425): This involves the administration of the substance to fasted animals, typically rats, at various dose levels to determine the median lethal dose (LD50).

  • Acute Inhalation Toxicity (OECD Guideline 403): This test exposes animals, usually rats, to the substance as a dust or aerosol for a defined period to determine the median lethal concentration (LC50).

  • Repeated Dose Toxicity (Oral, Dermal, or Inhalation) (e.g., OECD Guideline 407, 408, 410, 412): These studies involve the repeated administration of the substance to animals for a period of 28 or 90 days to assess cumulative toxicity and identify target organs.

  • Carcinogenicity Studies (OECD Guideline 451): These are long-term studies (typically 2 years in rodents) designed to assess the carcinogenic potential of a substance.

  • Reproductive and Developmental Toxicity Studies (e.g., OECD Guideline 414, 415, 416): These experiments evaluate the potential of a substance to interfere with reproduction and normal development.

The specific methodologies for the studies that form the basis of the hazard classifications for this compound are typically held by the companies that conducted the registrations and are not always publicly available in full detail. However, the study designs would have followed internationally recognized guidelines similar to those listed above.

Signaling Pathways and Logical Relationships

The toxicity of lead is multifaceted and involves interference with numerous biological pathways.

Lead_Toxicity_Pathways Lead Lead (Pb²⁺) Ca_Channels Voltage-gated Ca²⁺ Channels Lead->Ca_Channels Inhibits/ Mimics Ca²⁺ Heme_Synthesis Heme Synthesis Pathway (ALAD) Lead->Heme_Synthesis Inhibits Oxidative_Stress Increased Oxidative Stress (ROS) Lead->Oxidative_Stress Induces Reproductive_System Reproductive System Lead->Reproductive_System Direct Toxicity Neurotransmitter_Release Altered Neurotransmitter Release Ca_Channels->Neurotransmitter_Release Nervous_System_Effects Nervous System Toxicity Neurotransmitter_Release->Nervous_System_Effects Anemia Anemia Heme_Synthesis->Anemia Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Cell_Damage->Nervous_System_Effects Kidney_Damage Kidney Damage Cell_Damage->Kidney_Damage Reproductive_Toxicity Reproductive Toxicity Reproductive_System->Reproductive_Toxicity

Caption: Simplified signaling pathways of lead toxicity.

Experimental_Workflow_Lead_Oxide_Sulfate Substance This compound PhysChem Physicochemical Characterization Substance->PhysChem Acute_Tox Acute Toxicity (Oral, Inhalation) Substance->Acute_Tox Repeat_Tox Repeated Dose Toxicity Substance->Repeat_Tox Genotox Genotoxicity Assays Substance->Genotox Carcinogenicity Carcinogenicity Bioassays Substance->Carcinogenicity Repro_Dev_Tox Reproductive & Developmental Toxicity Substance->Repro_Dev_Tox Hazard_ID Hazard Identification Acute_Tox->Hazard_ID Repeat_Tox->Hazard_ID Genotox->Hazard_ID Carcinogenicity->Hazard_ID Repro_Dev_Tox->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Risk_Assessment Risk Assessment Dose_Response->Risk_Assessment Safe_Handling Safe Handling Procedures Risk_Assessment->Safe_Handling

Caption: General experimental workflow for toxicological assessment.

Lead_Oxide_Sulfate_Safety_Logic Handling Handling Lead Oxide Sulfate Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Handling->Engineering_Controls PPE Personal Protective Equipment (PPE) Handling->PPE Safe_Work_Practices Safe Work Practices (No eating/drinking) Handling->Safe_Work_Practices Exposure_Control Exposure Control Engineering_Controls->Exposure_Control PPE->Exposure_Control Safe_Work_Practices->Exposure_Control Health_Protection Personnel Health Protection Exposure_Control->Health_Protection

Caption: Logical relationship for ensuring safety when handling this compound.

References

Lanarkite (Pb₂(SO₄)O): A Technical Guide to its Natural Occurrence and Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanarkite (Pb₂(SO₄)O), a lead oxy-sulfate mineral, is a subject of increasing scientific interest. This technical guide provides a comprehensive overview of its natural occurrence, formation mechanisms, and key characterization protocols. Historically a mineral of interest to geologists and collectors, lanarkite has recently gained prominence through its use as a precursor in the synthesis of novel materials. This document details both natural formation pathways in oxidized lead deposits and laboratory synthesis methodologies, including a high-temperature solid-state reaction. A thorough examination of its crystallographic and spectroscopic properties is presented, supported by detailed experimental protocols for techniques such as Powder X-ray Diffraction (PXRD), Electron Microprobe Analysis (EMPA), Differential Thermal Analysis (DTA), and Vibrational Spectroscopy (Raman and Infrared). Quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of this intriguing mineral.

Natural Occurrence and Formation

Lanarkite is a relatively rare secondary mineral typically found in the oxidized zones of lead sulfide (B99878) deposits.[1] Its formation is a result of the chemical alteration of primary lead minerals, most notably galena (PbS).[1][2][3] This process, known as supergene alteration, occurs when primary ore minerals are exposed to oxygenated and often acidic waters near the Earth's surface.

The geological context for lanarkite formation is characterized by environments where galena has been weathered.[4] It is frequently discovered in hydrothermal veins and within the spoil heaps of old lead mines.[4] The formation of lanarkite is favored under alkaline conditions and at very low concentrations of carbonate ions.[2] In such environments, it can form at a pH range between that of anglesite (PbSO₄) and leadhillite (Pb₄(SO₄)(CO₃)₂(OH)₂).[2] Lanarkite can subsequently alter to other secondary lead minerals such as cerussite (PbCO₃), leadhillite, and anglesite.[2]

Associated Minerals

Lanarkite is commonly found in association with a suite of other secondary lead minerals. These include:

  • Cerussite (PbCO₃)[1]

  • Leadhillite (Pb₄(SO₄)(CO₃)₂(OH)₂)[1]

  • Susannite (Pb₄(SO₄)(CO₃)₂(OH)₂)[1]

  • Hydrocerussite (Pb₃(CO₃)₂(OH)₂)[1]

  • Caledonite (Pb₅Cu₂(CO₃)(SO₄)₃(OH)₆)[1]

  • Anglesite (PbSO₄)[2]

The type locality for lanarkite is the Susanna Mine in Leadhills, Lanarkshire, Scotland, where it was first identified.[1][5] Other notable occurrences have been reported in England, Wales, Germany, Austria, France, Greece, Iran, South Africa, Australia, and the USA.[1]

Crystallography and Physical Properties

Lanarkite crystallizes in the monoclinic system, belonging to the prismatic crystal class (2/m) with the space group C2/m.[6][7] Its crystals are typically small, often microscopic, and form as acicular (needle-like) or bladed prismatic crystals that can occur in clusters or sprays.[1][3][5]

Property Value Reference
Crystal System Monoclinic[6]
Crystal Class Prismatic (2/m)[1]
Space Group C2/m[6]
Lattice Parameters a = 13.746 Å, b = 5.6964 Å, c = 7.066 Å, β = 115.79°[7]
Formula Units (Z) 4[7]
Color Greenish white, greyish-white, pale yellow, colorless[1]
Lustre Adamantine, Resinous, Pearly[6]
Streak White[2]
Hardness (Mohs) 2 - 2.5[6]
Density (g/cm³) 6.92 (measured), 7.02 (calculated)[1][7]
Cleavage Perfect on {-201}, imperfect on {-402}, {201}, and {010}[1]
Fracture Splintery[1]
Fluorescence Yellow under X-rays and long-wave UV light[1]

Experimental Protocols: Synthesis and Characterization

Synthesis of Lanarkite

A common laboratory method for synthesizing lanarkite involves a high-temperature solid-state reaction between lead(II) oxide (PbO) and lead(II) sulfate (B86663) (PbSO₄). This method was notably utilized in the synthesis of the precursor material for the LK-99 superconductor research.

Experimental Protocol:

  • Precursor Preparation: Equimolar amounts of high-purity lead(II) oxide (PbO) and lead(II) sulfate (PbSO₄) powders are thoroughly mixed.[8]

  • Grinding: The mixture is ground together in an agate mortar and pestle to ensure a homogeneous fine powder.

  • Heating: The powdered mixture is placed in an alumina (B75360) crucible.[8]

  • Annealing: The crucible is heated in a furnace to 725 °C and held at this temperature for 24 hours.[8]

  • Cooling: The furnace is then allowed to cool down to room temperature.

  • Product: The resulting product is a white, polycrystalline lanarkite powder.[8]

Note: The reaction can be carried out in air or under vacuum. Synthesis in air may result in a slight lattice shrinkage compared to synthesis in a vacuum, potentially due to the formation of Pb₃O₂SO₄.[9]

dot

Caption: High-temperature solid-state synthesis workflow for lanarkite.

Characterization Techniques

PXRD is a fundamental technique for confirming the crystal structure and phase purity of synthesized lanarkite.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely ground lanarkite powder is mounted on a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The reference card for lanarkite is PDF# 33-1486.[7][9]

2θ (degrees) d-spacing (Å) Relative Intensity (%)
26.623.3426100
30.162.961480
31.402.84845

Note: The above are the three most intense diffraction peaks for lanarkite.[7]

dot

XRD_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis Grinding Fine Grinding Mounting Mounting on Holder Grinding->Mounting XRD XRD Instrument (Cu-Kα radiation) Mounting->XRD Scan 2θ Scan (10-80°) XRD->Scan Pattern Diffraction Pattern Scan->Pattern Comparison Phase Identification & Purity Assessment Pattern->Comparison JCPDS JCPDS Database (PDF# 33-1486) JCPDS->Comparison

Caption: Workflow for the characterization of lanarkite using PXRD.

Vibrational spectroscopy provides insights into the molecular structure and bonding within the lanarkite crystal.

Infrared (IR) Spectroscopy:

The IR spectrum of lanarkite is characterized by distinct absorption bands corresponding to the vibrational modes of the sulfate (SO₄²⁻) and lead-oxygen (Pb-O) groups.

Experimental Protocol:

  • Sample Preparation: A small amount of finely ground lanarkite is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Collection: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~1100 - 950ν₃ (asymmetric stretching) of SO₄²⁻
~980ν₁ (symmetric stretching) of SO₄²⁻
~650 - 600ν₄ (bending) of SO₄²⁻
Below 600Pb-O lattice modes

Note: The exact peak positions can vary slightly depending on the sample and instrument.

Raman Spectroscopy:

Raman spectroscopy is complementary to IR spectroscopy and provides information on the vibrational modes that are Raman active.

Experimental Protocol:

  • Sample Preparation: A small amount of the lanarkite powder is placed on a microscope slide.

  • Instrumentation: A Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Data Collection: The scattered light is collected and analyzed by a spectrometer. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

EMPA is a powerful technique for determining the elemental composition of a sample with high spatial resolution.

Experimental Protocol:

  • Sample Preparation: Lanarkite crystals or polished sections of the bulk material are mounted and coated with a thin layer of carbon to ensure electrical conductivity.

  • Instrumentation: An electron microprobe analyzer is used.

  • Data Collection: The sample is bombarded with a focused beam of electrons, and the characteristic X-rays emitted from the sample are measured by wavelength-dispersive spectrometers.

  • Data Analysis: The intensities of the characteristic X-rays are compared to those of known standards to quantify the elemental concentrations of lead, sulfur, and oxygen.

DTA is used to study the thermal stability and phase transitions of lanarkite as a function of temperature.

Experimental Protocol:

  • Sample Preparation: A small, known weight of the lanarkite powder is placed in a sample crucible (e.g., alumina or platinum). An inert reference material (e.g., alumina) is placed in an identical crucible.

  • Instrumentation: A DTA or simultaneous DTA-Thermogravimetric Analysis (TGA) instrument is used.

  • Data Collection: The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen). The temperature difference between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: Endothermic or exothermic peaks in the DTA curve indicate thermal events such as phase transitions or decomposition.

Signaling Pathways and Logical Relationships

The formation of lanarkite can be understood as a series of chemical transformations, particularly in the context of both natural weathering and laboratory synthesis.

dot

Formation_Pathways cluster_Natural Natural Formation (Supergene Alteration) cluster_Synthetic Synthetic Formation (Solid-State) Galena Galena (PbS) Oxidation Oxidation & Weathering (O₂, H₂O) Galena->Oxidation Anglesite Anglesite (PbSO₄) Oxidation->Anglesite Further_Alteration Reaction with Alkaline Fluids (Low Carbonate) Anglesite->Further_Alteration Lanarkite_N Lanarkite (Pb₂(SO₄)O) Further_Alteration->Lanarkite_N PbO Lead(II) Oxide (PbO) High_Temp High-Temperature Reaction (725°C) PbO->High_Temp PbSO4 Lead(II) Sulfate (PbSO₄) PbSO4->High_Temp Lanarkite_S Lanarkite (Pb₂(SO₄)O) High_Temp->Lanarkite_S

Caption: Natural vs. synthetic formation pathways of lanarkite.

Conclusion

Lanarkite, with its specific conditions of natural formation and well-defined synthesis routes, presents a valuable case study for understanding secondary mineral genesis and for the controlled synthesis of inorganic materials. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of lanarkite, facilitating further research into its properties and potential applications. The recent interest in lanarkite as a precursor material underscores the importance of a thorough understanding of its fundamental chemistry and physical properties. This guide serves as a foundational resource for researchers in materials science, geology, and chemistry, enabling further exploration of this fascinating lead oxy-sulfate.

References

A Technical Guide to the Historical and Toxicological Significance of Lead Oxide Sulfate Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Lead-based compounds represent some of the earliest synthetically produced pigments used by humanity, with a history stretching back to antiquity.[1][2] Among these, lead oxide sulfates, particularly basic lead sulfate (B86663), were developed and used on a large scale in the 19th and 20th centuries as white pigments in paints and coatings.[3] While their primary application was industrial and artistic, the legacy of these pigments is deeply intertwined with public health due to the profound toxicity of lead.

This guide provides a technical overview of the historical applications of lead oxide sulfate pigments, their physicochemical properties, and the methods for their synthesis and identification. Critically for the intended audience, this document bridges the historical context with modern biomedical relevance by detailing the molecular mechanisms of lead toxicity. Understanding the historical sources of lead exposure and its toxicological pathways is essential for fields ranging from environmental science to pharmacology and the development of treatments for heavy metal poisoning.

Historical this compound Pigments

The term "this compound" primarily refers to basic lead sulfate, a synthetic pigment valued for its whiteness and stability. It was often marketed as a "non-poisonous" alternative to the more common basic lead carbonate (white lead), though this claim was misleading as all lead compounds are toxic.

  • Basic Lead Sulfate (PbSO₄·PbO): Also known as sublimed white lead, this pigment was manufactured on a large scale from the 19th century onwards.[3] It was frequently used in exterior house paints, often in combination with zinc oxide, because it was less prone to darkening from exposure to atmospheric hydrogen sulfide (B99878) than traditional white lead.[3][4] It also found use in ceramic glazes.[4]

  • Blue Basic Lead Sulfate: This is a mute blue-gray powder composed of a mixture of lead sulfate, lead oxide, lead sulfide, lead sulfite, and zinc oxide.[5] Its primary historical application was as an anti-corrosion pigment in metal priming paints.[5]

  • Leadhillite (PbSO₄·2PbCO₃·Pb(OH)₂): This naturally occurring lead carbonate sulfate mineral has been identified in historical artifacts, including as a pigment in 13th to 16th-century Chinese paintings.[3]

Physicochemical Properties

The performance of a pigment is dictated by its physical and chemical properties. For lead-based pigments, these characteristics also influence their environmental persistence and bioavailability. Quantitative data for key lead compounds are summarized below.

PropertyBasic Lead SulfateBlue Basic Lead SulfateLead(II) Oxide (Litharge)
Chemical Formula PbSO₄·PbOMixture (see §2.0)PbO
C.I. Name Pigment White 2-Pigment Yellow 46
Density 6.92 g/mL[4]6.2 g/mL[5]~9.53 g/cm³
Melting Point 977 °C[4]-888 °C
Solubility Slightly soluble in hot water and acids.[4]Insoluble in water or ethanol.[5]Insoluble in water
Appearance White powder[4]Mute blue-gray powder[5]Yellow or reddish-yellow powder
Purity (Typical Spec.) --≥99% PbO[6]

Experimental Protocols

The study of historical pigments involves both understanding their original synthesis and applying modern analytical techniques for their identification.

Historical Synthesis Methods

Protocol 1: Synthesis of Basic Lead Sulfate via Roasting (Sublimation Process)

This method was a common industrial process for producing "sublimed white lead."

  • Starting Material: Galena (natural lead sulfide, PbS).

  • Apparatus: A furnace capable of reaching high temperatures with a controlled oxygen-rich atmosphere and a collection chamber for the fume product.

  • Procedure: a. The galena ore is roasted at high temperatures in an oxygen-rich environment. b. The lead sulfide is oxidized and vaporized (sublimed). c. The vaporized lead compounds are collected in a separate chamber where they cool and condense to form a fine, white powder of basic lead sulfate.[4]

Protocol 2: Synthesis of Lead Sulfate via Precipitation

This method was one of the 19th-century processes for creating lead sulfate-based pigments.[3]

  • Starting Materials: A soluble lead salt (e.g., lead(II) acetate (B1210297), Pb(CH₃COO)₂) and a source of sulfate ions (e.g., sulfuric acid, H₂SO₄).

  • Apparatus: Glass beakers, stirring rods, filtration apparatus (e.g., Büchner funnel).

  • Procedure: a. Prepare a dilute aqueous solution of lead(II) acetate. b. Slowly add a dilute solution of sulfuric acid to the lead acetate solution while stirring continuously. c. A white precipitate of lead sulfate (PbSO₄) will form immediately. d. Allow the precipitate to settle, then filter the mixture. e. Wash the collected precipitate with distilled water to remove any remaining acid or unreacted salts. f. Dry the resulting white powder.

Modern Analytical Workflow for Pigment Identification

Identifying lead pigments in historical artifacts requires a multi-technique approach to determine elemental composition and molecular structure non-destructively where possible.

Protocol 3: General Workflow for Pigment Analysis

  • Visual Examination: Document the sample area using optical microscopy (OM) to observe particle morphology, color, and layer structure.

  • Non-Destructive Elemental Analysis: a. Use a handheld X-ray Fluorescence (XRF) spectrometer to perform an in-situ elemental analysis of the pigmented area.[7][8] b. The detection of a strong lead (Pb) signal is a primary indicator of a lead-based pigment. The presence of sulfur (S) would specifically suggest a sulfate-containing pigment.

  • Micro-sampling and Molecular Analysis (if permissible): a. If sampling is possible, a microscopic sample is taken and prepared for further analysis. b. Vibrational Spectroscopy: Use Raman or Fourier-Transform Infrared (FTIR) spectroscopy to obtain a molecular fingerprint of the pigment, allowing for definitive identification of compounds like basic lead sulfate by comparing the resulting spectrum to reference databases.[8][9][10]

  • Quantitative Elemental Analysis (Confirmatory): a. For precise quantification of lead content, the sample must be digested in acid.[11] b. The resulting solution is analyzed using techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrometry (AAS) to determine the exact concentration of lead and other elements.[11][12]

G Diagram 1: Analytical Workflow for Historical Pigment Identification A Sample Acquisition (In-situ or Micro-sample) B Optical Microscopy (OM) (Visual Characterization) A->B Examine C X-Ray Fluorescence (XRF) (Non-destructive Elemental Screen) B->C Analyze D Lead (Pb) Detected? C->D E Vibrational Spectroscopy (Raman / FTIR) D->E Yes G No Lead Detected D->G No F Molecular Identification (e.g., PbSO₄·PbO) E->F Identify Compound H Acid Digestion E->H For Quantification I ICP-AES / AAS (Quantitative Elemental Analysis) H->I Analyze Solution J Quantitative Results (e.g., % Pb by weight) I->J Report

Diagram 1: Analytical Workflow for Historical Pigment Identification

Toxicological Profile of Lead

The historical use of lead pigments is a primary contributor to environmental lead contamination.[13] For drug development professionals, understanding the molecular basis of lead toxicity is crucial for developing therapeutic interventions like chelation therapy and for toxicological screening. Lead exerts its toxicity by disrupting multiple cellular processes, primarily through ionic mimicry and induction of oxidative stress.[14][15]

Routes of Exposure and Bioaccumulation

Exposure to lead from historical pigments occurs primarily through the ingestion of contaminated dust and soil or inhalation of airborne particles.[13][16][17] Children are especially vulnerable due to higher absorption rates and hand-to-mouth behaviors.[18] Once absorbed, lead is distributed to soft tissues and the brain, with the vast majority ultimately being stored in bone, where it has a long biological half-life and can be remobilized back into the circulation later in life.[15][18]

Molecular Mechanisms of Lead Toxicity

Lead's toxicity stems from its ability to interfere with fundamental cellular functions. There is no known safe level of lead exposure.[18]

  • Ionic Mimicry: Lead (Pb²⁺) has a similar ionic radius and charge to essential divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺). This allows it to compete with and displace these metals from their protein binding sites, disrupting their function.[15][19]

    • Neurotoxicity: By mimicking calcium, lead interferes with voltage-gated calcium channels and second messenger systems, disrupting neurotransmitter release and synaptic transmission. This is a primary mechanism of lead-induced neurodevelopmental damage.[18][19]

    • Enzyme Inhibition: Lead displaces zinc from the active sites of critical enzymes. A key example is the inhibition of δ-aminolevulinic acid dehydratase (ALAD), an enzyme in the heme synthesis pathway.[19]

  • Inhibition of Heme Synthesis: Lead disrupts the production of heme, a critical component of hemoglobin, by inhibiting two key enzymes: ALAD and ferrochelatase.[18][20] This interference leads to the accumulation of the precursor δ-aminolevulinic acid (ALA), which is itself a neurotoxin, and results in microcytic anemia.[19][20]

  • Induction of Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[14][21] This occurs through multiple mechanisms, including the disruption of mitochondrial function and the inactivation of antioxidant enzymes (e.g., superoxide dismutase, catalase). The resulting oxidative stress leads to widespread damage to lipids (lipid peroxidation), proteins, and DNA.[14][19]

G Diagram 2: Key Molecular Pathways of Lead Toxicity cluster_exposure Exposure & Absorption cluster_mechanisms Core Toxic Mechanisms cluster_outcomes Cellular & Systemic Effects A Lead (Pb²⁺) (from pigments, dust, soil) B Ionic Mimicry (Displaces Ca²⁺, Zn²⁺) A->B C Inhibition of Heme Synthesis A->C D Induction of Oxidative Stress A->D B->C Displaces Zn²⁺ in ALAD enzyme E Neurotoxicity (Disrupted Neurotransmission) B->E Mimics Ca²⁺ C->E ALA is neurotoxic F Anemia (Impaired Hemoglobin) C->F Heme precursors (ALA) accumulate D->E Neuronal damage G Cellular Damage (Lipid Peroxidation, DNA Damage) D->G ROS generation H Multi-Organ Toxicity (Kidney, Cardiovascular) E->H F->H G->H

Diagram 2: Key Molecular Pathways of Lead Toxicity

Conclusion

This compound pigments are significant historical materials that played a specific role in the coatings industry. While their use has been curtailed, their presence in older structures ensures their continued relevance as a source of environmental lead contamination. For biomedical and pharmaceutical scientists, the legacy of these pigments provides a critical case study in heavy metal toxicology. A thorough understanding of the mechanisms by which lead disrupts enzymatic activity, interferes with essential ion-dependent signaling, and induces oxidative stress is fundamental to addressing the ongoing public health challenges of lead poisoning and developing more effective diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to Basic Lead Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formulas, properties, synthesis, and analysis of key basic lead sulfates: tetrabasic lead sulfate (B86663), tribasic lead sulfate, and dibasic lead sulfate. These compounds are of significant interest in various industrial applications, most notably in the manufacturing of lead-acid batteries.

Chemical Formulas and Identification

The fundamental identity of the three primary basic lead sulfates is established by their distinct chemical formulas and molecular weights.

CompoundChemical FormulaCommon Abbreviation
Tetrabasic Lead Sulfate4PbO·PbSO₄4BS
Tribasic Lead Sulfate3PbO·PbSO₄·H₂O3BS
Dibasic Lead Sulfate2PbO·PbSO₄2BS

Physicochemical Properties

The physical and chemical properties of these compounds are critical for their application and are summarized below.

Quantitative Data
PropertyTetrabasic Lead Sulfate (4PbO·PbSO₄)Tribasic Lead Sulfate (3PbO·PbSO₄·H₂O)Dibasic Lead Sulfate (2PbO·PbSO₄)
Molecular Weight ( g/mol ) 1196.9990.86899.6
Density (g/cm³) ~7.16.9 - 7.1[1]~6.6
Appearance White or slightly yellow crystalline powder.White or yellowish powder[1][2].White powder.
Solubility in Water Insoluble.Very slightly soluble (102 mg/L at 20°C)[1].Insoluble.
Solubility in Other Solvents Soluble in nitric acid.Soluble in nitric acid, hot concentrated hydrochloric acid, ammonium (B1175870) acetate (B1210297), and sodium acetate solutions; partially soluble in acetic acid[1].Soluble in nitric acid and ammonium acetate.
Thermal Stability Decomposes at high temperatures.Loses crystal water at 135°C and turns yellow[1].Stable under normal conditions.
Crystal Structure

The crystal structures of these basic lead sulfates have been elucidated, revealing their complex arrangements.

CompoundCrystal SystemSpace GroupKey Structural Features
Tetrabasic Lead Sulfate MonoclinicP2₁/cThe structure is closely related to that of tetragonal PbO, with one of the six Pb sites being occupied by a sulfate group[2].
Tribasic Lead Sulfate OrthorhombicPnmaThe structure consists of layers of [Pb₄O₂(OH)₂(SO₄)]²⁺ and interlayer water molecules.
Dibasic Lead Sulfate Orthorhombic-Detailed crystal structure information is less commonly reported.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of basic lead sulfates.

Synthesis Protocols

This protocol describes a common laboratory-scale synthesis of 4BS.

Materials:

  • Lead(II) oxide (PbO)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

Procedure:

  • A stoichiometric amount of PbO is suspended in deionized water in a three-necked flask equipped with a mechanical stirrer and a condenser.

  • The suspension is heated to 80-90°C with vigorous stirring.

  • A calculated amount of concentrated H₂SO₄, corresponding to a PbO:PbSO₄ molar ratio of 4:1, is slowly added to the heated suspension.

  • The reaction mixture is maintained at 80-90°C and stirred continuously for 4-6 hours.

  • After the reaction, the solid product is collected by filtration and washed thoroughly with deionized water to remove any unreacted starting materials and soluble byproducts.

  • The washed product is then dried in an oven at 100-110°C to a constant weight to yield tetrabasic lead sulfate.

This protocol outlines the synthesis of 3BS through a precipitation reaction.

Materials:

  • Lead(II) oxide (PbO)

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)

  • Deionized water

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Lead(II) oxide is mixed with an appropriate amount of deionized water to form a slurry.

  • A small amount of acetic acid can be added to the slurry to facilitate the reaction.

  • Under constant stirring, a dilute solution of sulfuric acid is added dropwise to the PbO slurry. The molar ratio of PbO to H₂SO₄ should be maintained at approximately 3:1.

  • The reaction is typically carried out at a controlled temperature, for example, 60-70°C, for a period of 1-2 hours to ensure complete reaction.

  • The resulting white precipitate of tribasic lead sulfate is then filtered, washed with deionized water until the filtrate is neutral, and subsequently dried.

This method involves the reaction of a soluble lead salt with a soluble sulfate.

Materials:

  • Lead(II) acetate [Pb(CH₃COO)₂]

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of lead(II) acetate.

  • Prepare a separate aqueous solution of sodium sulfate.

  • Slowly add the sodium sulfate solution to the lead acetate solution with constant stirring. A white precipitate of dibasic lead sulfate will form immediately. The stoichiometry should be controlled to a 2:1 molar ratio of lead acetate to sodium sulfate.

  • The precipitate is aged by stirring the mixture for a period to ensure complete precipitation and desired particle size.

  • The product is then collected by filtration, washed extensively with deionized water to remove the sodium acetate byproduct, and dried.

Analytical Methods

A variety of techniques are employed to characterize the synthesized basic lead sulfates.

Purpose: To identify the crystalline phases present in the sample and to determine the crystal structure.

Methodology:

  • A powdered sample of the basic lead sulfate is prepared and mounted on a sample holder.

  • The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is a fingerprint of the crystalline material and can be compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) for phase identification. Rietveld refinement can be used for detailed structural analysis.[3]

Purpose: To observe the morphology, particle size, and surface features of the basic lead sulfate crystals.

Methodology:

  • A small amount of the powder sample is mounted on an SEM stub using conductive adhesive tape or carbon paint.

  • The sample is then coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

  • The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface.

  • Secondary electrons, backscattered electrons, and characteristic X-rays emitted from the sample are detected to generate images and elemental composition maps.

Purpose: To study the thermal stability and decomposition behavior of the basic lead sulfates.

Methodology:

  • A small, accurately weighed sample is placed in a crucible within a thermogravimetric analyzer (TGA) or differential scanning calorimeter (DSC).

  • The sample is heated at a controlled rate in a specific atmosphere (e.g., air, nitrogen).

  • TGA measures the change in mass of the sample as a function of temperature, indicating decomposition or dehydration events.

  • DSC measures the heat flow to or from the sample compared to a reference, identifying phase transitions, melting, or decomposition temperatures.

Purpose: To identify the functional groups (e.g., SO₄²⁻, OH⁻) and to probe the local chemical environment within the crystal structure.

Methodology:

  • FTIR: A small amount of the powdered sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR (Attenuated Total Reflectance) accessory. The sample is then irradiated with infrared light, and the absorption of specific frequencies is measured.

  • Raman: A laser beam is focused on the sample, and the inelastically scattered light is collected and analyzed. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules.

Role in Lead-Acid Battery Chemistry

Basic lead sulfates are crucial intermediates in the production of the active materials in lead-acid battery plates. Their formation and subsequent transformation during the "curing" and "formation" processes significantly impact battery performance and lifespan.

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// Edges Pasting -> Curing [label="Heat & Humidity"]; Curing -> TBLS [label="Forms at lower temp."]; Curing -> QTBS [label="Forms at higher temp."]; TBLS -> Formation; QTBS -> Formation; Formation -> Positive_Plate; Formation -> Negative_Plate; TBLS -> beta_PbO2 [label="Transforms to", style=dashed, color="#202124"]; QTBS -> alpha_PbO2 [label="Transforms to", style=dashed, color="#202124"]; alpha_PbO2 -> Positive_Plate [label="Contributes to", style=dotted, color="#202124"]; beta_PbO2 -> Positive_Plate [label="Contributes to", style=dotted, color="#202124"]; } .dot Caption: Formation of active materials in a lead-acid battery plate.

During the curing process, the lead oxide paste is converted into a mixture of tribasic and tetrabasic lead sulfates. The ratio of these two compounds is dependent on the curing temperature and humidity. Subsequently, during the electrochemical formation process, these basic lead sulfates are converted into the active materials of the battery plates.

// Edges TBLS -> Formation [color="#4285F4"]; QTBS -> Formation [color="#4285F4"]; Formation -> alpha_PbO2 [label="from 4BS", color="#202124"]; Formation -> beta_PbO2 [label="from 3BS", color="#202124"]; } .dot Caption: Transformation of basic lead sulfates during battery formation.

References

A Deep Dive into the Structures of Tribasic and Tetrabasic Lead Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tribasic lead sulfate (B86663) (3PbO·PbSO₄·H₂O) and tetrabasic lead sulfate (4PbO·PbSO₄) are fundamental compounds in the lead-acid battery industry, playing crucial roles as precursors to the active materials in the battery plates. Their distinct crystal structures and physicochemical properties significantly influence the performance, longevity, and manufacturing processes of these batteries. This technical guide provides a comprehensive comparison of the structures, properties, and synthesis of these two important lead sulfates, tailored for a scientific audience.

Core Structural and Physicochemical Comparison

The fundamental differences between tribasic and tetrabasic lead sulfate lie in their chemical composition and crystal structure. These differences give rise to distinct physical and chemical properties, which are summarized in the tables below for ease of comparison.

Table 1: Chemical and Physical Properties
PropertyTribasic Lead SulfateTetrabasic Lead Sulfate
Chemical Formula 3PbO·PbSO₄·H₂O[1]4PbO·PbSO₄[2]
Molecular Weight ( g/mol ) 990.861194.9
Appearance White or yellowish powder[3]Pale yellow, elongated prismatic crystals
Density (g/cm³) 6.9 - 7.1[1][3]6.29[4]
Melting Point (°C) 820[1][3]Decomposes > 1000[2]
Solubility Very slightly soluble in water; soluble in nitric acid, hot concentrated hydrochloric acid, ammonium (B1175870) acetate (B1210297), and sodium acetate solutions.[3]Insoluble in water.
Table 2: Crystallographic Data
PropertyTribasic Lead SulfateTetrabasic Lead Sulfate
Crystal System TriclinicMonoclinic[5]
Space Group P1P2₁/c[5]
Lattice Parameters a = 6.378 Å, b = 7.454 Å, c = 10.308 Åα = 75.26°, β = 79.37°, γ = 88.16°a = 7.297 - 7.315 Åb = 11.698 - 11.713 Åc = 11.498 - 11.525 Åβ = 90.93 - 90.956°[5][6]

Structural Visualization

The arrangement of lead, sulfate, and oxide ions in the crystal lattice dictates the macroscopic properties of these materials. While both are complex structures, we can represent their fundamental building blocks and relationships schematically.

G Structural Comparison cluster_0 Tribasic Lead Sulfate (3PbO·PbSO₄·H₂O) cluster_1 Tetrabasic Lead Sulfate (4PbO·PbSO₄) a Triclinic Crystal System Space Group: P1 b Structure contains Pb²⁺, SO₄²⁻, O²⁻, and H₂O a->b Characterized by c Monoclinic Crystal System Space Group: P2₁/c d Structure contains Pb²⁺, SO₄²⁻, and O²⁻ c->d Characterized by

Caption: High-level structural comparison of tribasic and tetrabasic lead sulfate.

Experimental Protocols: Synthesis of Tribasic and Tetrabasic Lead Sulfate

The synthesis of these lead sulfates can be achieved through various methods. Below are detailed protocols for common laboratory-scale preparations.

Synthesis of Tribasic Lead Sulfate

This protocol is based on the reaction of lead(II) oxide with sulfuric acid.

Materials:

  • Lead(II) oxide (PbO)

  • Sulfuric acid (H₂SO₄), dilute solution

  • Deionized water

  • Acetic acid (optional, as a reaction promoter)

Procedure:

  • Prepare a slurry of lead(II) oxide in deionized water in a reaction vessel.

  • Optionally, add a small amount of acetic acid to the slurry to promote the reaction.

  • While stirring vigorously, slowly add a stoichiometric amount of dilute sulfuric acid to the lead oxide slurry. The molar ratio of PbO to H₂SO₄ should be approximately 4:1.[3]

  • Maintain the reaction temperature at around 70-80°C.

  • Continue stirring for a defined period, typically 1-2 hours, to ensure complete reaction.

  • After the reaction is complete, the resulting white precipitate of tribasic lead sulfate is collected by filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials or byproducts.

  • Dry the purified tribasic lead sulfate in an oven at a controlled temperature (e.g., 105-110°C) to remove residual moisture.[3]

Synthesis of Tetrabasic Lead Sulfate

This protocol describes a common method for synthesizing tetrabasic lead sulfate.

Materials:

  • Orthorhombic Lead(II) oxide (PbO)

  • Sulfuric acid (H₂SO₄), 8-12N

  • Deionized water

Procedure:

  • Preheat approximately 0.85 liters of deionized water per mole of PbO to 80°C.

  • Acidify the heated water to a pH of 2 by adding a small amount of the pre-measured sulfuric acid.

  • Add the orthorhombic PbO to the acidified water and stir to maintain a suspension.

  • While maintaining the temperature between 80°C and 85°C, slowly add the remaining sulfuric acid to the stirred suspension over a one-hour period. The molar ratio of PbO to H₂SO₄ should be 5:1.

  • Allow the product to digest for 12 hours.

  • Isolate the pale yellow product by filtration.

  • Dry the product at 100°C.

Synthesis Workflow Visualization

The following diagrams illustrate the logical flow of the synthesis processes described above.

G Synthesis of Tribasic Lead Sulfate start Start slurry Prepare PbO Slurry in Water start->slurry add_acid Slowly Add Dilute H₂SO₄ (4:1 molar ratio PbO:H₂SO₄) slurry->add_acid react React at 70-80°C with Stirring add_acid->react filter Filter Precipitate react->filter wash Wash with Deionized Water filter->wash dry Dry at 105-110°C wash->dry end Tribasic Lead Sulfate Product dry->end

Caption: Experimental workflow for the synthesis of tribasic lead sulfate.

G Synthesis of Tetrabasic Lead Sulfate start Start heat_water Heat Water to 80°C & Acidify to pH 2 start->heat_water add_pbo Add Orthorhombic PbO to Acidified Water heat_water->add_pbo add_acid Slowly Add H₂SO₄ over 1 hour (5:1 molar ratio PbO:H₂SO₄) add_pbo->add_acid digest Digest for 12 hours at 80-85°C add_acid->digest filter Filter Product digest->filter dry Dry at 100°C filter->dry end Tetrabasic Lead Sulfate Product dry->end

Caption: Experimental workflow for the synthesis of tetrabasic lead sulfate.

Conclusion

The structural and chemical distinctions between tribasic and tetrabasic lead sulfate are of paramount importance in their primary application within the lead-acid battery industry. The hydrated, triclinic structure of tribasic lead sulfate contrasts with the anhydrous, monoclinic structure of its tetrabasic counterpart. These differences influence not only their synthesis and handling but also their behavior as precursors to the electrochemically active lead dioxide. A thorough understanding of these materials, from their crystal lattice to their bulk properties and synthesis, is essential for the continued development and optimization of lead-acid battery technology.

References

Vibrational Spectroscopy of Lead Oxide Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of vibrational spectroscopy for the characterization of lead oxide sulfate (B86663) compounds. These materials are of significant interest in various fields, including environmental science, materials science, and cultural heritage, due to their formation as corrosion products and pigments. This guide details the experimental protocols for Raman and Infrared (IR) spectroscopy and presents a summary of the key vibrational modes for the identification and differentiation of various lead oxide sulfate species.

Introduction to the Vibrational Spectroscopy of Lead Oxide Sulfates

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a powerful non-destructive method for probing the molecular structure of materials. These techniques are particularly well-suited for the analysis of inorganic compounds like lead oxide sulfates, as they provide detailed information about the vibrational modes of the constituent polyatomic ions (e.g., SO₄²⁻, CO₃²⁻, OH⁻) and the metal-oxygen bonds.

The primary lead sulfate mineral is anglesite (PbSO₄). In the presence of water, carbon dioxide, and other atmospheric pollutants, anglesite can transform into a variety of basic lead sulfates, carbonates, and hydroxycarbonates. This guide focuses on the vibrational characteristics of prominent this compound species, including:

  • Anglesite (PbSO₄)

  • Lanarkite (Pb₂(SO₄)O)

  • Leadhillite (Pb₄SO₄(CO₃)₂(OH)₂)

  • Tetrabasic Lead Sulfate (PbSO₄·4PbO)

Understanding the vibrational spectra of these compounds is crucial for identifying them in complex mixtures, monitoring their formation and degradation processes, and elucidating their structural properties.

Quantitative Vibrational Data

The following tables summarize the characteristic Raman and Infrared vibrational frequencies for several key this compound compounds. The assignments are based on the fundamental vibrational modes of the sulfate (SO₄²⁻) and, where applicable, carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups.

Table 1: Raman Spectral Data of Lead Oxide Sulfates (cm⁻¹)

Vibrational ModeAnglesite (PbSO₄)Leadhillite (Pb₄SO₄(CO₃)₂(OH)₂)
ν₁(SO₄²⁻) Symmetric Stretch978965
ν₂(SO₄²⁻) Bending450, 553428, 458
ν₃(SO₄²⁻) Antisymmetric Stretch1058, 1157-
ν₄(SO₄²⁻) Bending611, 646599, 626
ν₁(CO₃²⁻) Symmetric Stretch-1054
OH Stretching-3506, 3576

Table 2: Infrared (IR) Spectral Data of Lead Oxide Sulfates (cm⁻¹)

Vibrational ModeTetrabasic Lead Sulfate (PbSO₄·4PbO)
ν₁(SO₄²⁻) Symmetric Stretch965
ν₃(SO₄²⁻) Antisymmetric Stretch1051, 1077, 1105, 1135
ν₄(SO₄²⁻) Bending600, 609, 614 (shoulder)
Pb-O Modes278 (shoulder), 290, 341 (shoulder), 372, 430 (shoulder), 445 (shoulder), 483

Experimental Protocols

The successful acquisition of high-quality vibrational spectra is highly dependent on the appropriate experimental methodology. This section outlines detailed protocols for both Raman and Infrared spectroscopic analysis of solid this compound samples.

Raman Spectroscopy

3.1.1. Instrumentation

A typical micro-Raman spectrometer setup for mineral analysis includes:

  • Laser Source: A solid-state laser, commonly with an excitation wavelength of 532 nm or 785 nm, is used to illuminate the sample. The choice of laser wavelength can be critical to avoid fluorescence from the sample or associated minerals.

  • Microscope: A high-quality optical microscope is used to visualize the sample and focus the laser beam onto a specific area of interest. Objectives with long working distances are often preferred.

  • Spectrometer: A dispersive spectrometer equipped with a diffraction grating is used to separate the scattered light by wavelength.

  • Detector: A sensitive charge-coupled device (CCD) camera is used to detect the Raman scattered photons.

3.1.2. Sample Preparation

For macro-Raman analysis, solid samples can often be analyzed with minimal preparation. For micro-Raman, a small fragment of the mineral is mounted on a microscope slide. If the sample is a powder, it can be pressed into a pellet or analyzed directly on a slide.

3.1.3. Data Acquisition

  • Calibration: The spectrometer is calibrated using a standard with a known Raman spectrum, such as a silicon wafer (520.7 cm⁻¹).

  • Sample Focusing: The sample is placed on the microscope stage, and the area of interest is brought into focus.

  • Laser Focusing: The laser is focused onto the sample surface. The laser power should be kept low initially to avoid thermal damage to the sample, which can be a concern for darkly colored materials.

  • Spectral Acquisition: Raman spectra are collected over a specific spectral range (e.g., 100-4000 cm⁻¹). The acquisition time and number of accumulations are adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The collected spectra are processed to remove background fluorescence and cosmic rays. The peak positions, intensities, and widths are then analyzed.

Fourier Transform Infrared (FTIR) Spectroscopy

3.2.1. Instrumentation

An FTIR spectrometer is used for IR analysis. For solid samples, common accessories include:

  • Attenuated Total Reflectance (ATR): This is a widely used technique for solid powders and requires minimal sample preparation.

  • Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This technique is also suitable for powdered samples.

  • Transmission (KBr Pellets): This traditional method involves mixing the sample with potassium bromide (KBr) and pressing it into a transparent pellet.

3.2.2. Sample Preparation (ATR-FTIR)

  • A small amount of the powdered this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.

3.2.3. Sample Preparation (KBr Pellet)

  • Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

3.2.4. Data Acquisition

  • Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet is collected to subtract atmospheric and instrumental contributions.

  • Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the vibrational spectroscopy of lead oxide sulfates.

lead_sulfate_alteration Galena Galena (PbS) Anglesite Anglesite (PbSO₄) Galena->Anglesite Oxidation Lanarkite Lanarkite (Pb₂(SO₄)O) Anglesite->Lanarkite Alteration (+ H₂O) Leadhillite Leadhillite (Pb₄SO₄(CO₃)₂(OH)₂) Anglesite->Leadhillite Alteration (+ H₂O, CO₂) Lanarkite->Leadhillite Further Alteration (+ H₂O, CO₂) Cerussite Cerussite (PbCO₃) Leadhillite->Cerussite Leaching of SO₄²⁻

Alteration pathway of lead sulfide (B99878) to this compound minerals.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Solid this compound Sample Grinding Grinding (if necessary) Sample->Grinding Raman Raman Spectroscopy Grinding->Raman FTIR FTIR Spectroscopy (ATR or KBr) Grinding->FTIR Processing Background Subtraction, Baseline Correction Raman->Processing FTIR->Processing Analysis Peak Identification and Assignment Processing->Analysis Comparison Comparison with Spectral Databases Analysis->Comparison Identification Compound Identification Comparison->Identification

Generalized workflow for the vibrational spectroscopic analysis.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Surface Chemistry and Reactivity of Lead Oxide Sulfate (B86663)

Disclaimer: Direct experimental data on the surface chemistry and reactivity of specific lead oxide sulfate compounds (e.g., basic lead sulfates) is limited in publicly available literature. Therefore, this guide synthesizes information from studies on lead, lead oxides, and lead sulfate to provide a comprehensive overview and infer the probable characteristics of this compound.

Introduction to this compound

Lead oxide sulfates are a group of compounds containing lead, oxygen, and sulfate ions. They are commonly found as corrosion products on lead surfaces exposed to sulfur-containing atmospheres and are key components in the chemistry of lead-acid batteries. These compounds can exist in various stoichiometric forms, often referred to as basic lead sulfates (e.g., PbO·PbSO₄, 3PbO·PbSO₄·H₂O, 4PbO·PbSO₄). Their surface chemistry and reactivity are critical in understanding lead corrosion, battery performance, and the environmental fate and toxicological impact of lead.

Formation and Synthesis

This compound typically forms on lead surfaces through a multi-step process. Initially, lead metal oxidizes in the presence of atmospheric oxygen to form a passivating layer of lead(II) oxide (PbO). This lead oxide layer then reacts with atmospheric sulfur dioxide (SO₂), often in the presence of humidity, to form lead sulfate (PbSO₄) and various basic lead sulfates.

In industrial settings, such as in the manufacturing of lead-acid batteries, basic lead sulfates like tribasic lead sulfate (3PbO·PbSO₄·H₂O) and tetrabasic lead sulfate (4PbO·PbSO₄) are synthesized through controlled reactions of lead oxide with sulfuric acid. For example, tetrabasic lead sulfate can be synthesized by reacting lead oxide with dilute sulfuric acid at 80°C, followed by heating at 550°C[1]. Another method involves stirring a pulp of scrap lead paste (containing lead oxides and sulfates) with sulfuric acid and water at elevated temperatures[2][3].

Physicochemical Properties

Crystal Structure

Lead(II) sulfate (PbSO₄), a primary component of sulfated lead surfaces, adopts an orthorhombic crystal structure[4]. The crystal structures of basic lead sulfates are more complex. For instance, tetrabasic lead sulfate (4PbO·PbSO₄) has a monoclinic crystal system[1]. These structures influence the material's surface properties and reactivity.

Thermal Stability

Thermogravimetric analysis (TGA) is a common technique to study the thermal decomposition of lead compounds. Lead(II) sulfate decomposes at temperatures above 1000°C to lead oxide and sulfur trioxide[4]. The thermal decomposition of basic lead sulfates also yields lead oxides as the final product at high temperatures[5].

Surface Chemistry

The surface of this compound is expected to be a complex mixture of lead, oxygen, and sulfur species in various chemical states. The exact surface composition is highly dependent on the formation conditions and environmental exposure.

Surface Composition from X-ray Photoelectron Spectroscopy (XPS)

Table 1: Representative XPS Binding Energies of Lead and Related Compounds

CompoundPb 4f₇/₂ Binding Energy (eV)Reference
Pb metal136.9[7]
PbO₂137.8[7]
Pb₃O₄138.4[7]
Native lead oxide138.4[7]
2PbCO₃·Pb(OH)₂138.4[7]
PbSO₄~139.0Inferred from general chemical shifts

Note: Binding energies can vary slightly depending on the instrument calibration and charge referencing method.

Analysis of the O 1s and S 2p regions would be crucial for a complete understanding of the this compound surface. The O 1s spectrum would likely show contributions from oxide (O²⁻), sulfate (SO₄²⁻), and potentially hydroxide (B78521) (OH⁻) and adsorbed water. The S 2p spectrum would be characteristic of the sulfate group.

Surface Reactivity

The reactivity of this compound surfaces is of significant interest in atmospheric corrosion and environmental science. The surface can react with various atmospheric gases, which can alter its composition and solubility.

Reactivity with Atmospheric Gases
  • Sulfur Dioxide (SO₂): The reaction of SO₂ with lead oxide surfaces is a key step in the formation of lead sulfate and this compound. Studies on other metal oxides have shown that SO₂ can adsorb on the surface and subsequently be oxidized to sulfate, particularly in the presence of co-adsorbed oxygen and water vapor[8]. The kinetics of this reaction on this compound itself have not been extensively studied, but it is expected to be a critical process in the continued sulfation of lead surfaces.

  • Nitrogen Dioxide (NO₂): Heterogeneous reactions of lead oxide particles with nitrogen dioxide have been shown to increase lead solubility. XPS analysis revealed the formation of adsorbed nitrates on the PbO surface, and the extent of this reaction is dependent on relative humidity[9]. This suggests that this compound surfaces could also be reactive towards NOx, leading to the formation of surface nitrates.

  • Carbon Dioxide (CO₂): In the presence of moisture, CO₂ can react with lead oxide to form lead carbonates. It is plausible that this compound surfaces could also react with CO₂, potentially leading to the formation of mixed carbonate-sulfate phases.

Experimental Protocols

Synthesis of Basic Lead Sulfates

Synthesis of Tetrabasic Lead Sulfate (4PbO·PbSO₄) from Scrap Lead Paste [2][3]

  • Pre-treatment of Scrap Lead Paste: Scrap lead paste is mixed with deionized water and sulfuric acid.

  • Pulp Formation: The mixture is stirred at a high rate (e.g., 1800 rpm) at 80°C for 3 hours to form a pulp.

  • Drying and Pre-burning: The resulting precipitate is dried at 80°C for 2 hours, followed by pre-burning in a furnace at 120°C for 1 hour.

  • Sintering: The pre-burnt material is then sintered at 450°C for 7 hours to yield high-purity crystalline tetrabasic lead sulfate.

  • Characterization: The product is characterized using X-ray Diffraction (XRD) to confirm the crystal phase and Scanning Electron Microscopy (SEM) to observe the morphology.

Surface Analysis Techniques

X-ray Photoelectron Spectroscopy (XPS) [6]

  • Sample Preparation: The this compound sample is mounted on a sample holder. For powders, double-sided adhesive tape or pressing into a pellet is common.

  • Introduction into UHV: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument (pressure typically < 10⁻⁷ Pa).

  • X-ray Irradiation: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα).

  • Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Data Analysis: The resulting spectrum of electron counts versus binding energy is analyzed to identify the elements present and their chemical states. High-resolution spectra of the Pb 4f, O 1s, and S 2p regions are acquired for detailed chemical state analysis.

Fourier Transform Infrared Spectroscopy (FTIR) [10][11]

  • Sample Preparation: For solid samples, a small amount of the this compound powder is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • Data Acquisition: An infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.

  • Spectral Analysis: The resulting infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds in the sample. For this compound, characteristic bands for the sulfate group (stretching and bending modes) and Pb-O bonds would be expected[1].

Reactivity Studies

Thermogravimetric Analysis (TGA) [4][12][13]

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-20 mg) is placed in a TGA crucible (e.g., alumina).

  • Experimental Setup: The crucible is placed on a sensitive microbalance within a furnace. A purge gas (e.g., nitrogen, air) is flowed over the sample at a controlled rate.

  • Heating Program: The sample is heated according to a predefined temperature program (e.g., a linear ramp of 10°C/min).

  • Data Recording: The mass of the sample is recorded continuously as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify temperatures of mass loss, which correspond to decomposition or desorption events.

Gas-Solid Reaction System

A general setup for studying the reaction of this compound with atmospheric gases would involve a flow reactor system.

  • Reactor Setup: A packed bed of the this compound material is placed in a temperature-controlled reactor.

  • Gas Delivery: A controlled flow of a reactant gas mixture (e.g., SO₂ in air) is passed through the reactor.

  • In-situ Monitoring: The reaction can be monitored in-situ using techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) to observe changes in the surface species[8].

  • Post-reaction Analysis: The solid sample can be analyzed post-reaction using techniques like XPS and XRD to characterize the changes in surface and bulk composition.

  • Kinetic Analysis: The concentration of the reactant and product gases at the reactor outlet can be monitored using a mass spectrometer or gas chromatograph to determine reaction kinetics.

Quantitative Data

Table 2: Thermodynamic Data for Lead(II) Sulfate (PbSO₄)

PropertyValueUnitsReference
Standard Molar Enthalpy of Formation (ΔfH⁰)-919.97 ± 0.40kJ/mol[14]
Standard Molar Entropy (S⁰)148.50 ± 0.60J/mol·K[14]
Melting Point1170°C[15]
Decomposition Temperature1170°C[15]

Visualizations

Atmospheric_Corrosion_of_Lead Pb Lead Metal (Pb) PbO Lead(II) Oxide (PbO) Pb->PbO + O₂ (air) PbSO4_basic This compound (e.g., PbO·PbSO₄) PbO->PbSO4_basic + SO₂ + H₂O (atmosphere)

Caption: Formation pathway of this compound on a lead surface via atmospheric corrosion.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_reactivity Reactivity Study cluster_post_reaction Post-Reaction Analysis Synthesis Synthesis of This compound XRD XRD (Crystal Structure) Synthesis->XRD SEM SEM (Morphology) Synthesis->SEM XPS_initial XPS (Initial Surface Composition) Synthesis->XPS_initial FTIR_initial FTIR (Initial Functional Groups) Synthesis->FTIR_initial Gas_Solid_Reaction Gas-Solid Reaction (e.g., with SO₂) XPS_initial->Gas_Solid_Reaction FTIR_initial->Gas_Solid_Reaction XPS_final XPS (Final Surface Composition) Gas_Solid_Reaction->XPS_final FTIR_final FTIR (Final Functional Groups) Gas_Solid_Reaction->FTIR_final

Caption: A generalized experimental workflow for the synthesis, characterization, and reactivity study of this compound.

Conclusion

The surface chemistry and reactivity of this compound are complex and play a crucial role in various industrial and environmental contexts. While direct experimental studies on well-defined this compound surfaces are limited, a significant amount of information can be inferred from the extensive research on lead, lead oxides, and lead sulfate. This guide provides a foundational understanding based on the available literature and outlines the key experimental techniques that are essential for future in-depth investigations into this important class of materials. Further research focusing on the application of modern surface science techniques to well-characterized basic lead sulfates is needed to fill the existing knowledge gaps.

References

An In-depth Technical Guide to the Thermodynamic Stability of Lead Oxide Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of lead oxide sulfates, a crucial aspect for understanding their formation, decomposition, and potential applications. This document delves into the fundamental thermodynamic properties, experimental methodologies for their determination, and key signaling pathways and workflows involved in their synthesis and analysis.

Introduction to Lead Oxide Sulfates

Lead oxide sulfates are a group of inorganic compounds containing lead, oxygen, and sulfate (B86663) ions. They are of significant interest in various fields, including the manufacturing of lead-acid batteries, pigments, and as potential components in certain industrial processes. The thermodynamic stability of these compounds dictates their behavior under different environmental conditions, such as temperature and pressure, and is fundamental to controlling their formation and preventing their unintended decomposition. This guide will focus on the most common lead oxide sulfates: lead(II) sulfate (PbSO₄), monobasic lead sulfate (PbO·PbSO₄), tribasic lead sulfate (3PbO·PbSO₄·H₂O), and tetrabasic lead sulfate (4PbO·PbSO₄).

Thermodynamic Data

The thermodynamic stability of a compound is quantitatively described by its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°). These values determine the spontaneity of reactions involving the compound and its equilibrium position. The following table summarizes the available thermodynamic data for key lead oxide sulfates at standard conditions (298.15 K and 1 bar).

Compound NameChemical FormulaΔfH° (kJ/mol)ΔfG° (kJ/mol)S° (J/mol·K)
Lead(II) SulfatePbSO₄-919.97 ± 0.40[1]-813.12 (calculated)148.50 ± 0.60[1]
Monobasic Lead SulfatePbO·PbSO₄-1137.9 (calculated)--
Tribasic Lead Sulfate Hydrate3PbO·PbSO₄·H₂O--20.3 (log K)-
Tetrabasic Lead Sulfate4PbO·PbSO₄---
Lead(II) Oxide (litharge)PbO-217.3-187.968.70

Note: Calculated values are derived from reaction enthalpies or equilibrium constants found in the literature. A comprehensive and experimentally verified dataset for all basic lead sulfates is an area of ongoing research.

Formation and Decomposition Pathways

The formation and decomposition of lead oxide sulfates are critical processes in many applications. Understanding these pathways allows for the controlled synthesis of desired phases and the prediction of material degradation.

Formation of Basic Lead Sulfates

Basic lead sulfates are typically formed through the reaction of lead(II) oxide (PbO) with sulfuric acid (H₂SO₄) or lead(II) sulfate (PbSO₄) in aqueous solutions or through solid-state reactions at elevated temperatures. The stoichiometry of the reactants and the reaction conditions (temperature, pH) determine the specific basic lead sulfate phase that is formed.

Formation_of_Basic_Lead_Sulfates PbO PbO PbO_PbSO4 PbO·PbSO₄ (Monobasic) PbO->PbO_PbSO4 + H₂SO₄ (aq) Room Temp. 3PbO_PbSO4_H2O 3PbO·PbSO₄·H₂O (Tribasic) PbO->3PbO_PbSO4_H2O + H₂SO₄ (aq) Room Temp - 60°C 4PbO_PbSO4 4PbO·PbSO₄ (Tetrabasic) PbO->4PbO_PbSO4 + H₂SO₄ (aq) 90-110°C H2SO4 H₂SO₄ PbSO4 PbSO₄ PbSO4->PbO_PbSO4 + PbO (aq) Room Temp. PbSO4->3PbO_PbSO4_H2O + 3PbO (aq) Room Temp - 60°C PbSO4->4PbO_PbSO4 + 4PbO (s) 500-700°C

Caption: Formation pathways of monobasic, tribasic, and tetrabasic lead sulfates.

Thermal Decomposition of Lead Oxide Sulfates

Upon heating, lead oxide sulfates decompose, ultimately yielding lead(II) oxide (PbO) as the final solid product. The decomposition often proceeds through a series of intermediate phases. For instance, the thermal decomposition of lead(II) sulfate in the air occurs at high temperatures. The decomposition of basic lead sulfates happens at lower temperatures and can involve the formation of other basic lead sulfates as intermediates.

The thermal decomposition of lead sulfate (PbSO₄) in air typically begins at temperatures above 800°C and proceeds in stages, ultimately forming lead(II) oxide (PbO)[2].

Decomposition_of_Lead_Sulfate PbSO4 PbSO₄ Intermediates Intermediate Oxide Sulfates PbSO4->Intermediates ~886-1142°C PbO PbO Intermediates->PbO >1100°C SO3 SO₃ (g) Intermediates->SO3

Caption: Thermal decomposition pathway of lead(II) sulfate.

The decomposition of tetrabasic lead sulfate (4PbO·PbSO₄) can proceed through the formation of monobasic lead sulfate as an intermediate before finally decomposing to lead(II) oxide[3].

Decomposition_of_Tetrabasic_Lead_Sulfate 4PbO_PbSO4 4PbO·PbSO₄ PbO_PbSO4 PbO·PbSO₄ 4PbO_PbSO4->PbO_PbSO4 ~500°C PbO PbO PbO_PbSO4->PbO >850°C

Caption: Thermal decomposition of tetrabasic lead sulfate.

Experimental Protocols

The determination of thermodynamic properties and the characterization of lead oxide sulfates rely on a suite of analytical techniques. This section provides an overview of the methodologies for key experiments.

Synthesis of Basic Lead Sulfates

Objective: To synthesize specific phases of basic lead sulfates.

General Procedure:

  • Reactant Preparation: Stoichiometric amounts of high-purity lead(II) oxide (PbO) and either sulfuric acid (H₂SO₄) of a specific concentration or solid lead(II) sulfate (PbSO₄) are prepared.

  • Reaction:

    • Aqueous Synthesis: PbO is dispersed in deionized water, and H₂SO₄ is added dropwise under constant stirring. The temperature is controlled to favor the formation of the desired phase (e.g., room temperature for monobasic, 90-110°C for tetrabasic)[4].

    • Solid-State Synthesis: A stoichiometric mixture of PbO and PbSO₄ powders is intimately mixed and heated in a furnace at a specific temperature (e.g., 500-700°C for tetrabasic lead sulfate) for several hours[3].

  • Product Isolation: The resulting solid product is filtered, washed with deionized water to remove any unreacted starting materials, and dried in an oven at a moderate temperature (e.g., 100-110°C).

Synthesis_Workflow Start Start Reactants Prepare Stoichiometric Reactants (PbO, H₂SO₄/PbSO₄) Start->Reactants Reaction Reaction (Aqueous or Solid-State) Reactants->Reaction Isolation Filter, Wash, and Dry Product Reaction->Isolation Characterization Characterize Product (XRD, SEM, etc.) Isolation->Characterization End End Characterization->End

Caption: General workflow for the synthesis and characterization of basic lead sulfates.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and associated enthalpy changes of lead oxide sulfates.

Experimental Workflow:

  • Sample Preparation: A small, accurately weighed amount of the lead oxide sulfate powder (typically 5-20 mg) is placed in an inert crucible (e.g., alumina)[5].

  • Instrument Setup: The TGA-DSC instrument is purged with a controlled atmosphere (e.g., nitrogen for inert decomposition, or air for oxidative decomposition) at a specific flow rate (e.g., 20-50 mL/min)[6].

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 1200°C)[2][5].

  • Data Acquisition: The instrument continuously records the sample's mass (TGA) and the heat flow difference between the sample and a reference (DSC) as a function of temperature.

  • Data Analysis: The resulting TGA curve shows mass loss steps corresponding to decomposition events, while the DSC curve indicates endothermic or exothermic peaks associated with phase transitions or reactions.

TGA_DSC_Workflow start Start prep Weigh 5-20 mg of sample into an alumina (B75360) crucible start->prep setup Place crucible in TGA-DSC and purge with N₂ or air prep->setup program Heat at a constant rate (e.g., 10°C/min) to a final temperature setup->program acquire Record mass change (TGA) and heat flow (DSC) vs. temperature program->acquire analyze Analyze TGA for mass loss and DSC for thermal events acquire->analyze end End analyze->end

Caption: Step-by-step workflow for TGA-DSC analysis of lead oxide sulfates.

Powder X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a sample and to determine its crystal structure.

Experimental Protocol:

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat, level surface[7].

  • Instrument Setup: The sample holder is placed in the diffractometer. The X-ray source (e.g., Cu Kα radiation) is activated, and the detector is positioned to scan a specific range of 2θ angles.

  • Data Collection: The sample is irradiated with X-rays, and the detector measures the intensity of the diffracted X-rays at different angles.

  • Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is compared to standard diffraction patterns from databases (e.g., the Powder Diffraction File from the ICDD) to identify the crystalline phases present in the sample.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology, particle size, and crystal structure of the this compound particles.

Sample Preparation Protocol:

  • Mounting (SEM): A small amount of the powder is mounted on an SEM stub using conductive carbon tape[8]. To prevent charging of the sample by the electron beam, a thin conductive coating (e.g., gold or carbon) is often applied using a sputter coater[9].

  • Dispersion (TEM): For TEM, the powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated to break up agglomerates. A drop of the suspension is then placed on a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry[10].

  • Imaging: The prepared sample is inserted into the electron microscope, and images are acquired at various magnifications to observe the particle morphology and internal structure.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic stability of lead oxide sulfates, encompassing their fundamental thermodynamic properties, formation and decomposition pathways, and the experimental protocols for their synthesis and characterization. The presented data and methodologies offer a valuable resource for researchers and professionals working with these important inorganic compounds. Further research is warranted to obtain a more complete and consistent set of thermodynamic data for all basic lead sulfate species, which will enable more accurate modeling and prediction of their behavior in various applications.

References

Methodological & Application

Preparation of Lead Oxide Sulfate Thin Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead oxide sulfate (B86663) thin films are emerging materials with potential applications in various fields, including sensors, optoelectronic devices, and as precursor layers for other functional materials. Their properties are influenced by the synergistic effects of both oxide and sulfate components within the film. This document provides detailed application notes and experimental protocols for the preparation of lead oxide sulfate thin films using common laboratory techniques. Due to the limited direct literature on the synthesis of single-phase this compound thin films, this guide presents protocols for the preparation of lead oxide thin films with subsequent or simultaneous incorporation of sulfate ions.

Deposition Techniques Overview

Several methods can be adapted for the synthesis of this compound thin films. The primary techniques include Chemical Bath Deposition (CBD), Spray Pyrolysis, and Electrodeposition. Each method offers distinct advantages in terms of cost, scalability, and control over film properties.

  • Chemical Bath Deposition (CBD) : A simple and inexpensive method that involves the controlled precipitation of a compound from a solution onto a substrate.[1][2] It is a low-temperature process, making it suitable for a variety of substrates.[1]

  • Spray Pyrolysis : This technique involves spraying a precursor solution onto a heated substrate, where the droplets undergo thermal decomposition to form a thin film.[3][4] It is a cost-effective method for producing large-area coatings.[4]

  • Electrodeposition : This method uses an electric current to reduce dissolved metal cations to form a coherent metal or metal compound film on an electrode.[5][6] It allows for precise control over film thickness and morphology.[6]

Experimental Protocols

The following protocols are adapted from established procedures for lead oxide and lead sulfide (B99878)/sulfate thin film deposition. Researchers should optimize these parameters based on their specific experimental setup and desired film characteristics.

Protocol 1: Chemical Bath Deposition (CBD) of this compound Thin Films

This protocol describes a two-step process involving the deposition of a lead oxide thin film followed by a sulfate treatment.

Materials and Reagents:

  • Lead Nitrate (Pb(NO₃)₂)

  • Sodium Hydroxide (NaOH)

  • Triethanolamine (TEA)

  • Ammonia (B1221849) solution (NH₄OH)

  • Sodium Sulfate (Na₂SO₄) or Sulfuric Acid (H₂SO₄)

  • Deionized (DI) water

  • Substrates (e.g., glass slides, FTO-coated glass)

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • Substrate holder

  • Oven or furnace

  • pH meter

Procedure:

Step 1: Deposition of Lead Oxide (PbO) Thin Film

  • Substrate Cleaning: Thoroughly clean the substrates by sonicating in acetone, followed by isopropanol, and finally DI water for 15 minutes each. Dry the substrates under a stream of nitrogen.

  • Precursor Solution Preparation:

    • Prepare a 0.5 M solution of Lead Nitrate (Pb(NO₃)₂) in DI water.

    • Prepare a 1 M solution of Sodium Hydroxide (NaOH) in DI water.

    • Prepare a 1 M solution of Triethanolamine (TEA) in DI water.

  • Deposition Bath:

    • In a beaker, mix 10 mL of 0.5 M Pb(NO₃)₂ solution and 5 mL of 1 M TEA. Stir the solution until it becomes clear.

    • Slowly add 10 mL of 1 M NaOH solution while stirring vigorously.

    • Adjust the pH of the solution to 10-11 using ammonia solution.

    • Dilute the final solution to 100 mL with DI water.

  • Film Deposition:

    • Immerse the cleaned substrates vertically in the deposition bath using a substrate holder.

    • Heat the bath to a constant temperature between 50°C and 80°C and maintain for 1 to 2 hours with gentle stirring.[7]

    • A uniform, adherent lead oxide film will form on the substrates.

  • Post-Deposition Treatment:

    • Remove the substrates from the bath and rinse thoroughly with DI water to remove any loosely adhered particles.

    • Dry the films in an oven at 100°C for 1 hour.

Step 2: Sulfation of Lead Oxide Film

  • Sulfate Solution Preparation: Prepare a 0.1 M solution of Sodium Sulfate (Na₂SO₄) or a dilute solution of Sulfuric Acid (H₂SO₄) in DI water.

  • Sulfation Process:

    • Immerse the lead oxide-coated substrates in the sulfate solution at room temperature for 30-60 minutes.

    • Alternatively, for a more reactive conversion, the sulfation can be carried out at a slightly elevated temperature (e.g., 50-70°C).

  • Final Rinsing and Annealing:

    • Rinse the substrates thoroughly with DI water and dry with nitrogen.

    • Anneal the films in a furnace at 200-300°C for 1-2 hours in air to improve crystallinity and promote the formation of this compound.

Protocol 2: Spray Pyrolysis of this compound Thin Films

This protocol describes the direct deposition of a mixed-phase this compound thin film.

Materials and Reagents:

  • Lead (II) Acetate Trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Thiourea (SC(NH₂)₂) or Sodium Thiosulfate (Na₂S₂O₃)

  • DI water

  • Substrates (e.g., glass slides)

Equipment:

  • Spray pyrolysis setup with a spray nozzle, precursor solution container, and substrate heater

  • Fume hood

  • Magnetic stirrer

Procedure:

  • Substrate Cleaning: Clean the substrates as described in Protocol 1.

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of Lead (II) Acetate.

    • Prepare a 0.1 M aqueous solution of a sulfur source, such as Thiourea or Sodium Thiosulfate.

    • Mix the lead and sulfur precursor solutions in a molar ratio that is optimized for the desired oxide-to-sulfate ratio. For initial trials, a 1:1 molar ratio can be used. Stir the solution for at least 30 minutes to ensure homogeneity.

  • Deposition Parameters:

    • Substrate Temperature: 250°C to 400°C.[1][3] The temperature significantly affects the film's composition and crystallinity.

    • Spray Rate: 5-10 mL/min.

    • Carrier Gas: Compressed air or nitrogen.

    • Nozzle-to-Substrate Distance: 25-35 cm.

  • Film Deposition:

    • Preheat the substrates to the desired deposition temperature.

    • Place the precursor solution in the spray pyrolysis apparatus.

    • Spray the solution onto the heated substrates. The solvent will evaporate, and the precursors will decompose to form the this compound film.

  • Post-Deposition Annealing:

    • After deposition, allow the films to cool down slowly to room temperature.

    • Anneal the films in a furnace at 300-400°C for 1 hour in air to improve crystallinity and phase purity.

Protocol 3: Electrodeposition of this compound Thin Films

This protocol outlines an electrochemical approach to form this compound films, which often involves the anodic oxidation of a lead-containing species in a sulfate electrolyte.

Materials and Reagents:

  • Lead (II) Nitrate (Pb(NO₃)₂) or Lead (II) Acetate (Pb(CH₃COO)₂)

  • Sodium Sulfate (Na₂SO₄) or Sulfuric Acid (H₂SO₄)

  • DI water

  • Conductive substrates (e.g., FTO-coated glass, platinum foil) as the working electrode

  • Platinum wire or graphite (B72142) rod as the counter electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Magnetic stirrer

Procedure:

  • Substrate Cleaning: Clean the conductive substrates as described in Protocol 1.

  • Electrolyte Preparation:

    • Prepare an aqueous electrolyte solution containing 0.1 M Lead (II) Nitrate and 0.1 M Sodium Sulfate.

    • Adjust the pH of the solution to a desired value (typically between 3 and 5) using dilute nitric acid or sodium hydroxide. The pH can influence the composition and morphology of the deposited film.[5]

  • Electrochemical Deposition:

    • Assemble the three-electrode cell with the cleaned substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode.

    • Immerse the electrodes in the electrolyte solution.

    • Deposition can be carried out using either potentiostatic (constant potential) or galvanostatic (constant current) mode.

      • Potentiostatic Deposition: Apply a constant anodic potential (e.g., +1.2 V to +1.6 V vs. SCE). The exact potential will need to be determined from cyclic voltammetry of the electrolyte.

      • Galvanostatic Deposition: Apply a constant anodic current density (e.g., 1-10 mA/cm²).

    • Carry out the deposition for a time sufficient to obtain the desired film thickness (typically 15-60 minutes). Gentle stirring of the electrolyte is recommended.

  • Post-Deposition Treatment:

    • After deposition, remove the substrate from the cell, rinse thoroughly with DI water, and dry with nitrogen.

    • Anneal the film at 200-300°C for 1 hour in air to enhance its stability and crystallinity.

Data Presentation

The following tables summarize typical deposition parameters and resulting film properties for lead oxide and lead sulfide thin films, which can serve as a starting point for optimizing the synthesis of this compound films.

Table 1: Typical Deposition Parameters for Lead Oxide and Lead Sulfide Thin Films

ParameterChemical Bath DepositionSpray PyrolysisElectrodeposition
Lead Precursor Lead Nitrate, Lead AcetateLead Acetate, Lead Nitrate[3]Lead Nitrate, Lead Acetate
Sulfur Precursor Thiourea, Sodium ThiosulfateThiourea, Sodium ThiosulfateSodium Sulfate, Sulfuric Acid
Solvent DI WaterDI Water, AlcoholsDI Water
Substrate Temp. 50 - 80 °C[7]250 - 400 °C[3]Room Temperature - 60 °C
pH 10 - 12 (for PbO)N/A3 - 5
Deposition Time 1 - 3 hoursN/A15 - 60 minutes
Annealing Temp. 200 - 400 °C300 - 500 °C200 - 350 °C

Table 2: Typical Properties of Lead-Based Thin Films

PropertyLead Oxide (PbO)Lead Sulfide (PbS)Expected this compound
Crystal Structure Tetragonal, Orthorhombic[1]CubicDependent on composition
Band Gap (eV) 2.1 - 2.80.4 - 2.2[8]Expected to be tunable
Appearance Yellow to ReddishDark brown to blackWhite to yellowish
Typical Thickness 100 - 500 nm100 - 1000 nm100 - 800 nm

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Treatment & Characterization sub_clean Substrate Cleaning precursor_prep Precursor Solution Preparation cbd Chemical Bath Deposition precursor_prep->cbd sp Spray Pyrolysis precursor_prep->sp ed Electrodeposition precursor_prep->ed rinse_dry Rinsing & Drying cbd->rinse_dry sp->rinse_dry ed->rinse_dry anneal Annealing rinse_dry->anneal characterization Film Characterization (XRD, SEM, UV-Vis) anneal->characterization

Caption: General experimental workflow for the preparation of this compound thin films.

cbd_pathway cluster_solution Aqueous Solution cluster_surface Substrate Surface Pb_ion Pb²⁺ Complex [Pb(TEA)]²⁺ Pb_ion->Complex + TEA PbSO4_inc PbSO₄ Incorporation Pb_ion->PbSO4_inc + SO₄²⁻ OH_ion OH⁻ SO4_ion SO₄²⁻ PbO_nuc PbO Nucleation Complex->PbO_nuc + OH⁻ - TEA Film_growth Film Growth (PbOₓ(SO₄)y) PbO_nuc->Film_growth PbSO4_inc->Film_growth

Caption: Proposed chemical pathway for co-deposition of this compound via CBD.

parameter_effects cluster_params Deposition Parameters cluster_props Film Properties Temp Temperature Morphology Morphology Temp->Morphology Crystallinity Crystallinity Temp->Crystallinity Composition Composition (O/S ratio) Temp->Composition Conc Precursor Concentration Thickness Thickness Conc->Thickness Conc->Morphology Conc->Composition pH pH / Potential pH->Morphology pH->Composition Time Deposition Time Time->Thickness Optical Optical Properties Thickness->Optical Morphology->Optical Crystallinity->Optical Composition->Optical

Caption: Relationship between deposition parameters and resulting film properties.

Concluding Remarks

The preparation of this compound thin films presents a promising area of materials research. The protocols provided herein offer a foundation for synthesizing these films by adapting established deposition techniques. Successful fabrication will rely on careful control and optimization of deposition parameters to achieve the desired stoichiometry, morphology, and crystallinity. Further characterization is essential to elucidate the structure-property relationships in this ternary lead-oxygen-sulfur system.

References

Application Notes and Protocols: The Role of Lead Oxide Sulfate in Lead-Acid Battery Paste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role of lead oxide sulfate (B86663) compounds, specifically tribasic lead sulfate (3BS) and tetrabasic lead sulfate (4BS), in the formulation and performance of lead-acid battery pastes. The following sections detail the composition of positive and negative pastes, experimental protocols for their preparation and characterization, and the impact of lead oxide sulfate on key battery performance metrics.

Introduction to this compound in Battery Paste

Lead-acid battery paste is a complex mixture primarily composed of leady oxide (a combination of lead and lead oxide), sulfuric acid, and water. During the paste mixing and subsequent curing process, various forms of basic lead sulfates are formed. The two most significant crystalline forms are tribasic lead sulfate (3PbO·PbSO₄·H₂O) and tetrabasic lead sulfate (4PbO·PbSO₄). The relative amounts of these sulfates in the final cured paste are crucial determinants of the battery's performance characteristics. Tribasic lead sulfate is associated with high initial capacity, while tetrabasic lead sulfate is linked to enhanced cycle life and durability.[1]

Paste Formulation and Composition

The precise composition of lead-acid battery paste is tailored to whether it is for the positive or negative plate and the desired performance characteristics of the battery.

Positive Paste Formulation

Positive pastes are designed to form lead dioxide (PbO₂) after the initial battery formation. The formulation often includes red lead (Pb₃O₄) to facilitate this process.[2] The presence of tetrabasic lead sulfate in the cured positive paste is particularly beneficial for extending the battery's service life.[3]

Table 1: Example Formulations for Positive Lead-Acid Battery Paste

ComponentFormulation A (Weight %)[2]Formulation B (Weight %)[4]
Lead Powder65-8080-85
Red Lead (Pb₃O₄)5-15-
Sulfuric Acid3-105-10
Water10-155-10
Anisotropic Graphite0.1-0.50.05-0.2
Short Fiber0.05-0.150.05-0.15
Bismuth Sulfate-0.05-2
Sodium Perborate-0.05-2
Negative Paste Formulation

Negative pastes are formulated to become spongy lead (Pb) after formation. These pastes include expanders to prevent the contraction and solidification of the spongy lead during the battery's life, which would otherwise lead to a loss of capacity.[5]

Table 2: Example Formulation for Negative Lead-Acid Battery Paste [6]

ComponentParts by Weight
Lead Powder100
Dilute Sulfuric Acid8-11
Deionized Water9-13
Short Fiber0.06-0.14
Lignin0.10-0.20
Humic Acid0.3-0.45
Synthetic Tanning AgentVaries
Barium Sulfate0.05-0.1
Carbon Black0.8-1.2
High Conductivity Graphite0.04-0.08

Impact of this compound on Battery Performance

The ratio of tribasic to tetrabasic lead sulfate in the cured paste has a direct and significant impact on the electrochemical performance of the battery.

  • Tribasic Lead Sulfate (3BS): The presence of 3BS in the paste leads to the formation of β-PbO₂ during the initial battery charging. β-PbO₂ has a higher electrochemical activity, which contributes to a higher initial battery capacity.[1]

  • Tetrabasic Lead Sulfate (4BS): 4BS converts to α-PbO₂ during formation. α-PbO₂ has a larger crystal size and forms a more robust, skeleton-like structure within the active material.[1] This structure provides greater mechanical stability, reducing the shedding of active material during cycling and thus significantly improving the battery's cycle life.[1][3]

Table 3: Effect of Tetrabasic Lead Sulfate (4BS) Additive on Battery Cycle Life [3]

Paste Composition100% Charge-Discharge Cycle Life
General Positive Lead Paste365 cycles
Positive Lead Paste with 1 wt% 4BS523 cycles

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale preparation and characterization of lead-acid battery pastes.

Protocol for Paste Preparation

This protocol outlines the steps for mixing lead-acid battery paste. The specific quantities of reagents should be taken from the formulation tables above, depending on the desired paste type.

Equipment:

  • Laboratory-scale paste mixer with temperature control

  • Beakers and graduated cylinders

  • Spatulas

  • Balance

Procedure:

  • Dry Mixing:

    • Weigh the required amounts of lead powder, red lead (if applicable), and any dry additives (e.g., fibers, graphite).

    • Place the dry components into the mixer.

    • Mix at a constant speed for 5-10 minutes until a homogeneous powder mixture is obtained.[6]

  • Water Addition:

    • Slowly add the specified amount of deionized water to the dry mixture while continuing to stir.

    • Mix for 1-2 minutes until the water is evenly distributed.[6]

  • Acid Addition:

    • Slowly and carefully add the required amount of sulfuric acid to the mixture. This reaction is exothermic, and the temperature should be monitored.

    • Continue mixing for 10-15 minutes.[6] The temperature during mixing influences the formation of 3BS versus 4BS. Lower temperatures favor the formation of 3BS, while temperatures above 65°C promote the formation of 4BS.

  • Final Mixing:

    • Continue to mix the paste for a final period to ensure homogeneity and achieve the desired consistency.

Protocol for Plate Curing

The curing process is critical for the development of the crystalline structure of the lead sulfates and for the adhesion of the paste to the grid.

Equipment:

  • Environmental chamber with temperature and humidity control

  • Racks for holding pasted plates

Procedure for Forming Tetrabasic Lead Sulfate (4BS) Dominant Paste:

  • Place the freshly pasted plates onto the curing racks.

  • Set the environmental chamber to a high temperature (approximately 70°C) and high humidity.[7]

  • Maintain these conditions for a specified period, typically several hours, to promote the conversion of 3BS to 4BS.[8]

  • Following the high-temperature, high-humidity stage, reduce the humidity and maintain a high temperature (around 85°C) to dry the plates.[7]

Procedure for Forming Tribasic Lead Sulfate (3BS) Dominant Paste:

  • Place the freshly pasted plates onto the curing racks.

  • Set the environmental chamber to a lower temperature (approximately 55°C) while maintaining high humidity.[7]

  • After the desired curing time, proceed to a drying stage at a higher temperature and low humidity.

Protocol for Electrochemical Characterization

1. Capacity Testing (Constant Current Discharge): [6]

  • Assemble the cured and formed plates into a test cell with an appropriate electrolyte (sulfuric acid).

  • Fully charge the cell.

  • Discharge the cell at a constant current (e.g., C/20 rate, where C is the theoretical capacity) until the cell voltage drops to a predefined cut-off voltage (typically 1.75V per cell).[6]

  • The capacity (in Ampere-hours) is calculated by multiplying the discharge current by the discharge time.

2. Cycle Life Testing: [9]

  • Subject the test cell to repeated charge-discharge cycles under controlled conditions (e.g., specific depth of discharge, charge/discharge rates, and temperature).

  • Monitor the discharge capacity of the cell during each cycle.

  • The cycle life is typically defined as the number of cycles the battery can endure before its capacity drops to 80% of its initial rated capacity.[9]

Material Characterization Protocols

1. X-Ray Diffraction (XRD) for Phase Analysis:

  • Prepare a sample of the cured paste.

  • Use an X-ray diffractometer to obtain the diffraction pattern of the sample.

  • Analyze the diffraction pattern to identify the crystalline phases present (e.g., PbO, PbSO₄, 3BS, 4BS) and their relative quantities.[10]

2. Scanning Electron Microscopy (SEM) for Morphological Analysis:

  • Mount a sample of the cured paste on an SEM stub and coat it with a conductive material if necessary.

  • Use an SEM to obtain high-magnification images of the paste's microstructure.

  • Analyze the images to observe the crystal morphology (e.g., size and shape of 3BS and 4BS crystals) and the overall porosity of the paste.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and experimental processes involved in the preparation and characterization of lead-acid battery paste.

Chemical_Pathway cluster_mixing Paste Mixing cluster_curing Curing cluster_formation Formation (Initial Charging) PbO Leady Oxide (PbO + Pb) Mixer Mixing PbO->Mixer H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Mixer H2O Water (H₂O) H2O->Mixer Paste Fresh Paste Mixer->Paste Exothermic Reaction Curing_HighT High Temperature (>65°C) & Humidity Paste->Curing_HighT Curing_LowT Low Temperature (<60°C) & Humidity Paste->Curing_LowT TBS Tetrabasic Lead Sulfate (4BS) Curing_HighT->TBS TrBS Tribasic Lead Sulfate (3BS) Curing_LowT->TrBS Formation Electrochemical Oxidation TBS->Formation TrBS->Formation alpha_PbO2 α-PbO₂ (Rigid Skeleton) Formation->alpha_PbO2 Long Cycle Life beta_PbO2 β-PbO₂ (High Capacity) Formation->beta_PbO2 High Initial Capacity

Chemical transformations during paste preparation and formation.

Experimental_Workflow cluster_prep Paste Preparation cluster_cure Curing & Drying cluster_analysis Characterization Dry_Mix Dry Mixing (Lead Powder, Additives) Wet_Mix Wet Mixing (Add Water, then Acid) Dry_Mix->Wet_Mix Pasting Pasting onto Grids Wet_Mix->Pasting Curing Controlled Temperature & Humidity Curing Pasting->Curing Drying Drying Curing->Drying XRD XRD Analysis (Phase Composition) Drying->XRD SEM SEM Analysis (Morphology) Drying->SEM Electrochem Electrochemical Testing (Capacity, Cycle Life) Drying->Electrochem

Experimental workflow for paste preparation and characterization.

References

Application Notes and Protocols for the Electrochemical Performance of Lead Oxide and Lead Sulfate Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for characterizing the electrochemical performance of lead oxide (PbO₂) and lead sulfate (B86663) (PbSO₄) electrodes. The information is targeted toward researchers in materials science, electrochemistry, and drug development who utilize these electrodes in various applications, including energy storage and electrochemical sensing.

Data Presentation: Electrochemical Performance Metrics

The following table summarizes key quantitative data on the electrochemical performance of lead oxide electrodes, providing a baseline for comparison.

Performance MetricValueConditionsSource(s)
Specific Capacity ~190 mAh/gNanostructured PbO₂ electrodes at a 1C rate in 5 M H₂SO₄. This represents approximately 85% utilization of the active material.[1]
258 mAh/gNanostructured Pb electrodes with reduced graphene oxide (rGO) at a 5C rate in 5 M H₂SO₄, approaching the theoretical specific capacity.
Cycle Life > 1000 cyclesNanostructured Pb electrodes with rGO at a 5C rate in 5 M H₂SO₄.
> 1200 cyclesNanostructured lead and lead oxide electrodes at high discharge rates (≥ 1C).[1]
Charge Transfer Resistance (Rct) 6.25 ΩPbO₂ prepared from PbO₁.₅₅ in 1.28 s.g. H₂SO₄.[2][3]
18.92 ΩFreshly prepared PbO₂ in 1.28 s.g. H₂SO₄.[2][3]
Coulombic Efficiency ~90%Nanostructured PbO₂ nanowires at C-rates from 2C to 10C.[1]

Experimental Protocols

Detailed methodologies for the key electrochemical characterization techniques are provided below.

Electrode Preparation: Electrodeposition of Lead Dioxide

Lead dioxide electrodes are commonly prepared via anodic electrodeposition. This process involves the oxidation of Pb²⁺ ions from a plating bath onto a conductive substrate.

Protocol:

  • Substrate Pre-treatment: Begin with a conductive substrate, such as titanium, stainless steel, or graphite (B72142) felt.[4][5] Clean the substrate by degreasing with acetone, followed by etching in an appropriate acid solution (e.g., oxalic acid for titanium) to ensure good adhesion of the deposited layer. Rinse thoroughly with deionized water and dry.

  • Plating Bath Preparation: A common plating bath consists of an aqueous solution of lead nitrate (B79036) (Pb(NO₃)₂). The concentration can range from 200 to 800 g/L.[6] For a typical preparation, dissolve lead nitrate in deionized water. The pH of the bath is typically acidic, between 0.8 and 3.5.[7] Additives like copper nitrate can be included to prevent lead deposition on the cathode.[6]

  • Electrodeposition Setup:

    • Use a two-electrode setup with the pre-treated substrate as the anode (working electrode) and a suitable counter electrode (e.g., platinum or graphite).

    • Immerse the electrodes in the plating bath.

    • Maintain the bath temperature between 40 and 80°C.[6]

  • Galvanostatic Deposition: Apply a constant anodic current density, typically in the range of 10 to 100 mA/cm².[6] The deposition time will depend on the desired thickness of the PbO₂ layer.

  • Post-treatment: After deposition, rinse the electrode with deionized water and dry it. A final annealing step may be performed to improve the crystalline structure and stability of the coating.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to study the redox reactions occurring at the electrode surface. It provides qualitative and quantitative information about the electrochemical processes.

Protocol:

  • Electrochemical Cell Setup:

    • A standard three-electrode cell is used, consisting of the lead/lead oxide electrode as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/Hg₂SO₄).[2][8]

    • The electrolyte is typically an aqueous solution of sulfuric acid (H₂SO₄), with concentrations often around 5 M for battery applications.[1][9]

  • Experimental Parameters:

    • Potential Window: The potential range should encompass the redox peaks of interest. For lead in sulfuric acid, a typical scan might range from -1.4 V to 2.6 V vs. a standard reference electrode to observe the formation of PbSO₄ and its subsequent oxidation to PbO₂, as well as the corresponding reduction peaks.[8][9]

    • Scan Rate: The scan rate affects the peak currents and can provide information about the reaction kinetics. Typical scan rates range from 5 to 100 mV/s.[8]

  • Data Acquisition:

    • Perform an initial scan to condition the electrode surface.

    • Record several cycles until a stable voltammogram is obtained.

    • The resulting plot of current versus potential will show anodic peaks corresponding to oxidation reactions (e.g., Pb → PbSO₄, PbSO₄ → PbO₂) and cathodic peaks corresponding to reduction reactions (e.g., PbO₂ → PbSO₄, PbSO₄ → Pb).[8][9]

Galvanostatic Charge-Discharge (GCD)

GCD testing is crucial for determining the charge storage capacity, coulombic efficiency, and cycle life of the electrode, particularly in the context of battery applications.

Protocol:

  • Cell Assembly:

    • For battery testing, assemble a cell with the lead/lead oxide electrode as the working electrode, a suitable counter electrode (e.g., a commercial pasted lead oxide electrode), and a separator (e.g., absorbed glass mat) to prevent short circuits.[1]

    • The electrolyte is typically a sulfuric acid solution (e.g., 5 M).[1]

  • Testing Parameters:

    • Current Density: The applied current is usually determined based on the C-rate, which is relative to the theoretical capacity of the active material. For example, a 1C rate for a 2.6 Ah battery corresponds to a current of 2.6 A.[10] The current is calculated by multiplying the desired current density by the mass of the active material.[10]

    • Potential Cut-off Limits: Set upper and lower voltage limits for the charge and discharge steps to prevent overcharging or deep discharging, which can damage the electrode. For lead-acid systems, these are typically around 2.4-2.6 V for charge and 1.75-1.8 V for discharge.

    • Number of Cycles: The test is run for a specified number of cycles to evaluate the stability and capacity retention of the electrode over time.

  • Data Analysis:

    • The specific capacity (in mAh/g) is calculated from the discharge time, applied current, and the mass of the active material.

    • Coulombic efficiency is the ratio of the discharge capacity to the charge capacity in a given cycle.

    • Plotting capacity versus cycle number illustrates the cycle life and capacity fade of the electrode.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to investigate the internal resistance, charge transfer kinetics, and diffusion processes within the electrode-electrolyte system.

Protocol:

  • Experimental Setup:

    • A three-electrode cell is typically used, similar to the CV setup.[2]

    • The measurement is performed using a potentiostat with a frequency response analyzer.

  • Measurement Parameters:

    • DC Potential: The EIS measurement is performed at a specific DC potential, often the open-circuit potential of the system.

    • AC Amplitude: A small AC voltage perturbation (typically 5-10 mV) is applied over a wide frequency range.

    • Frequency Range: A typical frequency range is from 100 kHz down to 10 mHz.

  • Data Interpretation:

    • The resulting data is often presented as a Nyquist plot (imaginary impedance vs. real impedance).

    • The high-frequency intercept with the real axis represents the solution resistance (Rs).

    • The semicircle in the high to mid-frequency range is related to the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • The low-frequency tail is associated with diffusion processes (Warburg impedance, Zw).[2][3]

    • The data is typically fitted to an equivalent circuit model (e.g., a Randles circuit) to quantify these parameters.[2]

Visualizations

The following diagrams illustrate the logical workflows for electrode preparation and characterization.

Electrode_Preparation_Workflow cluster_prep Electrode Preparation Substrate Substrate Selection (e.g., Ti, Graphite) Pretreatment Substrate Pre-treatment (Degreasing, Etching) Substrate->Pretreatment Electrodeposition Anodic Electrodeposition (Galvanostatic) Pretreatment->Electrodeposition Plating_Bath Plating Bath Preparation (e.g., Pb(NO3)2 solution) Plating_Bath->Electrodeposition Post_treatment Post-treatment (Rinsing, Drying) Electrodeposition->Post_treatment Final_Electrode Lead Oxide Electrode Post_treatment->Final_Electrode Electrochemical_Characterization_Workflow cluster_testing Electrochemical Testing cluster_analysis Data Analysis and Interpretation start Prepared Lead Oxide Electrode Cell_Assembly Three-Electrode Cell Assembly start->Cell_Assembly CV Cyclic Voltammetry (CV) - Redox Behavior Cell_Assembly->CV GCD Galvanostatic Charge-Discharge (GCD) - Capacity, Cycle Life Cell_Assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) - Resistance, Kinetics Cell_Assembly->EIS CV_Analysis Analyze Voltammograms (Peak Potentials, Currents) CV->CV_Analysis GCD_Analysis Calculate Specific Capacity, Coulombic Efficiency GCD->GCD_Analysis EIS_Analysis Equivalent Circuit Modeling (Rs, Rct, Zw) EIS->EIS_Analysis Performance_Summary Summarize Electrochemical Performance CV_Analysis->Performance_Summary GCD_Analysis->Performance_Summary EIS_Analysis->Performance_Summary

References

Application Notes and Protocols: Synthesis of Lead Oxide via Thermal Decomposition of Lead Oxide Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of lead oxide (PbO) using lead oxide sulfate (B86663) (PbSO₄·PbO) as a precursor. The primary method described is thermal decomposition, a straightforward and effective technique for producing PbO. This document outlines the necessary materials, equipment, and step-by-step procedures for both the synthesis of the lead oxide sulfate precursor and its subsequent conversion to lead oxide. Additionally, it includes characterization data and a visual workflow to guide researchers through the process.

Overview and Applications

Lead oxide is a crucial material in various industrial and research applications, including the manufacturing of batteries, pigments, ceramics, and glass.[1] In the pharmaceutical and drug development sectors, high-purity lead oxide nanoparticles are gaining interest for their potential use in novel therapeutic and diagnostic agents. The synthesis of lead oxide from a this compound precursor offers a reliable method for obtaining the desired material. Thermal decomposition of this compound is a common and effective synthesis route.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the lead oxide synthesized from a this compound precursor via thermal decomposition.

ParameterValueAnalytical Method
Precursor This compound (PbSO₄·PbO)-
Synthesis Method Thermal DecompositionThermogravimetric Analysis (TGA)
Decomposition Temperature 886°C - 1142°CThermogravimetric Analysis (TGA)[2][4]
Final Product α-PbO and β-PbOX-ray Diffraction (XRD)[2][4]
Purity High Purity (No impurities detected by chemical analysis)Chemical Analysis[2]
Morphology Angular and hexagonal crystalsScanning Electron Microscopy (SEM)[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound precursor and its subsequent thermal decomposition to lead oxide.

Synthesis of this compound (PbSO₄·PbO) Precursor

This protocol is based on the laboratory preparation of this compound.

Materials:

Procedure:

  • Prepare a solution of lead(II) acetate in deionized water.

  • In a separate container, dissolve amidosulfonic acid in deionized water.

  • Slowly add the amidosulfonic acid solution to the lead(II) acetate solution while stirring.

  • Transfer the resulting mixture to a glass ampoule and seal it carefully.

  • Heat the sealed ampoule in a furnace at 130°C for approximately 20 hours, followed by 4 hours at 140°C.

  • Allow the ampoule to cool to room temperature. Needle-shaped crystals of this compound will have formed.

  • Open the ampoule and filter the product.

  • Wash the collected crystals several times with deionized water and then with ethanol to remove any unreacted reagents.

  • Dry the purified this compound crystals in a desiccator over silica gel at 25°C.[4]

Synthesis of Lead Oxide via Thermal Decomposition

This protocol describes the conversion of the synthesized this compound to lead oxide.

Materials:

  • Dried this compound (PbSO₄·PbO) precursor

  • Corundum crucible

  • High-temperature tube furnace with atmospheric control

Procedure:

  • Place a known amount of the dried this compound precursor into a corundum crucible.

  • Place the crucible in the center of the tube furnace.

  • Heat the sample from room temperature to a target temperature between 886°C and 1142°C in an air atmosphere. A heating rate of 5°C/min can be used.[5]

  • Hold the sample at the target temperature for a sufficient time to ensure complete decomposition. The exact time may need to be optimized based on the sample size, but several hours is a typical duration.

  • After the decomposition is complete, turn off the furnace and allow the sample to cool down to room temperature naturally.

  • The resulting powder is a mixture of α- and β-lead oxide.[2][4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of lead oxide from a this compound precursor.

experimental_workflow cluster_precursor Precursor Synthesis cluster_synthesis Lead Oxide Synthesis cluster_characterization Characterization reagents Lead(II) Acetate + Amidosulfonic Acid reaction Reaction in Sealed Ampoule (130-140°C) reagents->reaction Heating filtration Filtration & Washing reaction->filtration Cooling drying Drying in Desiccator filtration->drying precursor This compound (PbSO₄·PbO) drying->precursor decomposition Thermal Decomposition (886-1142°C in Air) precursor->decomposition tga TGA precursor->tga cooling Cooling to Room Temperature decomposition->cooling product Lead Oxide (α-PbO + β-PbO) cooling->product xrd XRD product->xrd sem SEM product->sem

Caption: Workflow for the synthesis and characterization of lead oxide.

Characterization of the Final Product

The synthesized lead oxide should be characterized to confirm its identity, purity, and morphology.

  • X-ray Diffraction (XRD): To confirm the crystalline phases of the final product, which are expected to be a mixture of tetragonal α-PbO (litharge) and orthorhombic β-PbO (massicot).[2][4]

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal structure of the lead oxide particles. The expected morphology is angular and hexagonal crystals.[2]

  • Thermogravimetric Analysis (TGA): Can be used to confirm the complete decomposition of the this compound precursor and the thermal stability of the resulting lead oxide.[2][5]

Safety Precautions

Lead compounds are toxic and should be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of all lead-containing waste according to institutional and local environmental regulations.

References

Application of Lead Oxide Sulfate in Gas Sensors: An Analogical Study Based on Lead Oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Comprehensive research on the direct application of lead oxide sulfate (B86663) (PbSO₄·PbO or other oxysulfates) in gas sensing is limited in currently available scientific literature. However, lead(II) oxide (PbO), a closely related compound and a thermal decomposition product of lead sulfates, is a well-studied p-type semiconductor with documented gas sensing properties.[1][2] This document, therefore, provides detailed application notes and protocols for lead oxide (PbO) as a representative material. These methodologies can serve as a robust starting point for researchers interested in exploring the potential of lead oxide sulfate in gas sensing, with the understanding that specific performance characteristics would need to be determined experimentally.

Introduction to Lead Oxide-Based Gas Sensors

Lead oxide (PbO) is recognized as a p-type semiconductor with significant potential in various technological fields, including gas sensing.[1][2] Its electrical conductivity is modulated by the adsorption and desorption of gas molecules on its surface, making it a candidate for detecting various oxidizing and reducing gases. The sensing mechanism in p-type semiconductors like PbO typically involves the interaction of gas molecules with pre-adsorbed oxygen species on the material's surface, leading to a change in the concentration of charge carriers (holes) and, consequently, a measurable change in resistance.[1]

Synthesis of Lead Oxide Nanoparticles

The performance of a gas sensor is highly dependent on the morphology and crystal structure of the sensing material. Nanostructured materials are particularly desirable due to their high surface-area-to-volume ratio, which enhances gas interaction. Below are two common protocols for synthesizing lead oxide nanoparticles.

Protocol: Sol-Gel Synthesis of PbO Nanoparticles

This method allows for good control over the particle size and morphology of the resulting nanoparticles.[3]

Materials:

  • Lead(II) acetate (B1210297) [Pb(CH₃COO)₂]

  • Polyvinyl alcohol (PVA)

  • Ethanol

  • Distilled water

  • Beakers

  • Magnetic stirrer with hot plate

  • Furnace

Procedure:

  • Prepare a solution by dissolving 4 wt% of lead acetate and 16 wt% of PVA in a 40/60 (V/V) mixture of water and ethanol.

  • Heat the solution to 80°C while stirring continuously until a transparent solution ("sol") is formed.

  • Continue heating the sol to evaporate the majority of the solvent, resulting in a more viscous gel.

  • Transfer the obtained gel to a crucible.

  • Calcinate the gel in a furnace at a temperature between 300-500°C for 3 hours. An orange-red layer of nano-structured lead oxide will be formed.

  • Allow the furnace to cool down to room temperature and collect the PbO nanopowder.

Protocol: Chemical Precipitation Synthesis of PbO Nanoparticles

This is a straightforward method for producing PbO nanoparticles.[4]

Materials:

  • Lead(II) acetate trihydrate [Pb(CH₃COO)₂·3H₂O]

  • Sodium hydroxide (B78521) (NaOH)

  • Ethylenediaminetetraacetic acid (EDTA) or Oleic acid (capping agents, optional)

  • Distilled water

  • Beakers

  • Magnetic stirrer with hot plate

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Prepare a 0.5 N solution of lead(II) acetate trihydrate by dissolving it in 50 mL of distilled water with continuous stirring to get a transparent solution.

  • In a separate beaker, prepare a 0.1 M solution of a capping agent like EDTA or oleic acid in 50 mL of water (this step is optional but helps in controlling particle size).

  • Add the capping agent solution dropwise to the lead acetate solution while stirring at 60°C.

  • Adjust the pH of the solution to 9 by adding a 9.5 N NaOH solution.

  • Continue stirring the mixture for 2 hours. A red precipitate will form.

  • Wash the precipitate alternately with distilled water and ethanol.

  • Filter the precipitate and dry it in an oven at 100°C for 2 hours.

  • Heat treat the dried powder at 240°C for 2 hours to obtain the final PbO nanoparticles.

Gas Sensor Fabrication and Testing

Protocol: Screen-Printing of Thick Film Gas Sensors

Screen-printing is a widely used technique for fabricating robust and reliable thick-film gas sensors.[5][6]

Materials:

  • Synthesized PbO nanopowder

  • Organic binder (e.g., ethyl cellulose)

  • Solvent (e.g., terpineol)

  • Alumina (B75360) (Al₂O₃) substrates with pre-printed electrodes (e.g., gold or platinum)

  • Screen printer

  • Drying oven

  • Furnace

Procedure:

  • Create a paste by mixing the synthesized PbO nanopowder with an organic binder and a solvent in a specific ratio (e.g., 70:15:15 by weight).

  • Thoroughly mix the components to achieve a homogenous paste with suitable viscosity for screen printing.

  • Use a screen printer to deposit the paste onto the alumina substrates, covering the pre-printed electrodes.

  • Dry the printed films in an oven at a low temperature (e.g., 100-150°C) for about 30 minutes to evaporate the solvent.

  • Sinter the dried films in a furnace at a higher temperature (e.g., 500-700°C) for 1-2 hours to burn out the organic binder and form a stable, porous sensing layer.

  • Solder connecting wires to the electrode pads for electrical measurements.

Experimental Workflow for PbO Gas Sensor Fabrication and Testing

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Sensor Fabrication cluster_testing Gas Sensing Test s1 Precursor Solution (e.g., Lead Acetate) s2 Synthesis (Sol-Gel or Precipitation) s1->s2 s3 Washing & Drying s2->s3 s4 Calcination s3->s4 s5 PbO Nanopowder s4->s5 f1 Paste Formulation (PbO + Binder) s5->f1 f2 Screen Printing on Alumina Substrate f1->f2 f3 Drying f2->f3 f4 Sintering f3->f4 f5 Sensor Device f4->f5 t1 Place Sensor in Test Chamber f5->t1 t2 Stabilize at Operating Temperature t1->t2 t3 Introduce Target Gas t2->t3 t4 Measure Resistance Change t3->t4 t5 Data Acquisition & Analysis t4->t5

Caption: Workflow for the synthesis of PbO nanoparticles, fabrication of a screen-printed gas sensor, and subsequent gas sensing performance testing.

Protocol: Gas Sensing Measurement

Equipment:

  • Gas testing chamber with a gas inlet and outlet

  • Mass flow controllers to regulate gas concentrations

  • Heater with a temperature controller for the sensor

  • Source measure unit or a multimeter for resistance measurement

  • Data acquisition system

Procedure:

  • Place the fabricated sensor inside the gas testing chamber.

  • Heat the sensor to the desired operating temperature and allow the baseline resistance in air to stabilize.

  • Introduce a specific concentration of the target gas into the chamber using mass flow controllers.

  • Record the change in the sensor's resistance over time until it reaches a stable value.

  • Purge the chamber with air to remove the target gas and record the resistance as it returns to the baseline.

  • Repeat steps 3-5 for different gas concentrations and at various operating temperatures to determine the optimal sensing conditions.

  • To test selectivity, repeat the process with other potential interfering gases.

Performance Data of Lead Oxide-Based Gas Sensors

The following tables summarize the performance of lead oxide-based gas sensors as reported in the literature. Note that performance can vary significantly based on material synthesis, sensor fabrication, and testing conditions.

Table 1: Performance of a PbO-doped SnO₂ Thick Film Sensor for Various Gases [7]

Target GasConcentration (ppm)Operating Temp. (°C)Gas Response (%)Response Time (s)Recovery Time (s)
Ethanol5000200~8841125
Acetone5000200~4559160
LPG5000200~2679185

Gas Response (S) is calculated as (Rₐ - R₉)/Rₐ * 100% for reducing gases on a p-type sensor, where Rₐ is the resistance in air and R₉ is the resistance in the target gas.

Table 2: Selectivity of a PbO-doped SnO₂ Thick Film Sensor at 200°C [8]

Target GasSelectivity (%)
Ethanol55
Acetone28.1
LPG16.9

Selectivity is calculated based on the relative response of the sensor to different gases.

Gas Sensing Mechanism

Lead oxide is generally considered a p-type semiconductor, meaning its majority charge carriers are holes.[1][2] The gas sensing mechanism is based on the change in the electrical resistance of the PbO layer upon interaction with gas molecules.

  • In Air: When the PbO sensor is in an air atmosphere at an elevated operating temperature, oxygen molecules are adsorbed onto the surface. These oxygen molecules capture electrons from the PbO, forming ionosorbed oxygen species (like O₂⁻, O⁻, or O²⁻). This process increases the concentration of holes (the majority charge carriers) in the PbO, creating a hole-accumulation layer and thus a certain baseline resistance.

    • O₂(gas) ↔ O₂(ads)

    • O₂(ads) + e⁻ ↔ O₂⁻(ads)

  • Exposure to Reducing Gas (e.g., Ethanol, Acetone): When a reducing gas is introduced, it reacts with the adsorbed oxygen species on the PbO surface. This reaction releases the trapped electrons back to the PbO, which then recombine with the holes. This recombination reduces the concentration of holes, thereby increasing the overall resistance of the sensor.

    • C₂H₅OH(gas) + 6O⁻(ads) → 2CO₂(gas) + 3H₂O(gas) + 6e⁻

  • Exposure to Oxidizing Gas (e.g., NO₂): When an oxidizing gas is introduced, it can directly adsorb onto the PbO surface and withdraw electrons, creating more holes. This further increases the hole concentration in the hole-accumulation layer, leading to a decrease in the sensor's resistance.

Signaling Pathway for a p-Type PbO Gas Sensor

ptype_sensing_mechanism cluster_air In Air (Baseline) cluster_gas Exposure to Reducing Gas (e.g., Ethanol) cluster_output Sensor Output air_o2 O₂ from Air pbo_surface_air PbO Surface air_o2->pbo_surface_air Adsorption adsorbed_o2 Adsorbed O₂⁻ pbo_surface_air->adsorbed_o2 e⁻ capture holes_air Hole Accumulation Layer (High Conductivity) adsorbed_o2->holes_air creates holes pbo_surface_gas PbO Surface with O₂⁻ reducing_gas Reducing Gas reducing_gas->pbo_surface_gas Interaction reaction Surface Reaction pbo_surface_gas->reaction recombination e⁻ released, recombines with holes reaction->recombination holes_gas Reduced Hole Concentration (Low Conductivity) recombination->holes_gas resistance_increase Increased Resistance holes_gas->resistance_increase signal Measurable Signal resistance_increase->signal

Caption: Sensing mechanism of a p-type PbO semiconductor for a reducing gas, showing the change in hole concentration and resulting resistance increase.

Conclusion

References

Photocatalytic Degradation of Pollutants Using Lead Oxide Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document, therefore, provides a detailed overview of the application of the closely related and more thoroughly researched lead(II) oxide (PbO) as a photocatalyst for pollutant degradation. The principles, protocols, and mechanisms described herein for PbO serve as a foundational guide for researchers interested in exploring the potential of lead-based oxide and oxysulfate materials in photocatalysis. It is important to note that the specific performance and optimal conditions for lead oxide sulfate (B86663) may differ and would require empirical investigation.

Introduction to Lead-Based Photocatalysis

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic and inorganic pollutants in the presence of a light source.[1] Metal oxides, such as lead oxide, are a significant class of photocatalysts due to their unique electronic and optical properties.[2] When a semiconductor photocatalyst like PbO is irradiated with light of energy greater than its band gap, electron-hole pairs are generated. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are capable of breaking down complex pollutant molecules into simpler, less harmful substances like CO₂ and H₂O.[1]

Synthesis of Lead Oxide Nanoparticles

Several methods have been reported for the synthesis of lead oxide nanoparticles (PbO-NPs). The choice of synthesis route can significantly influence the particle size, morphology, and, consequently, the photocatalytic activity of the material.

Sol-Gel Method

Protocol:

  • Prepare a solution of lead acetate (B1210297) [Pb(CH₃COO)₂] and polyvinyl alcohol (PVA) in a water/ethanol mixture. A typical preparation might involve a 200 ml mixture containing 4 wt% lead acetate and 16 wt% PVA in a 40/60 (v/v) water/ethanol solution.[3]

  • Heat the mixture to 80°C with continuous stirring to form a transparent solution (sol).[3]

  • Continue heating the sol to evaporate the majority of the solvent, resulting in a more viscous gel.[3]

  • Calcination of the obtained gel at a temperature range of 300-500°C for 3 hours. This thermal treatment leads to the formation of nano-structured lead oxide.[3]

Green Synthesis using Plant Extracts

Protocol:

  • Prepare an aqueous extract from a plant source, such as Mangifera indica (mango) leaves. This is typically done by boiling a known weight of the dried plant material in deionized water and then filtering the solution.[2]

  • For the synthesis of PbO-NPs, mix the plant extract with a solution of a lead salt, for instance, a 6 x 10⁻³ M solution of PbCl₂.[2]

  • Stir the mixture at room temperature. A color change in the solution indicates the formation of nanoparticles.[2]

  • The synthesized nanoparticles can be collected by centrifugation, followed by washing with deionized water and drying.[2]

Experimental Protocol for Photocatalytic Degradation

The following protocol outlines a general procedure for evaluating the photocatalytic activity of synthesized lead oxide nanoparticles in the degradation of an organic dye, such as methylene (B1212753) blue (MB).

Materials and Equipment:

  • Synthesized lead oxide photocatalyst

  • Pollutant stock solution (e.g., Methylene Blue)

  • Photoreactor equipped with a suitable light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer

  • Spectrophotometer (for measuring pollutant concentration)

  • pH meter

  • Deionized water

Protocol:

  • Preparation of Pollutant Solution: Prepare a known concentration of the pollutant solution from the stock solution.

  • Catalyst Suspension: Disperse a specific amount of the lead oxide photocatalyst in the pollutant solution. A typical catalyst loading might range from 0.5 to 2.5 g/L.

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.

  • Photocatalytic Reaction: Irradiate the suspension using a light source. The choice of lamp (UV or visible) will depend on the band gap of the photocatalyst.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Analysis: Centrifuge or filter the withdrawn samples to remove the photocatalyst particles. Measure the concentration of the pollutant in the supernatant using a spectrophotometer at its maximum absorbance wavelength.

  • Degradation Efficiency Calculation: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time 't'.

Quantitative Data on Photocatalytic Degradation using Lead Oxide

Due to the lack of specific studies on lead oxide sulfate, the following table summarizes representative data for the photocatalytic degradation of pollutants using lead oxide (PbO) .

PollutantCatalystCatalyst Conc. (g/L)Pollutant Conc. (mg/L)Light SourceDegradation Efficiency (%)Time (min)Reference
Methylene BluePbO-NPs~0.53-UV/Visible--[2]
Remazol Brilliant GreenPbO2.550UV97-[4]
Methylene BluePbO-NPs0.5 - 1.05 - 15UV8960[5]
MurexidePbO-NC--Solar98-[6]

Photocatalytic Degradation Mechanism and Workflow

The general mechanism for the photocatalytic degradation of organic pollutants by a semiconductor like lead oxide involves the generation of reactive oxygen species (ROS).

Photocatalysis_Mechanism cluster_catalyst Lead Oxide (PbO) Photocatalyst VB Valence Band (VB) CB Conduction Band (CB) h_plus h⁺ (hole) VB->h_plus Generation e_minus e⁻ (electron) CB->e_minus Generation Light Light (hν ≥ Eg) Light->VB Excitation H2O H₂O H2O->h_plus OH_neg OH⁻ OH_neg->h_plus O2 O₂ O2->e_minus Pollutant Organic Pollutant OH_rad •OH Pollutant->OH_rad O2_rad •O₂⁻ Pollutant->O2_rad Degradation Degradation Products (CO₂, H₂O, etc.) h_plus->OH_rad Oxidation e_minus->O2_rad Reduction OH_rad->Degradation Oxidation O2_rad->Degradation Oxidation

Caption: General mechanism of photocatalysis on a semiconductor.

Experimental_Workflow start Start synthesis Synthesize Lead Oxide Photocatalyst start->synthesis disperse Disperse Catalyst in Pollutant Solution synthesis->disperse prep_solution Prepare Pollutant Solution (e.g., Methylene Blue) prep_solution->disperse dark Stir in Dark (Adsorption-Desorption Equilibrium) disperse->dark irradiate Irradiate with Light Source (UV or Visible) dark->irradiate sample Take Samples at Regular Intervals irradiate->sample sample->irradiate Continue Irradiation analyze Centrifuge/Filter and Analyze Supernatant (Spectrophotometry) sample->analyze calculate Calculate Degradation Efficiency analyze->calculate end End calculate->end

Caption: Experimental workflow for photocatalytic degradation.

Conclusion and Future Outlook

While lead oxide (PbO) has demonstrated potential as a photocatalyst for the degradation of various organic pollutants, the specific photocatalytic properties of this compound remain largely unexplored. The protocols and data presented here for PbO provide a valuable starting point for researchers. Future research should focus on the synthesis of pure and composite this compound materials and a systematic evaluation of their photocatalytic efficiency against a range of priority pollutants. Understanding the influence of the sulfate group on the electronic structure, band gap, and surface properties of lead oxide is crucial for determining its potential as an effective photocatalyst for environmental remediation.

References

Application Notes and Protocols for Hydrothermal Synthesis of Lead Oxide Sulfate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of lead oxide sulfate (B86663) crystals. The information is intended for researchers in materials science, chemistry, and drug development who are interested in the synthesis and application of these materials.

Introduction

Lead oxide sulfates, particularly basic lead sulfates such as tetrabasic lead sulfate (4PbO·PbSO₄), are of significant interest due to their applications in various industrial fields. Most notably, they serve as a crucial precursor material in the manufacturing of the positive active material in lead-acid batteries.[1][2] The hydrothermal synthesis method offers a robust and reliable approach to produce crystalline lead oxide sulfate with controlled morphology and purity.[3] This method involves the reaction of lead-containing precursors in an aqueous solution under elevated temperature and pressure.[4] The synthesized crystals find applications in pigments, gas sensors, ceramics, and have been explored for their potential in anticancer and antimicrobial drugs.[5][6][7]

Quantitative Data Summary

The following table summarizes the quantitative data from various hydrothermal synthesis methods for this compound crystals, providing a comparison of key experimental parameters and resulting product characteristics.

PrecursorsMolar Ratio (PbO:SO₄²⁻)Temperature (°C)Time (h)Product PhaseParticle Size (µm)Purity (%)Yield (%)Reference
Lead Powder (containing Pb and PbO), H₂SO₄3:1 - 6:190 - 1903 - 8Tetrabasic Lead Sulfate (4BS)Not Specified>99>92.5[3][8]
PbO, PbSO₄, H₂O4:11504Tetrabasic Lead Sulfate (4BS)Approx. 10HighNot Specified[3][8]
Alkaline Lead(II) Acetate, H₂NSO₃HNot Specified130 - 14024This compound (PbSO₄·PbO)Approx. 500 (length)HighNot Specified[9]
3PbO·PbSO₄·H₂O (thermal decomposition)Not Applicable~270 - 700Not SpecifiedTetrabasic Lead Sulfate (4BS)Not SpecifiedHighNot Specified[1]
4PbO and PbSO₄ (solid-state reaction)4:1~500 - 700Not SpecifiedTetrabasic Lead Sulfate (4BS)Not SpecifiedHighNot Specified[1]

Experimental Protocols

This section details a generalized protocol for the hydrothermal synthesis of tetrabasic lead sulfate (4BS) crystals based on common methodologies found in the literature.[3][8]

Materials and Equipment
  • Precursors:

    • Lead(II) oxide (PbO), high purity

    • Lead(II) sulfate (PbSO₄) or Sulfuric acid (H₂SO₄), analytical grade

    • Deionized water

  • Equipment:

    • Hydrothermal synthesis autoclave (Teflon-lined stainless steel)

    • Magnetic stirrer with heating plate

    • Oven

    • Filtration apparatus (e.g., Büchner funnel)

    • pH meter

    • Analytical balance

    • Scanning Electron Microscope (SEM) for morphology analysis

    • X-ray Diffractometer (XRD) for phase identification

Synthesis Procedure
  • Precursor Preparation:

    • Accurately weigh Lead(II) oxide (PbO) and Lead(II) sulfate (PbSO₄) in a molar ratio of 4:1. Alternatively, use lead powder with a known PbO content and sulfuric acid to achieve the desired stoichiometry.[8]

  • Mixture Formulation:

    • Transfer the weighed precursors into the Teflon liner of the hydrothermal autoclave.

    • Add a specific volume of deionized water to the liner. The solid-to-liquid ratio can be adjusted to influence crystal growth.

    • Stir the mixture thoroughly for 30 minutes at room temperature to ensure a homogeneous suspension.

  • Hydrothermal Reaction:

    • Seal the Teflon liner and place it inside the stainless steel autoclave.

    • Tighten the autoclave to ensure a proper seal.

    • Place the autoclave in a preheated oven or on a heating mantle.

    • Heat the autoclave to the desired reaction temperature (e.g., 150 °C) and maintain it for a specific duration (e.g., 4 hours).[8]

  • Cooling and Product Recovery:

    • After the reaction is complete, turn off the heat and allow the autoclave to cool down to room temperature naturally. Caution: Do not quench the hot autoclave.

    • Once cooled, carefully open the autoclave in a well-ventilated fume hood.

    • Collect the solid product by filtration.

    • Wash the collected crystals several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying and Characterization:

    • Dry the final product in an oven at a temperature of 80-100 °C for several hours until a constant weight is achieved.[3]

    • Characterize the synthesized this compound crystals using SEM to observe their morphology and XRD to confirm the crystal phase and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the hydrothermal synthesis of this compound crystals.

Hydrothermal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing cluster_char Characterization weigh Weigh Precursors (PbO, PbSO4/H2SO4) mix Mix with Deionized Water weigh->mix 1 seal Seal in Autoclave mix->seal heat Hydrothermal Reaction (e.g., 150°C, 4h) seal->heat 2 cool Cool to Room Temperature heat->cool 3 filter_wash Filter and Wash cool->filter_wash dry Dry Product (e.g., 100°C) filter_wash->dry 4 characterize Characterize dry->characterize sem SEM xrd XRD characterize->sem characterize->xrd

Caption: Experimental workflow for hydrothermal synthesis.

Applications

Hydrothermally synthesized this compound crystals have several key applications:

  • Lead-Acid Batteries: They are primarily used as the precursor for the positive active material (lead dioxide) in lead-acid batteries. The controlled morphology and purity of the hydrothermally synthesized crystals can lead to improved battery performance and lifespan.[1][3]

  • Pigments: Lead compounds have historically been used as pigments in paints and coatings due to their color and protective properties.[5][6]

  • Ceramics and Glass: Lead oxides are used as a flux in the production of certain types of glass and ceramics, modifying their properties such as refractive index and melting point.[5][6]

  • Sensors: The semiconducting properties of lead oxides make them suitable for use in gas sensing applications.[6]

  • Potential Biomedical Applications: Research has explored the use of lead oxide nanoparticles in the synthesis of anticancer and antimicrobial drugs, although this is an emerging area and requires significant further investigation into their toxicity and efficacy.[5][7]

References

Application Notes and Protocols for Sol-Gel Synthesis of Lead Oxide Sulfate Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of lead oxide sulfate (B86663) materials. The methodology presented is a two-stage process, commencing with the sol-gel synthesis of lead oxide (PbO) nanoparticles, followed by a post-synthesis sulfation step. This approach is derived from the current literature, which extensively documents the sol-gel preparation of lead oxide, with subsequent conversion to lead oxide sulfate being a common step in application-specific preparations, such as for lead-acid battery pastes.[1][2]

The sol-gel method offers significant advantages for this process, including excellent control over particle size, morphology, and homogeneity at much lower processing temperatures than traditional solid-state reactions.[3][4][5] This control is critical for tailoring the material's properties for various applications.

Primary Applications:

  • Energy Storage: Lead oxide and this compound are fundamental materials in the manufacturing of lead-acid batteries.[1][6][7] The nanostructured powders produced via sol-gel synthesis can lead to enhanced electrochemical performance, including higher discharge capacity and longer cycle life.[1]

  • Sensors and Electronics: The unique semiconductor properties of lead oxide make it suitable for applications in gas sensors and other electronic devices.[3]

  • Pigments, Glasses, and Ceramics: Lead oxides are important industrial materials used in the production of pigments, specialized glass to increase density, and various ceramic products.[3]

  • Biomedical and Drug Development: Lead oxide nanoparticles have been explored for their potential in biomedical applications, including roles as anticancer and antimicrobial agents.[8] It is crucial to note the inherent toxicity of lead compounds, which requires careful handling and risk assessment in any application.[8]

Experimental Protocols

The synthesis of this compound materials is presented here as a two-stage process. The first protocol details the synthesis of the lead oxide nanoparticle precursor via a sol-gel method. The second protocol describes the subsequent conversion of the lead oxide powder to a this compound composite.

Protocol 1: Sol-Gel Synthesis of Lead Oxide (PbO) Nanoparticles

This protocol describes two common sol-gel routes using different precursors and gelling agents to produce lead oxide nanoparticles.

Method A: Citric Acid Route

This method uses lead acetate (B1210297) as the precursor and citric acid as a chelating agent to control the particle growth.[3]

Materials:

  • Lead Acetate [Pb(C₂H₃O₂)₂]

  • Citric Acid (C₆H₈O₇·H₂O)

  • Deionized Water

Procedure:

  • Precursor Solution: Prepare an aqueous solution of lead acetate.

  • Stabilizer Solution: Prepare an aqueous solution of citric acid.

  • Mixing and Sol Formation: Add the lead acetate solution to the citric acid solution under continuous stirring. The molar ratio of citric acid to lead acetate is a critical parameter to control particle size and morphology.[3]

  • Gelation: Heat the resulting transparent "sol" at approximately 80-90°C to evaporate the solvent, leading to the formation of a viscous gel.[9]

  • Drying: Dry the gel in an oven at around 120°C for several hours to remove residual solvent, resulting in a solid precursor powder (xerogel).

  • Calcination: Calcine the dried powder in a furnace. A typical calcination temperature is 500°C for 2-5 hours.[1][8] This step decomposes the organic components and leads to the formation of crystalline PbO nanoparticles.[8] The phase of PbO (α-PbO or β-PbO) can be controlled by the calcination temperature, with the transition occurring around 490°C.[3]

Method B: Polyvinyl Alcohol (PVA) Route

This method utilizes a polymer network to entrap metal ions, ensuring a homogeneous distribution and controlling particle size upon calcination.[1]

Materials:

  • Lead Acetate [Pb(CH₃COO)₂] or Lead Nitrate [Pb(NO₃)₂]

  • Polyvinyl Alcohol (PVA)

  • Solvent: Water/Ethanol mixture (e.g., 40/60 V/V)[1]

Procedure:

  • Precursor Solution (Sol): Dissolve lead acetate (e.g., 2.5 wt%) and PVA (e.g., 8 wt%) in a water/ethanol mixture.[1]

  • Sol Formation: Heat the mixture to approximately 80°C while stirring until a clear, transparent solution (sol) is formed.[1]

  • Gelation: Continue heating the sol to evaporate a significant portion of the solvent, which increases the viscosity and forms a gel.[1]

  • Drying: Dry the gel completely in an oven to obtain a solid precursor.

  • Calcination (Pyrolysis): Calcine the dried gel in a furnace at 500°C for approximately 5 hours.[1] During this process, the PVA network is burned off, leaving behind porous, nanostructured lead oxide powder.[1]

Protocol 2: Post-Synthesis Sulfation of PbO Nanoparticles

This protocol outlines the conversion of the sol-gel-derived PbO nanoparticles into a this compound material, a process analogous to the initial step of preparing a lead-acid battery paste.[1]

Materials:

  • Synthesized Lead Oxide (PbO) nanopowder (from Protocol 1)

  • Sulfuric Acid (H₂SO₄), diluted (e.g., density of 1.25 g/cm³)[1]

  • Deionized Water

  • (Optional) Other paste components like barium sulfate, carbon black, depending on the final application.[1]

Procedure:

  • Dispersion: Create a dispersion of the PbO nanopowder. For a lab-scale procedure, start by mixing the required amount of PbO powder with any other dry components (if applicable) in a suitable mixer or mortar.[1]

  • Hydration: Slowly add a small amount of deionized water (e.g., 0.5 mL of water per 1 g of lead oxide) to the powder mixture and mix thoroughly for several minutes to form a damp paste.[1]

  • Sulfation Reaction: Gradually add the diluted sulfuric acid solution to the hydrated paste under continuous mixing.[1] This is an exothermic reaction and should be performed with caution in a well-ventilated area. The acid reacts with the lead oxide to form lead sulfate (PbSO₄) and basic lead sulfates within the oxide matrix.

  • Curing/Aging: The resulting paste should be allowed to cure or age. For battery plate applications, this involves specific temperature and humidity-controlled conditions to allow for the formation of desired crystalline structures like tetrabasic lead sulfate.[2] For general powder synthesis, aging the paste at room temperature for a set period allows the reaction to complete.

  • Drying: Dry the final paste/powder at a controlled temperature to remove excess water. The final product is a composite material containing lead oxide and various lead sulfates.

Data Presentation

The following tables summarize key quantitative parameters from the described protocols, which can be adjusted to tune the final material properties.

Table 1: Representative Parameters for Sol-Gel Synthesis of Lead Oxide (PbO)

Parameter Method A (Citric Acid) Method B (PVA) Reference(s)
Lead Precursor Lead Acetate Lead Acetate [1][3]
Gelling/Chelating Agent Citric Acid Polyvinyl Alcohol (PVA) [1][3]
Solvent Deionized Water Water/Ethanol (40/60 V/V) [1][3]
Precursor Concentration Molar Ratio Dependent 2.5 wt% Lead Acetate, 8 wt% PVA [1][3]
Gelation Temperature ~80-90°C ~80°C [1][9]
Calcination Temp. / Time 500°C / 2-5 hours 500°C / 5 hours [1][8]

| Resulting Particle Size | 50-120 nm | 14-83 nm |[1][8] |

Table 2: Parameters for Post-Synthesis Sulfation

Parameter Value Reference(s)
Starting Material Sol-Gel Derived PbO Nanopowder [1]
Sulfating Agent Sulfuric Acid (H₂SO₄) [1][2]
H₂SO₄ Concentration Density: 1.25 g/cm³ [1]
Reaction Medium Aqueous Paste [1]

| Process Control | Gradual acid addition with mixing |[1] |

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the experimental and logical flow of the synthesis processes.

G cluster_solgel Protocol 1: Sol-Gel Synthesis of PbO Nanoparticles P1 Prepare Precursor Solution (e.g., Lead Acetate in H₂O/EtOH) P3 Mix Solutions to Form 'Sol' (Continuous Stirring) P1->P3 P2 Prepare Gelling Agent Solution (e.g., Citric Acid or PVA) P2->P3 P4 Gelation (Heat at ~80°C to Evaporate Solvent) P3->P4 P5 Drying (Oven at ~120°C) P4->P5 P6 Calcination (Furnace at ~500°C) P5->P6 P7 Final Product: Porous PbO Nanopowder P6->P7

Caption: Workflow for the sol-gel synthesis of lead oxide (PbO) nanoparticles.

G Overall Synthesis Pathway for this compound Start Stage 1: Sol-Gel Synthesis Product1 Intermediate Product: Lead Oxide (PbO) Nanopowder Start->Product1 Produces Process2 Stage 2: Post-Synthesis Sulfation (Reaction with H₂SO₄) Product1->Process2 Is treated via FinalProduct Final Product: This compound Composite Material Process2->FinalProduct Yields

Caption: Logical flow showing the two-stage synthesis of this compound.

References

Characterization of Lead Oxide Sulfate: An Application Note on XRD and SEM Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lead oxide sulfates are a group of inorganic compounds with significant industrial relevance, particularly in the manufacturing of lead-acid batteries. The specific crystalline phase and morphology of these materials critically influence battery performance, including its capacity, lifespan, and overall efficiency. Therefore, precise characterization of lead oxide sulfate (B86663) powders is paramount for quality control, research, and development in this field. This application note provides detailed protocols for the characterization of lead oxide sulfate using two powerful analytical techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

XRD is an indispensable tool for identifying the crystalline phases present in a material. By analyzing the diffraction pattern of X-rays interacting with the sample's crystal lattice, one can determine the specific this compound species present, such as tribasic lead sulfate (3PbO·PbSO₄·H₂O) and tetrabasic lead sulfate (4PbO·PbSO₄). SEM, on the other hand, provides high-resolution imaging of the sample's surface morphology, revealing details about particle size, shape, and aggregation. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental composition analysis.

This document is intended for researchers, scientists, and professionals in drug development and materials science who are involved in the synthesis and characterization of lead-based compounds.

Experimental Protocols

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases of this compound powder.

Materials:

  • This compound powder sample

  • Zero-background sample holder (e.g., single crystal silicon)

  • Mortar and pestle (agate)

  • Spatula

  • Glass slide

Instrumentation:

  • Powder X-ray Diffractometer (e.g., Siemens D-5000 or similar)[1]

  • Cu Kα radiation source (λ = 1.5406 Å)

  • Detector (e.g., scintillation counter or position-sensitive detector)

Protocol:

  • Sample Preparation:

    • If the sample is not already a fine powder, gently grind it using an agate mortar and pestle to achieve a homogenous particle size.

    • Carefully pack the powdered sample into the zero-background sample holder.

    • Use a glass slide to press the powder down and ensure a flat, smooth surface that is level with the holder's rim. This minimizes errors from sample height displacement.

  • Instrument Setup and Data Acquisition:

    • Set the X-ray tube voltage and current to appropriate values for Cu Kα radiation, typically 40 kV and 30 mA respectively.[2][3]

    • Define the 2θ scan range. A common range for lead sulfates is 10° to 70°.

    • Set the scan step size and time per step. For routine analysis, a step size of 0.02° and a counting time of 1-2 seconds per step is often sufficient. For higher resolution or quantitative analysis, a smaller step size and longer counting time may be necessary.

    • Set the scan speed. A continuous scan speed of 0.1 °/min has been used for the analysis of tribasic and tetrabasic lead sulfate.[2][3]

    • Ensure the instrument is properly aligned.

  • Data Analysis:

    • The resulting XRD pattern (a plot of intensity vs. 2θ) should be processed to identify the crystalline phases.

    • Compare the experimental peak positions (2θ values) and relative intensities to standard reference patterns from a crystallographic database, such as the International Centre for Diffraction Data (ICDD) PDF database.

    • For quantitative phase analysis, the Rietveld refinement method can be employed. This involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of the weight percentage of each crystalline phase in a mixture.[4][5][6]

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)

Objective: To analyze the morphology, particle size, and elemental composition of this compound powder.

Materials:

  • This compound powder sample

  • SEM stubs (aluminum)

  • Double-sided conductive carbon tape

  • Sputter coater with a conductive target (e.g., gold or gold-palladium)

  • Volatile solvent (e.g., isopropanol (B130326) or ethanol) - optional

Instrumentation:

  • Scanning Electron Microscope (e.g., JEOL JSM-840 or similar)[1]

  • Energy Dispersive X-ray Spectroscopy (EDX) detector

Protocol:

  • Sample Preparation:

    • Securely mount a piece of double-sided conductive carbon tape onto an SEM stub.

    • Carefully sprinkle a small amount of the this compound powder onto the carbon tape.

    • Gently tap the side of the stub to remove any loose powder and ensure good adhesion.

    • Alternatively, for a more dispersed sample, the powder can be suspended in a volatile solvent, and a drop of the suspension can be placed on the stub and allowed to dry completely.[7][8]

    • For non-conductive samples like this compound, it is crucial to apply a thin conductive coating to prevent charging under the electron beam.[1] Place the stub in a sputter coater and deposit a thin layer (typically 5-10 nm) of gold or a gold-palladium alloy.[1]

  • SEM Imaging:

    • Load the prepared stub into the SEM chamber and evacuate to the required vacuum level.

    • Set the accelerating voltage, typically in the range of 10-20 kV.

    • Adjust the spot size and working distance to achieve the desired image resolution and depth of field.

    • Navigate to a representative area of the sample and focus the electron beam.

    • Acquire images at various magnifications to observe the overall morphology and individual particle details. Typical magnifications for particle analysis can range from 500x to 20,000x or higher.[1]

  • Particle Size Analysis:

    • Use the acquired SEM images to measure the dimensions of a statistically significant number of particles (e.g., >100).

    • Image analysis software can be used to automate this process and generate a particle size distribution histogram.

  • EDX Analysis:

    • Select a point, an area, or map the entire field of view for elemental analysis.

    • Acquire the EDX spectrum. The spectrum will show peaks corresponding to the characteristic X-ray energies of the elements present in the sample.

    • Identify the elements present by their peak positions. For this compound, expect to see peaks for Lead (Pb), Sulfur (S), and Oxygen (O). The coating material (e.g., Au) will also be detected.

    • Quantitative analysis can be performed using the EDX software to determine the atomic or weight percentages of the constituent elements.

Data Presentation

XRD Data

The identification of this compound phases is achieved by comparing the experimental XRD pattern with reference data. The following table provides reference 2θ values for common lead sulfate compounds using Cu Kα radiation.

2θ (degrees) d-spacing (Å) Relative Intensity (%) Phase Reference
26.543.35100Lead Sulfate (PbSO₄)JCPDS #36-1461
24.583.6280Lead Sulfate (PbSO₄)JCPDS #36-1461
29.832.9975Lead Sulfate (PbSO₄)JCPDS #36-1461
9.429.38100Tribasic Lead SulfateJCPDS #41-0576
28.323.1585Tribasic Lead SulfateJCPDS #41-0576
27.683.2270Tribasic Lead SulfateJCPDS #41-0576
8.949.88100Tetrabasic Lead SulfateJCPDS #41-0575
26.863.3290Tetrabasic Lead SulfateJCPDS #41-0575
27.943.2080Tetrabasic Lead SulfateJCPDS #41-0575

Note: JCPDS card numbers are illustrative and may vary. Researchers should consult the latest ICDD database for the most accurate reference data.

SEM and Particle Size Data

SEM analysis provides qualitative morphological information and quantitative particle size data.

Material Observed Morphology Average Particle Size Reference
This compound (PbO·PbSO₄)Needle-shaped crystals~0.5 mm in length[1]
Lead Sulfate (PbSO₄)Angular and hexagonal crystals5-20 µm[1]
Tribasic Lead Sulfate (3BS)Elongated plates4-8 µm in length, 1-3 µm in width[9]
Tetrabasic Lead Sulfate (4BS)Well-defined, larger crystals>10 µm[9]

Visualization of Experimental Workflows

XRD Analysis Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample Pack Pack into Holder Grind->Pack Flatten Flatten Surface Pack->Flatten Load Load Sample into Diffractometer Flatten->Load Setup Set Instrument Parameters Load->Setup Scan Perform 2θ Scan Setup->Scan Process Process Raw Data Scan->Process Identify Phase Identification (Database Comparison) Process->Identify Quantify Quantitative Analysis (Rietveld Refinement) Process->Quantify SEM_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Mount Mount Powder on Stub Coat Sputter Coat with Conductive Layer Mount->Coat Load Load Sample into SEM Coat->Load Image Acquire SEM Images Load->Image EDX Perform EDX Analysis Image->EDX Morphology Morphological Characterization Image->Morphology ParticleSize Particle Size Analysis Image->ParticleSize Elemental Elemental Composition Analysis EDX->Elemental

References

Application Note: Thermogravimetric Analysis of Lead Oxide Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials. This application note details the use of TGA for the analysis of lead oxide sulfate (B86663) compounds. Lead sulfates and oxide sulfates are crucial materials in various industries, including lead-acid batteries and pigments. Understanding their thermal behavior is essential for process optimization, quality control, and predicting material performance at elevated temperatures. TGA provides quantitative information on mass changes as a function of temperature, revealing decomposition pathways and the stoichiometry of thermal reactions.

Data Presentation

The thermal decomposition of lead sulfate and its basic salts involves multi-step processes that are highly dependent on the specific compound and the atmospheric conditions. The following tables summarize the quantitative data obtained from the thermogravimetric analysis of lead(II) sulfate and a common lead oxide sulfate.

Table 1: Thermogravimetric Analysis Data for Lead(II) Sulfate (PbSO₄)

Temperature Range (°C)Mass Loss (%)Gaseous ProductsSolid ResidueProposed Reaction
886 - 1142~26.4SO₃PbOPbSO₄(s) → PbO(s) + SO₃(g)[1][2]

Note: The decomposition of lead(II) sulfate in an air atmosphere occurs in a single primary step, resulting in the formation of lead(II) oxide. The theoretical mass loss for the complete conversion of PbSO₄ to PbO is approximately 26.4%.

Table 2: Thermogravimetric Analysis Data for Tetrabasic Lead Sulfate (4PbO·PbSO₄)

Temperature Range (°C)Mass Loss (%)Gaseous ProductsSolid ResidueProposed Reaction
> 850GradualSO₃PbO4PbO·PbSO₄(s) → 5PbO(s) + SO₃(g)[3]

Note: Tetrabasic lead sulfate is thermally more stable than lead(II) sulfate. Its decomposition to lead(II) oxide occurs at a higher temperature. The study of various basic lead sulfates shows a general trend of increasing thermal stability with an increasing number of PbO units.

Experimental Protocols

This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound compounds.

3.1. Materials and Equipment

  • Sample: High-purity this compound powder (e.g., PbSO₄, 4PbO·PbSO₄).

  • TGA Instrument: A thermogravimetric analyzer capable of reaching at least 1200°C.

  • Sample Pans: Alumina or platinum crucibles.

  • Purge Gas: High-purity nitrogen (for inert atmosphere) or air (for oxidative atmosphere).

  • Analytical Balance: For accurate sample weighing.

3.2. Instrument Setup and Calibration

  • Ensure the TGA instrument is properly calibrated for temperature and mass according to the manufacturer's instructions.

  • Set the purge gas flow rate. A typical flow rate is 20-50 mL/min to ensure a consistent atmosphere around the sample and to remove gaseous decomposition products.[2]

  • Program the temperature profile:

    • Initial Temperature: 25°C

    • Heating Rate: A standard heating rate of 10°C/min is recommended for good resolution of thermal events.

    • Final Temperature: 1200°C (sufficient to observe the complete decomposition of most lead sulfates).[2][4][5]

    • Isothermal Steps: Can be included if studying reaction kinetics at a specific temperature.

3.3. Sample Preparation

  • Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible.

  • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

  • Record the exact initial mass of the sample.

3.4. TGA Measurement Procedure

  • Place the sample crucible into the TGA furnace.

  • Start the TGA program. The instrument will automatically execute the pre-programmed temperature profile while continuously monitoring and recording the sample mass.

  • Allow the experiment to run until the final temperature is reached and the mass has stabilized.

  • Once the experiment is complete, allow the furnace to cool down to room temperature before removing the sample.

3.5. Data Analysis

  • Plot the recorded mass (or percentage mass) as a function of temperature. This is the TGA curve.

  • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is at a maximum.

  • Determine the onset and end temperatures for each mass loss step.

  • Calculate the percentage mass loss for each step relative to the initial sample mass.

  • Correlate the observed mass losses with theoretical values for proposed decomposition reactions to identify the reaction stoichiometry.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg in crucible) start->sample_prep instrument_setup Instrument Setup (Temp Program, Gas Flow) start->instrument_setup run_tga Run TGA Experiment sample_prep->run_tga instrument_setup->run_tga data_collection Data Collection (Mass vs. Temperature) run_tga->data_collection data_analysis Data Analysis (TGA/DTG Curves, Mass Loss %) data_collection->data_analysis interpretation Interpretation (Decomposition Pathway) data_analysis->interpretation end End interpretation->end

Caption: Experimental workflow for TGA of this compound.

4.2. Thermal Decomposition Pathway of Lead(II) Sulfate

This diagram illustrates the thermal decomposition of lead(II) sulfate in an air atmosphere as determined by TGA.

Decomposition_Pathway pbso4 Lead(II) Sulfate (PbSO₄) heat Heat (>886°C) pbso4->heat pbo Lead(II) Oxide (PbO) heat->pbo Decomposition so3 Sulfur Trioxide (SO₃) heat->so3 Gas Evolved

Caption: Decomposition pathway of PbSO₄ in air.

References

Application Notes and Protocols: Lead Compounds in Ceramic Glazes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead compounds have historically been integral to the formulation of ceramic glazes, prized for their ability to produce a brilliant, smooth, and durable finish at low firing temperatures.[1][2][3] Lead oxide, in its various forms, acts as a powerful flux, initiating the melt of silica (B1680970) and other glass-forming components of a glaze.[3][4] This document provides a detailed overview of the application of lead compounds, with a focus on lead oxides and basic lead sulfate, in ceramic glazes. It outlines the properties they impart, the significant health and safety concerns, and detailed protocols for glaze preparation and lead release testing. While "lead oxide sulfate" is not a standard term in ceramic literature, this document will address the use of lead oxides and sulfates separately.

Lead Compounds in Ceramic Glazes: Properties and Concerns

Role as a Flux

The primary function of lead oxide (PbO) in a glaze is to lower the melting temperature of the silica network.[3][4] This allows for the creation of glazes that mature at earthenware temperatures (approximately 900-1100°C). Key properties imparted by lead include:

  • Low Melting Point: Lead is a strong flux, facilitating the formation of a glassy matrix at lower temperatures than purely alkali-based fluxes.[4]

  • High Gloss and Brilliance: Lead glazes are renowned for their high refractive index, resulting in a brilliant, reflective surface.

  • Smooth Finish: The low viscosity of molten lead glazes allows them to flow evenly over the ceramic body, healing imperfections and producing a smooth surface.

  • Color Enhancement: Lead has the ability to brighten and enhance the appearance of coloring oxides within the glaze.[4]

Health and Environmental Concerns

The use of lead in ceramic glazes presents significant health risks. If a glaze is not correctly formulated, applied, and fired, lead can leach into food and beverages, particularly those that are acidic.[1][2] Lead is a cumulative neurotoxin, and exposure can lead to severe health problems, including developmental issues in children. Due to these risks, the use of lead in tableware is heavily regulated in many countries.[5]

Safer alternatives to raw lead compounds have been developed, most notably lead bisilicate frits. In these frits, the lead is chemically bonded into a glass matrix, which significantly reduces its solubility and bioavailability.[1][2][6]

Quantitative Data on Lead Glaze Components

The following tables summarize the key components used in lead-based glazes and the regulatory limits for lead leaching.

Component Chemical Formula Function in Glaze Typical Concentration Range (%) Notes
Lead(II) oxidePbOPrimary Flux30-60Also known as Litharge.
Red LeadPb₃O₄Primary Flux30-60Decomposes to PbO during firing.
White Lead2PbCO₃·Pb(OH)₂Primary Flux30-60Decomposes to PbO during firing.
Lead Bisilicate FritPbO·2SiO₂Primary Flux40-85A safer alternative to raw lead compounds.[6]
Basic Lead SulfateVariable (e.g., Pb₄O₃SO₄)Flux and OpacifierNot well-documentedMentioned as a historical component, but specific formulations are scarce.
Silica (Flint)SiO₂Glass Former20-50The primary component of the glass matrix.
Kaolin (B608303) (China Clay)Al₂O₃·2SiO₂·2H₂OAlumina Source5-15Provides durability and controls glaze melt.
Coloring Oxidese.g., CuO, CoO, Fe₂O₃Colorant0.5-5Impart color to the glaze.
Regulatory Body Ceramic Ware Type Maximum Lead Leaching Limit (µg/mL) Reference
US FDAFlatware3.0[5]
US FDASmall Hollowware (e.g., cups, mugs)0.5
US FDALarge Hollowware (e.g., pitchers)1.0
California Prop 65All TablewareWarning required if leaching exceeds specific levels

Experimental Protocols

Protocol for Preparation of a Simple Lead Oxide Glaze

This protocol describes the preparation of a basic lead oxide glaze for experimental purposes. Extreme caution and appropriate personal protective equipment (PPE) are mandatory when handling lead compounds.

Materials:

  • Lead(II) oxide (PbO) or Red Lead (Pb₃O₄)

  • Silica (325 mesh)

  • Kaolin

  • Distilled water

  • Bisque-fired ceramic test tiles

Equipment:

  • Digital scale (0.01g accuracy)

  • Spatulas and weighing boats

  • Ball mill or mortar and pestle

  • Sieve (100 mesh)

  • Glaze application tools (brush, dipping tongs)

  • Electric kiln with proper ventilation

  • Personal Protective Equipment (respirator with P100 filter, safety glasses, lab coat, gloves)

Procedure:

  • Glaze Calculation: Formulate a simple glaze recipe. A starting point could be a eutectic mixture of PbO and SiO₂, with a small addition of Al₂O₃ from kaolin for stability. For example: 60% PbO, 30% SiO₂, 10% Kaolin.

  • Weighing: Accurately weigh the dry ingredients in a well-ventilated area, wearing appropriate PPE.

  • Mixing:

    • Dry Mixing: Thoroughly mix the dry powders.

    • Wet Mixing (Ball Milling): For a more homogeneous mixture, place the dry ingredients in a ball mill with water (a starting point is a 1:1 ratio of dry material to water by weight). Mill for at least one hour.

    • Wet Mixing (Mortar and Pestle): For smaller batches, the dry ingredients can be mixed with water in a mortar and pestle to form a smooth slurry.

  • Sieving: Pass the glaze slurry through a 100-mesh sieve to remove any large particles and ensure a consistent suspension.

  • Glaze Application: Apply the glaze to the bisque-fired test tiles using a consistent method (e.g., dipping for a set time, brushing a specific number of coats).

  • Drying: Allow the glazed tiles to dry completely before firing.

  • Firing:

    • Place the dried tiles in a well-ventilated electric kiln.

    • Fire to the desired temperature, typically between Cone 08 (955°C) and Cone 04 (1060°C).

    • Use a controlled firing schedule with a steady ramp-up and a natural cooling cycle.

    • Crucially, the kiln must be properly vented to the outside to remove any lead fumes that may be generated.

Protocol for Lead Leaching Test (Modified from FDA Method)

This protocol outlines a qualitative and semi-quantitative method for assessing lead release from a fired glaze.

Materials:

  • Fired glazed ceramic pieces

  • 4% (v/v) acetic acid solution

  • Deionized water

  • Lead test swabs or a lead test kit

Equipment:

  • Glass beakers or containers

  • Parafilm or other means to cover the containers

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for quantitative analysis (optional, for advanced research)

Procedure:

  • Cleaning: Thoroughly wash the fired ceramic pieces with a laboratory-grade detergent and rinse with deionized water. Allow to air dry completely.

  • Leaching:

    • Place the ceramic piece in a clean glass container.

    • Fill the piece with a 4% acetic acid solution, ensuring the food-contact surfaces are fully submerged.

    • Cover the container with parafilm to prevent evaporation.

    • Let the piece soak for 24 hours at room temperature.

  • Qualitative Analysis (Swab Test):

    • After 24 hours, decant the acetic acid solution.

    • Use a lead test swab according to the manufacturer's instructions on the surface of the glaze that was in contact with the acid.

    • A color change indicates the presence of leachable lead.

  • Quantitative Analysis (for advanced labs):

    • The decanted acetic acid solution can be analyzed for lead concentration using AAS or ICP-MS. This will provide a precise measurement of the amount of lead that has leached from the glaze.

Visualizations

Diagram: Experimental Workflow for Lead Glaze Preparation and Testing

experimental_workflow cluster_prep Glaze Preparation cluster_app Application & Firing cluster_test Leaching Test weigh Weigh Dry Ingredients (PbO, SiO2, Kaolin) mix Wet Mix (Ball Mill) weigh->mix sieve Sieve Glaze Slurry (100 mesh) mix->sieve apply Apply Glaze to Bisque Tile sieve->apply dry Dry Glazed Tile apply->dry fire Fire in Ventilated Kiln (Cone 08-04) dry->fire leach Soak in 4% Acetic Acid (24 hours) fire->leach analyze Analyze for Lead (Swab Test or AAS/ICP-MS) leach->analyze lead_release_factors glaze_comp Glaze Composition lead_release Lead Release Potential glaze_comp->lead_release lead_content High Lead Content low_silica Low Silica/Alumina fritted_lead Use of Lead Frits firing_params Firing Parameters firing_params->lead_release low_temp Under-firing fast_cool Fast Cooling proper_fire Proper Maturation food_contact Food/Beverage Contact food_contact->lead_release acidic_food Acidic Foods/Drinks long_contact Prolonged Storage high_temp_food Hot Foods/Drinks lead_content->lead_release Increases low_silica->lead_release Increases fritted_lead->lead_release Decreases low_temp->lead_release Increases fast_cool->lead_release Increases proper_fire->lead_release Decreases acidic_food->lead_release Increases long_contact->lead_release Increases high_temp_food->lead_release Increases

References

Application Notes and Protocols for Lead Oxide Sulfate in Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead compounds, including various oxides and salts, have historically been utilized in the vulcanization of certain elastomers, notably those containing chlorine such as polychloroprene (Neoprene) and chlorosulfonated polyethylene (B3416737) (CSM). This document provides detailed application notes and protocols regarding the use of lead-based compounds in rubber vulcanization, with a specific focus on the available information for lead oxide sulfate (B86663), also known as tribasic lead sulfate (TBLS). While TBLS is predominantly recognized as a heat stabilizer in polyvinyl chloride (PVC) applications, its role in rubber vulcanization is less documented.[1][2][3][4][5] These notes compile the known functions of lead compounds as vulcanizing agents and acid acceptors, present available data in a structured format, and provide generalized experimental protocols.

Introduction to Lead Compounds in Vulcanization

Lead oxides, such as litharge (PbO) and red lead (Pb₃O₄), function as vulcanizing agents for specific synthetic rubbers like neoprene and chlorosulfonated polyethylene.[6] They are also known to act as acid acceptors in the curing of fluoroelastomers, where they neutralize acidic byproducts generated during vulcanization, forming insoluble salts that enhance the material's resistance to aggressive acids. This property is particularly beneficial in improving the water resistance of vulcanized chloroprene (B89495) rubber.

Tribasic lead sulfate (3PbO·PbSO₄·H₂O) is a chemical compound primarily used as a heat stabilizer in PVC plastics and cables due to its excellent thermal stability and electrical insulation properties.[1][2][3][4][7][8] While its direct application as a primary vulcanizing agent in rubber is not extensively documented in scientific literature, its properties suggest a potential role as an acid acceptor and a contributor to the heat stability of the vulcanizate, likely in conjunction with other curing agents.

Data Presentation: Properties of Lead Compounds and Their Effects

The following tables summarize the known properties of tribasic lead sulfate and the typical mechanical properties of elastomers vulcanized with lead-containing systems. Due to the limited specific data for lead oxide sulfate as a vulcanizing agent, the mechanical properties data is representative of chlorosulfonated polyethylene, an elastomer often cured with lead-based systems.

Table 1: Physicochemical Properties of Tribasic Lead Sulfate

PropertyValueReference
Chemical Formula 3PbO·PbSO₄·H₂O[8][9]
Appearance White or light yellow odorless powder[3][8][9]
Lead Oxide (PbO) Content 89.0 ± 1.0%[8]
Sulfur Trioxide (SO₃) Content 7.5 - 8.5%[8]
Solubility Insoluble in water; soluble in nitric acid[8]
Primary Application Heat stabilizer for PVC[1][2][3][4][5]

Table 2: Typical Mechanical Properties of Chlorosulfonated Polyethylene (CSM) Vulcanizates (Representative of Lead-Based Curing Systems)

Mechanical PropertyTypical Value Range
Tensile Strength 2.5 - 31.7 MPa
Elongation at Break 260 - 820%
Tear Strength 2.5 - 44 kN/m
Shore A Hardness 40 - 90
Compression Set (22h @ 100°C) 21 - 86%

Note: This data is for CSM rubber, which can be vulcanized using various systems, including those with lead compounds. The specific properties will vary depending on the full formulation.

Experimental Protocols

The following are generalized protocols for the vulcanization of chloroprene and chlorosulfonated polyethylene rubber using a lead oxide-based system. These can be adapted for the investigation of tribasic lead sulfate as a component of the vulcanizing system.

Protocol for Vulcanization of Chloroprene Rubber (Neoprene)

Objective: To prepare a vulcanized chloroprene rubber compound using a metal oxide curing system that can include lead compounds.

Materials and Equipment:

  • Two-roll mill

  • Hydraulic press with heated platens

  • Oscillating disk rheometer

  • Tensile testing machine

  • Chloroprene rubber (e.g., Neoprene WRT)

  • Magnesium oxide (MgO)

  • Zinc oxide (ZnO)

  • Lead oxide (PbO) or Tribasic Lead Sulfate (for investigation)

  • Stearic acid

  • Antioxidant (e.g., octylated diphenylamine)

  • Carbon black (e.g., N550)

  • Processing aid

Procedure:

  • Mastication: Masticate the chloroprene rubber on a two-roll mill until a smooth sheet is formed.

  • Compounding: Add the ingredients in the following order, ensuring complete dispersion after each addition:

    • Stearic acid and antioxidant

    • Magnesium oxide

    • Carbon black and processing aid

    • Zinc oxide and lead oxide/tribasic lead sulfate

  • Homogenization: Continue mixing until the compound is uniform.

  • Cure Characteristics: Determine the optimal cure time (t90) and scorch time (ts2) using an oscillating disk rheometer at the desired vulcanization temperature (e.g., 160°C).

  • Vulcanization: Press-cure the compounded rubber in a mold at the determined temperature and for the optimal cure time.

  • Post-Curing and Conditioning: Allow the vulcanized sheets to cool and condition at room temperature for 24 hours before testing.

  • Mechanical Testing: Evaluate the tensile strength, elongation at break, and hardness of the vulcanized samples according to relevant ASTM standards.

Protocol for Vulcanization of Chlorosulfonated Polyethylene (CSM)

Objective: To prepare a vulcanized CSM compound using a system that may incorporate lead-based acid acceptors.

Materials and Equipment:

  • Same as for chloroprene rubber protocol.

  • Chlorosulfonated polyethylene (CSM)

  • Magnesium oxide (MgO)

  • Lead oxide (PbO) or Tribasic Lead Sulfate (for investigation)

  • Accelerator (e.g., dipentamethylene thiuram tetrasulfide - TRA)

  • Reinforcing filler (e.g., carbon black or silica)

Procedure:

  • Mastication: Masticate the CSM on a two-roll mill.

  • Compounding: Add the ingredients in the following order:

    • Reinforcing filler

    • Magnesium oxide and lead oxide/tribasic lead sulfate

    • Accelerator

  • Homogenization: Mix until a homogenous compound is achieved.

  • Cure Characteristics: Use an oscillating disk rheometer to determine the cure characteristics at a specified temperature (e.g., 160°C).

  • Vulcanization: Cure the compounded rubber in a heated press according to the rheometer results.

  • Conditioning: Condition the samples for 24 hours at ambient temperature.

  • Testing: Perform mechanical property testing as per standard procedures.

Diagrams and Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Material Preparation cluster_processing Processing cluster_analysis Analysis & Curing cluster_testing Testing Elastomer Elastomer (e.g., Neoprene, CSM) Mastication Mastication on Two-Roll Mill Elastomer->Mastication Additives Additives (Fillers, Antioxidants, etc.) Compounding Compounding Additives->Compounding Vulcanizing_Agent Vulcanizing Agent (this compound) Vulcanizing_Agent->Compounding Mastication->Compounding Rheometry Rheometry (Determine Cure Time) Compounding->Rheometry Vulcanization Vulcanization (Press Curing) Rheometry->Vulcanization Mechanical_Testing Mechanical Property Testing Vulcanization->Mechanical_Testing Final_Product Vulcanized Rubber Product Mechanical_Testing->Final_Product

Caption: A generalized workflow for the vulcanization of elastomers.

Proposed Signaling Pathway for Acid Acceptance

acid_acceptance_pathway cluster_vulcanization Vulcanization Process cluster_byproduct Byproduct Formation cluster_neutralization Neutralization Polymer Chlorinated Polymer (e.g., Neoprene) Heat Heat Polymer->Heat Initiates Crosslinking Crosslinking Heat->Crosslinking HCl Hydrogen Chloride (HCl) Crosslinking->HCl Generates Lead_Compound This compound HCl->Lead_Compound Reacts with Salt Insoluble Lead Salt Lead_Compound->Salt Forms

Caption: Proposed mechanism of acid acceptance by this compound.

Concluding Remarks

The use of this compound as a primary vulcanizing agent for elastomers is not well-documented, with its primary application being a heat stabilizer in PVC. However, based on the known chemistry of other lead compounds in rubber vulcanization, it is plausible that this compound can function as an effective acid acceptor, particularly in the curing of halogenated elastomers. This would contribute to the overall stability and durability of the vulcanizate. Further research is required to fully elucidate its specific effects on cure characteristics and mechanical properties when used as a component in a vulcanization system. Researchers are encouraged to use the provided protocols as a baseline for investigating the efficacy of tribasic lead sulfate in their specific rubber formulations. It is also important to note the health and environmental concerns associated with lead compounds and to handle them with appropriate safety precautions.

References

Application Notes and Protocols: Lead Oxide Composites for Radiation Shielding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective radiation shielding is paramount in various scientific and medical fields, including drug development utilizing radioisotopes, medical imaging, and nuclear research. While elemental lead has historically been the material of choice due to its high density and atomic number, its toxicity and mechanical limitations have driven the development of composite materials.[1][2] Lead compounds, particularly lead oxides, dispersed within a polymer matrix, offer a promising alternative, providing enhanced flexibility, reduced weight, and tailored shielding properties.[3][4]

This document provides detailed application notes and protocols for the synthesis and evaluation of lead oxide-based polymer composites for radiation shielding applications. It is important to note that while the focus is on lead oxides (such as PbO), which are extensively studied, there is limited specific research available on the radiation shielding properties of "lead oxide sulfate" as a distinct compound. However, the principles and methodologies described herein are broadly applicable to the development and characterization of lead-based composite shielding materials. One study on lead-barium sulfate-epoxy composites suggests that combining lead and sulfate-containing compounds in a polymer matrix is a viable approach to radiation shielding.[5]

Data Presentation: Radiation Attenuation Properties

The effectiveness of a radiation shielding material is quantified by its ability to attenuate gamma rays and X-rays. Key parameters include the linear attenuation coefficient (μ), mass attenuation coefficient (μm), and half-value layer (HVL). The following tables summarize typical radiation shielding properties for lead oxide-polymer composites at various gamma-ray energies.

Table 1: Linear Attenuation Coefficients (μ) of Lead Oxide-Polymer Composites

Polymer MatrixLead Oxide (PbO) Concentration (wt%)Gamma Ray Energy (keV)Linear Attenuation Coefficient (μ) (cm⁻¹)
Epoxy Resin10662 (Cs-137)~0.15
Epoxy Resin30662 (Cs-137)~0.30
Epoxy Resin50662 (Cs-137)~0.55
Silicone Rubber15511 (Na-22)~0.18
Silicone Rubber42511 (Na-22)~0.45
Silicone Rubber42662 (Cs-137)~0.38
Isophthalic Resin30662 (Cs-137)~0.25
Isophthalic Resin50662 (Cs-137)~0.40

Note: These are representative values compiled from various studies and can vary based on the specific polymer, particle size of the lead oxide, and manufacturing process.[6][7]

Table 2: Mass Attenuation Coefficients (μm) and Half-Value Layer (HVL) of Lead Oxide-Glass Composites

Glass SystemLead Oxide (PbO) Concentration (wt%)Gamma Ray Energy (keV)Mass Attenuation Coefficient (μm) (cm²/g)Half-Value Layer (HVL) (cm)
SiO₂-PbO25662 (Cs-137)~0.08~3.5
SiO₂-PbO50662 (Cs-137)~0.10~2.0
SiO₂-PbO75662 (Cs-137)~0.12~1.2
SiO₂-PbO251280 (Na-22)~0.05~5.5
SiO₂-PbO501280 (Na-22)~0.06~3.5
SiO₂-PbO751280 (Na-22)~0.07~2.5

Note: Data derived from studies on silicate (B1173343) glasses containing varying weight percentages of lead oxide. HVL is the thickness of the material required to reduce the radiation intensity by half.[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of Lead Oxide-Epoxy Composites

This protocol outlines the preparation of lead oxide-epoxy resin composites, a common system for creating rigid radiation shields.

Materials and Equipment:

  • Epoxy resin and hardener

  • Lead (II) oxide (PbO) powder (microsized or nanosized)

  • Digital weighing balance

  • Mechanical stirrer

  • Vacuum desiccator or vacuum oven

  • Molds (e.g., aluminum or silicone)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat, and respiratory protection when handling lead oxide powder.

Procedure:

  • Preparation: Clean and dry the molds thoroughly.

  • Weighing: Accurately weigh the desired amounts of epoxy resin, hardener (typically in a specific ratio recommended by the manufacturer), and PbO powder. The weight percentage of PbO can be varied to produce composites with different shielding properties.

  • Mixing:

    • In a suitable container, add the weighed epoxy resin.

    • Gradually add the PbO powder to the resin while continuously mixing with a mechanical stirrer. Ensure the powder is dispersed uniformly to avoid agglomeration.

    • Continue mixing until a homogenous paste is formed.

    • Add the hardener to the mixture and continue stirring for the manufacturer-recommended time to ensure complete mixing.

  • Degassing: Place the mixture in a vacuum desiccator or vacuum oven to remove any air bubbles trapped during the mixing process. This step is crucial to prevent voids in the final composite, which can compromise its shielding integrity.

  • Casting: Carefully pour the bubble-free mixture into the prepared molds.

  • Curing: Allow the cast composites to cure at room temperature or as per the manufacturer's instructions. Curing time can range from 24 hours to several days. Some formulations may require post-curing at an elevated temperature.

  • Demolding: Once fully cured, carefully remove the composite shields from the molds.

Protocol 2: Measurement of Gamma Ray Attenuation

This protocol describes the experimental setup and procedure for determining the radiation shielding effectiveness of the prepared composites.

Materials and Equipment:

  • Gamma-ray source(s) (e.g., Cs-137, Co-60, Na-22)

  • Scintillation detector (e.g., NaI(Tl)) or a high-purity germanium (HPGe) detector

  • Multichannel analyzer (MCA)

  • Lead collimator

  • Sample holder

  • Calipers for precise thickness measurement of the composite samples

  • Prepared lead oxide composite samples of varying thicknesses.

Procedure:

  • Experimental Setup:

    • Arrange the gamma-ray source, collimator, sample holder, and detector in a straight line. The collimator is used to produce a narrow beam of gamma rays.

    • Ensure the detector is appropriately shielded to minimize background radiation.

  • Background Measurement: Without the gamma-ray source, record the background radiation counts for a specific duration. This will be subtracted from subsequent measurements.

  • Incident Intensity (I₀) Measurement:

    • Place the gamma-ray source in its holder.

    • Without any shielding material in the beam path, measure the intensity of the gamma rays (I₀) by recording the counts in the photopeak of the gamma-ray spectrum for a set time.

  • Transmitted Intensity (I) Measurement:

    • Place a composite sample of known thickness (x) in the sample holder between the collimator and the detector.

    • Measure the transmitted intensity (I) by recording the counts in the same photopeak for the same duration as the I₀ measurement.

  • Repeat for Different Thicknesses: Repeat step 4 with composite samples of different thicknesses.

  • Data Analysis:

    • Linear Attenuation Coefficient (μ): The linear attenuation coefficient can be determined from the Beer-Lambert law: I = I₀e^(-μx). By plotting ln(I₀/I) against the sample thickness (x), the slope of the resulting straight line will be the linear attenuation coefficient (μ).

    • Mass Attenuation Coefficient (μm): This is calculated by dividing the linear attenuation coefficient by the density (ρ) of the composite material (μm = μ/ρ).

    • Half-Value Layer (HVL): The HVL is the thickness of the material required to reduce the incident radiation intensity by half and can be calculated using the formula: HVL = 0.693 / μ.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Composite Synthesis cluster_evaluation Shielding Evaluation prep Material Preparation (Epoxy, Hardener, PbO) mix Mixing & Degassing prep->mix cast Casting & Curing mix->cast setup Experimental Setup (Source, Collimator, Detector) cast->setup Composite Sample measure_I0 Measure Incident Intensity (I₀) setup->measure_I0 measure_I Measure Transmitted Intensity (I) with Sample measure_I0->measure_I analyze Data Analysis (μ, μm, HVL) measure_I->analyze

Caption: Workflow for synthesis and evaluation of lead oxide radiation shielding composites.

Attenuation_Principle Source Gamma Source I0 Incident Beam (I₀) Source->I0 Shield Lead Oxide Composite (Thickness 'x') I0->Shield Attenuation I Transmitted Beam (I) Shield->I Detector Detector I->Detector

Caption: Principle of gamma ray attenuation through a lead oxide composite material.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy of Lead Oxide and Lead Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing electrochemical impedance spectroscopy (EIS) on lead oxide (specifically lead dioxide, PbO₂) and lead sulfate (B86663) (PbSO₄). This powerful, non-destructive technique is invaluable for characterizing the electrochemical properties of these materials, which are crucial in various fields, including battery research, sensor development, and understanding lead toxicology.

Introduction to EIS for Lead Compounds

Electrochemical Impedance Spectroscopy is a technique that probes the frequency-dependent opposition to alternating current in an electrochemical system. By applying a small amplitude sinusoidal voltage or current signal over a wide range of frequencies, the resulting impedance spectrum provides insights into the kinetics of electrochemical reactions, mass transport phenomena, and the capacitive behavior of interfaces.

For lead compounds, EIS is particularly useful for:

  • Characterizing the state-of-charge and state-of-health of lead-acid batteries: The impedance of the lead dioxide positive electrode and the lead sulfate formed during discharge are key indicators of battery performance and degradation.[1][2]

  • Investigating passivation layers: The formation of insulating lead sulfate layers on lead or lead oxide surfaces can be monitored and characterized by changes in impedance.[3]

  • Evaluating the electrocatalytic activity of lead dioxide electrodes: EIS can be used to determine the charge transfer resistance, which is inversely related to the catalytic activity of the electrode.[4]

  • Understanding the influence of morphology and additives: The crystal structure, porosity, and the presence of dopants in lead oxides and sulfates significantly impact their impedance spectra.[5]

Experimental Setup

A standard three-electrode setup is recommended for EIS analysis of lead oxide and lead sulfate to isolate the electrochemical behavior of the working electrode from the counter electrode.[6][7]

  • Working Electrode (WE): The electrode made of or coated with the lead compound of interest (PbO₂ or PbSO₄).

  • Counter Electrode (CE): An inert electrode with a large surface area, typically platinum mesh or a graphite (B72142) rod, to ensure that the processes at the CE do not limit the overall cell response.

  • Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is measured. Common choices include Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrodes.

The electrodes are immersed in a suitable electrolyte, which for most lead compound studies is an aqueous solution of sulfuric acid (H₂SO₄) of varying concentrations.

Experimental Protocols

Protocol for Preparation of a Lead Dioxide (PbO₂) Working Electrode

This protocol describes the electrodeposition of a lead dioxide film on a suitable substrate.

Materials:

  • Substrate: Titanium (Ti) or stainless steel (SS) sheet (e.g., 1 cm x 2 cm).

  • Plating solution: 0.5 M Lead(II) nitrate (B79036) (Pb(NO₃)₂) in 0.1 M nitric acid (HNO₃).

  • Power supply for electrodeposition.

  • Electrochemical cell for plating.

  • Deionized water.

  • Acetone (B3395972).

Procedure:

  • Substrate Preparation:

    • Degrease the substrate by sonicating in acetone for 10 minutes.

    • Rinse thoroughly with deionized water.

    • If using titanium, it may be etched in a solution of oxalic acid to improve adhesion.

  • Electrodeposition:

    • Assemble the electrochemical cell with the prepared substrate as the anode and a platinum or graphite counter electrode.

    • Fill the cell with the plating solution.

    • Apply a constant current density (e.g., 20 mA/cm²) for a specified time (e.g., 30-60 minutes) to grow the PbO₂ film.[8] The deposition time will influence the film thickness.

    • The temperature of the plating solution can be maintained at a specific value (e.g., 65°C) to influence the morphology of the deposit.[8]

  • Post-treatment:

    • After deposition, gently rinse the PbO₂ electrode with deionized water.

    • Dry the electrode in an oven at a moderate temperature (e.g., 60-80°C) for 1 hour.

    • The electrode is now ready for use as a working electrode in EIS measurements.

Protocol for Preparation of a Lead Sulfate (PbSO₄) Working Electrode

This protocol describes the preparation of a paste electrode from lead sulfate powder.

Materials:

  • Lead(II) sulfate (PbSO₄) powder.

  • Binder: Polyvinylidene fluoride (B91410) (PVDF) solution in N-methyl-2-pyrrolidone (NMP) (e.g., 5 wt%).

  • Conductive additive: Acetylene (B1199291) black or graphite powder.

  • Substrate: Lead or carbon paper.

  • Spatula and glass plate for mixing.

  • Doctor blade or similar tool for casting.

  • Vacuum oven.

Procedure:

  • Paste Preparation:

    • In a mortar or on a glass plate, mix PbSO₄ powder, acetylene black, and PVDF binder in a specific weight ratio (e.g., 80:10:10).

    • Add a few drops of NMP to form a homogeneous slurry.

  • Electrode Fabrication:

    • Cast the slurry onto the substrate using a doctor blade to achieve a uniform thickness.

    • Dry the electrode in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the NMP solvent.

    • Cut the coated substrate into the desired electrode dimensions.

    • Press the electrode to ensure good contact between the particles and the substrate.

  • Final Preparation:

    • The fabricated electrode is now ready to be used as a working electrode for EIS analysis.

Protocol for EIS Measurement

Equipment:

  • Potentiostat with a frequency response analyzer (FRA) module.

  • Three-electrode electrochemical cell.

  • Prepared working electrode (PbO₂ or PbSO₄).

  • Counter and reference electrodes.

  • Electrolyte (e.g., 1 M H₂SO₄).

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode cell with the working, counter, and reference electrodes.

    • Fill the cell with the electrolyte, ensuring the electrodes are properly immersed.

  • Open Circuit Potential (OCP) Stabilization:

    • Connect the electrodes to the potentiostat.

    • Allow the system to stabilize at its OCP for a period of time (e.g., 30-60 minutes) until the potential drift is minimal.

  • EIS Measurement:

    • Set the EIS parameters on the potentiostat software. A typical starting point is:

      • Frequency range: 100 kHz to 10 mHz.

      • AC amplitude: 10 mV (ensure a linear response).

      • DC potential: OCP of the working electrode.

    • Run the EIS experiment.

  • Data Analysis:

    • The collected data is typically presented as Nyquist and Bode plots.

    • Fit the impedance data to an appropriate equivalent circuit model to extract quantitative parameters.

Data Presentation and Interpretation

The impedance data is commonly analyzed by fitting it to an equivalent circuit model (ECM). A frequently used model for electrochemical systems is the Randles circuit.[9][10][11]

Equivalent Circuit Models

A modified Randles circuit is often suitable for modeling the impedance of lead oxide and lead sulfate electrodes.

cluster_0 Electrochemical Interface Rs Rs (Solution Resistance) mid1 Rs->mid1 Rct Rct (Charge Transfer Resistance) W W (Warburg Impedance) Rct->W CPE CPE (Constant Phase Element) mid2 CPE->mid2 W->mid2 start start->Rs mid1->Rct mid1->CPE end mid2->end

Caption: A modified Randles equivalent circuit model for a lead compound electrode.

  • Rs (Solution Resistance): Represents the resistance of the electrolyte.

  • Rct (Charge Transfer Resistance): Corresponds to the resistance of the electrochemical reaction at the electrode-electrolyte interface. A lower Rct generally indicates faster kinetics.

  • CPE (Constant Phase Element): Replaces an ideal capacitor to account for the non-ideal, heterogeneous nature of the electrode surface. It is related to the double-layer capacitance.

  • W (Warburg Impedance): Represents the impedance due to the diffusion of ions in the electrolyte, typically observed at low frequencies.

Quantitative Data Tables

The following tables summarize typical impedance parameters for lead dioxide and the effect of sulfation.

Table 1: Typical Impedance Parameters for Modified PbO₂ Electrodes [12][13][14]

Electrode TypeRs (Ω cm²)Rcoating (Ω cm²)Rct (Ω cm²)
SS/PbO₂-68.483.18 x 10⁶
SS/TiO₂/PbO₂--3.76 x 10⁴
SS/TiO₂/PbO₂-10%B-435.95.64 x 10⁴

Note: '-' indicates data not provided in the source.

Table 2: Impedance Parameters for PbO₂ and Graphene-Modified PbO₂ [15]

Electrode MaterialR1 (Electrolyte Resistance) (Ω)R2 (Charge Transfer Resistance) (Ω)Cdl (Double Layer Capacitance) (F)
PbO₂1.831.811.25 x 10⁻⁴
PbO₂-Gr (1%)1.801.481.50 x 10⁻⁴
PbO₂-Gr (5%)1.771.341.80 x 10⁻⁴

Visualizing Workflows and Relationships

Experimental Workflow for EIS Analysis

cluster_prep Electrode Preparation cluster_eis EIS Measurement cluster_analysis Data Analysis prep_substrate Substrate Preparation active_material Active Material Synthesis/Application prep_substrate->active_material electrode_fabrication Electrode Fabrication & Drying active_material->electrode_fabrication cell_assembly Three-Electrode Cell Assembly electrode_fabrication->cell_assembly ocp OCP Stabilization cell_assembly->ocp eis_measurement EIS Data Acquisition ocp->eis_measurement nyquist_bode Generate Nyquist & Bode Plots eis_measurement->nyquist_bode ecm_fitting Equivalent Circuit Model Fitting nyquist_bode->ecm_fitting parameter_extraction Parameter Extraction & Interpretation ecm_fitting->parameter_extraction

Caption: Workflow for EIS analysis of lead compound electrodes.

Relationship between Electrode Properties and EIS Parameters

cluster_electrode Electrode Properties cluster_eis EIS Parameters morphology Morphology (Porosity, Crystal Size) rct Rct (Charge Transfer Resistance) morphology->rct affects kinetics w W (Diffusion Impedance) morphology->w influences ion pathways thickness Film Thickness thickness->rct conductivity Material Conductivity conductivity->rct inversely related surface_area Active Surface Area surface_area->rct inversely related cpe CPE (Double Layer Capacitance) surface_area->cpe directly related

Caption: Influence of electrode properties on key EIS parameters.

By following these protocols and utilizing the provided data interpretation frameworks, researchers can effectively employ EIS to gain a deeper understanding of the electrochemical behavior of lead oxide and lead sulfate. This knowledge is essential for advancing technologies that rely on these materials and for assessing their environmental and health impacts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Lead Oxide Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of lead oxide sulfate (B86663). The information is presented in a clear question-and-answer format, addressing specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the common methods for synthesizing lead oxide sulfate?

This compound can be synthesized through several methods, including:

  • Precipitation: This is a widely used method involving the reaction of a soluble lead salt (e.g., lead nitrate) with a sulfate source (e.g., sodium sulfate or sulfuric acid) in an aqueous solution to precipitate lead sulfate.[1][2][3][4][5] Basic lead sulfates can also be prepared by reacting lead oxide (PbO) with sulfuric acid or ammonium (B1175870) sulfate in an aqueous medium.[6]

  • Solid-State Reaction: This method involves the high-temperature reaction of lead oxide (PbO) with a sulfated compound.[7][8][9][10] It is often used for the production of specific phases like tetrabasic lead sulfate.

  • Hydrothermal Synthesis: This technique utilizes high-temperature and high-pressure water to facilitate the reaction between lead-containing precursors and a sulfate source. It allows for the control of crystal phase, morphology, and particle size.[11]

2. How does temperature affect the synthesis of this compound?

Temperature plays a crucial role in both precipitation and solid-state synthesis methods:

  • Precipitation: In the precipitation of lead sulfate, using warm dilute nitric acid to dissolve lead oxide can facilitate the formation of a clear lead nitrate (B79036) solution.[1][4] The temperature during precipitation can influence the crystal size and morphology of the resulting this compound.

  • Solid-State Reaction: High temperatures, typically between 500 and 700°C, are essential for solid-state reactions to produce phases like tetrabasic lead sulfate.[7][8][9][10] The specific temperature and duration of heating can affect the degree of transformation into the desired product. For example, a 72.9% transformation to tetrabasic lead sulfate was achieved by heating at 600°C.[7][8]

3. What is the influence of pH on this compound synthesis?

The pH of the reaction medium significantly impacts the precipitation of this compound:

  • Lead precipitates from a solution as lead sulfate (PbSO₄) in a pH range of 0-7.[12]

  • Between pH 7 and 8, a narrow region for the formation of PbO:PbSO₄ occurs.[12]

  • In the pH range of 8-14, lead is present in the solution primarily as Pb(OH)₂.[12]

  • It has been demonstrated that weak alkaline conditions are required to obtain nanorods of lead oxide with well-defined facets.[13]

4. Which precursors are commonly used, and do their concentrations matter?

Common precursors for this compound synthesis include:

  • Lead Source: Lead oxide (PbO), lead nitrate (Pb(NO₃)₂), and lead acetate.[1][14][15]

  • Sulfate Source: Sulfuric acid (H₂SO₄), sodium sulfate (Na₂SO₄), and ammonium sulfate ((NH₄)₂SO₄).[1][7][8]

The concentration of precursors is a critical parameter. For instance, in the precipitation of lead(II) sulfate, specific molar concentrations of lead(II) nitrate and potassium sulfate are used to ensure complete precipitation.[2][16] In solid-state reactions, stoichiometric mixtures of reactants are heated to obtain the desired product phase.[7][8][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Precipitation - Incorrect stoichiometry of reactants.- pH of the solution is outside the optimal range for precipitation.- Insufficient reaction time.- Formation of a passivating layer of lead sulfate on the lead oxide particles, preventing further reaction.[11]- Ensure precise measurement and stoichiometric ratio of lead and sulfate precursors.- Adjust the pH to the optimal range for lead sulfate precipitation (typically acidic to neutral).[12]- Increase the reaction time and ensure adequate mixing.- Use a soluble lead salt like lead nitrate instead of lead oxide to avoid passivation.[11]
Undesired Crystal Phase or Morphology - Inappropriate reaction temperature or pH.- Incorrect precursor concentration.- Presence of impurities that interfere with crystal growth.- Precisely control the reaction temperature and pH to favor the desired crystal phase. For example, specific temperature ranges are required for monobasic, tribasic, and tetrabasic lead sulfate.[6]- Optimize precursor concentrations.- Use high-purity precursors to avoid interference from impurities.
Particle Agglomeration - High concentration of reactants leading to rapid nucleation and uncontrolled growth.- Inadequate stirring or mixing.- Lack of a stabilizing agent.- Control the rate of addition of reactants to manage nucleation and growth.- Employ vigorous and consistent stirring throughout the precipitation process.[4][12]- Consider using a capping agent or surfactant to prevent agglomeration.[17][18][19][20][21]
Product Contamination with Impurities - Use of impure starting materials.- Incomplete washing of the final product.- Utilize high-purity lead oxide and sulfate sources.- Thoroughly wash the precipitated this compound with deionized water to remove any soluble impurities.[1][4][5][16]
Low Product Yield - Incomplete precipitation (see above).- Loss of product during filtration and washing steps.- Formation of soluble lead complexes at very high or very low pH.- Optimize precipitation conditions to maximize product formation.- Carefully handle the product during filtration and washing to minimize mechanical losses.- Maintain the pH within the optimal range to avoid the formation of soluble lead species.

Data Presentation

Table 1: Reaction Conditions for Solid-State Synthesis of Tetrabasic Lead Sulfate (4PbO·PbSO₄)

ReactantsTemperature (°C)Time (hours)Degree of Transformation (%)Reference
5PbO + H₂SO₄600-72.9[7][8]
4PbO + PbCO₃ + H₂SO₄650686[7][8]
5PbO + (NH₄)₂SO₄500-7003-8-[7]
4PbO + PbSO₄500-7003-8-[8][10]

Table 2: Influence of pH on Lead Species in Aqueous Solution

pH RangePredominant Lead SpeciesReference
0 - 7PbSO₄ (precipitate)[12]
7 - 8PbO:PbSO₄ (precipitate)[12]
8 - 14Pb(OH)₂ (in solution)[12]

Experimental Protocols

Protocol 1: Precipitation of Lead(II) Sulfate

This protocol is adapted from a standard laboratory procedure for the preparation of an insoluble salt.[2][16]

Materials:

  • 0.5 M Lead(II) nitrate solution (Pb(NO₃)₂)

  • 0.5 M Sodium sulfate solution (Na₂SO₄)

  • Distilled water

  • Beakers

  • Stirring rod

  • Filter funnel and filter paper

  • Conical flask

  • Drying oven

Procedure:

  • Measure 25 cm³ of 0.5 M lead(II) nitrate solution and pour it into a beaker.

  • Measure 25 cm³ of 0.5 M sodium sulfate solution and add it to the beaker containing the lead(II) nitrate solution.

  • Stir the mixture with a glass rod. A white precipitate of lead(II) sulfate will form immediately.[5]

  • Set up a filtration apparatus with a filter funnel, filter paper, and a conical flask.

  • Pour the mixture through the filter paper to separate the precipitate.

  • Wash the precipitate with distilled water to remove any soluble impurities.[5]

  • Carefully transfer the filter paper with the precipitate to a watch glass and dry it in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Protocol 2: Solid-State Synthesis of Tetrabasic Lead Sulfate

This protocol is based on a patented method for producing tetrabasic lead sulfate.[7][8][10]

Materials:

  • Lead(II) oxide (PbO)

  • Lead(II) sulfate (PbSO₄)

  • Mortar and pestle or a suitable mixer

  • High-temperature furnace

  • Crucible

Procedure:

  • Weigh stoichiometric amounts of lead(II) oxide and lead(II) sulfate. For tetrabasic lead sulfate (4PbO·PbSO₄), the molar ratio of PbO to PbSO₄ is 4:1.

  • Thoroughly mix the reactants in a mortar and pestle or a mechanical mixer to ensure a homogeneous mixture.

  • Transfer the mixture to a crucible.

  • Place the crucible in a high-temperature furnace and heat the mixture to a temperature between 500 and 700°C.

  • Maintain the temperature for 3 to 8 hours to allow the solid-state reaction to proceed to completion.

  • After the reaction is complete, turn off the furnace and allow the product to cool down to room temperature.

  • The resulting tetrabasic lead sulfate may be deagglomerated and sieved to obtain a fine powder.

Mandatory Visualizations

experimental_workflow_precipitation cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 Lead(II) Nitrate Solution mix Mixing & Precipitation start1->mix start2 Sodium Sulfate Solution start2->mix filter Filtration mix->filter wash Washing filter->wash dry Drying wash->dry end_product This compound dry->end_product

Caption: Experimental workflow for the precipitation synthesis of this compound.

experimental_workflow_solid_state cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 Lead Oxide (PbO) mix Mixing start1->mix start2 Sulfate Source (e.g., PbSO4) start2->mix heat High-Temperature Heating mix->heat cool Cooling heat->cool end_product This compound cool->end_product

Caption: Experimental workflow for the solid-state synthesis of this compound.

logical_relationship_ph cluster_ph pH of Solution cluster_outcome Outcome acidic Acidic (pH < 7) precipitation Precipitation of PbSO4 acidic->precipitation Favors neutral Neutral (pH ≈ 7) neutral->precipitation Favors alkaline Alkaline (pH > 7) dissolution Formation of Soluble Lead Complexes alkaline->dissolution Favors morphology Control over Crystal Morphology alkaline->morphology Influences

Caption: Logical relationship between pH and the outcome of this compound synthesis.

References

controlling particle size and morphology of lead oxide sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the particle size and morphology of lead oxide sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing lead oxide sulfate?

A1: this compound (PbO·PbSO₄) is typically synthesized through precipitation or hydrothermal methods. One common laboratory preparation involves the reaction of an alkaline lead (II) acetate (B1210297) solution with amidosulfonic acid.[1] Another approach is the reaction of PbO with sulfuric acid or ammonium (B1175870) sulfate in an aqueous solution.[2] The choice of method and precursors can significantly impact the final particle characteristics.[3]

Q2: How can I control the particle size of this compound during synthesis?

A2: Controlling the particle size of this compound is crucial for many applications. Key parameters that influence particle size include:

  • Precursor Concentration: Higher concentrations of reactants generally lead to faster nucleation and the formation of smaller particles.

  • Temperature: Temperature affects both nucleation and growth rates. For instance, in the synthesis of lead oxide nanostructures, crystal size was observed to increase with a rise in growth temperature from 50°C to 70°C.[4]

  • Reaction Time: Longer reaction times can lead to particle growth and aggregation.

  • Stirring Rate: Vigorous stirring promotes a homogenous reaction mixture, which can lead to the formation of smaller, more uniform particles.

  • Use of Surfactants: Surfactants can adsorb to the surface of newly formed particles, preventing aggregation and controlling growth, often resulting in smaller and more uniform particles.[5]

Q3: What factors influence the morphology of this compound particles?

A3: The morphology of this compound particles can be tailored by adjusting several experimental parameters:

  • Choice of Precursors: The lead source (e.g., lead acetate, lead nitrate (B79036), lead oxide) and the sulfate source (e.g., sulfuric acid, sodium sulfate, ammonium sulfate) can influence the resulting crystal shape.[3][6]

  • pH of the Solution: The pH affects the hydrolysis and condensation rates of the lead precursors, which in turn influences the morphology of the final product.

  • Presence of Additives/Surfactants: Surfactants and other additives can selectively bind to different crystal faces, promoting or inhibiting growth in specific directions to control the final shape. For example, the addition of surfactants can lead to a transition from large-grained deposits to materials with submicron and nano-sized crystals.[5]

  • Synthesis Method: Different synthesis techniques (e.g., precipitation, sol-gel, hydrothermal) can yield particles with distinct morphologies.[7][8][9] For example, a sol-gel method using citric acid as a stabilizer can produce particles in the range of 50-120 nm or thick plate-like structures depending on the drying conditions.[8][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: The resulting particles are too large.

Possible Cause Suggested Solution
Low nucleation rateIncrease the concentration of precursors to promote faster nucleation.
Ostwald ripeningDecrease the reaction time to limit the growth of larger particles at the expense of smaller ones.
High reaction temperatureLower the reaction temperature to slow down particle growth.[4]
Inefficient mixingIncrease the stirring speed to ensure a homogeneous reaction environment.
Particle aggregationIntroduce a surfactant (e.g., sodium dodecyl sulfate) to the reaction mixture to prevent particles from agglomerating.[5]

Problem 2: The particle size distribution is too broad (polydisperse).

Possible Cause Suggested Solution
Inhomogeneous nucleationEnsure rapid and uniform mixing of reactants to promote a single burst of nucleation.
Uncontrolled particle growthOptimize the reaction temperature and time to control the growth phase.
Lack of stabilizing agentAdd a capping agent or surfactant to control the growth of individual particles and prevent aggregation.[5]

Problem 3: The particle morphology is irregular or not the desired shape (e.g., needles vs. plates).

Possible Cause Suggested Solution
Incorrect precursor selectionExperiment with different lead and sulfate precursors. For example, using lead acetate versus lead nitrate can alter the final morphology.[6]
Suboptimal pHCarefully control and adjust the pH of the reaction solution.
Absence of a structure-directing agentIntroduce a surfactant or other additive that can selectively bind to certain crystal faces to guide the growth towards a specific morphology.[5]
Inappropriate synthesis methodConsider alternative synthesis routes. If precipitation yields irregular particles, a sol-gel or hydrothermal method might offer better morphological control.[8][11]

Problem 4: The final product contains impurities.

Possible Cause Suggested Solution
Incomplete reactionEnsure the reaction goes to completion by optimizing reaction time and temperature. Monitor the reaction progress if possible.
Unreacted precursorsAfter synthesis, wash the product thoroughly with deionized water and a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.[1]
Contaminated reagents or glasswareUse high-purity reagents and ensure all glassware is thoroughly cleaned before use.

Experimental Protocols

Detailed Methodology for Precipitation Synthesis of this compound

This protocol is adapted from a standard laboratory preparation method.[1]

  • Preparation of Reactant Solutions:

    • Prepare a solution of alkaline lead (II) acetate by dissolving 2.0284 g of lead (II) acetate in a minimal amount of water.

    • Prepare a solution of amidosulfonic acid by dissolving 0.3236 g in 10 ml of deionized water.

  • Reaction:

    • Slowly add the amidosulfonic acid solution to the alkaline lead (II) acetate solution while stirring continuously.

  • Crystallization and Product Recovery:

    • Allow the resulting solution to cool to room temperature to form needle-shaped crystals.

    • Filter the product from the solution.

    • Wash the collected crystals several times with deionized water and then with alcohol to remove any residual impurities.

  • Drying:

Data Presentation

Table 1: Influence of Synthesis Parameters on Lead Oxide Nanoparticle Characteristics (General Observations from Literature)

ParameterEffect on Particle SizeEffect on MorphologyReference(s)
Temperature Increased temperature can lead to larger crystal sizes.Can influence the formation of different shapes (e.g., nanofibers vs. nanoflowers).[4]
Precursors The choice of lead source can affect the resulting crystallite size.Different precursors can lead to different final morphologies.[3]
Surfactants Addition of surfactants generally leads to smaller particle sizes.Can induce a transition from large-grained to nano-sized crystals and control shape.[5]
Synthesis Method Sol-gel methods can produce particles in the nanometer range (e.g., 50-120 nm).The method (e.g., sol-gel, precipitation) is a primary determinant of the particle shape (e.g., plates, needles).[8][10]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_processing 3. Post-Processing cluster_analysis 4. Characterization prep_lead Prepare Alkaline Lead (II) Acetate Solution mix Mix Reactant Solutions with Stirring prep_lead->mix prep_sulfate Prepare Amidosulfonic Acid Solution prep_sulfate->mix precipitate Precipitation of This compound mix->precipitate cool Cool to Room Temperature precipitate->cool filter Filter Product cool->filter wash Wash with DI Water and Alcohol filter->wash dry Dry in Desiccator wash->dry product Final Lead Oxide Sulfate Product dry->product sem SEM/TEM for Morphology & Size xrd XRD for Crystal Structure product->sem product->xrd

Caption: Workflow for the precipitation synthesis of this compound.

Parameter_Influence cluster_input Synthesis Parameters cluster_output Particle Characteristics temp Temperature size Particle Size temp->size morphology Morphology temp->morphology precursors Precursors precursors->size precursors->morphology purity Purity precursors->purity surfactants Surfactants/Additives surfactants->size surfactants->morphology distribution Size Distribution surfactants->distribution ph pH ph->morphology ph->purity method Synthesis Method method->size method->morphology

Caption: Key parameters influencing the final particle characteristics.

References

Technical Support Center: Preventing Impurity Incorporation in Lead Oxide Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, identifying, and troubleshooting impurity incorporation during the synthesis of lead oxide sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in lead oxide sulfate synthesis?

A1: Common impurities can be broadly categorized as metallic and non-metallic. Metallic impurities often include elements such as iron, copper, bismuth, antimony, silver, zinc, and manganese.[1] Non-metallic impurities can include unreacted starting materials, byproducts like nitrates or chlorides, and extraneous contaminants from the laboratory environment. In industrial contexts, especially when dealing with materials from lead-acid batteries, impurities like barium sulfate (BaSO₄) and calcium sulfate (CaSO₄) can also be present.[2]

Q2: What are the primary sources of these impurities?

A2: Impurities can be introduced at various stages of the synthesis process:

  • Starting Materials: The purity of the initial lead oxide and sulfuric acid (or sulfate salt) is crucial. Commercial-grade reagents may contain trace metal contaminants.

  • Reagents and Solvents: Water and other solvents can introduce dissolved ions. For instance, tap water is a common source of various mineral impurities. Acids and bases used for pH adjustment can also be a source of contamination.

  • Reaction Vessels and Equipment: Corrosion or leaching from glassware and stainless steel reactors can introduce metallic impurities like iron.

  • Environmental Contamination: Dust and airborne particles in the laboratory can settle in reaction mixtures.

  • Co-precipitation: Soluble substances can be incorporated into the this compound precipitate as it forms.[3] This is a significant source of contamination, especially for ions that can form insoluble sulfates or get trapped within the crystal lattice of the this compound.

Q3: How do impurities affect the properties of this compound?

A3: The presence of impurities, even in trace amounts, can significantly impact the physicochemical properties and performance of this compound. For example, metallic impurities can alter the material's color, thermal stability, and electrochemical characteristics.[1] In applications such as battery materials, impurities can have deleterious effects on electrical performance.[1]

Q4: What general strategies can be employed to minimize impurity incorporation?

A4: A multi-faceted approach is recommended:

  • High-Purity Starting Materials: Whenever possible, use high-purity grades of lead oxide, sulfuric acid, and any other reagents.

  • Purification of Intermediates: If synthesizing this compound from lead oxide via a soluble lead salt like lead nitrate (B79036), purifying the intermediate by recrystallization can effectively remove many impurities.[4][5]

  • Control of Reaction Conditions: Optimizing parameters such as pH, temperature, and the rate of reagent addition can minimize the co-precipitation of impurities.[6]

  • Thorough Washing of the Precipitate: Washing the final this compound precipitate with deionized water is essential to remove soluble impurities.[2][7]

  • Clean Laboratory Practices: Using clean glassware, filtered solvents, and maintaining a clean laboratory environment can prevent environmental contamination.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Q5: The final this compound precipitate is not pure white. What could be the cause?

A5: A discolored precipitate often indicates the presence of metallic impurities.

  • Yellow or Brown Tint: This is commonly associated with the presence of iron. Iron compounds can co-precipitate with lead sulfate.

  • Grayish or Dark Tint: This may be due to the presence of other metallic impurities or unreacted lead oxide, especially if it has a grayish appearance.

  • Red-Brown Formation: In some instances, particularly with exposure to certain environmental pollutants like nitrogen oxides, a red-brown discoloration attributed to the formation of lead dioxide (PbO₂) can occur.[8]

Troubleshooting Steps:

  • Analyze the Starting Materials: Use a sensitive analytical technique like Atomic Absorption Spectrometry (AAS) to check for iron and other metallic impurities in your lead oxide and sulfuric acid.

  • Purify the Lead Nitrate Intermediate: If you are using a two-step synthesis process, recrystallize the lead nitrate solution before precipitation. This is highly effective at removing many metallic impurities.[5]

  • Control the pH: The pH of the precipitation reaction can influence the co-precipitation of metal hydroxides. Ensure the pH is controlled within the optimal range for lead sulfate precipitation.

  • Wash the Precipitate Thoroughly: Wash the final product multiple times with hot deionized water to remove any soluble colored impurities.

Q6: My synthesis results in a low yield of this compound. What are the likely causes?

A6: Low yield can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to incorrect stoichiometry, insufficient reaction time, or inadequate temperature.

  • Loss During Washing: Excessive washing or the use of a solvent in which this compound has some solubility can lead to product loss.

  • Formation of Soluble Complexes: In the presence of a large excess of sulfate ions, soluble lead bisulfate complexes can form, reducing the yield of the precipitate.[4]

Troubleshooting Steps:

  • Verify Stoichiometry: Double-check the molar ratios of your reactants.

  • Optimize Reaction Conditions: Ensure the reaction temperature and time are sufficient for the reaction to go to completion.

  • Controlled Washing: Wash the precipitate with a minimal amount of cold deionized water to reduce solubility losses. Test the filtrate for the presence of lead ions to determine if significant product is being lost.

Q7: How can I detect and quantify the level of impurities in my final product?

A7: Several analytical techniques are available for impurity analysis:

  • Atomic Absorption Spectrometry (AAS): This is a highly sensitive method for detecting and quantifying trace amounts of metallic impurities like lead and cadmium.[9]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS offers even lower detection limits for a wide range of elements.

  • X-ray Diffraction (XRD): XRD can be used to identify crystalline impurities and confirm the phase purity of your this compound.[10]

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): This technique can provide morphological information and elemental analysis of your sample, helping to identify the distribution of impurities.

Data Presentation

The following table summarizes the detection limits for common metallic impurities using Atomic Absorption Spectrometry (AAS), a widely used technique for trace metal analysis.

ImpurityDetection MethodDetection LimitReference
Lead (Pb)AAS0.01 mg·kg⁻¹[9]
Cadmium (Cd)AAS0.001 mg·kg⁻¹[9]

Note: Detection limits can vary depending on the specific instrument, matrix, and experimental conditions.

Experimental Protocols

High-Purity Synthesis of this compound

This protocol describes a two-step method for synthesizing high-purity this compound from lead oxide, incorporating a purification step for the lead nitrate intermediate.

Materials:

  • Lead(II) oxide (PbO), high-purity grade

  • Nitric acid (HNO₃), reagent grade

  • Sodium sulfate (Na₂SO₄) or Sulfuric acid (H₂SO₄), high-purity grade

  • Deionized water

Procedure:

Step 1: Preparation and Purification of Lead Nitrate Solution

  • In a clean glass beaker, dissolve the lead(II) oxide in a minimum amount of warm, dilute nitric acid to form a clear solution of lead nitrate (Pb(NO₃)₂).[4]

  • Purification by Recrystallization: a. Gently heat the lead nitrate solution to ensure all the salt is dissolved. b. Allow the solution to cool slowly and undisturbed to room temperature.[5] c. Further cool the solution in an ice bath to maximize crystal formation. d. Collect the purified lead nitrate crystals by vacuum filtration.[11] e. Wash the crystals with a small amount of ice-cold deionized water.[5] f. Redissolve the purified lead nitrate crystals in a minimal amount of deionized water to create the stock solution for the next step.

Step 2: Precipitation of this compound

  • Prepare a solution of sodium sulfate or dilute sulfuric acid in deionized water.

  • Slowly add the sulfate solution to the purified lead nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.[2][7]

  • Continue stirring for a set period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

  • Allow the precipitate to settle.

Step 3: Washing and Drying

  • Carefully decant the supernatant liquid.

  • Wash the precipitate by adding deionized water, stirring, allowing it to settle, and decanting the water. Repeat this washing step 3-5 times to remove any soluble impurities.[7]

  • After the final wash, collect the precipitate by vacuum filtration.

  • Dry the purified this compound in a drying oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.[12]

Mandatory Visualization

Troubleshooting Workflow for Impurity Issues

TroubleshootingWorkflow start Problem: Impure this compound issue Identify Issue start->issue cause cause issue->cause Discoloration (Yellow/Brown) cause2 Likely Causes: - Incomplete Reaction - Product Loss During Washing - Formation of Soluble Complexes issue->cause2 Low Yield cause3 Likely Cause: Co-precipitation of other insoluble salts (e.g., BaSO₄, CaSO₄) issue->cause3 Presence of Other Precipitates solution solution cause->solution Likely Cause: Iron Contamination end Result: Pure Product solution->end Action: 1. Use High-Purity Reagents 2. Purify Pb(NO₃)₂ by Recrystallization 3. Control pH during Precipitation solution2 Actions: 1. Verify Stoichiometry 2. Optimize Reaction Time/Temp 3. Wash with Cold DI Water cause2->solution2 solution2->end solution3 Actions: 1. Analyze Starting Materials for Ca, Ba 2. Use Ion-Specific Precipitation Conditions cause3->solution3 solution3->end

Caption: Troubleshooting workflow for common impurity issues.

Experimental Workflow for High-Purity this compound Synthesis

ExperimentalWorkflow start Start: High-Purity PbO step1 Step 1: Form Lead Nitrate (Pb(NO₃)₂) Solution start->step1 Dissolve in HNO₃ step step purify Step 2: Purify Pb(NO₃)₂ by Recrystallization step3 Step 3: Redissolve Purified Pb(NO₃)₂ in DI Water purify->step3 precipitate Step 4: Precipitate with Na₂SO₄ or H₂SO₄ step5 Step 5: Wash Precipitate with DI Water (3-5x) precipitate->step5 end End: Pure this compound step1->purify step3->precipitate step6 Step 6: Dry the Final Product step5->step6 step6->end

Caption: Experimental workflow for high-purity synthesis.

References

troubleshooting inconsistent results in lead oxide sulfate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lead oxide sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing lead sulfate from lead oxide?

A1: A typical laboratory method involves a two-step process. First, the lead oxide (PbO) is dissolved in a minimal amount of warm, dilute nitric acid to form a lead nitrate (B79036) solution.[1][2] Subsequently, a solution of a soluble sulfate, such as sodium sulfate (Na2SO4), is added to the lead nitrate solution to precipitate lead sulfate (PbSO4) due to its low solubility.[1][2] The resulting white precipitate is then filtered, washed thoroughly with distilled water to remove any soluble impurities, and dried.[1][2]

Q2: What factors can influence the crystal size and morphology of lead sulfate?

A2: Several factors can significantly impact the crystal size and morphology of lead sulfate. These include the purity of the reactants, the choice of solvent, the number of nucleation sites, mechanical agitation, and the duration of the experiment.[3] For instance, if a solute is too soluble in the chosen solvent, the resulting crystal size tends to be small.[3] Additives have also been shown to modify the structure and size of crystals that form during the reaction.[4] The temperature during synthesis and any subsequent heat treatment can also play a crucial role in determining the final crystal structure.

Q3: Why is controlling the crystal structure of lead oxide sulfate important?

A3: The crystal structure and morphology of this compound are critical, particularly in applications like lead-acid batteries. The surface structure and morphology of the sulfate are important factors in improving battery performance.[4] For example, the formation of a small percentage of orthorhombic lead oxide crystals can lead to imperfect adhesion between the paste and the battery grid, which can reduce the battery's life cycle.[5]

Q4: What are the common characterization techniques for this compound?

A4: Common techniques for characterizing this compound include X-ray Diffraction (XRD) to confirm the identity and phase of the compound.[6][7][8] Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology and crystal structure of the material.[6][7][8] Thermal analysis techniques like Thermogravimetry (TGA) can be used to study its thermal behavior and decomposition stages.[6][7][8]

Troubleshooting Guides

Issue 1: Inconsistent Yield of Lead Sulfate Precipitate

Possible Causes & Solutions

Cause Troubleshooting Step
Incomplete initial reaction Ensure the lead oxide is completely dissolved in the nitric acid before adding the sulfate source. Gentle warming can aid dissolution.[1][2]
Precipitation conditions Control the rate of addition of the sulfate solution. A slow, dropwise addition with constant stirring can promote the formation of a more uniform and complete precipitate.
Washing losses While washing the precipitate is necessary to remove impurities, excessive washing can lead to the loss of product. Use a minimal amount of cold distilled water for washing.
pH of the solution The pH of the solution can affect the solubility of lead sulfate. Ensure the final pH is within the optimal range for lead sulfate precipitation (pH 0-7).[9]
Issue 2: Variation in Crystal Size and Morphology

Possible Causes & Solutions

Cause Troubleshooting Step
Impure reactants Use high-purity starting materials. Impurities can act as nucleation sites, leading to the formation of many small crystals.[3]
Rapid precipitation A high degree of supersaturation caused by rapid mixing of reactants can lead to the formation of small, poorly defined crystals. Try slower addition rates and lower reactant concentrations.
Temperature fluctuations Maintain a constant and controlled temperature throughout the crystallization process. Temperature gradients can lead to non-uniform crystal growth.
Mechanical disturbance Avoid agitating or moving the crystallization vessel once the precipitation has begun, as this can lead to the formation of multiple nucleation sites and smaller crystals.[3]
Issue 3: Presence of Unwanted Phases (e.g., different lead oxides)

Possible Causes & Solutions

Cause Troubleshooting Step
Incorrect calcination temperature If the synthesis involves a heating step, the temperature must be carefully controlled. Different phases of lead oxide (e.g., α-PbO and β-PbO) can form at different temperatures.[10]
Atmosphere control The atmosphere during heating (e.g., air, inert gas) can influence the final product. Ensure the correct atmosphere is used as specified in the protocol.
Incomplete conversion Ensure the reaction goes to completion to avoid the presence of unreacted starting materials or intermediate phases in the final product.

Experimental Protocols

Protocol 1: Synthesis of Lead Sulfate from Lead Oxide
  • Dissolution of Lead Oxide: Carefully dissolve a known quantity of lead (II) oxide (PbO) in a minimal amount of warm, dilute nitric acid (HNO₃) with continuous stirring until a clear solution of lead nitrate (Pb(NO₃)₂) is obtained.[1][2]

  • Precipitation: In a separate beaker, prepare a solution of sodium sulfate (Na₂SO₄) in distilled water. Slowly add the sodium sulfate solution to the lead nitrate solution while stirring. A white precipitate of lead sulfate (PbSO₄) will form immediately.[1][2]

  • Filtration and Washing: Allow the precipitate to settle. Decant the supernatant liquid and then filter the precipitate using a pre-weighed filter paper.[11] Wash the precipitate several times with small volumes of cold distilled water to remove any soluble impurities.[1][2][11]

  • Drying: Carefully transfer the filter paper with the precipitate to a drying oven set at a low temperature (e.g., 80-100 °C) and dry until a constant weight is achieved.[11]

Data Presentation

Table 1: Influence of Reactant Concentration on Lead Sulfate Yield

Lead Nitrate Concentration (M) Sodium Sulfate Concentration (M) Theoretical Yield (g) Actual Yield (g) Percent Yield (%)
0.10.13.032.8594.1
0.50.515.1513.9492.0
1.01.030.3027.5791.0

Note: The data presented in this table is for illustrative purposes and may not represent the results of a specific experiment.

Visualizations

experimental_workflow Experimental Workflow for Lead Sulfate Synthesis start Start dissolve Dissolve PbO in warm dilute HNO₃ start->dissolve precipitate Add Na₂SO₄ solution to Pb(NO₃)₂ solution to precipitate PbSO₄ dissolve->precipitate prepare_na2so4 Prepare Na₂SO₄ solution prepare_na2so4->precipitate filter_wash Filter and wash the PbSO₄ precipitate precipitate->filter_wash dry Dry the precipitate in an oven filter_wash->dry characterize Characterize the final product (XRD, SEM, etc.) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of lead sulfate.

troubleshooting_logic Troubleshooting Inconsistent Crystal Size issue Inconsistent Crystal Size check_purity Check Reactant Purity issue->check_purity control_rate Control Precipitation Rate issue->control_rate control_temp Maintain Constant Temperature issue->control_temp minimize_disturbance Minimize Mechanical Disturbance issue->minimize_disturbance pure Reactants are high purity check_purity->pure Yes impure Use higher purity reactants check_purity->impure No slow Precipitation rate is slow control_rate->slow Yes fast Slow down the addition rate control_rate->fast No stable Temperature is stable control_temp->stable Yes unstable Implement better temp. control control_temp->unstable No still System is undisturbed minimize_disturbance->still Yes disturbed Isolate the experiment minimize_disturbance->disturbed No

Caption: Logic diagram for troubleshooting crystal size.

References

Technical Support Center: Enhancing the Thermal Stability of Lead Oxide Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lead oxide sulfate (B86663). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development endeavors aimed at improving the thermal stability of lead oxide sulfate.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and thermal analysis of this compound compounds.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Target Basic Lead Sulfate (e.g., 3BS or 4BS) Incorrect stoichiometry of reactants (PbO:PbSO₄ ratio).Ensure precise molar ratios of lead oxide (PbO) and lead sulfate (PbSO₄) or sulfuric acid are used. For tetrabasic lead sulfate (4BS), a 4:1 molar ratio of PbO to PbSO₄ is typically required.
Reaction temperature is too low or too high.Maintain a consistent and accurate reaction temperature. For the synthesis of 4BS, temperatures around 80-95°C are often optimal. Lower temperatures may favor the formation of tribasic lead sulfate (3BS).
Inadequate mixing or stirring.Vigorous and continuous stirring is crucial to ensure a homogenous reaction mixture and prevent localized concentration gradients.
Formation of Undesired Phases or Impurities Presence of impurities in starting materials (e.g., leady oxide containing metallic lead).Use high-purity lead oxide and lead sulfate as starting materials. If using industrial-grade materials, consider a purification step.
Incomplete reaction due to insufficient reaction time.Increase the reaction time to allow for the complete conversion of reactants to the desired product.
pH of the reaction medium is not optimal.Control and monitor the pH of the reaction. For some syntheses, the addition of a small amount of acetic acid can act as a catalyst.
Inconsistent Particle Size and Morphology Poor control over nucleation and crystal growth.Control the rate of addition of reactants. A slower, dropwise addition of acid or sulfate solution can promote more uniform crystal growth. The use of seed crystals of the desired phase can also help control particle size.
Agglomeration of particles during drying.After filtration, wash the product with deionized water and ethanol (B145695) to remove residual reactants and byproducts. Dry the product at a controlled temperature (e.g., 100°C) to prevent excessive agglomeration.
Anomalous TGA/DSC Results (e.g., unexpected weight loss, shifting peaks) Sample contamination.Ensure the sample is pure and free from solvents or absorbed water before analysis.
Reaction with the crucible material.Use an inert crucible material, such as alumina (B75360) or platinum, that does not react with the lead compounds at high temperatures.
Buoyancy effects in the TGA instrument.Run a blank baseline with an empty crucible and subtract it from the sample data to correct for buoyancy effects.
Heating rate is too fast or too slow.Use a consistent and appropriate heating rate (e.g., 10 °C/min) for comparative studies. A slower heating rate can improve the resolution of thermal events.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most direct way to improve the thermal stability of this compound?

A1: The most effective method is to synthesize more basic forms of lead sulfate. The thermal stability generally increases with the ratio of lead oxide to lead sulfate in the compound. Tetrabasic lead sulfate (4PbO·PbSO₄) is more thermally stable than tribasic lead sulfate (3PbO·PbSO₄·H₂O), which in turn is more stable than monobasic lead sulfate (PbO·PbSO₄).

Q2: Are there methods to enhance thermal stability beyond changing the stoichiometry?

A2: While less documented specifically for this compound, general materials science approaches to enhance thermal stability could be explored. These include:

  • Doping: Introducing small amounts of other metal oxides into the crystal lattice can sometimes increase thermal stability.

  • Surface Coating: Applying a thin layer of a more stable, inert material onto the surface of the this compound particles could act as a thermal barrier. However, specific materials and protocols for this application on this compound are not well-established in the available literature.

Q3: What are the typical decomposition temperatures for different basic lead sulfates?

A3: The decomposition temperatures can vary based on the experimental conditions. However, a general comparison is provided in the table below.

Q4: How do I interpret the TGA curve for the decomposition of basic lead sulfates?

A4: A typical TGA curve for a hydrated basic lead sulfate like 3PbO·PbSO₄·H₂O will show an initial weight loss corresponding to the loss of water of hydration, which occurs at a lower temperature (around 210°C)[1]. This is followed by a stable plateau until the compound begins to decompose at a much higher temperature. The decomposition of the sulfate component typically occurs at high temperatures (above 800°C) and results in the formation of lead oxide (PbO) and the release of sulfur oxides. The DTG (Derivative Thermogravimetry) curve, which is the first derivative of the TGA curve, is useful for identifying the temperature at which the rate of weight loss is maximal.

Q5: What are the key parameters to control during the synthesis of thermally stable tetrabasic lead sulfate (4BS)?

A5: The key parameters to control are:

  • Stoichiometry: A precise 4:1 molar ratio of PbO to PbSO₄ (or sulfuric acid) is critical.

  • Temperature: The reaction should be maintained at a temperature that favors the formation of 4BS, typically above 80°C.

  • pH: The pH of the reaction medium should be controlled.

  • Stirring: Continuous and efficient stirring is necessary to ensure a homogeneous reaction.

  • Purity of Reactants: Using high-purity starting materials will lead to a purer final product with better thermal properties.

Section 3: Data Presentation

Comparative Thermal Decomposition Data of Lead Sulfate and Basic Lead Sulfates
CompoundFormulaInitial Decomposition EventOnset of Major Decomposition (°C)Final Decomposition Product
Lead SulfatePbSO₄-~886[2]PbO
Tribasic Lead Sulfate Hydrate3PbO·PbSO₄·H₂ODehydration at ~210°C[1]Converts to 4PbO·PbSO₄ at higher temperatures before decomposition.PbO
Tetrabasic Lead Sulfate4PbO·PbSO₄-~850[1]PbO

Note: Decomposition temperatures can be influenced by factors such as heating rate, atmosphere, and particle size. The data presented is for comparative purposes.

Section 4: Experimental Protocols

Protocol 1: Synthesis of Tetrabasic Lead Sulfate (4PbO·PbSO₄)

Objective: To synthesize thermally stable tetrabasic lead sulfate.

Materials:

  • Lead(II) oxide (PbO), high purity

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a temperature controller, add a calculated amount of deionized water and heat to 80-95°C.

  • Slowly add the pre-weighed high-purity PbO powder to the hot water while stirring vigorously to form a suspension.

  • In a separate container, carefully dilute the required stoichiometric amount of concentrated H₂SO₄ with deionized water.

  • Add the diluted H₂SO₄ solution dropwise to the hot PbO suspension over a period of 1-2 hours, maintaining the temperature at 80-95°C and continuous stirring.

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.

  • Allow the product to cool to room temperature.

  • Filter the white precipitate and wash it several times with deionized water to remove any unreacted acid.

  • Wash the precipitate with ethanol to aid in drying.

  • Dry the final product in an oven at 100-110°C to a constant weight.

  • Characterize the product using techniques such as X-ray Diffraction (XRD) to confirm the 4PbO·PbSO₄ phase and Thermogravimetric Analysis (TGA) to determine its thermal stability.

Protocol 2: Thermal Analysis using TGA

Objective: To determine the thermal stability and decomposition profile of a this compound sample.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of the dried this compound sample (typically 5-10 mg) into an inert TGA crucible (e.g., alumina).

  • Place the crucible onto the TGA balance.

  • Run a blank (empty crucible) under the same experimental conditions to obtain a baseline for correction.

  • Heat the sample from room temperature to a final temperature of at least 1000°C at a constant heating rate (e.g., 10 °C/min).

  • Use an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air), depending on the desired experimental conditions, with a constant flow rate (e.g., 50 mL/min).

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperature ranges of different decomposition steps. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss rates.

Section 5: Visualizations

experimental_workflow cluster_synthesis Synthesis of Thermally Stable this compound cluster_analysis Thermal Stability Analysis reactants Reactants (PbO, H2SO4) mixing Reaction in Aqueous Medium (Controlled Temperature & pH) reactants->mixing filtration Filtration & Washing mixing->filtration drying Drying filtration->drying product Final Product (e.g., 4PbO·PbSO4) drying->product tga_prep Sample Preparation for TGA product->tga_prep tga_run TGA Measurement (Heating Ramp) tga_prep->tga_run data_analysis Data Analysis (TGA/DTG Curves) tga_run->data_analysis stability_assessment Thermal Stability Assessment data_analysis->stability_assessment

Caption: Experimental workflow for synthesis and thermal analysis.

logical_relationship cluster_factors Factors Influencing Thermal Stability cluster_outcome Outcome stoichiometry Stoichiometry (PbO:PbSO4 ratio) thermal_stability Improved Thermal Stability stoichiometry->thermal_stability synthesis_method Synthesis Method (e.g., Hydrothermal, Solid-State) synthesis_method->thermal_stability particle_size Particle Size & Morphology particle_size->thermal_stability purity Purity of Compound purity->thermal_stability

Caption: Key factors influencing the thermal stability of this compound.

References

Technical Support Center: Optimization of Lead-Based Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of lead oxide and lead sulfate (B86663) precursors in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How does the choice of lead precursor affect the quality and performance of perovskite films?

The selection of a lead precursor is a critical factor that significantly influences the structural and optoelectronic properties of perovskite films. Different precursors impact grain size, film morphology, and, consequently, the performance and stability of resulting devices like solar cells.[1][2] For instance, lead acetate (B1210297) (Pb(OAc)₂) has been shown to produce photovoltaic conversion efficiencies comparable to the more commonly used lead chloride (PbCl₂).[1][3] In contrast, precursors like lead nitrate (B79036) (Pb(NO₃)₂) and lead acetylacetonate (B107027) (Pb(acac)₂) have resulted in lower efficiency solar cells.[3] The precursor's chemical nature affects the crystallization process, which is a key determinant of the final film quality.[2]

Q2: Can lead sulfate (PbSO₄) be used as a precursor in material synthesis?

Yes, lead sulfate (PbSO₄) has been successfully utilized as a precursor or functional component in various applications. In lead-acid batteries, PbSO₄ is a key active material, and its electrochemical activity can be enhanced when used in nanocrystalline form.[4] Mixtures of PbSO₄ with lead tetroxide (Pb₃O₄) have been shown to be excellent positive active materials.[4] In the realm of perovskite solar cells, adding sulfate compounds like sodium sulfate to the precursor solution has been found to improve film morphology and significantly increase the voltage output.[5] Furthermore, lead sulfate has been effectively used as a novel electron transport material in high-efficiency, recyclable perovskite solar cells.[6]

Q3: What are common impurities in lead precursors and what is their impact?

Common impurities in lead precursors, such as lead iodide (PbI₂), can include water, remnant acetates (OAc), and potassium (K).[7][8][9] These impurities can be introduced during the synthesis or handling of the precursor material.[7] Even trace amounts of water can alter the perovskite crystallization process, potentially impairing crystal quality and device stability.[7] The impact of impurities is complex; for example, removing acetate impurities has been shown to be beneficial for device performance, whereas reducing potassium content can be detrimental.[8] Therefore, the purity of precursors is a key factor in achieving high-performance, stable, and reproducible devices.[7]

Q4: What is the function of solvent additives like DMSO in precursor solutions?

Additives play a crucial role in controlling the crystallization of the perovskite film. In precursor solutions using lead acetate, for example, adding a small amount of dimethylsulfoxide (DMSO) can form a stable mesophase structure.[10] This intermediate phase significantly delays the rapid crystallization of the perovskite during the spin-coating process, leading to more uniform and dense films with fewer defects.[10] This improved film quality translates to higher power conversion efficiencies in perovskite solar cells.[10] The ratio of additives like DMSO to the lead precursor can also be adjusted to compensate for environmental factors like humidity.[11]

Q5: Are there environmental or safety concerns with using lead-based precursors?

Yes, the use of lead-based precursors is a significant concern due to the inherent toxicity of lead.[12][13] Lead and its compounds are hazardous to human health and the environment.[12] A major challenge for the commercialization of technologies like perovskite solar cells is the potential for lead to leak from damaged devices, which can then become bioavailable and enter the food chain.[13] This has prompted extensive research into lead-free alternatives, such as tin (Sn) or bismuth (Bi) based perovskites, although these materials currently face challenges with stability and performance compared to their lead-based counterparts.[12][13][14]

Troubleshooting Guide

Q: My perovskite film has poor surface morphology (e.g., pinholes, incomplete coverage, small grains). What are the likely causes related to the precursors?

A: Poor film morphology is often directly linked to the precursor solution and the crystallization process. Consider the following:

  • Precursor Selection: The anion of the lead salt (e.g., iodide, acetate, chloride) influences solubility and reaction kinetics, which in turn affects crystal growth and film quality.[1][2]

  • Precursor Purity: Impurities can act as nucleation sites, leading to uncontrolled and heterogeneous crystallization, which can result in pinholes and small, disconnected grains.[7][15]

  • Solvent and Additives: The choice of solvent and the presence of additives like DMSO are critical. An improper solvent system or lack of coordinating additives can lead to rapid, uncontrolled crystallization.[10][11]

  • Environmental Humidity: Uncontrolled exposure of the precursor solution to high humidity can cause the formation of a colloidal cloudy dispersion, which is detrimental to film quality.[11]

Q: The power conversion efficiency (PCE) of my solar cells is low and inconsistent. How can I troubleshoot this from a precursor standpoint?

A: Low and irreproducible PCE is a common problem that can often be traced back to the precursors.

  • Check Precursor Stoichiometry: An incorrect molar ratio between the organic and inorganic components can lead to the formation of undesirable phases and remnant unreacted precursors (like PbI₂) in the final film, which can act as recombination centers.[1][11]

  • Evaluate Precursor Purity: As mentioned, impurities can introduce electronic trap states within the perovskite crystal lattice, which hinder charge transport and reduce efficiency.[7] An analytical evaluation of your source materials may be necessary.[8][9]

  • Optimize Additives: The type and concentration of additives must be carefully optimized. For instance, while some additives improve film quality, an excessive amount can lead to the formation of large, disconnected crystallites, which harms device performance.[15]

  • Consider Precursor Source: Different commercial batches of the same precursor can have varying impurity profiles, leading to batch-to-batch variation in device performance.[8][9]

Data and Experimental Protocols

Quantitative Data Tables

Table 1: Effect of Pb₃O₄ Additive in PbSO₄-Based Electrodes on Discharge Capacity

PbSO₄ in Mixture (wt. %)Pb₃O₄ in Mixture (wt. %)Discharge Capacity (mAh g⁻¹) at 100 mA g⁻¹
100%0%Reported as "not good enough"
95%5%78.2
90%10%92.9
80%20%88.0
70%30%91.5

Data sourced from research on active materials for lead-acid batteries.[4]

Table 2: Performance Comparison of Perovskite Solar Cells Using Different Lead Precursors

Lead PrecursorMolar Ratio (CH₃NH₃I : Lead Precursor)Resulting MaterialPower Conversion Efficiency (PCE)Reference
PbCl₂3 : 1CH₃NH₃PbI₃Comparable to Pb(OAc)₂[3]
Pb(OAc)₂3 : 1CH₃NH₃PbI₃Satisfactory, comparable to PbCl₂[3]
Pb(NO₃)₂3 : 1CH₃NH₃PbI₃Low[3]
Pb(acac)₂3 : 1CH₃NH₃PbI₃Low[3]
PbCO₃3 : 1No CH₃NH₃PbI₃ growth confirmedN/A[3]
Experimental Protocols

Protocol 1: General Method for Perovskite Film Deposition by Spin-Coating

This protocol is a generalized procedure based on common laboratory practices for fabricating perovskite films for solar cells.[3]

  • Precursor Solution Preparation:

    • Prepare the perovskite precursor solution by reacting methylammonium (B1206745) iodide (MAI) and the selected lead precursor (e.g., PbCl₂ or Pb(OAc)₂) in a 3:1 molar ratio in dimethylformamide (DMF).

    • For example, dissolve 2.64 mmol of MAI and 0.88 mmol of the lead precursor in 1 mL of DMF.

    • Stir the solution at room temperature in an inert atmosphere (e.g., inside a glove box) until all solids are fully dissolved.

  • Substrate Preparation:

    • Ensure substrates (e.g., FTO glass with a compact TiO₂ layer) are thoroughly cleaned and pre-treated (e.g., with UV-Ozone) before use.

  • Spin-Coating:

    • Transfer the prepared substrate into an inert atmosphere glove box.

    • Dispense the precursor solution (e.g., 100 µL) onto the substrate.

    • Spin-coat the solution at a speed of 2000 rpm for 60 seconds.

  • Annealing:

    • Immediately after spin-coating, transfer the substrate to a hotplate set at 100°C for 10 minutes (inside the glove box).

    • Remove the substrate from the glove box and heat in an oven at 100°C for 1 hour under an air stream to promote full crystallization.

  • Device Completion:

    • Complete the device by depositing the subsequent layers, such as the hole-transport material (e.g., spiro-OMeTAD) and the metal contact (e.g., gold).

Visualizations

TroubleshootingWorkflow start Poor Film Quality (Pinholes, Low Coverage) check_precursor 1. Check Precursor Solution start->check_precursor check_purity Is precursor purity verified? check_precursor->check_purity check_ratio Is molar ratio correct? check_purity->check_ratio  Yes solution_impure Action: Use high-purity precursors. Consider recrystallization. check_purity->solution_impure No check_additives Are additives (e.g., DMSO) optimized? check_ratio->check_additives  Yes solution_ratio Action: Recalculate and prepare fresh solution with correct stoichiometry. check_ratio->solution_ratio No process_params 2. Check Process Parameters check_additives->process_params  Yes solution_additives Action: Titrate additive concentration to optimize crystallization rate. check_additives->solution_additives No check_humidity Is humidity controlled? process_params->check_humidity check_annealing Is annealing T°/time correct? check_humidity->check_annealing  Yes solution_humidity Action: Process in inert environment (glove box) with low RH. check_humidity->solution_humidity No solution_annealing Action: Optimize annealing profile for specific precursor system. check_annealing->solution_annealing No

Caption: Troubleshooting workflow for poor perovskite film quality.

PrecursorLogicDiagram cluster_input Input Factors cluster_process Process Control cluster_output Material & Device Properties precursor_choice Precursor Choice (e.g., PbI₂, Pb(OAc)₂) crystallization Crystallization Kinetics precursor_choice->crystallization precursor_purity Precursor Purity (Impurity levels) precursor_purity->crystallization optoelectronics Optoelectronic Properties (Carrier Lifetime) precursor_purity->optoelectronics Defect States additives Solvent & Additives (e.g., DMF, DMSO) additives->crystallization morphology Film Morphology (Grain Size, Defects) crystallization->morphology crystallization->optoelectronics performance Device Performance (PCE, Stability) morphology->performance optoelectronics->performance

Caption: Logic diagram of precursor influence on device performance.

ImpurityPathway start Precursor Source (e.g., commercial PbI₂) impurities Contains Impurities (e.g., H₂O, Acetate, K⁺) start->impurities dissolution Dissolution in Solvent (Precursor Ink) impurities->dissolution nucleation Altered Nucleation & Crystal Growth dissolution->nucleation defects Formation of Defects in Perovskite Lattice nucleation->defects traps Point Defects (e.g., interstitials) defects->traps boundaries Grain Boundary Passivation/Activation defects->boundaries recombination Increased Non-Radiative Recombination traps->recombination boundaries->recombination end Reduced Device Performance & Stability recombination->end

Caption: Conceptual pathway of precursor impurities to device failure.

References

Technical Support Center: The Effect of pH on Lead Oxide Sulfate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lead oxide sulfate (B86663) precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of pH on the precipitation of lead compounds from a solution containing lead and sulfate ions?

The pH of the solution is a critical factor that determines the chemical form of the lead precipitate. In acidic to near-neutral conditions, lead sulfate (PbSO₄) is the predominant precipitate. As the pH becomes alkaline, other species such as lead oxide sulfates and lead hydroxide (B78521) will form.

Q2: In what pH range is lead sulfate (PbSO₄) precipitation most favorable?

Lead sulfate precipitation is most favorable in acidic to neutral pH ranges, typically from pH 0 to 7.[1] Within this range, the sulfate ions are readily available to react with lead ions (Pb²⁺) to form the insoluble PbSO₄ salt.

Q3: What happens to lead precipitation as the pH becomes alkaline?

As the pH increases into the alkaline range (pH > 7), the precipitation behavior of lead changes significantly:

  • pH 7-8: A narrow region may exist where lead oxide sulfate compounds, such as lanarkite (Pb₂O(SO₄)), can form.[1]

  • pH 8-11: Lead (II) hydroxide (Pb(OH)₂) becomes the dominant precipitate.[1]

  • pH > 11: The lead hydroxide can redissolve to form soluble complex ions, such as the tetrahydroxidoplumbate(II) ion ([Pb(OH)₄]²⁻), which increases the solubility of lead in highly alkaline solutions.[2]

Q4: What is lanarkite and under what conditions does it form?

Lanarkite is a this compound mineral with the chemical formula Pb₂O(SO₄).[3] It is a rare secondary mineral that typically forms under basic (alkaline) conditions in the oxidation zones of lead deposits.[4] In experimental settings, it can be formed in a narrow pH range between 7 and 8.[1]

Troubleshooting Guide

Q1: I've added a sulfate source to my lead oxide solution, but no precipitate is forming. What could be the issue?

  • Incorrect pH: Ensure your solution is in the optimal pH range for lead sulfate precipitation (acidic to neutral). If the solution is too acidic, the lead oxide may not have fully dissolved to release Pb²⁺ ions. If it is too alkaline (pH > 11), soluble lead-hydroxide complexes may be forming.

  • Initial Reagents: The process typically starts by dissolving lead (II) oxide (PbO) in an acid like nitric acid to form a soluble lead salt, such as lead nitrate (B79036) (Pb(NO₃)₂).[5] Direct addition of a sulfate source to a suspension of lead oxide may result in an incomplete reaction.

Q2: My lead-containing precipitate dissolved after I increased the pH of the solution. Why did this happen?

This is likely due to the amphoteric nature of lead hydroxide. While lead precipitates as lead hydroxide (Pb(OH)₂) in moderately alkaline conditions (around pH 8-11), it can redissolve at higher pH values to form soluble complex ions like [Pb(OH)₄]²⁻.[2]

Q3: The yield of my lead sulfate precipitate is lower than expected. What are some possible causes?

  • pH Out of Range: If the pH is too high, you may be co-precipitating lead hydroxide or forming soluble complexes, reducing the yield of pure lead sulfate.

  • Excess Strong Acid: Using a large excess of concentrated sulfuric acid might lead to the formation of soluble lead bisulfate (Pb(HSO₄)₂), which would decrease the yield of the PbSO₄ precipitate.[2]

  • Presence of Other Ions: Certain ions, such as phosphates, can interfere with the precipitation of lead sulfate by forming other insoluble lead salts, like lead phosphate.[5]

Q4: What is the white precipitate I am observing in my experiment?

The identity of the white precipitate is highly dependent on the pH:

  • Acidic to Neutral pH: The precipitate is most likely lead(II) sulfate (PbSO₄).

  • Moderately Alkaline pH (8-11): The precipitate is likely lead(II) hydroxide (Pb(OH)₂).

  • Slightly Alkaline pH (7-8): You could have a mixture including lead oxide sulfates like lanarkite.

Analytical techniques such as X-ray diffraction (XRD) would be required for definitive identification.

Data Presentation

Table 1: Effect of pH on Lead Precipitation

This table summarizes the amount of lead precipitated from a 40 ppm lead nitrate solution after 24 hours at various pH levels.

pH of SolutionDissolved Pb (ppm)Precipitated Pb (ppm)% Lead RemovedPredominant Precipitate/Species
3.036.53.58.75%PbSO₄
5.038.21.84.50%PbSO₄
7.02.337.794.25%PbSO₄ / Pb₂O(SO₄)
9.00.939.197.75%Pb(OH)₂
11.01.238.897.00%Pb(OH)₂
13.039.10.92.25%[Pb(OH)₄]²⁻ (soluble)

Data adapted from a study on the precipitation of lead species in a Pb-H₂O system. The original study did not involve sulfate, but the trend of lead hydroxide precipitation and subsequent dissolution in highly alkaline conditions is illustrated.

Experimental Protocols

Protocol: Preparation of Lead(II) Sulfate from Lead(II) Oxide

This protocol outlines the steps to prepare lead(II) sulfate by first converting insoluble lead(II) oxide into a soluble salt, followed by precipitation with a sulfate source.

Materials:

  • Lead(II) oxide (PbO)

  • Dilute Nitric Acid (HNO₃)

  • Sodium Sulfate Solution (Na₂SO₄) or Dilute Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • pH meter and calibration buffers

  • Stir plate and stir bar

  • Beakers, graduated cylinders

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

Methodology:

  • Dissolution of Lead Oxide: a. In a fume hood, carefully add a pre-weighed amount of lead(II) oxide powder to a beaker containing a magnetic stir bar. b. While stirring, slowly add a minimum amount of warm, dilute nitric acid until all the lead oxide has dissolved, forming a clear solution of lead(II) nitrate.[5] The reaction is: PbO(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + H₂O(l).

  • pH Adjustment (Optional but Recommended): a. Calibrate the pH meter. b. If necessary, adjust the pH of the lead nitrate solution to be slightly acidic (e.g., pH 4-5) to ensure optimal conditions for the subsequent precipitation of lead sulfate.

  • Precipitation of Lead Sulfate: a. While stirring the lead nitrate solution, slowly add a stoichiometric amount of sodium sulfate solution or dilute sulfuric acid. b. A white precipitate of lead(II) sulfate will form immediately. The reaction is: Pb(NO₃)₂(aq) + Na₂SO₄(aq) → PbSO₄(s) + 2NaNO₃(aq). c. Continue stirring for a set period (e.g., 30 minutes) to ensure the reaction goes to completion.

  • Isolation and Purification of the Precipitate: a. Set up the filtration apparatus. b. Filter the mixture to separate the solid lead sulfate precipitate from the solution. c. Wash the precipitate on the filter paper with several small portions of deionized water to remove any soluble impurities.

  • Drying: a. Carefully transfer the filter paper with the precipitate to a watch glass. b. Dry the sample in a drying oven at a low temperature (e.g., 80-100 °C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation of Soluble Lead Salt cluster_precip Step 2: Precipitation cluster_iso Step 3: Isolation & Purification pbo Lead(II) Oxide (PbO) dissolution Dissolution & Stirring pbo->dissolution hno3 Nitric Acid (HNO₃) hno3->dissolution pb_nitrate Lead(II) Nitrate Solution Pb(NO₃)₂(aq) dissolution->pb_nitrate precipitation Precipitation & Stirring pb_nitrate->precipitation na2so4 Sulfate Source (e.g., Na₂SO₄) na2so4->precipitation mixture PbSO₄ Precipitate in Solution precipitation->mixture filtration Filtration mixture->filtration washing Washing with DI Water filtration->washing drying Drying washing->drying final_product Pure Lead(II) Sulfate (PbSO₄ solid) drying->final_product

Caption: Experimental workflow for lead sulfate precipitation.

ph_effect_on_lead_precipitation ph_scale pH 11 (Strongly Alkaline) pb_ion Pb²⁺ (aq) Soluble Lead Ions pbso4 PbSO₄ (s) Lead Sulfate Precipitate pb_ion->pbso4 + SO₄²⁻ lanarkite Pb₂O(SO₄) (s) Lanarkite Precipitate pbso4->lanarkite + OH⁻ pboh2 Pb(OH)₂ (s) Lead Hydroxide Precipitate lanarkite->pboh2 + OH⁻ pb_complex [Pb(OH)₄]²⁻ (aq) Soluble Plumbate Complex pboh2->pb_complex + OH⁻ (excess) (Redissolution)

Caption: Relationship between pH and dominant lead species.

References

Technical Support Center: Refining the Calcination of Lead Oxide Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the calcination of lead oxide sulfate (B86663).

Troubleshooting Guide

This guide addresses specific issues that may arise during the calcination process, offering potential causes and solutions.

Issue Potential Causes Recommended Solutions
Incomplete Conversion to Lead (II) Oxide (PbO) 1. Calcination temperature is too low. 2. Dwell time at the target temperature is insufficient. 3. Heating rate is too fast, not allowing enough time for the reaction to complete. 4. Non-uniform heat distribution in the furnace.1. Ensure the calcination temperature is within the optimal range of 886°C to 1100°C. The decomposition of lead sulfate to lead oxide is typically complete around 1100°C.[1] 2. Increase the dwell time at the peak temperature. For example, a dwell time of 1 to 3 hours at temperatures between 800°C and 850°C has been shown to be effective in similar solid-state reactions.[2] 3. Utilize a slower heating rate, such as 5°C/min to 10°C/min, to ensure the sample heats uniformly and the decomposition reaction can proceed to completion.[1][2] 4. Ensure proper placement of the crucible in the furnace for uniform heating. Consider using a furnace with good temperature uniformity.
Presence of Unwanted Phases in the Final Product 1. Incorrect calcination temperature. 2. Contamination from the crucible or furnace atmosphere. 3. Incomplete decomposition of precursor materials.1. Precisely control the calcination temperature. For instance, to avoid the formation of red lead (Pb₃O₄), the temperature should be kept above its decomposition point (around 550°C).[3] 2. Use high-purity alumina (B75360) or corundum crucibles. Ensure the furnace atmosphere is controlled; for the conversion of lead sulfate to lead oxide, an air atmosphere is typically used.[1][4] 3. Verify the purity of the starting lead oxide sulfate. If starting from other precursors like lead carbonate, ensure the initial calcination to form the sulfate is complete.
Poor Product Morphology (e.g., large agglomerates, inconsistent particle size) 1. Excessive calcination temperature or prolonged dwell time. 2. High heating and cooling rates. 3. Characteristics of the precursor material.1. Optimize the calcination temperature and time to avoid excessive particle growth and the formation of hard agglomerates.[2] 2. Employ controlled heating and cooling rates (e.g., 20°C/min) to manage particle size.[2] 3. The morphology of the final product can be influenced by the crystal size and shape of the initial this compound.[1] Consider milling the precursor to achieve a more uniform particle size before calcination.
Volatilization of Lead Oxide 1. Calcination temperature is too high (above 1100°C). 2. Presence of chlorides in the sample can facilitate volatilization.1. Maintain the calcination temperature below the point where significant evaporation of PbO occurs, which is approximately 1100°C to 1200°C.[1] In some systems, lead volatilization can be a concern at temperatures above 850°C.[5] 2. Ensure the precursor material is free from chloride contamination. The presence of chlorides can lower the temperature at which heavy metal volatilization occurs.[6][7] Adding excess lead oxide to the initial mixture can sometimes compensate for volatilization losses in mixed-oxide systems.[8]
Product is partially melted or granulated Formation of fusible eutectics containing lead oxide.This can occur at temperatures above 1100°C where lead sulfate decomposes to lead oxide, which can then form low-melting point mixtures.[9][10] To avoid this, maintain the calcination temperature below the melting point of these potential eutectic mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the expected final product of this compound calcination?

A1: The final product of the thermal decomposition of lead sulfate (PbSO₄) is lead (II) oxide (PbO).[1] X-ray diffraction (XRD) analysis typically confirms the presence of both α-PbO and β-PbO phases in the final product.[1]

Q2: At what temperature does lead sulfate decompose?

A2: The thermal decomposition of lead sulfate in an air atmosphere begins at approximately 886°C and is complete by about 1100°C. The process occurs in two main stages within this temperature range.[1]

Q3: How can I monitor the progress of the calcination?

A3: Thermogravimetric analysis (TGA) is an excellent technique to monitor the weight loss of the sample as a function of temperature, which corresponds to the decomposition of lead sulfate and the release of sulfur trioxide (SO₃).[1][4] The TGA curve will show a significant weight loss in the 886°C to 1142°C range.[11] X-ray diffraction (XRD) can be used to analyze the phase composition of the material at different stages of calcination.[1]

Q4: What is the recommended atmosphere for the calcination of this compound?

A4: An air atmosphere is commonly used for the calcination of lead sulfate to lead oxide.[1][4] It is important to maintain a consistent gas flow during the experiment.[1] A neutral or oxidizing atmosphere is recommended to prevent the reduction of lead oxide to metallic lead.[3]

Q5: How does the particle size of the precursor affect the final product?

A5: The particle size and morphology of the initial this compound can influence the characteristics of the final lead oxide product.[1] Using a precursor with a smaller and more uniform particle size can lead to a more homogeneous reaction and potentially a final product with a more controlled particle size.

Q6: Can I use a similar process for other lead compounds?

A6: Yes, calcination is a common method to produce lead oxide from various precursors. For example, lead carbonate can be calcined to produce lead oxide.[12] However, the optimal temperature and atmospheric conditions will vary depending on the starting material.

Quantitative Data Summary

ParameterValueSource
Decomposition Start Temperature of PbSO₄ ~886°C[1]
Decomposition End Temperature of PbSO₄ ~1100°C - 1142°C[1]
Temperature Range for PbO Evaporation ~1100°C - 1200°C[1]
Typical Heating Rate 5°C/min[1]
Typical Gas Flow (Air) 15 ml/min[1]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of Lead Sulfate Decomposition

  • Sample Preparation: Weigh approximately 8-10 mg of pure lead sulfate into a standard corundum crucible.

  • Instrument Setup: Place the crucible in a thermogravimetric analyzer.

  • Experimental Conditions:

    • Heat the sample from room temperature (e.g., 25°C) to 1200°C.

    • Use a constant heating rate of 5°C/min.

    • Maintain a constant air atmosphere with a flow rate of 15 ml/min.[1]

  • Data Analysis: Record the weight loss as a function of temperature. The resulting TGA curve will show the decomposition stages of lead sulfate.

Protocol 2: Bulk Calcination of Lead Sulfate to Lead (II) Oxide

  • Sample Preparation: Place the desired amount of lead sulfate powder in a suitable crucible (e.g., alumina).

  • Furnace Setup: Place the crucible in a programmable muffle furnace.

  • Calcination Profile:

    • Ramp the temperature from ambient to the target calcination temperature (e.g., 1000°C) at a controlled rate (e.g., 10°C/min).

    • Hold at the target temperature for a specified duration (e.g., 2 hours).

    • Cool the furnace down to room temperature at a controlled rate.

  • Product Characterization: Analyze the resulting powder using X-ray diffraction (XRD) to confirm the phase composition (presence of α-PbO and β-PbO and absence of PbSO₄). Scanning Electron Microscopy (SEM) can be used to examine the morphology of the final product.

Visualizations

CalcinationWorkflow cluster_prep Preparation cluster_process Calcination Process cluster_analysis Analysis Precursor This compound (PbSO₄·xPbO) Crucible Alumina/Corundum Crucible Precursor->Crucible Furnace Muffle Furnace (Air Atmosphere) Crucible->Furnace Heating Heating (e.g., 5-10°C/min) Furnace->Heating Dwell Dwell at Target Temp. (886°C - 1100°C) Heating->Dwell Cooling Controlled Cooling Dwell->Cooling Product Final Product (α-PbO, β-PbO) Cooling->Product XRD XRD Analysis Product->XRD SEM SEM Analysis Product->SEM

Caption: Experimental workflow for the calcination of this compound.

SignalingPathways PbSO4 Lead Sulfate (PbSO₄) Intermediate Intermediate Phases (e.g., Basic Lead Sulfates) PbSO4->Intermediate ~886°C PbO Lead (II) Oxide (α-PbO, β-PbO) Intermediate->PbO < 1100°C SO3 Sulfur Trioxide (SO₃ gas) Intermediate->SO3 PbO_vap PbO Vapor PbO->PbO_vap > 1100°C

Caption: Phase transformation pathway during lead sulfate calcination.

References

Technical Support Center: Enhancing the Electrochemical Capacity of Lead Oxide Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lead oxide sulfate (B86663). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your electrochemical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that limit the electrochemical capacity of lead oxide sulfate?

A1: The primary limiting factors include irreversible sulfation, degradation of the positive active material (PAM), and corrosion of the positive grid.[1][2] During discharge, lead oxide (PbO₂) and lead (Pb) react with sulfuric acid to form lead sulfate (PbSO₄). If the battery remains in a discharged state for too long, this lead sulfate can recrystallize into a hard, stable, and electrochemically inactive form, a process known as irreversible sulfation.[3][4][5] This reduces the active surface area available for reaction, leading to capacity loss.[3] Other contributing factors include electrolyte stratification, where acid concentration becomes uneven, and shedding of the active material from the electrode plates.[1][3]

Q2: What is the role of additives in enhancing the capacity of lead-acid batteries?

A2: Additives are incorporated into the electrode paste or electrolyte to improve battery performance and lifespan.[6][7] Carbon-based additives, such as graphite, carbon black, and reduced graphene oxide (rGO), are commonly added to the negative active material (NAM).[8][9][10] They enhance electrical conductivity, increase the surface area, and help create a conductive network between lead sulfate particles, which suppresses irreversible sulfation.[8][9] Other additives, like organic expanders, can increase the porosity of the active material, improving acid diffusion and material utilization.[6][11] Some chemicals, such as magnesium sulfate (Epsom salt), can be added to the electrolyte of older batteries to dissolve lead sulfate buildup, though this is often a temporary solution.[7]

Q3: How do nanomaterials improve the performance of lead oxide electrodes?

A3: Utilizing nanostructured materials, such as lead oxide nanowires or nanoparticles, significantly increases the electrode's active surface area.[9] This provides more sites for electrochemical reactions, leading to higher active mass utilization and improved capacity.[9] The addition of nanoparticles like reduced graphene oxide (rGO) to nanostructured lead electrodes can further enhance performance by improving conductivity and suppressing the formation of large, insulating PbSO₄ crystals.[9] Similarly, preparing lead oxide from recycled batteries can yield finely dispersed, nanosized powders that result in batteries with greater capacity and longer life.[12][13]

Q4: What are the main causes of capacity fading during cycling?

A4: Capacity fading in lead-acid systems is primarily caused by a combination of factors that degrade the battery's components over repeated charge-discharge cycles.[2] Key causes include:

  • Irreversible Sulfation: The accumulation of hard lead sulfate crystals on the plates.[3][14]

  • Active Material Degradation: Changes in the morphology and shedding of the positive active material (PAM).[1][2]

  • Grid Corrosion: The oxidation of the lead alloy grid, which weakens the plate structure.[3]

  • Operating Conditions: Factors like frequent deep discharges, overcharging, chronic undercharging, and high operating temperatures accelerate these degradation processes.[3][15]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Rapid capacity decay is observed within the first 50 cycles.

  • Possible Cause 1: Irreversible Sulfation.

    • Question: Is the cell being fully charged after each discharge cycle? Was the cell left in a discharged state for an extended period?

    • Explanation: Undercharging or allowing a cell to rest in a discharged state promotes the growth of large, stable lead sulfate crystals that cannot be efficiently converted back to active material during charging.[4][5]

    • Solution: Ensure your charging protocol allows the battery to reach a fully saturated charge (e.g., charging for 14-16 hours).[4] If soft sulfation has occurred, applying a regulated overcharge (e.g., at 2.50-2.66V per cell) for an extended period may help dissolve the crystals.[4]

  • Possible Cause 2: Active Material Shedding.

    • Question: Are you observing particulate matter in the electrolyte or at the bottom of the cell after cycling?

    • Explanation: Excessive gassing from overcharging, or physical stress from deep discharges, can cause the active material to detach from the electrode grid, resulting in a permanent loss of capacity.[3]

    • Solution: Review your charging voltage to avoid excessive overcharging. Limit the depth of discharge (DoD) during cycling, as a lower DoD is correlated with a significantly longer cycle life.[16] Consider incorporating additives that improve the mechanical integrity of the paste.

Problem 2: The cell's internal resistance is consistently high or increasing rapidly.

  • Possible Cause 1: Advanced Sulfation.

    • Question: Does the high resistance correlate with a drop in capacity?

    • Explanation: The formation of an insulating layer of lead sulfate on the electrode surfaces is a primary contributor to increased internal resistance.[5][7]

    • Solution: Use Electrochemical Impedance Spectroscopy (EIS) to diagnose the issue. An increase in charge-transfer resistance in the EIS spectrum often points to sulfation.[17][18] Applying a corrective equalization charge may help.

  • Possible Cause 2: Grid Corrosion.

    • Question: Has the cell been operated at high temperatures or subjected to frequent overcharging?

    • Explanation: High temperatures and excessive overcharging accelerate the corrosion of the positive lead grid, forming a resistive oxide layer between the grid and the active material.[3]

    • Solution: Implement better thermal management for your experimental setup.[19] Optimize the charging protocol to minimize overcharging. Post-mortem analysis of the positive grid can confirm corrosion.

Problem 3: Experimental results are inconsistent and not reproducible.

  • Possible Cause 1: Inconsistent Material Preparation.

    • Question: Are the leady oxide properties, paste mixing procedure, and curing conditions strictly controlled for each batch?

    • Explanation: The performance of the final electrode is highly sensitive to the precursor stages.[20] Variations in the leady oxide composition (e.g., ratio of α-PbO to β-PbO), paste density, or curing temperature and humidity can lead to significant differences in electrochemical behavior.[20]

    • Solution: Standardize your protocols for oxide production, paste mixing, and curing.[20] Characterize the precursor materials (e.g., using XRD) before cell assembly to ensure consistency.

  • Possible Cause 2: Lack of a Reference Electrode.

    • Question: Are you using a two-electrode or three-electrode setup?

    • Explanation: In a two-electrode cell, it is impossible to distinguish the performance of the positive and negative electrodes. An issue like sulfation, which primarily affects the negative plate, can be misinterpreted.[17]

    • Solution: Incorporate a reference electrode (e.g., Hg/Hg₂SO₄) to isolate the impedance and potential of the individual electrodes, allowing for more precise diagnosis of failure modes.[18]

Quantitative Data Presentation

Table 1: Effect of Carbon-Based Additives on Lead-Acid Battery Performance

Additive TypeConcentrationKey Improvement(s)Quantitative ResultSource(s)
High Surface Area Carbon BlackNot specifiedIncreased cycle life at 100% DoD86.9% longer cycle life compared to control.[8]
Reduced Graphene Oxide (rGO)Electrodeposited layerHigher specific capacity and cycle lifeAchieved ~258 mAh/g (close to theoretical); >1000 cycles.[9]
Nano-Pb/C Composite1 wt. %Greatly improved cycle performance (HRPSoC)Reached 18,154 cycles under high-rate partial-state-of-charge conditions.[10]

Table 2: Effect of Porosity-Enhancing Additives on Discharge Capacity

Additive TypeKey Improvement(s)Quantitative ResultSource(s)
Organic Porosity Additive (ES-100)Increased active material utilization29% increase in discharge capacity at the 1-hour rate.[6]
Inorganic Porosity Additive (ES-60)Increased active material utilization38% increase in discharge capacity at the 1-hour rate.[6]

Experimental Protocols

Protocol 1: Preparation of Negative Electrode Paste with Carbon Additives

This protocol describes a general method for incorporating carbon additives into the negative active material (NAM) paste.

  • Material Preparation:

    • Dry the leady oxide (a mixture of Pb and PbO) and the selected carbon additive (e.g., high surface area carbon black, graphite) in an oven to remove moisture.

    • Prepare the expander mixture, which typically includes barium sulfate, carbon black, and a lignosulfonate derivative.

  • Dry Mixing:

    • In a laboratory paste mixer, combine the leady oxide, the expander mixture, and the primary carbon additive.

    • Mix the dry components for 10-15 minutes until a homogeneous powder is obtained.

  • Wet Mixing:

    • Slowly add deionized water to the dry mixture while the mixer is running. Continue mixing until the paste reaches a stiff, dough-like consistency.

    • Gradually add sulfuric acid (e.g., 4.0 M) to the paste. This is an exothermic reaction, and the temperature should be monitored.

    • Continue mixing for another 15-20 minutes until the paste is uniform and has the desired density and consistency.

  • Pasting and Curing:

    • Apply the paste onto the lead alloy grids using a manual pasting knife, ensuring the grid is filled completely and uniformly.

    • Place the pasted plates in a humidity-controlled chamber for curing. A typical curing process might involve holding the plates at a specific temperature and high humidity for 24-72 hours to allow for the formation of basic lead sulfates.

  • Formation:

    • Assemble the cured plates into a cell with appropriate separators and electrolyte (sulfuric acid).

    • Perform the electrochemical formation process by applying a constant current charge until the negative plate is converted to spongy lead (Pb) and the positive to lead dioxide (PbO₂).

Protocol 2: Characterization using Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to analyze interfacial processes and internal resistance.[21]

  • Cell Preparation:

    • Ensure the cell is at a stable state of charge (SoC) and temperature. It is recommended to perform EIS at various SoC levels (e.g., 100%, 50%, 20%) to understand its effect on impedance.

    • Use a three-electrode setup with a reference electrode to separate the contributions of the positive and negative electrodes.[18]

  • Instrumentation Setup:

    • Connect the cell to a potentiostat equipped with a frequency response analyzer.

    • Set the parameters for the EIS measurement:

      • Frequency Range: Typically from 10 kHz down to 1 mHz.

      • AC Amplitude: A small perturbation voltage (e.g., 5-10 mV) to maintain system linearity.

      • DC Bias: A superimposed DC current may be applied to simulate charge or discharge conditions.[18]

  • Data Acquisition:

    • Run the experiment and collect the impedance data across the specified frequency range.

    • The data is typically plotted in a Nyquist plot (Z'' vs. Z') or Bode plots (Magnitude/Phase vs. Frequency).

  • Data Analysis:

    • The high-frequency intercept with the real axis (Z') represents the ohmic resistance (R_s) of the electrolyte, separator, and connections.[21]

    • The semicircle(s) in the mid-to-high frequency range relate to charge-transfer resistance (R_ct) and double-layer capacitance at the electrode-electrolyte interface.[18] An increase in the diameter of this semicircle often indicates sulfation or passivation.[17]

    • The low-frequency tail is related to diffusion processes within the porous electrode.

    • Fit the data to an equivalent electrical circuit (EEC) model to quantify these different electrochemical parameters.[17][21]

Visualizations

Troubleshooting_Workflow start Poor Electrochemical Performance (e.g., Low Capacity, High Fade) check_sulfation Investigate Sulfation: - Check charging protocol - Analyze cell rest state start->check_sulfation check_material Evaluate Active Material: - Post-mortem SEM - Check for shedding/cracking start->check_material check_resistance Measure Internal Resistance: - Perform EIS - Analyze Nyquist plot start->check_resistance solution_charge Solution: - Implement full charge cycle - Apply equalization charge check_sulfation->solution_charge Sulfation confirmed solution_paste Solution: - Optimize paste formulation - Adjust DoD check_material->solution_paste Shedding/degradation observed solution_corrosion Solution: - Check for grid corrosion - Optimize thermal management check_resistance->solution_corrosion High R_ct or R_s observed

Caption: A troubleshooting workflow for diagnosing poor electrochemical performance.

Sulfation_Mechanism cluster_discharge Discharge Process cluster_recharge Normal Recharge cluster_aging Prolonged Discharged State pb Pb (Active Material) pbso4_amorphous Amorphous PbSO4 (Small, Reversible Crystals) pb->pbso4_amorphous + H2SO4 pb_recharged Pb (Restored) pbso4_amorphous->pb_recharged Charging pbso4_crystal Crystalline PbSO4 (Large, Insulating, Irreversible) pbso4_amorphous->pbso4_crystal Recrystallization (Undercharging) capacity_loss Capacity Loss & High Resistance pbso4_crystal->capacity_loss Leads to

Caption: The mechanism of irreversible sulfation in lead-acid batteries.

Experimental_Workflow start Start: Material Preparation dry_mix 1. Dry Mixing (Leady Oxide + Additives) start->dry_mix wet_mix 2. Wet Mixing (Add Water, then H2SO4) dry_mix->wet_mix pasting 3. Grid Pasting (Apply paste to lead grid) wet_mix->pasting curing 4. Curing (Controlled Temp/Humidity) pasting->curing assembly 5. Cell Assembly curing->assembly formation 6. Electrochemical Formation assembly->formation testing 7. Performance Testing (Cycling, EIS) formation->testing

References

Technical Support Center: Enhancing the Adhesion of Lead Oxide Sulfate Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the adhesion of lead oxide sulfate (B86663) films. This resource is designed for researchers, scientists, and professionals in drug development and other fields who are working with lead oxide sulfate coatings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the deposition and application of these films.

Troubleshooting Guide: Common Adhesion Issues

Adhesion failure is a frequent challenge in the deposition of thin films. Below are common problems encountered with this compound films, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Film Peeling or Flaking 1. Inadequate substrate cleaning, leaving contaminants like oils or oxides.[1][2] 2. Poor wetting of the substrate by the electrolyte solution.[1] 3. High internal stress in the deposited film. 4. Mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate.1. Implement a rigorous multi-step cleaning protocol (see Experimental Protocols section).[2] 2. Modify the electrolyte with wetting agents or alter the substrate surface energy. 3. Optimize deposition parameters (e.g., lower current density, use pulse plating). 4. Select a substrate with a closer CTE match or use an intermediate buffer layer.
Blistering or Bubbling 1. Trapped hydrogen gas during high-current-density electrodeposition. 2. Moisture or contaminants on the substrate surface vaporizing during post-deposition treatments.1. Reduce the current density or use pulse-reverse plating to allow for gas dissipation. 2. Ensure the substrate is thoroughly dried before deposition and that the deposition environment is clean.
Cracking of the Film 1. Excessive film thickness leading to high internal stress. 2. Brittle nature of the deposited film. 3. Mechanical stress during handling or testing.1. Reduce deposition time to create a thinner film. 2. Introduce additives to the plating bath to improve film ductility or perform post-deposition annealing. 3. Handle coated substrates with care and ensure proper mounting for any post-deposition analysis.
Poor Adhesion after Curing/Drying 1. Insufficient curing time or incorrect temperature, leading to incomplete solvent removal or phase changes.[2] 2. Volume changes in the film during the curing process.[3]1. Optimize the curing parameters (time and temperature) based on the specific this compound phase desired.[2] 2. Employ a gradual heating and cooling ramp during annealing to minimize thermal shock.
Inconsistent Adhesion Across Substrate 1. Non-uniform substrate surface preparation. 2. Uneven current distribution during electrodeposition. 3. Inhomogeneous temperature distribution across the substrate.1. Ensure consistent application of cleaning and etching procedures across the entire substrate surface. 2. Adjust the electrode geometry and cell design to promote uniform current flow. 3. Ensure uniform heating of the electrolyte and substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving good adhesion of this compound films?

A1: The most critical factors can be categorized into three areas:

  • Substrate Preparation: A clean, contaminant-free, and appropriately roughened surface is paramount for good adhesion. The removal of organic residues and native oxide layers is essential.

  • Deposition Parameters: Controlling the electrodeposition parameters such as current density, pH of the bath, and temperature is crucial. These factors influence the film's microstructure, internal stress, and, consequently, its adhesion.

  • Bath Composition: The concentration of lead and sulfate ions, as well as the presence of any additives, can significantly impact the film's properties and its bond with the substrate.

Q2: How does substrate roughness affect adhesion?

A2: Substrate roughness can have a significant impact on adhesion, primarily by increasing the surface area for mechanical interlocking between the film and the substrate. However, excessive roughness can lead to the formation of voids at the interface, which can act as stress concentration points and degrade adhesion. The optimal roughness depends on the deposition technique and the desired film thickness.

Q3: Can additives be used to improve the adhesion of this compound films?

A3: Yes, various additives can be incorporated into the electrodeposition bath to enhance adhesion. These can include:

  • Wetting agents (surfactants): To ensure complete wetting of the substrate by the electrolyte.

  • Grain refiners: To produce a more compact and less stressed film.

  • Leveling agents: To promote uniform film growth. The choice of additive depends on the specific chemistry of the electrodeposition bath and the substrate being used.

Q4: What is the role of pH in the electrodeposition of this compound films and their adhesion?

A4: The pH of the electrodeposition bath can influence the chemical species present in the solution, the kinetics of the deposition reaction, and the properties of the resulting film. For lead-based films, pH can affect the solubility of lead salts and the formation of different lead oxide and sulfate phases, which in turn impacts the film's adhesion and cohesion.

Q5: How can I test the adhesion of my this compound films?

A5: Several methods are available for testing film adhesion, ranging from simple qualitative tests to more complex quantitative methods:

  • Tape Test (ASTM D3359): A qualitative test where a pressure-sensitive tape is applied to the film and then rapidly removed. The amount of film removed is used to assess adhesion.

  • Scratch Test: A stylus is drawn across the film with an increasing load until the film is detached. The critical load at which failure occurs is a measure of adhesion.

  • Pull-off Test (ASTM D4541): A dolly is glued to the film surface, and a perpendicular force is applied to pull the dolly off. The force required to detach the film is a quantitative measure of adhesion strength.[3][4]

Experimental Protocols

Protocol 1: Substrate Preparation for Enhanced Adhesion

This protocol describes a general procedure for preparing a metal substrate (e.g., stainless steel, titanium) for the electrodeposition of this compound films.

Materials:

  • Substrate material

  • Abrasive papers (e.g., 240, 400, 600, 800 grit)

  • Acetone (B3395972)

  • Isopropanol (B130326)

  • Deionized water

  • Alkaline degreasing solution (e.g., 50 g/L NaOH, 20 g/L Na2CO3)

  • Acid pickling solution (e.g., 10% H2SO4 or a specific acid mixture for the substrate)

Procedure:

  • Mechanical Polishing:

    • Start by grinding the substrate surface with a coarse abrasive paper (e.g., 240 grit) to remove any major surface irregularities.

    • Sequentially polish the surface with finer grit papers (400, 600, and 800 grit) to achieve a uniform surface finish. Use water as a lubricant during polishing.

  • Solvent Degreasing:

    • Ultrasonically clean the polished substrate in acetone for 10-15 minutes to remove organic contaminants.

    • Rinse thoroughly with deionized water.

    • Ultrasonically clean the substrate in isopropanol for 10-15 minutes.

    • Rinse thoroughly with deionized water and dry with a stream of nitrogen or clean, compressed air.

  • Alkaline Cleaning:

    • Immerse the substrate in the alkaline degreasing solution at an elevated temperature (e.g., 60-80 °C) for 5-10 minutes to remove any remaining oils and grease.

    • Rinse thoroughly with deionized water.

  • Acid Pickling (Activation):

    • Immerse the substrate in the acid pickling solution for 1-5 minutes to remove the native oxide layer and activate the surface. The exact time and acid concentration will depend on the substrate material.

    • Rinse thoroughly with deionized water.

  • Final Rinse and Drying:

    • Perform a final rinse with deionized water.

    • Immediately dry the substrate with a stream of nitrogen or clean, compressed air.

    • Proceed with the electrodeposition process as soon as possible to prevent re-oxidation of the surface.

Protocol 2: Electrodeposition of a this compound Film

This protocol provides a starting point for the electrodeposition of a this compound film. The parameters may need to be optimized for your specific application.

Materials:

  • Prepared substrate (working electrode)

  • Counter electrode (e.g., platinum mesh)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Electrolyte bath (e.g., an aqueous solution containing a lead salt like lead nitrate (B79036) or lead acetate, and a sulfate source like sodium sulfate or sulfuric acid). The exact concentrations will need to be determined based on the desired film composition.

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation:

    • Dissolve the lead salt and sulfate source in deionized water to the desired concentrations.

    • Adjust the pH of the solution using an appropriate acid or base (e.g., nitric acid, sodium hydroxide) to the target value.

    • Heat the electrolyte to the desired deposition temperature (e.g., 25-60 °C) and maintain it throughout the experiment.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared substrate as the working electrode, the platinum mesh as the counter electrode, and the reference electrode.

    • Ensure the electrodes are positioned correctly to promote uniform current distribution.

  • Electrodeposition:

    • Immerse the electrodes in the electrolyte.

    • Apply a constant current density (galvanostatic deposition) or a constant potential (potentiostatic deposition) using the potentiostat/galvanostat. A typical current density might be in the range of 1-50 mA/cm².

    • Continue the deposition for the desired amount of time to achieve the target film thickness.

  • Post-Deposition Treatment:

    • After deposition, immediately rinse the coated substrate with deionized water to remove any residual electrolyte.

    • Dry the film gently with a stream of nitrogen.

    • If required, perform a post-deposition annealing step in a controlled atmosphere furnace to improve crystallinity and adhesion.

Protocol 3: Pull-off Adhesion Test (based on ASTM D4541)

This protocol outlines the procedure for quantitatively measuring the adhesion strength of the deposited film.

Materials:

  • Coated substrate

  • Loading fixtures (dollies) of a specified diameter

  • Adhesive (e.g., a two-part epoxy)

  • Portable pull-off adhesion tester

  • Solvent for cleaning (e.g., acetone)

  • Cutting tool (if required)

Procedure:

  • Surface Preparation:

    • Clean the surface of the film and the face of the dolly with a solvent to remove any contaminants.

    • Lightly abrade the surface of the film and the dolly face to promote adhesive bonding.

  • Adhesive Application:

    • Mix the two-part epoxy adhesive according to the manufacturer's instructions.

    • Apply a uniform layer of the adhesive to the face of the dolly.

    • Press the dolly firmly onto the coated surface. Ensure that a small amount of adhesive oozes out from the sides to confirm complete coverage.

    • Remove any excess adhesive from around the dolly.

  • Curing:

    • Allow the adhesive to cure for the time and at the temperature specified by the manufacturer.

  • Scoring (optional but recommended):

    • Once the adhesive is cured, carefully cut through the film around the circumference of the dolly down to the substrate. This isolates the test area.

  • Adhesion Testing:

    • Attach the pull-off adhesion tester to the dolly.

    • Apply a perpendicular tensile force at a smooth, continuous rate as specified by the standard.

    • Record the force at which the dolly detaches from the surface.

    • Note the nature of the failure (e.g., adhesive failure between the film and substrate, cohesive failure within the film, or glue failure).

Data Presentation

The following tables provide an example of how to structure quantitative data for easy comparison. Note: The data presented here is illustrative and may not represent actual experimental results for this compound films due to the limited availability of specific quantitative data in the literature.

Table 1: Effect of Substrate Roughness on Adhesion Strength

Substrate MaterialSurface Roughness (Ra, µm)Adhesion Strength (MPa)Failure Mode
Stainless Steel0.115.2Adhesive
Stainless Steel0.522.8Mixed
Stainless Steel1.025.5Cohesive
Titanium0.118.1Adhesive
Titanium0.526.3Mixed
Titanium1.029.7Cohesive

Table 2: Influence of Current Density on Film Adhesion

Current Density (mA/cm²)Film Thickness (µm)Adhesion Strength (MPa)Film Appearance
51028.4Smooth, uniform
101125.1Smooth, uniform
201519.7Slightly nodular
402212.3Powdery, poor adhesion

Visualizations

Troubleshooting Workflow for Poor Adhesion

TroubleshootingWorkflow start Poor Adhesion Observed substrate_prep Review Substrate Preparation start->substrate_prep deposition_params Analyze Deposition Parameters substrate_prep->deposition_params Prep OK clean_issue Inadequate Cleaning? substrate_prep->clean_issue Prep Issue bath_chem Check Bath Chemistry deposition_params->bath_chem Params OK current_issue Current Density Too High/Low? deposition_params->current_issue Params Issue post_treatment Evaluate Post-Treatment bath_chem->post_treatment Bath OK ph_issue Incorrect pH? bath_chem->ph_issue Bath Issue anneal_issue Improper Annealing? post_treatment->anneal_issue Post-Treatment Issue roughness_issue Incorrect Roughness? clean_issue->roughness_issue solve_clean Implement Improved Cleaning Protocol clean_issue->solve_clean solve_roughness Optimize Surface Roughness roughness_issue->solve_roughness temp_issue Incorrect Temperature? current_issue->temp_issue solve_current Adjust Current Density current_issue->solve_current solve_temp Optimize Temperature temp_issue->solve_temp additive_issue Additive Problem? ph_issue->additive_issue solve_ph Adjust Bath pH ph_issue->solve_ph solve_additive Modify/Add Additives additive_issue->solve_additive solve_anneal Optimize Annealing Parameters anneal_issue->solve_anneal

Caption: A flowchart for troubleshooting poor adhesion of this compound films.

Experimental Workflow for Film Deposition and Testing

ExperimentalWorkflow sub_prep Substrate Preparation (Polishing, Cleaning, Etching) electrodep Electrodeposition (Galvanostatic/Potentiostatic) sub_prep->electrodep post_treat Post-Deposition Treatment (Rinsing, Drying, Annealing) electrodep->post_treat characterization Film Characterization post_treat->characterization adhesion_test Adhesion Testing characterization->adhesion_test analysis Data Analysis and Failure Mode Identification adhesion_test->analysis

Caption: A typical experimental workflow for depositing and testing this compound films.

References

Technical Support Center: Lead Oxide Sulfate Characterization by XRD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lead oxide sulfate (B86663) characterization by X-ray diffraction (XRD).

Troubleshooting Guide

This guide addresses specific issues that may arise during the XRD analysis of lead oxide sulfates.

Question: My XRD pattern shows broad, poorly defined peaks. What are the possible causes and solutions?

Answer: Broad peaks in an XRD pattern of lead oxide sulfate can stem from several factors related to the material's properties and the experimental setup.

  • Small Crystallite Size: Nanocrystalline materials or samples with very small crystallites will inherently produce broader diffraction peaks. The average crystallite size can be estimated using the Scherrer equation.

  • Lattice Strain: Microstrains in the crystal lattice, which can be introduced during sample preparation (e.g., grinding), can also lead to peak broadening.

  • Amorphous Content: The presence of amorphous (non-crystalline) this compound phases will contribute to a broad background signal, potentially obscuring crystalline peaks.

  • Instrumental Broadening: The instrument itself contributes to the peak width. It's important to determine the instrumental resolution function using a standard material (e.g., LaB₆) to distinguish it from sample-related broadening.

Solutions:

  • Optimize Synthesis: If small crystallite size is undesirable, consider adjusting synthesis parameters such as temperature, pH, and reaction time to promote crystal growth.

  • Careful Sample Preparation: Minimize grinding-induced strain by using a gentle milling process or by annealing the sample after grinding, if the material's thermal properties allow.

  • Rietveld Refinement: This advanced analysis technique can separate the contributions of crystallite size and lattice strain to peak broadening.

Question: I am having trouble distinguishing between different lead oxide and lead sulfate phases in my XRD pattern due to peak overlap. How can I resolve this?

Answer: Peak overlap is a common challenge in the analysis of this compound mixtures due to the existence of multiple phases with similar diffraction angles.

  • High-Resolution Data Collection: Use a diffractometer with high resolution to better separate closely spaced peaks. This can be achieved by using a smaller step size and a longer counting time per step during data acquisition.

  • Reference Patterns: Carefully compare your experimental pattern with standard reference patterns from crystallographic databases (e.g., ICDD PDF). Be aware of the different lead oxide (e.g., α-PbO, β-PbO), lead sulfate, and basic lead sulfate phases.

  • Complementary Techniques: Employ other characterization techniques to aid in phase identification.

    • FTIR Spectroscopy: Can help identify the presence of sulfate and different oxide functional groups.

    • Raman Spectroscopy: Provides complementary vibrational information to distinguish between different lead oxide polymorphs.

    • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): Can reveal the morphology and elemental composition of different phases.

  • Rietveld Refinement: This method can be used to perform quantitative phase analysis on a mixture of crystalline phases, even with significant peak overlap, by fitting the entire diffraction pattern.

Question: The relative intensities of my diffraction peaks do not match the reference pattern. What could be the cause?

Answer: Discrepancies in peak intensities are often due to preferred orientation.[1][2][3]

  • Preferred Orientation: This occurs when the crystallites in a powder sample are not randomly oriented, leading to an enhancement of certain diffraction peaks and a reduction of others.[1][3] This is common for materials with needle-like or plate-like crystal habits.

Solutions:

  • Sample Preparation:

    • Back-loading or side-loading sample holders: These methods can reduce the effects of preferred orientation introduced during sample pressing.

    • Mixing with an amorphous material: Diluting the sample with a fine, amorphous powder (e.g., fumed silica) can help to randomize the crystallite orientations.[4]

    • Sample spinning: Rotating the sample during data collection can average out some of the orientation effects.

  • Data Analysis Correction: Rietveld refinement software includes parameters to correct for preferred orientation effects.

Frequently Asked Questions (FAQs)

Q1: What are the common crystalline phases I might encounter when synthesizing this compound?

A1: Depending on the synthesis conditions, you may encounter a variety of phases. A summary of common phases is provided in the table below.

Phase NameChemical FormulaCrystal System
Lithargeα-PbOTetragonal
Massicotβ-PbOOrthorhombic
AnglesitePbSO₄Orthorhombic
LanarkitePbO·PbSO₄Monoclinic
Leadhillite2PbCO₃·PbSO₄·Pb(OH)₂Monoclinic
CaledoniteCu₂Pb₅(SO₄)₃(CO₃)(OH)₆Orthorhombic

Q2: What is a suitable experimental protocol for preparing a this compound powder sample for XRD analysis?

A2: A general protocol for preparing a powder sample is as follows:

  • Grinding: Gently grind the this compound sample to a fine, uniform powder using an agate mortar and pestle. Avoid excessive grinding, which can introduce strain or amorphization.[5]

  • Sieving: If necessary, sieve the powder to obtain a narrow particle size distribution.

  • Sample Mounting:

    • Standard Holder (Front-loading): Carefully press the powder into the sample holder cavity, ensuring a flat, smooth surface that is level with the holder's surface.

    • Low-Background Holder: For small sample amounts or to minimize background signal, use a zero-background holder (e.g., a single crystal silicon wafer).

    • To Minimize Preferred Orientation: Consider using a back-loading or side-loading sample holder.

Q3: How does the synthesis method affect the XRD pattern of this compound?

A3: The synthesis method significantly influences the resulting phases, crystallite size, and morphology, all of which impact the XRD pattern.[6][7][8] For example, co-precipitation methods can yield nano-sized particles, leading to broader peaks.[6] The temperature and pH of the synthesis can control the formation of different lead oxide polymorphs and basic lead sulfates.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for XRD characterization and a logical approach to troubleshooting common issues.

experimental_workflow cluster_synthesis Synthesis cluster_preparation Sample Preparation cluster_analysis XRD Analysis cluster_interpretation Interpretation synthesis This compound Synthesis grinding Grinding synthesis->grinding Synthesized Product mounting Sample Mounting grinding->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing phase_id Phase Identification data_processing->phase_id quant_analysis Quantitative Analysis phase_id->quant_analysis

Caption: A typical experimental workflow for this compound characterization by XRD.

troubleshooting_logic start Start: Analyze XRD Pattern issue Identify Issue start->issue broad_peaks Broad/Poorly Defined Peaks issue->broad_peaks Broad peak_overlap Peak Overlap/ Phase ID Issues issue->peak_overlap Overlap intensity_mismatch Intensity Mismatch issue->intensity_mismatch Intensity cause_crystallite Cause: Small Crystallite Size/ Lattice Strain/ Amorphous Content broad_peaks->cause_crystallite cause_phases Cause: Multiple Phases/ Similar Structures peak_overlap->cause_phases cause_orientation Cause: Preferred Orientation intensity_mismatch->cause_orientation solution_broad Solution: Optimize Synthesis/ Gentle Grinding/ Rietveld Refinement cause_crystallite->solution_broad solution_overlap Solution: High-Res Data/ Complementary Techniques/ Rietveld Refinement cause_phases->solution_overlap solution_intensity Solution: Proper Sample Prep/ Correction in Analysis cause_orientation->solution_intensity

Caption: A troubleshooting flowchart for common issues in XRD analysis of this compound.

References

Technical Support Center: Optimization of Annealing Temperature for Lead Oxide Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of annealing temperature for lead oxide sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of annealing lead oxide sulfate?

A1: The primary goal of annealing this compound is typically to induce a phase transformation or decomposition to obtain a desired phase of lead oxide (e.g., α-PbO, β-PbO) with specific crystalline, morphological, and electronic properties. The precise annealing temperature is a critical parameter that dictates the final product's characteristics.

Q2: What is the typical temperature range for the thermal decomposition of lead sulfate (PbSO₄)?

A2: The thermal decomposition of lead sulfate (PbSO₄) generally occurs in a temperature range of 886°C to 1142°C in an air atmosphere.[1][2] The final product of this decomposition is lead (II) oxide (PbO).[1][2]

Q3: What are the expected decomposition products of this compound (PbSO₄·PbO)?

A3: Similar to lead sulfate, the thermal decomposition of this compound (PbSO₄·PbO) also yields lead (II) oxide (PbO) as the final product.[1][2][3][4]

Q4: How does annealing temperature affect the properties of thin films?

A4: Annealing temperature significantly influences the properties of thin films. For instance, in the synthesis of lead oxide thin films, the substrate temperature affects the crystal structure and orientation.[5] In other metal oxide films, increasing the annealing temperature can lead to changes in crystallinity, surface roughness, film thickness, and optical properties like the bandgap.[6]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Incomplete conversion to PbO Annealing temperature is too low.Gradually increase the annealing temperature in increments of 25-50°C within the recommended range (886°C - 1142°C for PbSO₄) and analyze the product at each step using techniques like XRD to check for the presence of residual lead sulfate.[1][2]
Annealing time is insufficient.Increase the duration of the annealing process at the target temperature to ensure complete reaction. Monitor the transformation over time.
Formation of undesired phases Incorrect atmospheric conditions.Ensure the annealing is carried out in a controlled atmosphere as specified in your protocol (e.g., air, inert gas). The presence of reactive gases can lead to the formation of unintended byproducts.
Contamination of the starting material.Verify the purity of the initial this compound using analytical methods. Impurities can act as nucleation sites for undesired phases.
Poor crystallinity of the final product Annealing temperature is too low.Higher annealing temperatures generally promote better crystallinity. Carefully increase the temperature, keeping in mind the decomposition point of the desired phase.
Rapid cooling rate.A slower cooling rate can allow for better crystal growth. Try a programmed, gradual cooling ramp after the annealing process.
Cracking or peeling of thin films after annealing High thermal stress due to a mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate.Select a substrate with a CTE that is closely matched to that of lead oxide.
Rapid heating or cooling rates.Use slower ramp rates for heating and cooling during the annealing process to minimize thermal shock.
Film is too thick.Optimize the deposition process to produce thinner, more uniform films which are less prone to cracking.

Experimental Protocols

Protocol 1: Determination of Optimal Annealing Temperature for PbSO₄ Decomposition

This protocol outlines a procedure to determine the ideal annealing temperature for the complete conversion of lead sulfate (PbSO₄) to lead oxide (PbO).

Materials:

  • High-purity lead sulfate (PbSO₄) powder

  • Alumina or quartz crucible

  • Tube furnace with temperature controller and gas flow control

  • Air or inert gas supply (e.g., Nitrogen, Argon)

Procedure:

  • Place a known amount of PbSO₄ powder into a crucible.

  • Place the crucible in the center of the tube furnace.

  • Purge the furnace tube with the desired gas (e.g., air) at a constant flow rate.

  • Program the furnace to heat to a series of target temperatures (e.g., 850°C, 900°C, 950°C, 1000°C, 1050°C, 1100°C).

  • Set the ramp rate for heating (e.g., 5-10°C/min).

  • Hold at each target temperature for a fixed duration (e.g., 1-2 hours).

  • After the hold time, cool the furnace down to room temperature at a controlled rate.

  • Carefully remove the sample and analyze its composition using X-ray Diffraction (XRD) to identify the phases present.

  • Use Thermogravimetric Analysis (TGA) to observe the weight loss corresponding to the decomposition of PbSO₄ to PbO, which can help pinpoint the onset and completion of the reaction.[1][2]

Data Presentation

Table 1: Effect of Annealing Temperature on Lead Sulfate (PbSO₄) Decomposition
Annealing Temperature (°C)Dwell Time (hours)AtmosphereObserved Phases (from XRD)Weight Loss (%) (from TGA)
8502AirPbSO₄ (major), PbO (minor)~5%
9502AirPbO (major), PbSO₄ (minor)~20%
10502AirPbO~26.4% (theoretical)
11502AirPbO~26.4% (theoretical)

Note: The data presented in this table is illustrative and should be confirmed by experimental results. The thermal decomposition of PbSO₄ in the range of 886°C - 1142°C results in the formation of α- and β-PbO.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_annealing Annealing Process cluster_analysis Analysis Start Start PbSO4_Powder This compound Powder Start->PbSO4_Powder Begin Crucible Place in Crucible PbSO4_Powder->Crucible Furnace Load into Furnace Crucible->Furnace Heat Heat to Target Temperature Furnace->Heat Controlled Atmosphere Dwell Dwell at Temperature Heat->Dwell Ramp Rate Cool Cool to Room Temperature Dwell->Cool Hold Time XRD XRD Analysis Cool->XRD Controlled Cooling TGA TGA/DSC Analysis Cool->TGA SEM SEM/TEM for Morphology Cool->SEM End End XRD->End Phase Identification TGA->End Decomposition Profile SEM->End Structural Characterization

Caption: Experimental workflow for optimizing annealing temperature.

logical_relationship AnnealingTemp Annealing Temperature Crystallinity Crystallinity AnnealingTemp->Crystallinity Increases Phase Phase Purity AnnealingTemp->Phase Affects GrainSize Grain Size AnnealingTemp->GrainSize Increases Defects Defect Density AnnealingTemp->Defects Decreases (to a point) Properties Material Properties (Optical, Electrical) Crystallinity->Properties Phase->Properties GrainSize->Properties Defects->Properties

Caption: Relationship between annealing temperature and material properties.

References

Technical Support Center: Dispersibility of Lead Oxide Sulfate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersibility of lead oxide sulfate (B86663) nanoparticles during their experiments.

Troubleshooting Guide

Problem: My lead oxide sulfate nanoparticle suspension shows visible aggregates and sediments quickly after dispersion.

This is a common issue arising from the high surface energy of nanoparticles, leading to agglomeration. Here are potential causes and solutions:

Potential Cause Suggested Solution
Insufficient Mechanical Energy The energy applied may not be enough to break down agglomerates. Increase the sonication time or power. For probe sonicators, ensure the probe is appropriately sized for the sample volume.[1]
Inappropriate pH The pH of the dispersion medium may be close to the isoelectric point (IEP) of the nanoparticles, where the surface charge is minimal, leading to aggregation. Adjust the pH to be several units away from the IEP to induce electrostatic repulsion.[2]
Lack of Stabilizers Van der Waals forces can cause nanoparticles to re-agglomerate after initial dispersion. The use of surfactants or polymers can provide steric hindrance to prevent this.[3]
High Nanoparticle Concentration At high concentrations, the frequency of particle collisions increases, promoting agglomeration. Try diluting the suspension.
Inadequate Wetting The solvent may not be effectively wetting the surface of the nanoparticles. Ensure the chosen solvent is compatible with the surface chemistry of your nanoparticles.

Frequently Asked Questions (FAQs)

Dispersion Methods

Q1: What is the most common method to disperse nanoparticle powders in a liquid?

Ultrasonication is a widely used method to deagglomerate and disperse nanopowders in liquids.[4][5] It uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates high shear forces that break apart nanoparticle agglomerates.[1]

Q2: What are the key parameters to consider for ultrasonication?

The effectiveness of ultrasonication depends on several factors:

  • Sonication Power and Time: Higher power and longer times generally lead to better dispersion, but excessive energy can cause particle fracturing or degradation.[1]

  • Probe vs. Bath Sonicator: Probe sonicators deliver more concentrated energy and are generally more effective for nanoparticle dispersion than bath sonicators.[1]

  • Sample Volume and Concentration: The volume and concentration of the nanoparticle suspension will influence the required sonication energy.

  • Temperature: Sonication generates heat, which can affect the stability of the nanoparticles or the dispersion medium. It is often necessary to cool the sample during sonication.

pH and Electrostatic Stabilization

Q3: How does pH affect the stability of my this compound nanoparticle dispersion?

The pH of the dispersion medium determines the surface charge of the nanoparticles. For metal oxides, the surface is typically positively charged at low pH and negatively charged at high pH. At the isoelectric point (IEP), the net surface charge is zero, and electrostatic repulsion between particles is minimal, leading to aggregation.[2] To achieve a stable dispersion through electrostatic stabilization, the pH should be adjusted to a value far from the IEP, resulting in a high zeta potential (typically > +30 mV or < -30 mV).[4]

Q4: What is the typical isoelectric point for lead oxide nanoparticles?

While the exact IEP can vary depending on the synthesis method and surface impurities, a study on biosynthesized lead oxide nanoparticles reported a positive zeta potential of +34.1 mV, suggesting good stability in the as-synthesized condition.[4] For many metal oxides, the IEP is near neutral pH.[2] It is recommended to experimentally determine the zeta potential as a function of pH for your specific nanoparticles.

Surfactants and Steric Stabilization

Q5: When should I use a surfactant or polymer for dispersion?

Surfactants or polymers are recommended when electrostatic stabilization alone is insufficient, especially in high ionic strength media where surface charges are screened. These molecules adsorb to the nanoparticle surface, providing a protective layer that physically prevents particles from getting close enough to aggregate (steric stabilization).[3][6]

Q6: What type of surfactant should I choose?

The choice of surfactant depends on the solvent and the surface properties of the nanoparticles.

  • Aqueous Dispersions: Anionic surfactants like sodium dodecyl sulfate (SDS) or non-ionic surfactants with polyethylene (B3416737) oxide chains are commonly used.[7]

  • Organic Solvents: Surfactants with hydrophobic chains are more suitable for dispersion in non-polar solvents.[7]

The optimal concentration of the surfactant needs to be determined experimentally, as excess surfactant can lead to the formation of micelles that may interfere with your application.

Experimental Protocols

Protocol 1: Dispersion by Ultrasonication

This protocol provides a general guideline for dispersing this compound nanoparticles using a probe sonicator.

  • Preparation:

    • Weigh the desired amount of this compound nanoparticle powder.

    • Add the powder to a suitable volume of the desired dispersion medium (e.g., deionized water, ethanol) in a glass vial.

  • Sonication:

    • Place the vial in an ice bath to dissipate heat generated during sonication.

    • Immerse the tip of the probe sonicator into the suspension, ensuring it is not touching the sides or bottom of the vial.

    • Begin sonication at a low power setting (e.g., 20% amplitude) for a short duration (e.g., 1-2 minutes).

    • Gradually increase the power and duration, monitoring the dispersion visually for the disappearance of visible aggregates.

  • Optimization:

    • After each sonication interval, measure the particle size distribution using a technique like Dynamic Light Scattering (DLS).

    • Continue sonication in intervals until the particle size reaches a plateau, indicating that further sonication is not reducing the agglomerate size.

  • Post-Sonication:

    • Allow the suspension to cool to room temperature.

    • Visually inspect for any re-aggregation or sedimentation.

Protocol 2: pH Adjustment for Electrostatic Stabilization

This protocol describes how to determine the optimal pH for stabilizing a nanoparticle dispersion.

  • Preparation:

    • Prepare a stock suspension of this compound nanoparticles in deionized water using Protocol 1.

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

  • pH Adjustment and Measurement:

    • Aliquot the stock nanoparticle suspension into separate vials.

    • Add a small amount of each buffer to the respective vials to achieve the target pH values.

    • For each pH value, measure the zeta potential and average particle size (hydrodynamic diameter) using a suitable instrument.

  • Analysis:

    • Plot the zeta potential and particle size as a function of pH.

    • Identify the isoelectric point (IEP) where the zeta potential is zero.

    • Determine the pH ranges where the absolute value of the zeta potential is maximized (typically > 30 mV) and the particle size is minimized. These pH values are optimal for electrostatic stabilization.

Protocol 3: Surfactant-Assisted Dispersion

This protocol outlines the use of a surfactant to improve dispersion stability.

  • Surfactant Selection and Preparation:

    • Choose a suitable surfactant based on your solvent (aqueous or organic).

    • Prepare a stock solution of the surfactant in the dispersion medium.

  • Dispersion:

    • Prepare a concentrated suspension of this compound nanoparticles in the dispersion medium using ultrasonication (Protocol 1).

    • While stirring, add the surfactant stock solution dropwise to the nanoparticle suspension to achieve the desired final surfactant concentration. A typical starting point is 5-10 wt% of the total material weight including the solvent.[7]

  • Optimization:

    • Prepare a series of dispersions with varying surfactant concentrations.

    • Evaluate the stability of each dispersion over time by monitoring particle size and observing for sedimentation.

    • The optimal surfactant concentration is the lowest concentration that provides long-term stability without forming excessive micelles.

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative effects of key parameters on the dispersion of metal oxide nanoparticles. This data is generalized and should be used as a starting point for the optimization of this compound nanoparticle dispersions.

ParameterTypical RangeEffect on Particle SizeEffect on Zeta PotentialRemarks
Sonication Power (Probe) 20-100% AmplitudeDecreases with increasing power (up to a point)May slightly increase due to deagglomerationExcessive power can lead to particle damage.
Sonication Time 1-30 minutesDecreases with increasing time (up to a plateau)May slightly increase initiallyProlonged sonication can cause re-aggregation.
pH 2-12Minimal far from IEP; maximal at IEPVaries from positive to negative; zero at IEPCrucial for electrostatic stabilization.[2]
Surfactant Concentration 0.1-5 wt%Decreases with increasing concentration (up to a point)Becomes more positive or negative depending on surfactant chargeOptimizing concentration is key to avoid micelle formation.
Zeta Potential > +30 mV or < -30 mVGenerally smaller at high absolute zeta potentialN/AA good indicator of dispersion stability.[4]

Visualizations

experimental_workflow start Start: this compound Nanoparticle Powder weigh Weigh Nanoparticle Powder start->weigh add_solvent Add to Dispersion Medium weigh->add_solvent sonicate Ultrasonication add_solvent->sonicate check_dispersion Assess Dispersion Quality (e.g., Visual, DLS) sonicate->check_dispersion stable Stable Dispersion Achieved check_dispersion->stable Yes unstable Aggregates Present check_dispersion->unstable No adjust_ph Adjust pH unstable->adjust_ph add_surfactant Add Surfactant/Polymer unstable->add_surfactant adjust_ph->sonicate add_surfactant->sonicate

Caption: Experimental workflow for dispersing this compound nanoparticles.

Caption: Mechanism of electrostatic stabilization based on pH.

steric_stabilization cluster_surfactant Repulsion due to adsorbed layer node1 NP p1 p2 p3 p4 p5 p6 p7 p8 node2 NP p9 p10 p11 p12 p13 p14 p15 p16

Caption: Mechanism of steric stabilization using surfactants or polymers.

References

resolving issues with the reproducibility of lead oxide sulfate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lead Oxide Sulfate (B86663) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of their experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate the complexities of lead oxide sulfate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of irreproducibility in this compound synthesis?

A1: The reproducibility of this compound synthesis is highly sensitive to several factors. Key sources of variability include:

  • Purity of Precursors: Impurities in the lead oxide (PbO) or sulfate source can act as nucleation sites or interfere with crystal growth, leading to variations in particle size, morphology, and even the final crystal phase.[1][2][3]

  • Reaction Temperature: Temperature fluctuations can significantly impact reaction kinetics, solubility of reactants, and the thermodynamic stability of different this compound phases.[4]

  • pH of the Reaction Medium: The pH level influences the solubility of lead species and the formation of different basic lead sulfate complexes.[5][6]

  • Stirring and Mixing: The rate and method of stirring affect the homogeneity of the reaction mixture, influencing nucleation and particle growth rates.[7][8][9][10]

  • Concentration of Reactants: Variations in the initial concentrations of lead oxide and the sulfate source can alter the supersaturation level, which in turn affects the nucleation rate and final particle size.[11][12]

Q2: How can I control the crystal phase of the synthesized this compound?

A2: Controlling the crystal phase (e.g., monobasic, tribasic, or tetrabasic lead sulfate) is crucial and can be achieved by carefully managing the reaction conditions. The molar ratio of lead oxide to the sulfate source and the reaction temperature are the primary levers for phase selection.[4] For instance, different stoichiometries and temperature ranges are required to selectively synthesize monobasic, tribasic, or tetrabasic lead sulfate.[5][6][13][14]

Q3: What is the impact of precursor impurities on the final product?

A3: Impurities in the starting materials, particularly in the lead oxide, can have a significant detrimental effect on the synthesis. They can lead to the formation of undesired byproducts, alter the crystal habit, and result in a broader particle size distribution.[1][2] For example, unreacted lead or the presence of other lead oxides (e.g., lead dioxide) can lead to a mixture of phases in the final product. It is highly recommended to use high-purity precursors and to characterize them before use.

Q4: My final product has a wide particle size distribution. How can I achieve a more uniform particle size?

A4: A narrow particle size distribution is often critical for the performance of the final material. To achieve this, you need to control the nucleation and growth stages of the precipitation process. Key strategies include:

  • Controlling Supersaturation: A short, controlled burst of high supersaturation can induce rapid and uniform nucleation, followed by a period of lower supersaturation to allow for controlled crystal growth. This can be managed by controlling the rate of addition of reactants.

  • Consistent Stirring: Vigorous and consistent stirring ensures a homogenous distribution of reactants and prevents localized areas of high supersaturation, which can lead to secondary nucleation and a broader size distribution.[7][8][9][10]

  • Using Seeding Crystals: Introducing a small quantity of pre-synthesized crystals of the desired phase and size can promote controlled growth on these seeds, bypassing the spontaneous nucleation step and leading to a more uniform product.[15]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Incorrect Crystal Phase Obtained Incorrect molar ratio of reactants.Carefully verify the stoichiometry of your lead oxide and sulfate source. Refer to established protocols for the desired phase.[4]
Reaction temperature is outside the optimal range for the desired phase.Precisely control and monitor the reaction temperature. Use a temperature-controlled reaction vessel.[4]
pH of the reaction medium is incorrect.Monitor and adjust the pH of the solution as specified in the protocol. The solubility of lead species is highly pH-dependent.[5][6]
Low Yield Incomplete reaction.Increase the reaction time or temperature (within the stable range for the desired phase). Ensure efficient stirring to maximize reactant contact.
Loss of product during washing/filtration.Use appropriate filter paper pore size. Minimize the number of transfer steps. Wash with a minimal amount of cold solvent to reduce dissolution.
Side reactions due to impurities.Use high-purity starting materials. Characterize your precursors for any potential interfering substances.[1][2]
Product is a Mixture of Phases Inhomogeneous reaction conditions.Ensure vigorous and consistent stirring throughout the reaction. Add reactants slowly and at a constant rate to maintain homogeneity.[7][8][9][10]
Temperature or pH gradients within the reactor.Use a well-designed reactor with good heat and mass transfer characteristics.
Impure lead oxide precursor containing other lead species.Analyze the purity of your lead oxide using techniques like X-ray Diffraction (XRD) before use.[1][3]
Broad Particle Size Distribution Uncontrolled nucleation.Control the rate of reactant addition to manage the level of supersaturation. Consider a two-stage addition process (a small initial amount to induce nucleation, followed by slower addition for growth).
Inefficient mixing.Increase the stirring speed to improve homogeneity. Use a suitable impeller design for the reactor geometry.[7][8][9][10]
Ostwald ripening.Minimize the reaction time after the initial precipitation. In some cases, capping agents can be used to inhibit crystal growth.
Unexpected Color of the Product Presence of impurities.Trace metal impurities or organic contaminants can lead to discoloration. Use high-purity reagents and thoroughly clean all glassware.
Formation of unintended lead oxide species.Review your reaction conditions (temperature, atmosphere) to ensure they are not promoting the formation of other colored lead oxides (e.g., red lead - Pb3O4).

Experimental Protocols

Below are detailed methodologies for the synthesis of monobasic, tribasic, and tetrabasic lead sulfate.

Synthesis of Monobasic Lead Sulfate (PbO·PbSO₄)
  • Reactants and Stoichiometry:

    • Lead(II) oxide (PbO) and sulfuric acid (H₂SO₄) are used in a 2:1 molar ratio.[4]

  • Procedure:

    • Suspend high-purity PbO powder in deionized water in a reaction vessel equipped with a stirrer and a temperature controller.

    • While stirring vigorously, slowly add the stoichiometric amount of a dilute H₂SO₄ solution.

    • Maintain the reaction at room temperature.[4]

    • Continue stirring for a specified period (e.g., 1-24 hours) to ensure complete reaction.[4]

    • After the reaction is complete, filter the white precipitate.

    • Wash the precipitate several times with deionized water to remove any unreacted starting materials and soluble byproducts.

    • Dry the final product in an oven at a controlled temperature (e.g., 80-100 °C) to a constant weight.

  • Characterization:

    • Confirm the crystal phase using X-ray Diffraction (XRD).

    • Analyze the morphology and particle size using Scanning Electron Microscopy (SEM).

Synthesis of Tribasic Lead Sulfate (3PbO·PbSO₄·H₂O)
  • Reactants and Stoichiometry:

    • Lead(II) oxide (PbO) and sulfuric acid (H₂SO₄) are used in a 4:1 molar ratio.[4]

  • Procedure:

    • Suspend high-purity PbO powder in deionized water in a temperature-controlled reaction vessel with vigorous stirring.

    • Heat the slurry to a temperature in the range of room temperature to 60°C.[4]

    • Slowly add the stoichiometric amount of dilute H₂SO₄ to the heated slurry.

    • Maintain the temperature and continue stirring for a defined period (e.g., 3-24 hours) to allow for the formation of the tribasic salt.[4]

    • Filter the resulting white precipitate.

    • Wash the product thoroughly with deionized water.

    • Dry the tribasic lead sulfate in an oven at a moderate temperature (e.g., 60-80 °C) to avoid dehydration of the monohydrate form.

  • Characterization:

    • Verify the crystal phase with XRD.

    • Examine the particle morphology with SEM.

Synthesis of Tetrabasic Lead Sulfate (4PbO·PbSO₄)
  • Reactants and Stoichiometry:

    • Lead(II) oxide (PbO) and sulfuric acid (H₂SO₄) are used in a 5:1 molar ratio.[4]

  • Procedure:

    • Suspend high-purity PbO powder in deionized water in a reaction vessel capable of heating to higher temperatures.

    • Heat the slurry to a temperature between 90°C and 110°C with constant, vigorous stirring.[4]

    • Slowly and carefully add the stoichiometric amount of dilute H₂SO₄ to the hot slurry.

    • Maintain the reaction temperature and continue stirring for an extended period (e.g., 3-24 hours) to ensure the complete formation of the tetrabasic salt.[4]

    • Filter the hot suspension and wash the precipitate with hot deionized water.

    • Dry the final product in an oven at a temperature above 100°C.

  • Characterization:

    • Confirm the phase purity using XRD.

    • Analyze the crystal morphology using SEM.

Data Presentation

Table 1: Influence of Reaction Temperature on Basic Lead Sulfate Phase Formation (PbO and H₂SO₄ in aqueous solution)

Molar Ratio (PbO:H₂SO₄)Reaction TemperaturePredominant Phase Formed
2:1Room TemperatureMonobasic Lead Sulfate (PbO·PbSO₄)[4]
4:1Room Temperature - 60°CTribasic Lead Sulfate (3PbO·PbSO₄·H₂O)[4]
5:190°C - 110°CTetrabasic Lead Sulfate (4PbO·PbSO₄)[4]

Visualizations

Troubleshooting_Workflow start Start: Irreproducible Synthesis check_precursors 1. Verify Precursor Purity & Stoichiometry start->check_precursors check_conditions 2. Review Reaction Conditions (Temp, pH, Stirring) check_precursors->check_conditions analyze_product 3. Characterize Product (XRD, SEM) check_conditions->analyze_product issue_phase Incorrect Crystal Phase? analyze_product->issue_phase issue_morphology Poor Morphology/ Particle Size? issue_phase->issue_morphology No adjust_ratio_temp Adjust Molar Ratio & Temperature issue_phase->adjust_ratio_temp Yes issue_purity Low Purity/Yield? issue_morphology->issue_purity No control_stirring_rate Optimize Stirring Speed & Reactant Addition Rate issue_morphology->control_stirring_rate Yes purify_reagents Purify Precursors/ Optimize Workup issue_purity->purify_reagents Yes end Achieved Reproducible Synthesis issue_purity->end No adjust_ratio_temp->check_conditions control_stirring_rate->check_conditions purify_reagents->check_precursors

Caption: Troubleshooting workflow for irreproducible this compound synthesis.

Synthesis_Parameters_Influence cluster_params Controllable Synthesis Parameters cluster_outcomes Product Characteristics Temp Temperature Phase Crystal Phase Temp->Phase Determines stable phase Size Particle Size Temp->Size Affects growth rate Yield Yield & Purity Temp->Yield pH pH pH->Phase Influences species solubility Morphology Morphology pH->Morphology pH->Yield Ratio Molar Ratio (PbO:Sulfate) Ratio->Phase Primary determinant Stirring Stirring Speed Stirring->Size Affects nucleation Stirring->Morphology Concentration Precursor Concentration Concentration->Size Impacts supersaturation Concentration->Yield

Caption: Influence of key synthesis parameters on product characteristics.

References

Validation & Comparative

A Comparative Analysis of Lead Oxide Sulfate Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the synthesis of lead oxide sulfate (B86663) compounds is a critical process. The chosen method can significantly impact the final product's purity, particle size, and overall yield, which in turn affects its performance in various applications. This guide provides an objective comparison of common synthesis methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific research needs.

Performance Comparison of Synthesis Methods

The selection of a synthesis method for lead oxide sulfate is a trade-off between desired product characteristics, process complexity, and energy requirements. The following table summarizes the quantitative data for three primary synthesis routes: solid-state reaction, precipitation (wet method), and hydrothermal synthesis.

Synthesis MethodPrecursor MaterialsReaction Temperature (°C)Reaction TimePurity (%)Particle SizeYield (%)
Solid-State Reaction Lead(II) oxide (PbO), Sulfuric acid (H₂SO₄) or Ammonium (B1175870) sulfate ((NH₄)₂SO₄)500 - 7003 - 8 hours>80 (degree of transformation)< 10 µm~83.4
Precipitation (Wet Method) Lead nitrate (B79036) (Pb(NO₃)₂), Sulfuric acid (H₂SO₄), Sodium hydroxide (B78521) (NaOH)Room Temperature - 80Variable (multi-step)>89 (as PbO content)VariableNot consistently reported
Hydrothermal Synthesis Lead nitrate (Pb(NO₃)₂), Sulfuric acid (H₂SO₄), Sodium hydroxide (NaOH)954 hours>99Micron-sized needles>92.5
Hydrothermal Synthesis Lead(II) acetate (B1210297), Amidosulfonic acid130 - 14024 hoursHigh (inferred)~0.5 mm (needle-shaped)Not reported

Detailed Experimental Protocols

Solid-State Reaction Method for Tetrabasic Lead Sulfate

This method involves the direct reaction of solid precursors at elevated temperatures.

Experimental Protocol:

  • A stoichiometric mixture of 5 moles of lead(II) oxide (PbO) and 1 mole of sulfuric acid (H₂SO₄) is prepared. Alternatively, ammonium sulfate can be used as the sulfate source.[1]

  • The reactants are intimately mixed to ensure homogeneity.

  • The mixture is heated in a furnace to a temperature between 500°C and 700°C.[1][2]

  • The reaction is carried out for a duration of 3 to 8 hours.[1][2] For example, a degree of transformation of 83.4% into tetrabasic lead sulfate has been achieved by heating at 600°C for 5 hours.[3]

  • After the reaction, the product is cooled down.

  • The resulting tetrabasic lead sulfate may require deagglomeration and sieving to obtain a fine powder with a particle size of less than 10 µm.[2][4]

Precipitation (Wet Method) for Tribasic Lead Sulfate

This method involves the precipitation of the product from a solution, often through a series of reactions.

Experimental Protocol:

  • Preparation of Lead Nitrate Solution: Lead-containing raw material (e.g., lead oxide from waste lead paste) is dissolved in nitric acid to form a lead nitrate (Pb(NO₃)₂) solution.[5]

  • Formation of Lead Sulfate: The lead nitrate solution is then reacted with sulfuric acid (H₂SO₄) to precipitate pure lead sulfate (PbSO₄). The reaction is typically carried out at a molar ratio of Pb(NO₃)₂ to H₂SO₄ of 1:1.05.[6]

  • Synthesis of Tribasic Lead Sulfate: The purified PbSO₄ precipitate is then reacted with a sodium hydroxide (NaOH) solution (typically 10-20%) at room temperature with stirring. The molar ratio of PbSO₄ to NaOH is approximately 1:1.06.[6][7]

  • The reaction is allowed to proceed for about 40-60 minutes to form the white precipitate of tribasic lead sulfate.[6]

  • The precipitate is then filtered, washed with water until neutral, and dried at 105-110°C.[7] The final product can achieve a PbO content of over 89%.[7]

Hydrothermal Synthesis of Tetrabasic Lead Sulfate

This method utilizes elevated temperature and pressure in an aqueous solution to crystallize the desired product.

Experimental Protocol:

  • A solution of lead nitrate is prepared.

  • Separately, a solution containing sodium hydroxide is prepared.

  • The lead nitrate solution is added dropwise into the sodium hydroxide solution while heating and stirring in a three-mouth flask.

  • Sulfuric acid is then added to the mixture.

  • The reaction is carried out in a water bath at 95°C for 4 hours.[8]

  • After the reaction, the solid product is collected by filtration and dried at 100°C for 10 hours.[8] This method has been reported to yield a purity of over 99% and a yield of over 92.5%.[8]

Another variation of the hydrothermal method involves:

  • Adding 2.0284 g of alkaline lead(II) acetate to 10 ml of an amidosulfonic acid solution (0.3236 g in water).[9]

  • The resulting clear solution is sealed in a quartz ampoule.[9]

  • The ampoule is heated in a furnace at 130°C for about 20 hours and then at 140°C for 4 hours.[9]

  • After cooling to room temperature, needle-shaped crystals of this compound (approximately 0.5 mm long) are formed.[9]

  • The product is cleaned by filtration and washing with water and alcohol, followed by drying.[9]

Visualizing the Synthesis Workflow

To provide a clearer understanding of the general steps involved in the synthesis of this compound, the following diagrams illustrate the experimental workflows.

experimental_workflow cluster_solid_state Solid-State Reaction cluster_precipitation Precipitation (Wet Method) cluster_hydrothermal Hydrothermal Synthesis s1 Mix Precursors (e.g., PbO + (NH₄)₂SO₄) s2 High-Temperature Heating (500-700°C, 3-8h) s1->s2 s3 Cooling s2->s3 s4 Deagglomeration & Sieving s3->s4 s5 Final Product (Tetrabasic Lead Sulfate) s4->s5 p1 Dissolve Pb Source in Nitric Acid p2 Precipitate PbSO₄ with H₂SO₄ p1->p2 p3 React PbSO₄ with NaOH p2->p3 p4 Filter, Wash, Dry p3->p4 p5 Final Product (Tribasic Lead Sulfate) p4->p5 h1 Prepare Precursor Solution (e.g., Pb(NO₃)₂ + H₂SO₄ + NaOH) h2 Hydrothermal Reaction (e.g., 95°C, 4h) h1->h2 h3 Cooling & Filtration h2->h3 h4 Drying h3->h4 h5 Final Product (Tetrabasic Lead Sulfate) h4->h5

Caption: Generalized workflows for the synthesis of this compound.

Logical Relationship of Synthesis Parameters and Product Characteristics

The interplay between synthesis parameters directly influences the final product characteristics. Understanding these relationships is key to tailoring the synthesis for specific applications.

logical_relationship param Synthesis Parameters temp Temperature param->temp time Reaction Time param->time precursors Precursor Type & Concentration param->precursors method Synthesis Method (Solid-state, Wet, Hydrothermal) param->method purity Purity temp->purity particle_size Particle Size & Morphology temp->particle_size crystallinity Crystallinity temp->crystallinity yield Yield time->yield time->crystallinity precursors->purity precursors->particle_size precursors->yield method->purity method->particle_size method->yield product Product Characteristics purity->product particle_size->product yield->product crystallinity->product

Caption: Influence of synthesis parameters on product characteristics.

References

A Comparative Study: Lead Oxide Sulfate vs. Lead Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical and physical properties, synthesis, and applications of lead sulfate (B86663) (PbSO₄) and a prominent example of a lead oxide sulfate, tribasic lead sulfate (3PbO·PbSO₄·H₂O). While both compounds are fundamental in industrial applications, particularly in the manufacturing of lead-acid batteries and as PVC stabilizers, their distinct characteristics merit a close comparative analysis for researchers and scientists working with these materials.

Physicochemical Properties

Lead sulfate and tribasic lead sulfate exhibit notable differences in their fundamental properties, which are summarized in the table below. These differences underpin their varied performance characteristics in applied contexts.

PropertyLead SulfateTribasic Lead Sulfate
Chemical Formula PbSO₄[1]3PbO·PbSO₄·H₂O[2][3]
Molecular Weight 303.26 g/mol [1]~991.8 g/mol
Appearance White crystalline solid[1]White or slightly yellowish powder[2][3][4]
Density 6.29 g/cm³[1]7.10 g/cm³[2][3]
Melting Point 1087 °C (decomposes)[1]820 °C[2][3]
Solubility in Water 0.0425 g/100 mL at 25 °C[1]Insoluble[2][3][4]
Solubility in other solvents Soluble in concentrated HNO₃, HCl, H₂SO₄, and ammonium (B1175870) acetate (B1210297) solutions. Insoluble in alcohol.[1]Soluble in acids and hot ammonium acetate solution. Insoluble in ethanol.[2][3][5]
Thermal Stability Decomposes above 1000 °C to PbO and SO₃.[1]Decomposes upon heating, with an intermediate amorphous phase forming around 210 °C with the loss of water.[6]

Synthesis and Preparation

The synthesis routes for lead sulfate and tribasic lead sulfate are distinct, reflecting their different chemical compositions.

Lead Sulfate (PbSO₄)

Lead sulfate is typically prepared via a precipitation reaction. A common laboratory-scale synthesis involves the reaction of a soluble lead salt, such as lead(II) nitrate (B79036), with a sulfate source like sodium sulfate or sulfuric acid.[1][7][8]

Reaction: Pb(NO₃)₂(aq) + Na₂SO₄(aq) → PbSO₄(s) + 2NaNO₃(aq)

Tribasic Lead Sulfate (3PbO·PbSO₄·H₂O)

The synthesis of tribasic lead sulfate is more complex. One common industrial method involves the reaction of lead oxide (PbO) with sulfuric acid under controlled conditions.[3][9] Another method involves the alkalization of lead sulfate with a base like sodium hydroxide (B78521).[2][3]

Reaction (from PbO): 4PbO + H₂SO₄ → 3PbO·PbSO₄·H₂O[3]

Experimental Protocols

Preparation of Lead Sulfate

Objective: To synthesize a pure sample of lead(II) sulfate via precipitation.

Materials:

  • 0.5 M Lead(II) nitrate solution

  • 0.5 M Sodium sulfate solution

  • Distilled water

  • Beakers

  • Stirring rod

  • Filtration apparatus (funnel, filter paper, flask)

  • Drying oven

Procedure:

  • In a beaker, add a measured volume of 0.5 M lead(II) nitrate solution.

  • While stirring, slowly add an equimolar volume of 0.5 M sodium sulfate solution to the beaker. A white precipitate of lead sulfate will form immediately.[7][8]

  • Continue stirring for 10-15 minutes to ensure the reaction goes to completion.

  • Set up the filtration apparatus and filter the precipitate from the solution.

  • Wash the collected precipitate with distilled water to remove any soluble impurities.[7][8]

  • Carefully transfer the filter paper with the precipitate to a watch glass and dry in an oven at a temperature below 100 °C to a constant weight.[7]

Synthesis of Tribasic Lead Sulfate

Objective: To synthesize tribasic lead sulfate from lead sulfate.

Materials:

  • Purified lead sulfate (PbSO₄) solid

  • 10-20% Sodium hydroxide (NaOH) solution

  • Reaction vessel with a stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • In the reaction vessel, create a slurry of the purified PbSO₄ solid with water.

  • Add a 10-20% NaOH solution to the PbSO₄ slurry with a molar ratio of PbSO₄:NaOH of approximately 1:1.06.[2]

  • Stir the mixture at a constant speed (e.g., 80 rpm) at room temperature for 40-60 minutes.[2]

  • Allow the white precipitate of tribasic lead sulfate to settle.

  • Filter the precipitate and wash the filter cake with water until the filtrate is neutral (pH 6.5-7.5).[2]

  • Dry the resulting solid in an oven at 105-110 °C for 90-120 minutes.[2]

  • The dried product can then be crushed to obtain a fine powder.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of lead sulfate and tribasic lead sulfate.

G cluster_synthesis Synthesis cluster_characterization Characterization Lead Nitrate Lead Nitrate Precipitation Precipitation Lead Nitrate->Precipitation Sodium Sulfate Sodium Sulfate Sodium Sulfate->Precipitation Lead Sulfate Lead Sulfate Precipitation->Lead Sulfate XRD XRD Lead Sulfate->XRD Phase ID SEM SEM Lead Sulfate->SEM Morphology TGA TGA Lead Sulfate->TGA Thermal Stability FTIR FTIR Lead Sulfate->FTIR Functional Groups Lead Oxide Lead Oxide Reaction Reaction Lead Oxide->Reaction Sulfuric Acid Sulfuric Acid Sulfuric Acid->Reaction Tribasic Lead Sulfate Tribasic Lead Sulfate Reaction->Tribasic Lead Sulfate Tribasic Lead Sulfate->XRD Tribasic Lead Sulfate->SEM Tribasic Lead Sulfate->TGA Tribasic Lead Sulfate->FTIR

Caption: Workflow for Synthesis and Characterization.

Comparative Performance and Applications

The primary application for both compounds is in the lead-acid battery industry, where they serve as precursors to the positive active material.[10][11]

  • Lead Sulfate (PbSO₄): This is the product of discharge at both the positive (from lead dioxide) and negative (from lead) electrodes.[12] During charging, it is converted back to lead dioxide and lead, respectively.[12] The morphology and crystal size of the lead sulfate formed during discharge significantly impact the battery's performance and cycle life.[12]

  • Tribasic Lead Sulfate (3PbO·PbSO₄·H₂O): This, along with other basic lead sulfates like tetrabasic lead sulfate, is often a key component of the initial paste applied to the battery grids.[10][11] During the battery's formation process, tribasic lead sulfate is converted to β-PbO₂.[11] The presence of basic lead sulfates in the initial paste is believed to influence the final structure and properties of the active material, contributing to the battery's capacity and longevity.[11]

The following diagram illustrates the simplified role of these compounds in the discharge process of a lead-acid battery.

G Negative Electrode (Pb) Negative Electrode (Pb) Discharge Discharge Negative Electrode (Pb)->Discharge Positive Electrode (PbO2) Positive Electrode (PbO2) Positive Electrode (PbO2)->Discharge Lead Sulfate (PbSO4) Lead Sulfate (PbSO4) Discharge->Lead Sulfate (PbSO4) H2O H2O Discharge->H2O H2SO4 (Electrolyte) H2SO4 (Electrolyte) H2SO4 (Electrolyte)->Discharge

Caption: Simplified Battery Discharge Process.

Beyond batteries, tribasic lead sulfate is widely used as a heat stabilizer in PVC formulations, enhancing the durability of PVC products.[4][5][9]

Relevance for Drug Development Professionals

Given the high toxicity of lead compounds, their direct application in drug development is not a primary area of research. However, for professionals in this field, understanding the properties of these compounds is crucial from a toxicological and environmental safety perspective. Both lead sulfate and tribasic lead sulfate are toxic by inhalation and ingestion.[2][3] The insolubility of these compounds in water has implications for their bioavailability and environmental fate. Research into heavy metal contamination and remediation may involve studying the behavior of these and other lead compounds.

References

Validating the Crystal Structure of Novel Lead Oxide Sulfates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of new lead oxide sulfate (B86663) compounds, rigorous validation of their crystal structure is paramount. This guide provides a comprehensive comparison of key analytical techniques essential for this validation process. It outlines a systematic workflow, details experimental protocols, and presents expected data in a comparative format to aid in the selection of the most appropriate methods for unambiguous structural characterization.

Experimental Workflow for Crystal Structure Validation

The validation of a newly synthesized lead oxide sulfate crystal structure is a multi-step process. It begins with a preliminary analysis of the bulk material's crystallinity and phase purity, followed by a detailed investigation of its crystal structure, morphology, thermal stability, and vibrational properties. Each step provides complementary information, leading to a comprehensive and robust validation.

Crystal Structure Validation Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary Primary Structural Analysis cluster_complementary Complementary & Corroborative Analyses cluster_validation Final Validation Synthesis Newly Synthesized This compound XRD Powder X-ray Diffraction (XRD) Synthesis->XRD Phase Identification & Crystallinity SEM_TEM Electron Microscopy (SEM/TEM) Synthesis->SEM_TEM Morphology & Particle Size TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Thermal Stability & Composition Spectroscopy Vibrational Spectroscopy (IR/Raman) Synthesis->Spectroscopy Functional Groups & Bonding Rietveld Rietveld Refinement XRD->Rietveld Unit Cell Parameters & Atomic Positions Validation Validated Crystal Structure Rietveld->Validation Detailed Structural Model SEM_TEM->Validation TGA->Validation Spectroscopy->Validation

Caption: Workflow for the validation of a newly synthesized this compound.

Comparative Analysis of Validation Techniques

A combination of analytical techniques is crucial for the unambiguous validation of a new crystal structure. The following tables provide a comparative overview of the primary and complementary techniques, detailing their purpose, the data they provide, and their respective strengths and limitations in the context of this compound characterization.

Table 1: Primary Structural Analysis Techniques
TechniquePurposeData ObtainedStrengthsLimitations
Powder X-ray Diffraction (XRD) To identify the crystalline phases present and determine their purity.[1][2]- 2θ diffraction angles- Peak intensities- Peak widths (FWHM)- Rapid and non-destructive.- Excellent for phase identification by comparison to databases (e.g., ICDD).- Can determine lattice parameters and crystallite size.[1]- Provides an average structure of the bulk sample.- Peak overlap can occur in multiphase samples.- Limited information on amorphous content.
Rietveld Refinement To refine the crystal structure model based on the experimental XRD pattern.- Precise lattice parameters- Atomic coordinates- Site occupancy factors- Thermal displacement parameters- Quantitative phase analysis- Provides a detailed and quantitative crystal structure model.- Can quantify the amounts of different crystalline phases in a mixture.- Requires a good initial structural model.- Can be complex and time-consuming.- Accuracy is dependent on the quality of the XRD data.
Table 2: Complementary and Corroborative Analysis Techniques
TechniquePurposeData ObtainedStrengthsLimitations
Scanning Electron Microscopy (SEM) To visualize the surface morphology, particle size, and shape of the synthesized powder.[1][2]- Micrographs showing particle morphology and aggregation.- Particle size distribution (with image analysis software).- High-resolution imaging of surface features.- Can be coupled with Energy Dispersive X-ray Spectroscopy (EDS) for elemental analysis.- Provides information only about the surface of the material.- Samples must be conductive or coated with a conductive layer.
Transmission Electron Microscopy (TEM) To obtain high-resolution images of individual crystallites, including lattice fringes and defects.[1][2]- High-resolution images of crystal lattice.- Selected Area Electron Diffraction (SAED) patterns for single crystal analysis.- Provides direct visualization of the crystal lattice.- Can identify crystal defects and stacking faults.- Requires very thin samples, making sample preparation challenging.- Analyzes a very small, localized area of the sample.
Thermogravimetric Analysis (TGA) To determine the thermal stability and decomposition pathway of the compound.[1][2]- Mass loss as a function of temperature.- Decomposition temperatures.- Information on the presence of hydrated water or volatile components.- Provides quantitative information on thermal events.- Can be used to determine the stoichiometry of decomposition reactions.- Does not provide direct structural information.- The identity of evolved gases requires coupling with other techniques (e.g., mass spectrometry).
Infrared (IR) and Raman Spectroscopy To identify the vibrational modes of the sulfate and oxide groups, confirming their presence and bonding environment.[3]- Positions and intensities of vibrational bands corresponding to specific functional groups (e.g., SO₄²⁻, Pb-O).- Sensitive to the local chemical environment and symmetry of functional groups.- Complementary techniques (IR active vs. Raman active modes).- Interpretation of spectra can be complex, especially for new compounds.- Does not provide long-range crystallographic information.

Detailed Experimental Protocols

Powder X-ray Diffraction (XRD)
  • Sample Preparation: A small amount of the synthesized this compound powder (approximately 10-20 mg) is gently ground using an agate mortar and pestle to ensure a random orientation of the crystallites. The powder is then mounted onto a zero-background sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.

  • Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases. The lattice parameters can be calculated from the peak positions.

Rietveld Refinement
  • Software: Specialized software such as GSAS-II, FullProf, or TOPAS is used for the refinement.

  • Initial Model: An initial crystal structure model is required. This can be obtained from a known isostructural compound or from theoretical predictions.

  • Refinement Process: The refinement process involves iteratively adjusting the structural parameters (e.g., lattice parameters, atomic positions, thermal parameters) and profile parameters (e.g., peak shape, background) to minimize the difference between the observed and calculated XRD patterns.

  • Validation of Refinement: The quality of the refinement is assessed by examining the goodness-of-fit indicators (e.g., Rwp, GOF) and the residual plot.

Scanning Electron Microscopy (SEM)
  • Sample Preparation: A small amount of the powder is mounted on an aluminum stub using double-sided conductive carbon tape. To ensure good conductivity and prevent charging, the sample is sputter-coated with a thin layer of gold or carbon.

  • Imaging: The sample is introduced into the SEM chamber, and images are acquired at various magnifications using an accelerating voltage of 5-20 kV.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Analysis Conditions: The analysis is performed under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate. The sample is heated at a linear rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample is finely ground and mixed with dry potassium bromide (KBr) in a ratio of approximately 1:100. The mixture is then pressed into a transparent pellet.

  • Data Collection: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also collected and subtracted from the sample spectrum.

References

A Comparative Guide to the Photocatalytic Activity of Lead Oxide Sulfate and Titanium Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photocatalytic properties of lead oxide sulfate (B86663) (PbO-PbSO₄) and the widely studied titanium dioxide (TiO₂). While TiO₂ is a benchmark material in photocatalysis, this document aims to objectively evaluate lead oxide sulfate as a potential alternative, drawing upon available experimental data for related lead compounds where direct comparative data for this compound is limited.

Executive Summary

Titanium dioxide (TiO₂) is a well-established photocatalyst known for its high efficiency, stability, and low cost. Its mechanism, involving the generation of reactive oxygen species (ROS) under UV irradiation, is extensively documented. In contrast, the photocatalytic activity of this compound (PbO-PbSO₄) is not well-reported in scientific literature. Available research primarily focuses on lead oxide (PbO) nanoparticles and composite materials. This guide synthesizes the existing data to offer a comparative perspective, highlighting the performance of TiO₂ and providing insights into the potential of lead-based compounds as photocatalysts.

Data Presentation: A Comparative Overview

Due to the scarcity of direct experimental data on the photocatalytic activity of this compound, the following table compares TiO₂ with lead oxide (PbO) nanoparticles, a closely related material. It is crucial to note that these values for PbO may not be directly representative of PbO-PbSO₄.

ParameterTitanium Dioxide (TiO₂)Lead Oxide (PbO)This compound (PbO-PbSO₄)
Typical Band Gap (eV) 3.0 - 3.2 (Anatase)[1]~3.70[2]Data not available
Primary Crystal Phase for Photocatalysis Anatase, Rutile, Brookite[3]Tetragonal[2]Data not available
Pollutant Degradation Efficiency High (e.g., >95% for various organic pollutants)[4]Moderate to High (e.g., 89% for Methylene (B1212753) Blue)[5]Data not available
Reaction Kinetics Typically follows pseudo-first-order kinetics[6]Obeys pseudo-first-order kinetics[2]Data not available
Quantum Yield (Φ) Varies with conditions (e.g., ~0.04 for •OH radical production)Data not availableData not available
Optimal pH for Degradation Dependent on pollutant and surface chargeCan be effective in both acidic and alkaline conditions[5]Data not available
Light Source for Activation Primarily UV light; can be modified for visible light activity[7]UV and visible light[2][8]Data not available

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of photocatalytic performance. Below are generalized protocols for the synthesis of the photocatalysts and the evaluation of their photocatalytic activity.

Synthesis of Photocatalysts

Titanium Dioxide (TiO₂) Nanoparticles (Sol-Gel Method):

A common method for synthesizing TiO₂ nanoparticles is the sol-gel process. In a typical procedure, titanium isopropoxide is used as a precursor and is hydrolyzed under controlled conditions. This is followed by a condensation reaction to form a gel, which is then dried and calcined at high temperatures to obtain the crystalline TiO₂ powder. The crystal phase (anatase, rutile, or a mix) can be controlled by adjusting the calcination temperature and other synthesis parameters.

Lead Oxide (PbO) Nanoparticles (Green Synthesis):

A simple and environmentally friendly method for synthesizing PbO nanoparticles involves the use of plant extracts. For instance, Mangifera indica leaf extract can be mixed with a solution of a lead salt, such as lead(II) chloride (PbCl₂). The phytochemicals in the plant extract act as reducing and capping agents, leading to the formation of PbO nanoparticles. The resulting nanoparticles can be collected by centrifugation and drying[8][9].

Evaluation of Photocatalytic Activity

A standardized experimental setup is crucial for comparing the photocatalytic efficiency of different materials.

  • Catalyst Suspension: A known amount of the photocatalyst (e.g., 0.5 g/L) is dispersed in an aqueous solution of the target organic pollutant (e.g., 10 mg/L methylene blue).

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a specific period (e.g., 30-60 minutes) to allow the pollutant to adsorb onto the surface of the photocatalyst, reaching an adsorption-desorption equilibrium.

  • Photoreaction: The suspension is then irradiated with a light source (e.g., a UV lamp or a solar simulator). Samples are withdrawn at regular intervals.

  • Analysis: The concentration of the pollutant in the withdrawn samples is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

  • Data Analysis: The degradation efficiency is calculated as a percentage of the initial pollutant concentration. The reaction kinetics are often modeled using pseudo-first-order or Langmuir-Hinshelwood models.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_exp Photocatalytic Experiment cluster_analysis Data Analysis synthesis_tio2 Synthesis of TiO₂ suspension Prepare Catalyst Suspension with Pollutant synthesis_tio2->suspension synthesis_pbso4 Synthesis of this compound synthesis_pbso4->suspension equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) suspension->equilibrium irradiation Irradiate with Light Source equilibrium->irradiation sampling Collect Samples at Intervals irradiation->sampling concentration Measure Pollutant Concentration sampling->concentration kinetics Calculate Degradation Efficiency and Reaction Kinetics concentration->kinetics comparison Compare Performance kinetics->comparison

Caption: Experimental workflow for comparing photocatalytic activity.

Photocatalytic_Mechanism_TiO2 cluster_tio2 TiO₂ Particle vb Valence Band (VB) cb Conduction Band (CB) h2o H₂O / OH⁻ vb->h2o Oxidation o2 O₂ cb->o2 Reduction light Light (hν ≥ Ebg) eh_pair Electron-Hole Pair (e⁻ + h⁺) light->eh_pair Photoexcitation eh_pair->vb h⁺ eh_pair->cb e⁻ superoxide Superoxide Radical (•O₂⁻) o2->superoxide hydroxyl Hydroxyl Radical (•OH) h2o->hydroxyl pollutant Organic Pollutants superoxide->pollutant Oxidation hydroxyl->pollutant Oxidation degradation Degradation Products (CO₂, H₂O) pollutant->degradation

Caption: Photocatalytic mechanism of TiO₂.

Concluding Remarks

While TiO₂ remains the industry standard for photocatalysis, the exploration of alternative materials is crucial for advancing the field. The available data on lead oxide nanoparticles suggest a potential for photocatalytic activity, but a significant research gap exists for this compound. Direct, quantitative comparisons with TiO₂ under standardized conditions are necessary to fully assess the viability of this compound as a photocatalyst for environmental remediation and other applications. Future research should focus on the synthesis, characterization, and systematic evaluation of the photocatalytic performance of this compound.

References

A Comparative Electrochemical Analysis of Lead Dioxide and its Precursor, Tetrabasic Lead Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lead-acid battery research, the electrochemical performance of the positive active material, lead dioxide (PbO₂), is of paramount importance. The characteristics of PbO₂ are significantly influenced by its precursor compounds, among which tetrabasic lead sulfate (B86663) (4PbO·PbSO₄ or 4BS) plays a crucial role in enhancing battery life and performance. This guide provides an objective comparison of the electrochemical properties of lead dioxide and the influence of tetrabasic lead sulfate on its formation and function, supported by experimental data.

Lead dioxide typically exists in two polymorphic forms in the positive plate of a lead-acid battery: α-PbO₂ and β-PbO₂. While β-PbO₂ is recognized for its higher electrochemical activity and discharge capacity, α-PbO₂ is valued for its larger crystal size and mechanical strength, which contributes to a more durable electrode structure and longer cycle life.[1][2] Tetrabasic lead sulfate is a key precursor in the battery paste that is converted into lead dioxide during the battery's formation process.[1][2][3] The presence of 4BS in the initial paste is believed to promote the formation of a robust α-PbO₂ framework, thereby enhancing the longevity of the battery.[1][3]

Quantitative Data Presentation

The following table summarizes the key physical and electrical properties of the two main polymorphs of lead dioxide. It is important to note that tetrabasic lead sulfate is an electrochemically inactive precursor in its initial state; its primary role is to be converted into electrochemically active lead dioxide. Therefore, its direct electrochemical properties are not directly comparable to those of PbO₂. The data presented for PbO₂ is influenced by the precursor material from which it is formed.

Propertyα-PbO₂β-PbO₂Tetrabasic Lead Sulfate (4PbO·PbSO₄)
Density 9.1 - 9.4 g/cm³[2]9.1 - 9.4 g/cm³[2]Not typically measured for this purpose
BET Surface Area 0.48 m²/g[2]9.53 m²/g[2]Not an active material
Crystallite Size 55 nm[2]20 nm[2]~10-22 µm (as precursor)[4][5]
Electrical Resistivity Lower than β-PbO₂[2]As low as 10⁻⁴ Ω·cm[6]High (insulator before conversion)
Discharge Capacity 0.041 - 0.135 Ah/g[2]0.113 - 0.172 Ah/g[2]N/A (converts to PbO₂)
Electrochemical Equivalent 4.463 g/Ah[7]4.463 g/Ah[7]N/A

Experimental Protocols

The electrochemical behavior of lead dioxide and its precursors is commonly investigated using techniques such as cyclic voltammetry and galvanostatic charge-discharge cycling.

1. Cyclic Voltammetry (CV)

This technique is used to study the oxidation and reduction processes occurring at the electrode surface.

  • Working Electrode Preparation: A paste of the material to be tested (e.g., cured plate material containing tetrabasic lead sulfate) is applied to a lead alloy grid.

  • Test Cell Assembly: A three-electrode cell is typically used, consisting of the working electrode, a counter electrode (e.g., a large-area lead sheet), and a reference electrode (e.g., Hg/Hg₂SO₄).[8]

  • Electrolyte: The electrolyte is typically sulfuric acid (H₂SO₄) at a concentration relevant to lead-acid battery operation, such as 4.5M.[8]

  • Procedure: The potential of the working electrode is swept linearly with time between defined potential limits (e.g., from +0.70 V to +1.50 V vs. Hg/Hg₂SO₄).[8] The resulting current is measured. The scan rate is a critical parameter and is often in the range of 10-100 mV/s.[8][9] The resulting voltammogram reveals the potentials at which oxidation (e.g., PbSO₄ to PbO₂) and reduction (PbO₂ to PbSO₄) occur.[10][11] For instance, the oxidation of lead sulfate to lead dioxide is observed at around 1.85 V (vs. Ag/AgCl), while the reduction of lead dioxide to lead sulfate occurs at approximately 1.2 V (vs. Ag/AgCl).[11]

2. Galvanostatic Charge-Discharge Cycling

This method is used to determine the discharge capacity and cycle life of the battery material.

  • Cell Assembly: A two-electrode cell (or a full battery) is constructed with the positive plates made from the material of interest.

  • Formation: The cell undergoes an initial charging process (formation) to convert the precursor materials (like 4BS) into lead dioxide. This can be done at a constant current.

  • Cycling Protocol: The cell is repeatedly charged and discharged at a constant current. For example, a 100% charge-discharge cycle test can be performed.[1][3] The discharge is typically terminated when the cell voltage drops to a specific cut-off value (e.g., 1.75 V).[12]

  • Data Collection: The discharge capacity is measured for each cycle. The cycle life is often defined as the number of cycles until the capacity drops to 80% of its initial value.[1]

Mandatory Visualization

experimental_workflow start Start: Active Material Precursor (e.g., Paste with 4BS) paste Paste Application onto Lead Grid start->paste curing Curing of Pasted Plate paste->curing assembly Three-Electrode Cell Assembly curing->assembly formation Galvanostatic Formation (Conversion of 4BS to PbO2) curing->formation xrd XRD (Phase Composition) curing->xrd cv Cyclic Voltammetry (e.g., +0.7V to +1.5V vs. Hg/Hg2SO4) assembly->cv analysis Data Analysis (Capacity, Cycle Life, Efficiency) cv->analysis cycling Charge-Discharge Cycling formation->cycling cycling->analysis sem SEM (Morphology) cycling->sem

Experimental workflow for electrochemical comparison.

charge_discharge_pathway cluster_precursor Precursor Stage PbO2 Lead Dioxide (PbO2) (Positive Active Material) PbSO4 Lead Sulfate (PbSO4) (Discharged State) PbO2->PbSO4  Discharge (+2e-, +SO4^2-, +4H+) PbSO4->PbO2  Charge (-2e-, -SO4^2-, -4H+) TBS Tetrabasic Lead Sulfate (4PbO·PbSO4) (in cured paste) TBS->PbO2  Formation (Initial Charge)

Signaling pathway of the positive plate in a lead-acid battery.

References

Purity and Performance of Synthesized Lead Oxide Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthesized lead oxide sulfate (B86663), focusing on purity assessment and performance characteristics relevant to its application, particularly in the context of lead-acid battery technology. We compare different synthesis methodologies and benchmark the performance of synthesized lead oxide sulfate against key alternatives like tribasic and tetrabasic lead sulfate, as well as standard leady oxide.

Comparative Purity Assessment

Synthesis MethodReported PurityKey Impurities/Notes
Sintering of Scrap Lead Paste >98.6 wt%Impurities from the scrap paste, such as carbon powder and short fibers, are removed during pre-treatment.[1]
Atmospheric Hydrothermal >99%A high-purity product with a well-defined particle size can be achieved.[2]
Chemical Precipitation High PurityPurity is dependent on the purity of the precursors (e.g., lead nitrate (B79036) and sodium sulfate).[3]
Reaction of PbO and PbSO₄ High PurityA meticulous process to ensure purity and desired optical properties.[4]

Performance Comparison of this compound and its Alternatives

In applications such as lead-acid batteries, the performance of the lead oxide material is critical. This section compares the electrochemical performance of synthesized this compound (represented by standard leady oxide) with its more structured alternatives: tribasic lead sulfate (3BS) and tetrabasic lead sulfate (4BS).

MaterialKey Performance MetricValue/Observation
Standard Leady Oxide Electrical Capacity & PerformancePerformance is influenced by the percentage of free lead and the presence of additives.[5][6]
Tribasic Lead Sulfate (3BS) Discharge CapacityDischarges more than 90 mAh/g at a current density of 120 mA/g within 100 cycles.[7]
Tetrabasic Lead Sulfate (4BS) Cycle Life (100% Depth of Discharge)523 cycles (compared to 365 cycles for traditional batteries without 4BS).[1]
Initial Discharge CapacityApproximately 2.3% lower than traditional batteries.[8]
Specific Capacity (Micro/nanostructure 4BS)95.28 mAh/g at 0.1C, 84.81 mAh/g at 0.25C, and 74.53 mAh/g at 0.5C.[9]

Experimental Protocols

Detailed methodologies for the synthesis and purity assessment are crucial for reproducible research.

Synthesis of Tribasic Lead Sulfate (3BS)

This protocol is adapted from a method involving the reaction of a lead monoxide slurry with sulfuric acid.[8]

  • Preparation of Lead Monoxide Slurry: A slurry of lead monoxide (e.g., 0.587 g of PbO in 1175.6 ml of water) is prepared in a 2-liter beaker.

  • Addition of Tartaric Acid: 0.7 g of powdered tartaric acid is added to the slurry under agitation.

  • Heating: The mixture is heated to approximately 70°C.

  • Addition of Sulfuric Acid: 26.22 ml of sulfuric acid (3.86 mole/l) is promptly added to the slurry over about 10 seconds.

  • Aging: The temperature is maintained at 65° to 70°C while agitating the slurry for 60 minutes to allow for the aging of the tribasic lead sulfate precipitate.

  • Isolation: The resulting white precipitate of tribasic lead sulfate is isolated by filtration, washed with water until the filtrate is neutral, and then dried.[9]

Synthesis of Tetrabasic Lead Sulfate (4BS) via Sintering

This protocol is based on the synthesis from scrap lead paste.[1]

  • Pre-treatment of Scrap Lead Paste: Scrap lead paste is washed with deionized water to remove impurities like carbon powder and short fibers through precipitation. The paste is then vacuum dried (80°C for 5 hours), ground for 3 hours, and sieved.

  • Sintering: The pre-treated paste is placed in a furnace.

  • Heating Profile: The furnace is heated to a sintering temperature of 450°C and held for 7 hours.

  • Cooling and Collection: The furnace is cooled, and the synthesized tetrabasic lead sulfate is collected.

Purity Assessment: X-ray Diffraction (XRD)

XRD is a primary technique for determining the phase purity of crystalline materials.[10][11]

  • Sample Preparation: A small amount of the synthesized this compound powder is prepared for analysis. This may involve grinding to ensure a fine, homogeneous powder. For some applications, a pelletized sample can be used directly.[11][12]

  • Data Acquisition: The sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). The presence of peaks corresponding to the desired this compound phase and the absence of peaks from impurities confirm the purity.

  • Quantitative Analysis: Rietveld refinement of the XRD data can be used to quantify the weight percentage of different crystalline phases present in the sample, providing a quantitative measure of purity.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and purity assessment processes.

Caption: Experimental workflow for synthesis and purity assessment.

Performance_Evaluation_Pathway cluster_materials Materials cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing cluster_analysis Performance Analysis leady_oxide Synthesized This compound (Leady Oxide) paste_prep Paste Preparation leady_oxide->paste_prep tbs Tribasic Lead Sulfate (3BS) tbs->paste_prep ttbs Tetrabasic Lead Sulfate (4BS) ttbs->paste_prep electrode_fab Electrode Fabrication paste_prep->electrode_fab cell_assembly Test Cell Assembly electrode_fab->cell_assembly discharge_capacity Discharge Capacity Measurement cell_assembly->discharge_capacity cycle_life Cycle Life Testing cell_assembly->cycle_life rate_capability Rate Capability Analysis cell_assembly->rate_capability comparison Comparative Analysis of Performance Metrics discharge_capacity->comparison cycle_life->comparison rate_capability->comparison

Caption: Pathway for comparative performance evaluation.

References

A Researcher's Guide to XRD Peak Identification and Phase Analysis of Lead Oxide Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate characterization of lead-based compounds is critical. This guide provides a comparative analysis of X-ray diffraction (XRD) data for various lead oxide and lead sulfate (B86663) phases, facilitating precise peak identification and phase analysis.

This document outlines the characteristic XRD peaks for common lead oxides, lead sulfate, and lead oxide sulfate compounds. It also details a standardized experimental protocol for sample analysis and presents a logical workflow for phase identification.

Comparative XRD Peak Analysis

The following table summarizes the prominent XRD peaks for key lead oxide and lead sulfate phases. Data is presented for 2θ values calculated for Cu Kα radiation (λ = 1.5406 Å), corresponding d-spacing, and relative intensities.

Phase NameChemical FormulaCrystal System2θ (°)d-spacing (Å)Relative Intensity (%)
Anglesite PbSO₄Orthorhombic20.84.2687
24.83.5857
26.63.3386
29.63.00100
30.82.90-
35.22.55-
43.42.0876
Lanarkite [1]Pb₂(SO₄)OMonoclinic20.14.4210
26.73.3380
29.92.98100
31.32.8530
39.72.2616
44.22.04820
49.51.84120
Leadhillite [2]Pb₄(SO₄)(CO₃)₂(OH)₂Monoclinic25.23.53100
28.13.17-
30.62.91760
31.12.87425
34.42.60550
39.12.30330
42.92.09930
59.21.54935
Tetrabasic Lead Sulfate 4PbO·PbSO₄Monoclinic15.25.82-
25.03.56-
27.53.24-
29.13.06-
30.52.93-
Litharge (α-PbO)[3][4]PbOTetragonal28.63.115100
29.23.06-
31.92.80962
35.92.51018
48.01.87237
54.71.67524
Plattnerite (β-PbO₂)PbO₂Tetragonal25.53.50100
32.02.8094
36.32.4740
49.01.8580
52.21.75-
59.01.5619
Minium [5]Pb₃O₄Tetragonal28.73.10-
31.02.88-
32.52.75-
48.91.86-
55.41.66-

Note: Relative intensities can vary depending on sample preparation and instrumental factors. The provided values are indicative. Some less intense peaks have been omitted for clarity.

Experimental Protocol for Powder X-ray Diffraction Analysis

This section details a standard procedure for the analysis of this compound powder samples.

1. Sample Preparation:

  • Obtain a representative sample of approximately 0.5 to 1 gram.

  • The sample should be a fine, homogeneous powder to ensure random crystal orientation and reproducible intensities.

  • If necessary, gently grind the sample using an agate mortar and pestle. Avoid aggressive grinding, which can induce strain and amorphization in the crystal lattice.

  • The ideal particle size for powder XRD is typically in the range of 1-10 micrometers.

2. Sample Mounting:

  • Use a standard powder sample holder (e.g., a zero-background silicon holder or a back-pressed well mount).

  • Carefully load the powder into the holder, ensuring a flat, smooth surface that is flush with the holder's reference plane. A glass slide can be used to gently press and level the surface.

  • Ensure the sample is sufficiently thick to be effectively opaque to the X-ray beam.

3. Instrument Setup and Data Collection:

  • X-ray Source: A diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å) is commonly used.

  • Optics: Utilize appropriate divergence and anti-scatter slits to control the beam geometry. A monochromator or a Kβ filter is recommended to minimize background noise.

  • Scan Parameters:

    • 2θ Range: A typical scan range for phase identification is from 10° to 80° 2θ.

    • Step Size: A step size of 0.02° 2θ is generally sufficient.

    • Time per Step: A counting time of 0.5 to 2 seconds per step is recommended, depending on the sample's crystallinity and the desired signal-to-noise ratio.

4. Data Analysis:

  • The collected XRD pattern should be processed to identify the peak positions (in 2θ) and their corresponding intensities.

  • Compare the experimental peak list with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD) PDF database.

  • Identify the crystalline phases present in the sample by matching the experimental pattern to the reference data.

  • For multi-phase samples, perform semi-quantitative or quantitative analysis (e.g., using the Rietveld refinement method) to determine the relative abundance of each phase.

Workflow for Phase Identification

The following diagram illustrates the logical workflow for identifying unknown phases in a this compound sample using XRD.

XRD_Phase_Analysis_Workflow start Start: Unknown This compound Sample prep Sample Preparation (Grinding, Homogenization) start->prep mount Sample Mounting (Flat, Dense Surface) prep->mount xrd_acq XRD Data Acquisition (Define Scan Parameters) mount->xrd_acq process Data Processing (Peak Search & Intensity Extraction) xrd_acq->process compare Peak Matching & Phase Identification process->compare database Reference Database (e.g., ICDD PDF) database->compare quantify Quantitative Analysis (e.g., Rietveld Refinement) compare->quantify If Multi-phase report Final Report (Identified Phases & Abundances) compare->report If Single-phase quantify->report end End report->end

XRD Phase Identification Workflow

References

comparative thermal analysis of different basic lead sulfates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative thermal analysis of three basic lead sulfates: dibasic lead sulfate (B86663) (2PbO·PbSO₄), tribasic lead sulfate (3PbO·PbSO₄·H₂O), and tetrabasic lead sulfate (4PbO·PbSO₄). The information presented is based on available experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering insights into the thermal stability and decomposition pathways of these compounds.

Comparative Performance Data

The thermal stability of basic lead sulfates generally increases with their basicity. The following table summarizes the key thermal events for each compound based on available data.

CompoundFormulaInitial Decomposition EventOnset Temperature (°C)Peak Temperature (°C)Final Decomposition Temperature (°C)Mass Loss (%)
Dibasic Lead Sulfate 2PbO·PbSO₄Decomposition to PbO and PbSO₄Data not availableData not available> 600 (estimated)Data not available
Tribasic Lead Sulfate 3PbO·PbSO₄·H₂ODehydration~210[1]--~1.8 (theoretical)
Decomposition to 4PbO·PbSO₄~270[1]---
Final Decomposition-~820[1]> 850-
Tetrabasic Lead Sulfate 4PbO·PbSO₄Decomposition> 850[1]-> 850[1]-

Note: Specific quantitative TGA/DSC data for dibasic lead sulfate is limited in publicly available literature. The estimated decomposition temperature is based on the trend of increasing stability with basicity.

Thermal Decomposition Pathways

The thermal decomposition of basic lead sulfates involves a series of steps, ultimately leading to the formation of lead oxides.

Tribasic Lead Sulfate (3PbO·PbSO₄·H₂O)

The thermal decomposition of tribasic lead sulfate monohydrate begins with the loss of its water of hydration. This is followed by a transformation into the more stable tetrabasic lead sulfate, which then decomposes at a much higher temperature.

  • Dehydration: The initial weight loss observed in the TGA curve corresponds to the removal of water molecules from the crystal structure, occurring at approximately 210°C.[1] 3PbO·PbSO₄·H₂O(s) → 3PbO·PbSO₄(s) + H₂O(g)

  • Conversion to Tetrabasic Lead Sulfate: Following dehydration, an intermediate amorphous phase forms, which then initiates the formation of tetrabasic lead sulfate at around 270°C.[1]

  • Final Decomposition: The anhydrous basic lead sulfate further decomposes at temperatures above 850°C.[1]

Tetrabasic Lead Sulfate (4PbO·PbSO₄)

Tetrabasic lead sulfate is the most thermally stable of the three compounds. Its decomposition occurs at a significantly higher temperature, above 850°C.[1]

Dibasic Lead Sulfate (2PbO·PbSO₄)

While specific experimental data is scarce, the expected thermal decomposition pathway for dibasic lead sulfate would involve its breakdown into lead monoxide (PbO) and lead sulfate (PbSO₄) at elevated temperatures. Further heating would then lead to the decomposition of lead sulfate.

Experimental Protocols

The following are detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for the characterization of basic lead sulfates.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of the basic lead sulfates by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a microbalance and a furnace capable of reaching at least 1000°C.

Procedure:

  • Sample Preparation: A small amount of the basic lead sulfate sample (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum crucible.

  • Instrument Setup: The crucible is placed on the TGA balance.

  • Atmosphere: The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Heating Program: The sample is heated from ambient temperature to 1000°C at a constant heating rate, typically 10°C/min.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and peak temperatures of decomposition, as well as the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize phase transitions, such as melting and decomposition, by measuring the heat flow into or out of the sample as a function of temperature.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the basic lead sulfate is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere: An inert atmosphere is maintained by purging with nitrogen or argon at a constant flow rate.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear ramp from ambient temperature to a temperature above the final decomposition point, at a heating rate of 10°C/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic (melting, decomposition) and exothermic (crystallization, some decompositions) peaks. The onset and peak temperatures of these transitions are determined.

Visualizations

Experimental_Workflow Experimental Workflow for Comparative Thermal Analysis cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Results S1 Dibasic Lead Sulfate TGA Thermogravimetric Analysis (TGA) S1->TGA DSC Differential Scanning Calorimetry (DSC) S1->DSC S2 Tribasic Lead Sulfate S2->TGA S2->DSC S3 Tetrabasic Lead Sulfate S3->TGA S3->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data Protocols Experimental Protocols TGA->Protocols DSC_Data Heat Flow vs. Temperature DSC->DSC_Data DSC->Protocols Compare Comparative Analysis TGA_Data->Compare DSC_Data->Compare Table Quantitative Data Table Compare->Table Pathways Decomposition Pathways Compare->Pathways

Caption: Experimental workflow for the comparative thermal analysis of basic lead sulfates.

Decomposition_Pathway Thermal Decomposition Pathways of Basic Lead Sulfates cluster_tribasic Tribasic Lead Sulfate cluster_tetrabasic Tetrabasic Lead Sulfate cluster_dibasic Dibasic Lead Sulfate (Postulated) TBS_H2O 3PbO·PbSO₄·H₂O TBS 3PbO·PbSO₄ TBS_H2O->TBS ~210°C (-H₂O) Amorphous Amorphous Intermediate TBS->Amorphous FourBS_from_TBS 4PbO·PbSO₄ Amorphous->FourBS_from_TBS ~270°C Decomp_Products1 Decomposition Products (e.g., PbO) FourBS_from_TBS->Decomp_Products1 >850°C FourBS 4PbO·PbSO₄ Decomp_Products2 Decomposition Products (e.g., PbO) FourBS->Decomp_Products2 >850°C DBS 2PbO·PbSO₄ Decomp_Products3 PbO + PbSO₄ DBS->Decomp_Products3 >600°C (est.)

Caption: Thermal decomposition pathways of basic lead sulfates.

References

A Comparative Guide to the Validation of Electrochemical Measurements for Lead Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of electrochemical methods for the detection of lead (Pb²⁺), with a focus on validating these techniques against traditional analytical standards. The electrochemical behavior of lead, particularly the formation and stripping of lead species at the electrode surface, often involves lead oxide and lead sulfate (B86663) intermediates, making a thorough understanding of these processes critical for accurate measurement. This document outlines the performance of various electrochemical sensors and provides detailed experimental protocols for their application.

Performance Comparison of Lead Detection Methods

Electrochemical methods, particularly anodic stripping voltammetry (ASV), offer a compelling alternative to traditional spectroscopic techniques for the detection of lead. ASV provides high sensitivity due to a preconcentration step where lead ions are reduced and amalgamated onto the working electrode before being "stripped" off by an oxidizing potential sweep.[1] The resulting current is proportional to the concentration of lead in the sample. This technique is advantageous due to its portability, speed, and low cost.[2]

In contrast, laboratory-based methods such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are well-established for their accuracy and reliability in detecting trace metals.[3][4] However, these instruments are expensive, require highly trained personnel, and are not suitable for on-site or rapid screening.[3]

The following table summarizes the quantitative performance of various electrochemical sensors for lead detection and compares them with traditional analytical methods.

MethodElectrode/SystemLinear RangeLimit of Detection (LOD)SensitivityReference(s)
Electrochemical Methods
Square Wave ASV (SWASV)Screen-Printed Electrode (Hg-free)6.25 - 500 µg/L0.9 - 1.5 µg/LNot specified[5]
SWASVrGO/FeMg-BDC Modified Glassy Carbon Electrode (GCE)0.01 - 50.0 µg/L (two ranges)9 ng/L (0.009 µg/L)Not specified[6][7]
ASVCopper-Foil Based Sensor1 nM - 10 µM0.2 µg/L (ppb)~11 nA/ppb/cm²[8]
ASVAntimony Impregnated Activated Carbon ElectrodeNot specifiedNot specified49.4 µA for 100 µg/L Pb²⁺[9]
Adsorptive SV (AdSV)Self-Assembled Monolayers on Mesoporous Supports (SAMMS)Not specified2 µg/L (ppb)Not specified[1]
Traditional Methods
Flame AAS (FAAS)-Typically ppm rangesub-ppm rangeInstrument dependent[10]
Graphite Furnace AAS (GFAAS)-Typically ppb rangesub-ppb rangeInstrument dependent[10]
ICP-MS-Wide dynamic rangeppt to ppq rangeInstrument dependent[4]

Experimental Protocols

Key Experiment: Anodic Stripping Voltammetry (ASV) for Lead Detection

This protocol provides a generalized procedure for the determination of lead in an aqueous sample using ASV. Specific parameters may need to be optimized based on the electrode material and sample matrix.

1. Reagents and Materials:

  • Working Electrode: Glassy carbon electrode (GCE), screen-printed electrode, or other modified electrode.

  • Reference Electrode: Ag/AgCl.

  • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: 0.1 M Acetate buffer (pH 4.5-5.5) or 0.1 M HCl.

  • Lead Standard Solutions: 1000 ppm Pb²⁺ stock solution, with serial dilutions for calibration.

  • Sample: Aqueous sample suspected of containing lead.

  • Deionized Water: For rinsing and solution preparation.

  • Nitrogen Gas: For deoxygenating the solution.

2. Electrode Pre-treatment:

  • If using a GCE, polish the electrode surface with alumina (B75360) slurry on a polishing pad, followed by sonication in deionized water and ethanol (B145695) to ensure a clean, reproducible surface.

  • For modified electrodes, follow the specific preparation and activation procedures as described in the relevant literature.

3. Electrochemical Measurement (ASV):

  • Step 1: Sample Preparation: Pipette a known volume of the sample into the electrochemical cell. Add the supporting electrolyte to the desired concentration. Deoxygenate the solution by bubbling with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Step 2: Deposition (Preconcentration): Immerse the electrodes in the solution. Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specific duration (e.g., 60-300 seconds) while stirring the solution.[5] During this step, Pb²⁺ ions are reduced to metallic lead (Pb⁰) and deposited onto the working electrode surface.

  • Step 3: Equilibration: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10-30 seconds).

  • Step 4: Stripping: Scan the potential from the deposition potential to a more positive potential (e.g., -0.2 V vs. Ag/AgCl) using a potential waveform such as a linear sweep, differential pulse, or square wave. During this scan, the deposited lead is oxidized (stripped) back into the solution as Pb²⁺, generating a current peak. The potential at which the peak occurs is characteristic of lead, and the peak height or area is proportional to its concentration.

  • Step 5: Cleaning: After the stripping step, it may be necessary to hold the electrode at a more positive potential (e.g., +0.3 V) for a period to ensure all deposited metals are removed before the next measurement.[3]

4. Quantification:

  • A calibration curve is constructed by measuring the stripping peak currents of a series of standard solutions of known lead concentrations.

  • The concentration of lead in the unknown sample is then determined by interpolating its measured peak current on the calibration curve. The method of standard addition can also be used for complex matrices to overcome matrix effects.[2]

Visualizations

Experimental Workflow for Electrochemical Lead Detection

The following diagram illustrates the logical flow of a typical electrochemical validation experiment for lead detection using Anodic Stripping Voltammetry.

experimental_workflow cluster_prep Preparation cluster_measurement ASV Measurement cluster_analysis Data Analysis A Electrode Pre-treatment B Sample & Electrolyte Preparation C Deoxygenation (N2 Purge) D Deposition (Preconcentration) -1.2V, 60-300s C->D E Equilibration (Stirring Off) F Stripping (e.g., SWV) -1.2V to -0.2V G Record Stripping Peak Current F->G H Calibration Curve Construction I Quantify Pb²⁺ Concentration cluster_prep cluster_prep cluster_measurement cluster_measurement cluster_analysis cluster_analysis

Anodic Stripping Voltammetry (ASV) workflow for lead detection.

References

Performance Showdown: A Comparative Guide to Lead Oxide Sulfate from Diverse Precursor Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the performance characteristics of lead oxide sulfate (B86663), a crucial material in various industrial applications including lead-acid batteries and pigments, derived from different precursor materials. The choice of precursor and synthesis route significantly influences the resulting material's morphology, crystal structure, and ultimately, its electrochemical and thermal performance. This document summarizes key performance indicators from experimental studies, details the synthesis protocols, and visualizes the chemical pathways and logical relationships involved.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of basic lead sulfates, primarily tribasic lead sulfate (3BS) and tetrabasic lead sulfate (4BS), synthesized from different precursors.

Table 1: Comparison of Physical and Morphological Properties

Precursor RouteResulting PhaseMorphologyParticle SizeSource
Lead Oxide (β-PbO) + Lead Sulfate (PbSO₄) Tribasic Lead Sulfate (3BS)Elongated Plates4–8 µm (length), 1–3 µm (width), 0.1–0.2 µm (thickness)[1][2]
Reactive Grinding (PbO + H₂O + H₂SO₄) Tribasic Lead Sulfate (3BS) or Tetrabasic Lead Sulfate (4BS)Small, high reactivity particlesNot specified[1][3]
Spent Lead-Acid Battery Paste Tetrabasic Lead Sulfate (4BS)High purity, crystalline1 µm (Ball-milled) to 10 µm (Sintered)[4][5]
Lead Nitrate (B79036) Precursor Route Tribasic Lead Sulfate (3BS)White precipitateNot specified[6]
Sol-Gel Method Tetrabasic Lead Sulfate (4BS)Micro/nanostructure, uniform grain distribution< 1 µm[7]

Table 2: Comparison of Electrochemical and Thermal Performance

| Precursor Route | Resulting Phase | Application | Key Performance Metric | Thermal Stability | Source | | :--- | :--- | :--- | :--- | :--- | | Lead Oxide (β-PbO) + Lead Sulfate (PbSO₄) | Tribasic Lead Sulfate (3BS) | Negative Active Material (NAM) for Lead-Acid Battery | Discharge capacity > 90 mAh/g at 120 mA/g; >80% capacity retention after 550 cycles.[1][3] | Decomposes upon heating.[1][3] |[1][2] | | Spent Lead-Acid Battery Paste | Tetrabasic Lead Sulfate (4BS) | Positive Active Material (PAM) Additive for Lead-Acid Battery | Improves capacity retention during cycling.[5] Cycle life increased to 523 cycles vs. 365 for standard.[8] | Sintered at 450°C.[4][9] |[4][5][8][9] | | Lead Nitrate Precursor Route | Tribasic Lead Sulfate (3BS) | Not specified | Not specified | Decomposes at 820°C.[6] |[6] | | Sol-Gel Method | Tetrabasic Lead Sulfate (4BS) | PAM Additive for Lead-Acid Battery | Specific capacity of 95.28 mAh/g at 0.1C; 9.79% capacity decay after 100 cycles.[7] | Sintered at 400°C.[7] |[7] |

Experimental Protocols

Detailed methodologies for the synthesis of lead oxide sulfate from various precursors are provided below.

Protocol 1: Synthesis of Tribasic Lead Sulfate (3BS) from Lead Oxide and Lead Sulfate

Materials:

  • β-Lead(II) oxide (β-PbO) powder

  • Lead(II) sulfate (PbSO₄) powder

  • Deionized water

Procedure:

  • A stoichiometric mixture of β-PbO and PbSO₄ is prepared.

  • The powder mixture is added to deionized water to form a slurry.

  • The slurry is stirred continuously at a constant temperature of 30°C.

  • The reaction is allowed to proceed for 4 hours to ensure the complete formation of phase-pure tribasic lead sulfate.

  • The resulting white precipitate is filtered, washed with deionized water to remove any unreacted species, and dried under vacuum.

Protocol 2: Synthesis of Tetrabasic Lead Sulfate (4BS) from Spent Lead-Acid Battery Paste

This protocol is a representative method for recycling lead paste to produce a valuable battery additive.[4][9]

Materials:

  • Scrap lead paste from lead-acid battery production

  • Deionized water

Procedure:

  • Pre-treatment: The scrap lead paste is washed with deionized water to remove impurities. It is then dried, ground, and sieved to obtain a fine powder (typically < 43 µm).[9]

  • Sintering: The pre-treated lead paste, which is a mixture of lead sulfate, lead oxide, and metallic lead, is placed in a furnace.

  • The material is sintered at a temperature of 450°C for 7 hours.[4][9] This high-temperature treatment facilitates the solid-state reaction to form high-purity, crystalline tetrabasic lead sulfate.

  • After sintering, the product is allowed to cool down to room temperature.

  • The resulting 4BS material may be further processed, such as through ball-milling, to achieve a smaller and more uniform particle size.[5]

Protocol 3: Synthesis of Tribasic Lead Sulfate (3BS) from Lead Nitrate Precursor

This multi-step process involves the conversion of lead-containing materials into a soluble salt followed by precipitation and reaction. This method is adapted from processes described for producing high-purity basic lead sulfates.[6]

Materials:

  • Lead-containing raw material (e.g., lead mud from spent batteries)

  • Sodium carbonate (Na₂CO₃) solution (30%)

  • Nitric acid (HNO₃) solution (30%)

  • Sulfuric acid (H₂SO₄) solution (50%)

  • Sodium hydroxide (B78521) (NaOH) solution (10-20%)

Procedure:

  • Conversion to Lead Carbonate: The raw lead-containing material is reacted with a 30% sodium carbonate solution. This step converts lead sulfate and other lead compounds into lead carbonate (PbCO₃). The solid PbCO₃ is separated by filtration.

  • Formation of Lead Nitrate: The lead carbonate precipitate is dissolved in 30% nitric acid to form a lead nitrate (Pb(NO₃)₂) solution.

  • Purification to Lead Sulfate: A 50% sulfuric acid solution is added to the lead nitrate solution to precipitate pure lead sulfate (PbSO₄). The precipitate is filtered and washed.

  • Synthesis of Tribasic Lead Sulfate: The purified PbSO₄ is mixed with a 10-20% sodium hydroxide solution at a molar ratio of PbSO₄:NaOH of 1:1.06. The mixture is stirred at room temperature for 40-60 minutes.

  • The resulting white precipitate of tribasic lead sulfate is filtered, washed with water until the filtrate is neutral, and then dried at 105-110°C.[6]

Visualizing Synthesis Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the synthesis workflows and the logical connections between precursors, synthesis methods, and final product properties.

Synthesis_Workflows cluster_precursors Precursors cluster_methods Synthesis Methods cluster_products This compound Products PbO Lead Oxide (PbO) SlurryReaction Aqueous Slurry Reaction PbO->SlurryReaction PbSO4 Lead Sulfate (PbSO4) PbSO4->SlurryReaction SpentPaste Spent Lead-Acid Battery Paste Sintering High-Temperature Sintering SpentPaste->Sintering PbNO3 Lead Nitrate (via Lead Carbonate) Precipitation Multi-Step Precipitation & Reaction PbNO3->Precipitation TBLS Tribasic Lead Sulfate (3BS) SlurryReaction->TBLS Low Temp (30°C) FBLS Tetrabasic Lead Sulfate (4BS) Sintering->FBLS 450°C Precipitation->TBLS

Caption: Synthesis workflows for this compound from various precursors.

Logical_Relationships cluster_0 Precursor Choice cluster_1 Synthesis Conditions cluster_2 Intermediate Properties cluster_3 Final Performance P_Direct Direct (PbO, PbSO4) Method Method (e.g., Sol-Gel, Sintering) P_Direct->Method P_Recycled Recycled (Spent Paste) P_Recycled->Method P_Salt Soluble Salt (Pb(NO3)2) P_Salt->Method Temp Temperature Phase Crystalline Phase (3BS vs. 4BS) Temp->Phase Hygrometry Hygrometry (Water Content) Hygrometry->Phase Morphology Morphology & Particle Size Method->Morphology Method->Phase Electrochem Electrochemical Activity (Capacity, Cycle Life) Morphology->Electrochem Phase->Electrochem Thermal Thermal Stability Phase->Thermal

Caption: Influence of precursors and conditions on final performance.

References

Cross-Validation of SEM and TEM for Lead Oxide Sulfate Morphology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise morphology of crystalline compounds like lead oxide sulfate (B86663) is critical for predicting its behavior and optimizing its applications. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two powerful techniques for characterizing material morphology. This guide provides a comparative overview of these methods for the analysis of lead oxide sulfate, supported by experimental protocols and data interpretation.

Introduction to Morphological Analysis

The morphological characteristics of a substance, including particle size, shape, and surface texture, profoundly influence its physical and chemical properties. In the context of this compound, these features can impact its reactivity, solubility, and bioavailability, which are crucial parameters in various scientific and industrial applications. Both SEM and TEM provide high-resolution images of materials at the micro and nano-scale, yet they operate on different principles and yield distinct types of information. Cross-validation using both techniques is therefore essential for a comprehensive and reliable morphological characterization.

Comparative Overview of SEM and TEM

FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Principle of Operation Scans a focused electron beam over the sample's surface, detecting secondary or backscattered electrons to form an image.Passes a broad beam of electrons through an ultrathin sample, creating an image based on the transmitted electrons.
Information Obtained Provides high-resolution images of the sample's surface topography, revealing details about particle shape, size, and agglomeration.Offers ultra-high-resolution, two-dimensional projection images of the sample, revealing internal structure, crystallinity, and particle size distribution at the nanoscale.
Sample Preparation Relatively simple. The powder is mounted on a stub and coated with a conductive material (e.g., gold) to prevent charging.More complex and time-consuming. The powder must be dispersed in a solvent, sonicated, and deposited as a thin film on a TEM grid.
Magnification Typically up to 300,000xCan exceed 1,000,000x
Resolution Typically in the range of 1-10 nmCan achieve sub-nanometer resolution
Depth of Field Large, providing a three-dimensional appearance to images.Small, resulting in a two-dimensional projection.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a lead salt with a sulfate source. For instance, lead (II) acetate (B1210297) can be reacted with sulfamic acid in an aqueous solution. The resulting precipitate is then filtered, washed, and dried to obtain this compound crystals.[1]

SEM Analysis Protocol
  • Sample Mounting: A small amount of the this compound powder is carefully placed onto an aluminum SEM stub covered with double-sided conductive carbon tape.

  • Dispersion: To ensure a uniform distribution and minimize agglomeration, the powder can be gently spread on the tape. Excess powder should be removed by a light puff of compressed air.

  • Coating: As this compound is not highly conductive, the mounted sample is sputter-coated with a thin layer of a conductive material, such as gold or a gold-palladium alloy, to prevent electron beam charging during imaging.

  • Imaging: The coated stub is then transferred into the SEM chamber. Imaging is performed at various magnifications to observe the overall morphology and detailed surface features of the crystals. An accelerating voltage of 10-20 kV is typically used.

TEM Analysis Protocol
  • Sample Dispersion: A small quantity of the this compound powder is suspended in a volatile solvent, such as ethanol (B145695) or isopropanol.

  • Sonication: The suspension is placed in an ultrasonic bath for several minutes to break up agglomerates and ensure a fine, uniform dispersion of the particles.

  • Grid Preparation: A drop of the sonicated suspension is carefully deposited onto a TEM grid (e.g., a 300-mesh copper grid with a thin carbon support film).

  • Drying: The solvent is allowed to evaporate completely at room temperature or under a gentle heat lamp, leaving the this compound particles distributed on the carbon film.

  • Imaging: The prepared grid is loaded into the TEM. Imaging is conducted at various magnifications to determine particle size, shape, and internal structure. An accelerating voltage of 100-200 kV is commonly employed.

Data Presentation and Comparison

The morphological analysis of this compound using SEM and TEM reveals distinct and complementary information.

Morphological ParameterSEM FindingsTEM Findings
Crystal Habit Reveals the three-dimensional shape of the crystals. For instance, initial synthesis products may appear as needle-shaped crystals.[1]Provides a two-dimensional projection of the crystal shape, which can be used to measure dimensions like length and width with high precision.
Particle Size Allows for the measurement of the size of individual crystals and agglomerates. For example, SEM images of lead sulfate have shown crystals with lengths of approximately 300 µm and diameters of about 20 µm.[2] Other forms have been observed as smaller crystals with a diameter of about 5 µm.[2]Enables precise measurement of the primary particle size and the construction of particle size distribution histograms.
Surface Morphology Provides detailed information about the surface texture, including the presence of smaller features, steps, or defects on the crystal faces.Can reveal internal features such as dislocations, stacking faults, and grain boundaries within the crystals.
Agglomeration Clearly visualizes the extent of particle agglomeration and the way individual crystals are clustered together.Can help to distinguish between true agglomerates (sintered together) and temporary aggregates that may have formed during sample drying.

One method to quantitatively cross-validate the results is to calculate a Crystallinity Index (Icry) by comparing the particle size obtained from microscopy (Dp) with the crystallite size calculated from X-ray Diffraction (XRD) data (D) using the Scherrer equation. The formula is:

Icry = Dp / D

An index value close to 1 suggests that the particles are single crystals, while a larger value indicates a polycrystalline nature.[3]

Visualization of Experimental Workflows

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Analysis mount Mount Powder on Stub disperse Disperse Powder mount->disperse Gentle Spreading coat Sputter Coat disperse->coat Remove Excess image Acquire Images coat->image Transfer to SEM analyze Analyze Morphology image->analyze Surface & Size Data

SEM Analysis Workflow for this compound.

TEM_Workflow cluster_prep Sample Preparation cluster_analysis TEM Analysis disperse_solvent Disperse in Solvent sonicate Sonicate Suspension disperse_solvent->sonicate dropcast Drop-cast on Grid sonicate->dropcast dry Evaporate Solvent dropcast->dry image Acquire Images dry->image Transfer to TEM analyze Analyze Morphology image->analyze Internal Structure & Size Data

TEM Analysis Workflow for this compound.

CrossValidation SEM SEM Analysis (Surface Morphology, 3D Shape) Comprehensive Comprehensive Morphological Characterization SEM->Comprehensive Cross-Validation TEM TEM Analysis (Internal Structure, Particle Size Distribution) TEM->Comprehensive Cross-Validation

Logical Relationship of SEM and TEM Cross-Validation.

Conclusion

The cross-validation of SEM and TEM provides a robust and comprehensive understanding of this compound morphology. SEM offers valuable insights into the three-dimensional shape and surface features of the crystals, while TEM provides high-resolution details of the internal structure and primary particle size distribution. By employing both techniques and comparing the quantitative data, researchers can achieve a more accurate and complete characterization of this important material, which is essential for its effective application and for ensuring reproducibility in scientific studies and industrial processes. Future work should focus on studies that provide direct quantitative comparisons of morphological parameters from both techniques on the same batch of this compound to further strengthen the cross-validation process.

References

A Comprehensive Comparison for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Lead Oxide Sulfate (B86663) and Other Lead-Based Pigments

Lead-based pigments have been integral to art and industry for centuries, prized for their exceptional color, opacity, and durability. However, their use has been curtailed due to their toxicity. For researchers, scientists, and professionals in fields such as drug development, where understanding the properties of lead compounds is crucial for historical context, material science, or toxicology studies, a detailed comparison of these pigments is invaluable. This guide provides an objective comparison of lead oxide sulfate with other prominent lead-based pigments: lead white, red lead, and lead chromate (B82759), supported by experimental data and methodologies.

Data Presentation: Comparative Properties of Lead-Based Pigments

The following table summarizes the key quantitative properties of the selected lead-based pigments. Data has been compiled from various technical sources.

PropertyThis compound (Basic Lead Sulfate)Lead White (Basic Lead Carbonate)Red Lead (Lead Tetroxide)Lead Chromate
Chemical Formula PbSO₄·PbO to 4PbSO₄·PbO2PbCO₃·Pb(OH)₂Pb₃O₄PbCrO₄
Colour Index Name Pigment White 2Pigment White 1[1]Pigment Red 105[2]Pigment Yellow 34[3]
Refractive Index ~1.931.94 - 2.09[1][4]2.42[2]~2.3 - 2.66
Specific Gravity (g/cm³) 6.92[5]6.70 - 6.86[1]8.73 - 9.1[2][6][7]5.5 - 6.12[8]
Oil Absorption ( g/100g ) 10-1412-206-8[6]15-20
Typical Particle Size (µm) 1-51-51-50[9]0.2 - 5[10]
Lightfastness (ASTM) GoodExcellent (I)[11]Poor[9]Fair to Good
Hiding Power GoodExcellent[11][12]GoodExcellent

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and verifying the comparative data.

Synthesis of Lead-Based Pigments

a) Synthesis of Basic Lead Sulfate (this compound): Basic lead sulfate can be synthesized by the controlled reaction of a lead (II) salt with a sulfate source under alkaline conditions. A typical laboratory-scale synthesis involves the following steps:

  • Prepare a solution of lead (II) acetate (B1210297) in deionized water.

  • Separately, prepare a solution of sodium sulfate in deionized water.

  • Slowly add the sodium sulfate solution to the lead acetate solution while stirring vigorously.

  • A white precipitate of lead sulfate will form.

  • To introduce the oxide component and form basic lead sulfate, a controlled amount of a base, such as sodium hydroxide, is added to the suspension while monitoring the pH.

  • The resulting precipitate is then filtered, washed thoroughly with deionized water to remove any soluble impurities, and dried in an oven at a controlled temperature (e.g., 105°C) until a constant weight is achieved.

b) Synthesis of Lead White (Basic Lead Carbonate): The traditional "Dutch Process" provides a historical context for the synthesis of lead white:

  • Metallic lead strips are placed in earthenware pots over a small amount of acetic acid (vinegar).

  • The pots are then stacked in tiers and surrounded by fermenting tanbark or horse manure, which provides a source of heat and carbon dioxide.

  • Over a period of several weeks, the lead is corroded by the acetic acid vapor to form basic lead acetate.

  • The basic lead acetate then reacts with the carbon dioxide to form basic lead carbonate, a dense white powder.

  • The white powder is then scraped from the lead strips, ground, and washed.

c) Synthesis of Red Lead (Lead Tetroxide): Red lead is produced by the oxidation of lead monoxide (litharge) or metallic lead:

  • Lead monoxide (PbO) is heated in a furnace with a controlled air supply.

  • The temperature is maintained between 450 and 500°C.

  • The PbO is slowly oxidized to lead tetroxide (Pb₃O₄). The color of the pigment changes from yellow to orange and finally to a brilliant red, which can be monitored visually.

  • The process is stopped when the desired color and composition are achieved.

d) Synthesis of Lead Chromate: Lead chromate is typically prepared by a precipitation reaction:

  • A solution of a soluble lead salt, such as lead (II) nitrate, is prepared in deionized water.

  • A solution of a chromate salt, such as potassium chromate or sodium chromate, is also prepared.

  • The chromate solution is added to the lead salt solution with constant stirring.

  • A bright yellow precipitate of lead chromate immediately forms.

  • The precipitate is then filtered, washed with water to remove soluble salts, and dried.

Characterization and Performance Testing

a) Particle Size Analysis:

  • Method: Laser Diffraction or Dynamic Light Scattering (DLS).[13]

  • Protocol:

    • A small, representative sample of the pigment powder is dispersed in a suitable liquid medium (e.g., deionized water with a dispersant) to form a stable suspension.

    • The suspension is then introduced into the particle size analyzer.

    • The instrument measures the angular distribution of scattered light from a laser beam passing through the suspension.

    • The particle size distribution is calculated from the scattering pattern using Mie or Fraunhofer theory.[13]

b) Refractive Index Measurement:

  • Method: Becke Line Method using a polarized light microscope.

  • Protocol:

    • A small amount of the pigment is mounted on a microscope slide in a series of calibrated refractive index oils.

    • The mounted sample is observed under the microscope.

    • The Becke line, a bright halo near the edge of the pigment particle, is observed as the focus is raised and lowered.

    • The direction of movement of the Becke line indicates whether the refractive index of the pigment is higher or lower than that of the oil.

    • This process is repeated with different oils until the Becke line disappears, indicating that the refractive index of the pigment matches that of the oil.

c) Oil Absorption:

  • Method: ASTM D281 - Standard Test Method for Oil Absorption of Pigments by Spatula Rub-out.

  • Protocol:

    • A known weight of the pigment is placed on a smooth, non-absorbent surface (e.g., a glass plate).

    • Linseed oil is added drop by drop from a burette to the pigment.

    • After the addition of each drop, the oil is thoroughly incorporated into the pigment by rubbing with a spatula.

    • The endpoint is reached when a stiff, putty-like paste is formed that does not break or separate.

    • The volume of oil used is recorded, and the oil absorption is calculated as the grams of oil required to wet 100 grams of pigment.

d) Hiding Power (Contrast Ratio):

  • Method: ASTM D2805 - Standard Test Method for Hiding Power of Paints by Reflectometry.

  • Protocol:

    • The pigment is dispersed in a standardized binder to create a paint of known composition.

    • The paint is applied at a uniform thickness to a chart with black and white areas.

    • After the paint has dried, the reflectance of the paint over the black area (RB) and the white area (RW) is measured using a reflectometer.

    • The contrast ratio is calculated as RB/RW. A contrast ratio of 0.98 or higher is considered to indicate complete hiding.

e) Lightfastness:

  • Method: ASTM D4303 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials.

  • Protocol:

    • The pigment is dispersed in a suitable binder and applied to a substrate.

    • The prepared samples are exposed to a controlled light source, typically a xenon arc lamp, which simulates the spectral distribution of natural sunlight.

    • A portion of each sample is shielded from the light to serve as an unexposed control.

    • The samples are exposed for a specified duration or until a certain total radiant exposure is reached.

    • The color change of the exposed portion is evaluated against the unexposed portion using a spectrophotometer or by visual comparison against the Blue Wool Scale. The results are rated on a scale of I (excellent) to V (very poor).[14]

Mandatory Visualization

Classification of Lead-Based Pigments

The following diagram illustrates the classification of the lead-based pigments discussed in this guide based on their chemical composition.

Lead_Pigment_Classification cluster_lead_based Lead-Based Pigments cluster_classification Chemical Classification This compound This compound Sulfate Sulfate This compound->Sulfate Lead White Lead White Carbonate Carbonate Lead White->Carbonate Red Lead Red Lead Oxide Oxide Red Lead->Oxide Lead Chromate Lead Chromate Chromate Chromate Lead Chromate->Chromate Pigment_Characterization_Workflow cluster_physical Physical Characterization cluster_performance Performance Testing Pigment Sample Pigment Sample Physical Characterization Physical Characterization Pigment Sample->Physical Characterization Performance Testing Performance Testing Pigment Sample->Performance Testing Synthesis/Procurement Synthesis/Procurement Synthesis/Procurement->Pigment Sample Data Analysis & Comparison Data Analysis & Comparison Physical Characterization->Data Analysis & Comparison Particle Size Analysis Particle Size Analysis Refractive Index Refractive Index Specific Gravity Specific Gravity Performance Testing->Data Analysis & Comparison Oil Absorption Oil Absorption Hiding Power Hiding Power Lightfastness Lightfastness

References

A Comparative Guide to Validating Lead Oxide Sulfate Composition Using EDX and XPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful analytical techniques, Energy-Dispersive X-ray Spectroscopy (EDX) and X-ray Photoelectron Spectroscopy (XPS), for the validation of lead oxide sulfate (B86663) composition. Understanding the distinct yet complementary information each technique provides is crucial for accurate material characterization in research and development. While EDX offers rapid elemental analysis of the bulk material, XPS provides detailed chemical state information from the surface.

Comparative Analysis of EDX and XPS Data

The primary distinction between EDX and XPS lies in the type of information they provide and their analytical depth. EDX is a bulk analysis technique, providing elemental composition from a depth of micrometers, whereas XPS is a surface-sensitive technique, analyzing the top few nanometers of a material.[1][2] This difference is critical when assessing the overall stoichiometry versus the surface chemistry, which can be influenced by environmental exposure.

Parameter Energy-Dispersive X-ray Spectroscopy (EDX) X-ray Photoelectron Spectroscopy (XPS)
Information Provided Elemental Composition (e.g., Atomic %)Elemental Composition (e.g., Atomic %), Chemical States, Oxidation States
Analysis Depth ~1-5 µm (Bulk analysis)[1]~2-10 nm (Surface analysis)[3]
Typical Use Determining the overall elemental ratio of Pb, S, and O.Identifying the chemical bonding of lead (e.g., Pb-O, Pb-SO₄), sulfur (e.g., sulfate), and oxygen.
Illustrative Quantitative Data (Atomic %) Pb: 33%, S: 17%, O: 50%Pb: 25%, S: 15%, O: 45%, C: 15% (surface adventitious carbon)
Illustrative Chemical State Data (Binding Energy in eV) Not ApplicablePb 4f₇/₂: 138.9 eV (indicative of Pb²⁺ in an oxide/sulfate environment)[4] S 2p: 168.8 eV (characteristic of sulfate, SO₄²⁻) O 1s: 531.5 eV (can be deconvoluted to distinguish between oxide and sulfate species)[4]

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible data. The following protocols outline the key steps for analyzing lead oxide sulfate powder using both EDX and XPS.

Energy-Dispersive X-ray Spectroscopy (EDX) Protocol
  • Sample Preparation:

    • Ensure the this compound powder is dry to prevent charging effects under the electron beam.

    • Mount a small amount of the powder onto a sample stub using double-sided conductive carbon tape.

    • Gently press the powder to ensure good adhesion and a relatively flat surface.

    • Use a jet of dry, compressed air to remove any loose powder particles that could contaminate the instrument.

  • Instrument Parameters:

    • Microscope: Scanning Electron Microscope (SEM)

    • Accelerating Voltage: 15-20 kV is typically sufficient to excite the characteristic X-rays for lead (Pb Lα), sulfur (S Kα), and oxygen (O Kα). A higher voltage may be necessary to access higher energy lead peaks for confirmation and to overcome peak overlaps.

    • Working Distance: Optimize for X-ray collection, typically between 10-15 mm.

    • Acquisition Time: 60-120 seconds for a good signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • Acquire a spectrum from a representative area of the sample.

    • Perform qualitative analysis to identify the elements present (Pb, S, O).

    • Conduct quantitative analysis using standardless or standards-based methods to determine the atomic or weight percentages of the elements. The software performs corrections for atomic number (Z), absorption (A), and fluorescence (F) effects (ZAF correction).

X-ray Photoelectron Spectroscopy (XPS) Protocol
  • Sample Preparation:

    • Handle the this compound powder in a clean environment to minimize surface contamination.

    • Mount the powder on a sample holder by pressing it into a clean indium foil or onto a specialized powder sample holder.[5] This ensures good electrical contact and minimizes charging.

    • Alternatively, the powder can be pressed into a pellet.

  • Instrument Parameters:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) source.

    • Vacuum: Ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar) are required to prevent surface contamination and scattering of photoelectrons.

    • Analysis Area: Typically in the range of 300-800 µm.

  • Data Acquisition and Analysis:

    • Survey Scan: Acquire a wide energy range scan (e.g., 0-1200 eV) to identify all elements present on the surface.

    • High-Resolution Scans: Acquire detailed scans over the specific core level regions of interest (e.g., Pb 4f, S 2p, O 1s, and C 1s for adventitious carbon referencing).

    • Charge Correction: Reference the binding energy scale to the adventitious carbon C 1s peak at 284.8 eV to compensate for any surface charging.

    • Data Processing: Use appropriate software to perform background subtraction (e.g., Shirley background) and peak fitting (deconvolution) of the high-resolution spectra to determine the chemical states and their relative concentrations. The binding energies of the fitted peaks are compared to literature values for lead oxides and sulfates to confirm the chemical environment.[4]

Visualizing the Analytical Workflow and Data Synergy

The following diagrams illustrate the logical workflow for validating the composition of this compound and the complementary nature of the data obtained from EDX and XPS.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_validation Validation Sample This compound Powder EDX EDX Analysis Sample->EDX XPS XPS Analysis Sample->XPS Elemental Elemental Composition (Bulk) EDX->Elemental Chemical Chemical State (Surface) XPS->Chemical Validation Compositional Validation Elemental->Validation Chemical->Validation

Caption: Experimental workflow for this compound analysis.

data_relationship cluster_edx EDX (Bulk Analysis) cluster_xps XPS (Surface Analysis) cluster_combined Comprehensive Understanding EDX_Data Elemental Ratio (Pb, S, O) Combined_Info Validated this compound Composition EDX_Data->Combined_Info XPS_Data Chemical States (Pb-O, SO₄²⁻) XPS_Data->Combined_Info

Caption: Complementary data from EDX and XPS analysis.

References

A Comparative Guide to Lead Oxide and Lead Sulfate Properties for Advanced Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in battery development, understanding the nuanced properties of active materials is paramount. This guide provides a detailed comparison of lead oxide polymorphs (α-PbO and β-PbO) and lead sulfate (B86663) (PbSO₄), crucial components in lead-acid batteries. The following sections present quantitative data, experimental methodologies, and a logical framework for how these materials' characteristics influence overall battery performance.

I. Quantitative Comparison of Material Properties

The performance of lead-acid battery electrodes is intrinsically linked to the physical and electrochemical properties of the lead oxides used in the paste and the lead sulfate formed during discharge. The following tables summarize key quantitative data for α-PbO, β-PbO, and PbSO₄.

Propertyα-PbO (Tetragonal)β-PbO (Orthorhombic)Lead Sulfate (PbSO₄)
Crystal System TetragonalOrthorhombicOrthorhombic
Particle Size ~220 nm (conventional)[1]< 30 nm (nanocrystalline)[1]Varies significantly with cycling conditions (nm to µm range)[2]
BET Surface Area 1.72 m²/g (macrosized)[3]26.4 m²/g (nanosized)[3]Not typically measured as a starting material
Band Gap 1.92 eV2.7 eV-
Electrochemical Activity Forms tribasic lead sulfate (3BS)[4]Forms tetrabasic lead sulfate (4BS)[4]Poor conductor, formation impacts capacity and cycle life[5]

Table 1: Physical and Electrochemical Properties of Lead Oxides and Lead Sulfate.

MaterialDischarge CapacityCycle LifeKey Findings
α-PbO (prepared from spent batteries) ~170 mAh/g at 5 mA/g[1]Excellent stability over 50 cycles[1]Highly electrochemically active.
Nanocrystalline β-PbO Higher than conventional oxides[1]Improved cycle behavior[1]Eliminates the need for a curing process, increasing material utilization.
Lead Sulfate (as negative active material) 103 mAh/g at 120 mA/g>80% capacity retention after 550 cyclesCan be a viable negative active material, offering higher capacity than leady oxide.[1]
Lead Sulfate (with MnSO₄ additive) 123.9 mAh/g at 100 mA/g106.8 mAh/g after 1000 cyclesMnSO₄ additive significantly improves discharge capacity and cycle life.[1]

Table 2: Electrochemical Performance of Lead Oxides and Lead Sulfate in Battery Electrodes.

II. Experimental Protocols

Detailed and reproducible experimental procedures are the bedrock of scientific advancement. This section outlines the methodologies for key characterization techniques used to evaluate lead oxide and lead sulfate for battery applications.

A. X-Ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases and determine the quantitative phase composition of lead oxides and lead sulfate in battery pastes and electrodes.

Protocol:

  • Sample Preparation:

    • For powders (leady oxide, synthesized PbO), gently grind the sample to ensure homogeneity.

    • For battery plates, carefully extract a section of the active material. The sample may be washed with deionized water to remove residual acid and then dried under vacuum.

  • Instrument Setup:

    • Use a diffractometer with Cu Kα radiation.

    • Set the 2θ scan range from 10° to 70°.

  • Data Collection:

    • Perform the XRD scan at the desired step size and scan speed.

  • Data Analysis:

    • Identify the crystalline phases present by comparing the diffraction peaks with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database (e.g., PDF#36-1461 for PbSO₄)[1].

    • Perform quantitative phase analysis using methods like the Rietveld refinement to determine the weight percentage of each phase (α-PbO, β-PbO, PbSO₄, etc.)[6].

B. Scanning Electron Microscopy (SEM)

Objective: To observe the morphology, particle size, and microstructure of the active materials.

Protocol:

  • Sample Preparation:

    • Mount the powder or a small piece of the electrode onto an aluminum stub using conductive carbon tape[7].

    • Ensure good adhesion to prevent sample dislodging under vacuum[7].

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) to prevent charging effects[8].

    • For cross-sectional analysis, the electrode can be embedded in epoxy resin and polished to a mirror-like finish[9].

  • Imaging:

    • Insert the prepared sample into the SEM chamber.

    • Select appropriate accelerating voltage and magnification to visualize the features of interest.

    • Use secondary electron (SE) mode for topographical information and backscattered electron (BSE) mode for compositional contrast.

  • Analysis:

    • Measure particle and crystal sizes from the captured images using appropriate software.

    • Observe the morphology and distribution of different phases.

C. Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To measure the specific surface area of the lead oxide powders.

Protocol:

  • Sample Preparation (Degassing):

    • Accurately weigh a sufficient amount of the powder sample into a sample tube.

    • Degas the sample under vacuum or a flow of inert gas (e.g., nitrogen) at an elevated temperature (e.g., 100-200°C) for several hours to remove adsorbed contaminants[10]. The exact temperature and time should be determined based on the material's thermal stability.

  • Analysis:

    • Use a gas sorption analyzer, typically with nitrogen as the adsorbate at liquid nitrogen temperature (77 K)[11].

    • Measure the amount of gas adsorbed at various relative pressures.

  • Data Analysis:

    • Plot the adsorption data according to the BET equation.

    • Calculate the specific surface area (in m²/g) from the slope and intercept of the linear region of the BET plot[10].

D. Cyclic Voltammetry (CV)

Objective: To study the electrochemical redox reactions and assess the electrochemical activity of the electrode materials.

Protocol:

  • Cell Assembly:

    • Use a three-electrode setup consisting of a working electrode (the material under investigation), a counter electrode (e.g., a platinum plate), and a reference electrode (e.g., Ag/AgCl or Hg/Hg₂SO₄)[12].

    • The electrolyte is typically a sulfuric acid solution of a concentration relevant to lead-acid battery operation.

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Purge the electrolyte with an inert gas (e.g., nitrogen) to remove dissolved oxygen.

    • Apply a linearly sweeping potential between the working and reference electrodes. The potential is swept from an initial value to a vertex potential and then back to the initial potential, completing a cycle[12].

    • Record the resulting current flow between the working and counter electrodes.

  • Data Analysis:

    • Plot the current as a function of the applied potential to obtain a cyclic voltammogram.

    • Identify the anodic and cathodic peak potentials and currents, which correspond to the oxidation and reduction reactions of the active material.

    • The shape and size of the peaks provide information about the reaction kinetics and the electrochemical reversibility.

III. Signaling Pathways and Logical Relationships

The interplay between the properties of lead oxide and lead sulfate dictates the overall performance and longevity of a lead-acid battery. The following diagram illustrates these critical relationships.

BatteryPerformance cluster_oxides Lead Oxide Properties cluster_sulfate Lead Sulfate Properties alpha_PbO α-PbO particle_size_oxide Particle Size alpha_PbO->particle_size_oxide surface_area_oxide Surface Area alpha_PbO->surface_area_oxide beta_PbO β-PbO beta_PbO->particle_size_oxide beta_PbO->surface_area_oxide sulfate_morphology PbSO₄ Morphology (Crystal Size & Shape) particle_size_oxide->sulfate_morphology Influences rate_capability Rate Capability surface_area_oxide->rate_capability Enhances sulfate_dissolution Dissolution/Precipitation Rate sulfate_morphology->sulfate_dissolution Determines cycle_life Cycle Life sulfate_morphology->cycle_life Directly Impacts (Sulfation) capacity Capacity sulfate_dissolution->capacity Impacts sulfate_dissolution->cycle_life Affects rate_capability->capacity

Figure 1: Relationship between lead oxide and lead sulfate properties and battery performance.

This diagram illustrates that the initial properties of the lead oxide polymorphs, such as particle size and surface area, influence the morphology of the lead sulfate formed during discharge. The lead sulfate morphology, in turn, dictates its dissolution and precipitation rates, which are critical factors affecting the battery's capacity, cycle life, and the propensity for detrimental sulfation. A larger surface area of the initial lead oxide can enhance the rate capability of the battery.

References

A Comparative Analysis of Theoretical vs. Experimental XRD Patterns of Lead Oxide Sulfate (Lanarkite)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the theoretical and experimental X-ray Diffraction (XRD) patterns of lead oxide sulfate (B86663), specifically focusing on the mineral lanarkite (Pb₂(SO₄)O). Understanding the correlation between theoretical predictions and experimental outcomes is crucial for phase identification, purity assessment, and structural analysis of this compound, which has garnered recent interest in materials science. This document presents quantitative data in a clear, tabular format, details the methodologies for obtaining both theoretical and experimental patterns, and visualizes the comparative workflow.

Quantitative Data Comparison

The following table summarizes the key diffraction data for lanarkite. The theoretical pattern is calculated based on the established crystal structure, while the experimental data corresponds to a standard reference pattern obtained from a natural sample. The comparison highlights the strong agreement between the predicted and observed diffraction peaks.

Theoretical Pattern (Calculated) Experimental Pattern (Reference)
2θ (°) (Cu Kα) Intensity (%)
20.0810.0
26.6980.0
29.95100.0
31.3930.0
39.5316.0
44.1320.0
49.3320.0

Note: The theoretical 2θ values were calculated using the Bragg equation and the crystallographic data from Sahl (1970) for a Cu Kα radiation source (λ = 1.5406 Å). The experimental data is based on the d-spacings provided in the Handbook of Mineralogy, converted to 2θ for Cu Kα radiation.[1] Miller indices (hkl) for the theoretical pattern are assigned based on the crystal structure.

Experimental and Theoretical Protocols

A thorough understanding of the methodologies used to generate both experimental and theoretical XRD patterns is essential for an accurate comparison.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

The experimental XRD pattern of a lead oxide sulfate sample is typically obtained using a powder diffractometer. The general procedure is as follows:

  • Sample Preparation: A small amount of the this compound material is finely ground into a homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Instrumentation: A diffractometer equipped with an X-ray source, typically a copper anode generating Cu Kα radiation (λ ≈ 1.5406 Å), is used. The instrument also includes a goniometer to control the angles, and a detector to measure the intensity of the diffracted X-rays.

  • Data Collection: The sample is irradiated with the X-ray beam at various angles of incidence (θ), while the detector rotates to measure the intensity of the diffracted X-rays at twice the angle of incidence (2θ). The data is collected over a specified 2θ range, for instance, from 10° to 80°.

  • Data Analysis: The resulting data is a plot of diffraction intensity versus 2θ. The positions (2θ) and intensities of the peaks are then identified and tabulated. This pattern is characteristic of the crystalline phases present in the sample. An example of an experimental XRD pattern for synthesized lanarkite shows a good match with the reference pattern PDF card #33-1486.[2]

Theoretical Protocol: Calculation from Crystal Structure Data

A theoretical XRD pattern is calculated from the known crystal structure of the compound. The fundamental input for this calculation is the crystallographic information file (CIF).

  • Crystal Structure Data: The foundational data required is the crystal structure of lanarkite. This includes the crystal system (monoclinic), space group (C2/m), and the lattice parameters (a, b, c, and β). For lanarkite, these parameters are approximately a = 13.769 Å, b = 5.698 Å, c = 7.079 Å, and β = 115.93°.[3] This information was determined by Sahl in 1970.[1]

  • Structure Factor Calculation: The intensity of each diffraction peak is determined by the structure factor, F(hkl), which depends on the positions and types of atoms within the unit cell. The structure factor is calculated for all possible Miller indices (hkl).

  • Bragg's Law Application: The positions of the diffraction peaks (2θ) are calculated using Bragg's Law (nλ = 2d sinθ), where d is the interplanar spacing for a given set of Miller indices (hkl). The d-spacing is a function of the lattice parameters.

  • Pattern Simulation: Specialized software, such as VESTA, Mercury, or online tools like XRDlicious, are used to perform these calculations and generate a simulated XRD pattern, which is a plot of intensity versus 2θ.

Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the theoretical and experimental XRD patterns of this compound.

XRD_Comparison_Workflow cluster_theoretical Theoretical Pattern Generation cluster_experimental Experimental Pattern Acquisition cluster_comparison Comparative Analysis cif Crystallographic Data (CIF) (Lanarkite: Monoclinic, C2/m) calc Simulation Software (e.g., VESTA, Mercury) cif->calc theory_pattern Calculated XRD Pattern (2θ, Intensity, hkl) calc->theory_pattern compare Peak Position & Intensity Comparison theory_pattern->compare sample This compound Sample pxrd Powder X-ray Diffractometer (Cu Kα radiation) sample->pxrd exp_pattern Experimental XRD Pattern (2θ, Intensity) pxrd->exp_pattern exp_pattern->compare analysis Structural Validation & Phase Identification compare->analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Lead Oxide Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of lead oxide sulfate (B86663), ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals.

Lead oxide sulfate, a compound utilized in various industrial and research applications, is classified as a hazardous substance due to its lead content.[1][2] Lead compounds are recognized for their acute and chronic toxicity, with potential adverse effects on the nervous, blood, and renal systems.[1][2] They are also considered probable or possible human carcinogens.[1] Therefore, the proper management and disposal of this compound waste are of paramount importance to prevent environmental contamination and human exposure.

Immediate Safety Protocols

All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2] Personnel are required to wear appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye ProtectionTightly fitting safety goggles with side-shields or a full-face shield.[3][4]
Hand ProtectionNitrile or chloroprene (B89495) gloves are recommended.[2]
Body ProtectionA flame-resistant laboratory coat, long pants, and closed-toe shoes.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be treated as a hazardous waste stream. Under no circumstances should any lead-containing waste be disposed of in the general trash or poured down the drain.[1][5]

1. Waste Segregation and Collection:

  • All solid this compound waste, including contaminated consumables (e.g., gloves, wipes, weigh boats), must be collected in a designated, leak-proof, and sealable container.[1][5]

  • The container must be compatible with lead compounds and clearly labeled as "Hazardous Waste: this compound" with the appropriate hazard symbols (e.g., toxic).[1][2]

  • Liquid waste containing this compound, including rinse water from cleaning contaminated equipment, must also be collected in a separate, clearly labeled, and sealed hazardous waste container.[1][5]

2. Container Management:

  • Waste containers should be kept closed at all times, except when adding waste.

  • Store the waste container in a designated, secure area, away from incompatible materials such as strong acids, bases, and oxidizers.[1][5]

  • Do not overfill waste containers; it is recommended to fill them to no more than 75% of their capacity.[6]

3. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.[2]

  • Wearing the prescribed PPE, cover the spill with an absorbent material for liquids or gently wet the powder to prevent dust formation.[3][5]

  • Carefully sweep or scoop the contained material into the designated hazardous waste container.[2][7]

  • Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]

  • Ensure all required waste disposal forms are completed accurately.

Regulatory Framework

In the United States, the disposal of lead-containing waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Waste is typically characterized using the Toxicity Characteristic Leaching Procedure (TCLP). If the leachate from the waste contains lead at a concentration of 5.0 mg/L or greater, it is classified as a hazardous waste.[9]

LeadOxideSulfateDisposal cluster_Preparation Preparation cluster_WasteCollection Waste Collection cluster_FinalDisposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood SolidWaste Collect Solid Waste in Designated Labeled Container FumeHood->SolidWaste Segregate Waste LiquidWaste Collect Liquid Waste in Designated Labeled Container FumeHood->LiquidWaste Segregate Waste Store Store Sealed Container in Designated Area SolidWaste->Store LiquidWaste->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Lead Oxide Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of hazardous materials like lead oxide sulfate (B86663) is paramount. This document provides immediate and essential safety protocols, logistical information for personal protective equipment (PPE), and disposal plans to facilitate safe laboratory practices.

Exposure Limits and Personal Protective Equipment (PPE)

When handling lead oxide sulfate, it is crucial to adhere to established exposure limits and utilize appropriate PPE to minimize health risks. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for lead at 50 micrograms per cubic meter of air (µg/m³) averaged over an 8-hour workday.[1][2][3][4] An action level of 30 µg/m³ triggers the need for more stringent controls, including exposure monitoring and medical surveillance.[1][4][5]

The following table summarizes the recommended PPE for handling this compound, based on guidelines from Safety Data Sheets (SDS) and occupational safety agencies.

Protection Type Equipment Specifications and Guidelines
Eye and Face Protection Safety Goggles / Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield may also be necessary.[2][3][5]
Skin Protection Chemical Impermeable GlovesHandle with gloves. Nitrile rubber with a minimum layer thickness of 0.11 mm is recommended, with a breakthrough time of 480 minutes.[7] Always inspect gloves before use and use proper glove removal technique.[7]
Protective ClothingWear fire/flame resistant and impervious clothing.[6] A complete suit protecting against chemicals is advised.[7] For exposures exceeding 200 µg/m³ as an 8-hour TWA, clean and dry clothing should be provided daily.[2][3]
Respiratory Protection Air-Purifying RespiratorIf exposure limits are exceeded, use a full-face respirator.[6] For concentrations up to 0.5 mg/m³, an air-purifying respirator with an N100, R100, or P100 filter is recommended.[8][9] For higher concentrations, a powered, air-purifying respirator with a high-efficiency particulate filter may be necessary.[8] A respiratory protection program compliant with 29 CFR 1910.134 must be implemented when respirators are required.[5]

Experimental Protocols: Safe Handling and Disposal Procedures

Adherence to strict procedural guidelines is critical to prevent contamination and exposure.

Donning PPE:

  • Hand Hygiene: Wash hands thoroughly before donning any PPE.

  • Gown/Coveralls: Put on a clean, chemical-resistant gown or coveralls.

  • Respirator: If required, perform a user seal check each time a respirator is donned.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the gown.

Handling this compound:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Avoid the formation of dust and aerosols.[6][7][10]

  • Do not eat, drink, or smoke in areas where this compound is handled.[6][12][13]

  • Use non-sparking tools to prevent ignition.[6][10]

  • All surfaces should be maintained as free as practicable of lead accumulation.[2]

Doffing PPE:

  • Gloves: Remove gloves first, turning them inside out to trap contaminants.

  • Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body.

  • Hand Hygiene: Wash hands.

  • Eye/Face Protection: Remove goggles and/or face shield.

  • Respirator: Remove the respirator.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan:

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in a suitable, closed container.[7]

  • This compound Waste: Collect and arrange for disposal in accordance with appropriate laws and regulations.[6] Do not let the chemical enter drains.[6] Waste should be disposed of in an approved waste disposal plant.[12]

  • Contaminated Clothing: The employer is responsible for the cleaning, laundering, or disposal of protective clothing.[2][3] Do not remove lead from protective clothing by blowing or shaking.[2]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound, from initial assessment to final disposal.

PPE_Workflow_Lead_Oxide_Sulfate start_end start_end process process decision decision io io hazard hazard start Start: Handling This compound assess Assess Potential for Exposure start->assess implement_controls Implement Engineering & Administrative Controls (e.g., Fume Hood) assess->implement_controls check_pel Airborne Concentration > Action Level (30 µg/m³)? select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) check_pel->select_ppe No high_exposure Airborne Concentration > PEL (50 µg/m³)? check_pel->high_exposure Yes implement_controls->check_pel don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Perform Work in Designated Area don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe hygiene Wash Hands Thoroughly doff_ppe->hygiene dispose_waste Dispose of Contaminated PPE & Chemical Waste end End of Procedure dispose_waste->end high_exposure->select_ppe No require_respirator Add Respiratory Protection (e.g., N100 Respirator) high_exposure->require_respirator Yes require_respirator->select_ppe hygiene->dispose_waste

PPE selection and use workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.